molecular formula C13H11NO2 B1265410 3-Amino-2-methoxydibenzofuran CAS No. 5834-17-3

3-Amino-2-methoxydibenzofuran

Cat. No.: B1265410
CAS No.: 5834-17-3
M. Wt: 213.23 g/mol
InChI Key: SGQVWNYSHWQNOS-UHFFFAOYSA-N
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Description

3-Amino-2-methoxydibenzofuran is an effective inhibitor of 1-nitropyrene metabolism.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxydibenzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQVWNYSHWQNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020825
Record name 2-Methoxy-3-aminodibenzofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-17-3
Record name 2-Methoxy-3-dibenzofuranamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-dibenzofuranamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-3-aminodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-3-DIBENZOFURANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36C8S7H3NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-2-methoxydibenzofuran for Researchers and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic amine built upon the rigid, planar dibenzofuran scaffold. This structure has garnered interest within the scientific community, particularly for its utility as a synthetic intermediate and its demonstrated biological activities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, characteristic reactivity, and its current and potential applications in life science research. The content herein is synthesized from peer-reviewed literature and established chemical principles to provide an authoritative resource for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 2-methoxydibenzofuran-3-amine, is a crystalline solid at room temperature. The core of the molecule is a dibenzofuran system, which consists of two benzene rings fused to a central furan ring. This tricyclic structure imparts significant thermal stability and a planar geometry. The molecule is further functionalized with a primary amine and a methoxy group on one of the benzene rings, which are critical to its chemical reactivity and biological interactions.

Below is a summary of its key identifiers and physical properties.

PropertyValueSource(s)
CAS Number 5834-17-3[1]
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 92-94 °C
IUPAC Name 2-methoxydibenzofuran-3-amine[1]
SMILES COc1cc2c(cc1N)oc3ccccc23
InChIKey SGQVWNYSHWQNOS-UHFFFAOYSA-N
Molecular Structure

The arrangement of the amine and methoxy groups on the dibenzofuran core is crucial for the molecule's electronic properties and steric environment.

Start 2-Methoxydibenzofuran Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration NitroIntermediate 2-Methoxy-3-nitrodibenzofuran Nitration->NitroIntermediate Reduction Reduction (e.g., Sn/HCl or H₂/Pd-C) NitroIntermediate->Reduction Product This compound Reduction->Product

Caption: Plausible two-step synthesis of this compound.

Step 1: Electrophilic Nitration. The methoxy group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. Due to steric hindrance from the fused furan ring at the C1 position, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the C3 position. Step 2: Reduction of the Nitro Group. The intermediate, 2-methoxy-3-nitrodibenzofuran, can then be reduced to the corresponding primary amine. This transformation is reliably achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with metals in acidic media (e.g., tin or iron in HCl). [2]

Chemical Reactivity

The reactivity of this compound is dominated by the primary aromatic amine, which can act as a nucleophile or be converted into other functional groups.

The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic, readily reacting with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies. [3]

cluster_reactants Reactants Amine This compound (Ar-NH₂) Conditions + Base (e.g., Pyridine) Amine->Conditions AcylHalide Acyl Halide (R-CO-Cl) AcylHalide->Conditions Product N-Acylated Product (Ar-NH-CO-R) Conditions->Product

Caption: General workflow for the N-acylation of this compound.

Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures, yields a diazonium salt (Ar-N₂⁺Cl⁻). [4][]These salts are highly valuable synthetic intermediates. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction (to install halides) or Schiemann reaction (to install fluorine), allowing for extensive derivatization of the dibenzofuran core.

Amine This compound Reagents NaNO₂ / HCl (0-5 °C) Amine->Reagents Diazonium Dibenzofuran-3-diazonium salt Reagents->Diazonium Sandmeyer Sandmeyer Reaction (e.g., CuCl) Diazonium->Sandmeyer Product 3-Chloro-2-methoxydibenzofuran Sandmeyer->Product

Caption: Conversion to a diazonium salt and subsequent Sandmeyer reaction.

Applications in Life Science and Materials Research

The unique combination of a rigid, polycyclic aromatic system and a reactive amino group makes this compound a molecule of interest in several scientific domains.

Biological Activity and Drug Development Potential

The dibenzofuran and aminobenzofuran scaffolds are present in numerous biologically active compounds, exhibiting properties that include anticancer, antimicrobial, and anti-inflammatory activities. [6][7]

  • Inhibition of Carcinogen Metabolism: this compound has been identified as an effective inhibitor of the metabolism of 1-nitropyrene. 1-Nitropyrene is a potent mutagen and environmental pollutant found in diesel exhaust. Its metabolic activation is a key step in its carcinogenic pathway. The ability of this compound to inhibit this process makes it a valuable tool for studying the mechanisms of chemical carcinogenesis.

Intermediate in Polymer and Materials Science

The primary amine serves as a reactive handle for incorporating the rigid, fluorescent dibenzofuran core into larger molecular architectures. It has been explicitly used in the preparation of end-functionalized poly(N-isopropylacrylamide) (PNIPAM). PNIPAM is a well-known thermoresponsive polymer, and modifying its chain ends allows for the fine-tuning of its phase transition properties for applications in smart materials and drug delivery systems.

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified with the following GHS hazards:

  • H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder. * Handling: Avoid contact with skin, eyes, and clothing. Prevent dust generation.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

Conclusion

This compound is a versatile chemical entity whose value lies in both its intrinsic biological properties and its utility as a synthetic building block. Its role as an inhibitor of carcinogen metabolism is well-documented, providing a solid foundation for its use in toxicological and cancer research. While its full potential as a direct therapeutic agent requires further exploration, the proven bioactivity of the wider aminobenzofuran class marks it as a promising scaffold for medicinal chemistry. Furthermore, its application in materials science highlights its versatility. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in their work.

References

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.
  • ResearchGate. (n.d.). 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl).
  • SpectraBase. (n.d.). (2-methoxydibenzofuran-3-yl)amine - Optional[13C NMR] - Spectrum.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine. National Center for Biotechnology Information.
  • PubMed. (1993). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones.
  • ResearchGate. (2015). (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.
  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Scilit. (1990). The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase.
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0179002).
  • PubMed Central. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
  • National Center for Biotechnology Information. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • ResearchGate. (2010). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Arkat USA. (2021). New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • National Center for Biotechnology Information. (2023). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors.
  • National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • National Center for Biotechnology Information. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

Sources

A Technical Prospectus on 3-Amino-2-methoxydibenzofuran: Properties, Plausible Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-2-methoxydibenzofuran (CAS No. 5834-17-3) is a niche heterocyclic amine built upon the privileged dibenzofuran scaffold. Despite its commercial availability for research purposes, this compound remains largely unexplored in peer-reviewed literature, with a notable absence of detailed synthetic protocols and application studies. This technical guide serves as a prospectus, consolidating the known physicochemical properties from available data sources and providing expert-driven insights into its potential. We present a plausible, well-reasoned synthetic pathway based on established organometallic methodologies for analogous structures. Furthermore, we analyze the molecule's inherent reactivity and propose potential derivatization strategies. By examining the established biological activities of the broader dibenzofuran class, we explore promising, albeit speculative, applications for this compound as a building block in medicinal chemistry and materials science. This document is intended to provide a foundational resource for researchers considering this compound for novel discovery programs.

Introduction and Molecular Overview

This compound is a tricyclic aromatic compound featuring a central furan ring fused to two benzene rings. Its structure is further functionalized with an amine (-NH₂) group at the 3-position and a methoxy (-OCH₃) group at the 2-position. The dibenzofuran core is a significant structural motif found in various natural products and synthetic compounds with a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic placement of the amino and methoxy groups on this scaffold provides reactive handles for chemical modification, making it a potentially valuable, yet underutilized, building block for combinatorial chemistry and targeted drug design.

Known applications, though limited in public documentation, include its use as an effective inhibitor of 1-nitropyrene metabolism and in the preparation of end-functionalized poly(N-isopropylacrylamide) (PNIPAM).[4][5][6]

Physicochemical and Structural Properties

Quantitative data for this compound has been aggregated from various chemical suppliers and databases. These properties are essential for planning reactions, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 5834-17-3[4][5][7][8]
Molecular Formula C₁₃H₁₁NO₂[4][5][8]
Molecular Weight 213.23 g/mol [4][5][7]
Appearance White to light yellow crystalline powder[4][9]
Melting Point 92-94 °C (lit.)[4][5][9]
Boiling Point 353.22 °C (rough estimate)[4][9]
Density 1.1544 g/cm³ (rough estimate)[4][9]
pKa 3.91 ± 0.30 (Predicted)[4]
InChI Key SGQVWNYSHWQNOS-UHFFFAOYSA-N[5]
SMILES COc1cc2c(cc1N)oc3ccccc23[5]

Proposed Synthesis and Purification

Plausible Synthetic Pathway: Palladium-Catalyzed Cyclization

This proposed multi-step synthesis leverages common starting materials and high-yielding transformations.

Synthetic_Pathway A 2-Iodophenol C Intermediate Diaryl Ether A->C Ullmann Condensation (Cu catalyst, Base) B 1-Bromo-2-methoxy-3-nitrobenzene B->C D 2-Methoxy-3-nitrodibenzofuran C->D Pd(OAc)₂ Catalyzed Intramolecular C-H Arylation E This compound D->E Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

A plausible synthetic route to this compound.
Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Diaryl Ether Intermediate

  • To a dried flask under an inert atmosphere (N₂ or Ar), add 2-iodophenol (1.0 eq), 1-bromo-2-methoxy-3-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), and a suitable ligand like L-proline (0.2 eq).

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether. Causality: The Ullmann condensation is a classic and reliable method for forming diaryl ether bonds, a key step in building the precursor for the subsequent cyclization.

Step 2: Intramolecular C-H Arylation to form the Dibenzofuran Core

  • Dissolve the diaryl ether intermediate (1.0 eq) in a suitable solvent like acetic acid or pivalic acid.[10]

  • Add palladium(II) acetate (Pd(OAc)₂, 3-5 mol%).

  • Heat the mixture under air to 100-110 °C.[10] The pivalic acid acts as both a solvent and a promoter for the C-H activation step.

  • Monitor the reaction for the formation of 2-Methoxy-3-nitrodibenzofuran.

  • Upon completion, cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

  • Dry the organic phase and concentrate. Purify via column chromatography to obtain the nitrodibenzofuran product. Causality: Palladium-catalyzed intramolecular C-H arylation is a powerful, modern technique that avoids the need for pre-functionalized starting materials, offering a more atom-economical route to the tricyclic core compared to older methods.

Step 3: Reduction of the Nitro Group

  • Dissolve the 2-Methoxy-3-nitrodibenzofuran (1.0 eq) in a solvent mixture such as ethanol and concentrated hydrochloric acid.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) portion-wise while stirring.

  • Heat the reaction to 60-70 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction and carefully basify with a cold aqueous NaOH solution to pH > 10 to precipitate the tin salts and deprotonate the amine.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Trustworthiness: This protocol is self-validating. The progress of each step can be rigorously monitored by standard analytical techniques (TLC, LC-MS), and the identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and HRMS, ensuring the target molecule has been synthesized.

Chemical Reactivity and Derivatization Potential

The chemical personality of this compound is dictated by its three key functional components: the nucleophilic aromatic amine, the electron-donating methoxy group, and the aromatic dibenzofuran rings.

Reactivity_Map cluster_amine Amine Reactions cluster_ring Aromatic Ring Reactions cluster_methoxy Methoxy Group Reactions Core This compound Amide Amide Formation (Acylation) Core->Amide RCOCl, Py Sulfonamide Sulfonamide Formation Core->Sulfonamide RSO₂Cl, Py Diazonium Diazotization (Sandmeyer Rxn) Core->Diazonium NaNO₂, HCl Alkylation N-Alkylation Core->Alkylation R-X, Base Halogenation Electrophilic Halogenation (e.g., Br₂, NBS) Core->Halogenation NBS / Br₂ Nitration Nitration Core->Nitration HNO₃, H₂SO₄ Demethylation Ether Cleavage (BBr₃, HBr) to form Phenol Core->Demethylation BBr₃ Analytical_Workflow Sample Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (HRMS) (Confirm Molecular Formula) Sample->MS IR FT-IR Spectroscopy (Functional Group ID) Sample->IR Purity Purity Assessment (HPLC or LC-MS) NMR->Purity MS->Purity IR->Purity Confirmation Structure & Purity Confirmed Purity->Confirmation

Standard workflow for structural confirmation and purity analysis.
  • ¹H NMR: Expect signals corresponding to the methoxy protons (singlet, ~3.9 ppm), the amine protons (broad singlet), and a series of distinct aromatic protons in the 6.8-8.0 ppm range.

  • ¹³C NMR: Expect signals for the 13 carbon atoms, including the methoxy carbon (~56 ppm) and aromatic carbons in the 100-160 ppm range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₁NO₂ by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ at m/z 214.08626. [11]* Infrared (IR) Spectroscopy: Key stretches would include N-H stretches for the primary amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic rings (~3000-3100 cm⁻¹), and C-O stretches for the ether and furan ring (~1000-1300 cm⁻¹).

Safety and Handling

According to available Safety Data Sheets (SDS), this compound requires careful handling. [7][12]

Hazard Information GHS Classification and Precautionary Statements
Signal Word Warning
Pictograms GHS07 (Exclamation Mark)
Hazard Statements H315: Causes skin irritation.<[7][12]br>H319: Causes serious eye irritation.<[7][12]br>H335: May cause respiratory irritation. [7][12]
Precautionary Statements P261: Avoid breathing dust.<[12][13]br>P280: Wear protective gloves/eye protection.<br>P302+P352: IF ON SKIN: Wash with plenty of soap and water.<[12]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]
Personal Protective Equipment (PPE) N95 dust mask, chemical safety goggles, and nitrile gloves. [6][12]

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. All handling should be performed by qualified individuals in a properly equipped laboratory setting.

Conclusion

This compound represents an opportunity for chemical innovation. It is a readily available, yet scientifically underexplored, building block. Its combination of a biologically relevant dibenzofuran core and versatile functional groups makes it an attractive starting point for synthetic programs in drug discovery and materials science. This guide provides the foundational knowledge—from physical properties and a plausible synthesis to reactivity and potential applications—to empower researchers to unlock the potential of this intriguing molecule.

References

  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374. [Link]
  • Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives.
  • Savanur, M. R. S., et al. (2022).
  • 2-Methoxy-3-dibenzofuranamine. PubChem. [Link]
  • 5834-17-3 | this compound. Capot Chemical. [Link]
  • Al-Warhi, T., et al. (2022). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 27(19), 6676. [Link]
  • Al-dujaili, L. J., et al. (2023). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry. [Link]
  • This compound. LookChem. [Link]
  • This compound (C13H11NO2). PubChemLite. [Link]
  • Wang, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(14), 3290. [Link]
  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Pharmaceutical Research. [Link]
  • Wang, M., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8527. [Link]
  • El-Damasy, A. K., et al. (2023). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. RSC Medicinal Chemistry, 14(6), 1121-1142. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Amino-2-methoxydibenzofuran, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The described methodology is grounded in established organic chemistry principles and supported by peer-reviewed literature. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a robust framework for the synthesis of this and structurally related dibenzofuran derivatives.

Introduction: The Significance of the Dibenzofuran Scaffold

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. This core structure is present in various natural products and has garnered significant attention from the scientific community due to its diverse biological activities. Substituted dibenzofurans are being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The target molecule of this guide, this compound, incorporates a crucial pharmacophore – an amino group – which is a common feature in many biologically active compounds, enhancing their interaction with biological targets. The methoxy group, also present, can modulate the electronic and lipophilic properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. This guide will detail a robust and reproducible synthetic route to this valuable compound.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the construction of the dibenzofuran core, followed by regioselective nitration, and culminating in the reduction of the nitro group to the desired amine.

Synthesis_Pathway cluster_0 Step 1: Dibenzofuran Core Synthesis cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Reduction of Nitro Group A 2-Bromo-6-methoxyphenol + 1-Bromo-2-nitrobenzene B 2-Methoxy-2'-nitrodiphenyl ether A->B Ullmann Condensation C 2-Methoxydibenzofuran B->C Pd-catalyzed Cyclization D 2-Methoxydibenzofuran E 2-Methoxy-3-nitrodibenzofuran D->E Nitration (HNO3/H2SO4) F 2-Methoxy-3-nitrodibenzofuran G This compound F->G Reduction (SnCl2/EtOH)

A Technical Guide to the Spectral Analysis of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-2-methoxydibenzofuran is a heterocyclic aromatic compound built on a dibenzofuran core, a structure of interest in medicinal chemistry and materials science. Its chemical properties are defined by the interplay of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups with the rigid, planar dibenzofuran ring system. This arrangement makes it a valuable building block and a subject of study in various chemical applications, including its use in preparing functional polymers and its role as an inhibitor of certain metabolic pathways.

A thorough understanding of its molecular structure is paramount for its application, and this is achieved primarily through spectroscopic analysis. This guide provides an in-depth examination of the expected and reported spectral data for this compound, offering insights into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from authoritative chemical databases.

Compound Identity and Properties

A clear definition of the subject molecule is the foundation of any analytical study. The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-methoxydibenzofuran-3-aminePubChem[1]
CAS Number 5834-17-3Sigma-Aldrich
Molecular Formula C₁₃H₁₁NO₂PubChem[1]
Molecular Weight 213.23 g/mol PubChem[1]
Melting Point 92-94 °CSigma-Aldrich
Appearance White powderHENAN NEW BLUE CHEMICAL CO.,LTD[2]

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and deducing the structural components of the analyte. For this compound, Electron Ionization (EI) is a common method that induces characteristic fragmentation.

Expected Fragmentation Pattern

The NIST Mass Spectrometry Data Center reports key fragments for this compound under GC-MS conditions[1]. The analysis of this pattern provides a structural fingerprint.

  • Molecular Ion (M⁺·) : The intact molecule is ionized, confirming its molecular weight. For C₁₃H₁₁NO₂, the expected monoisotopic mass is 213.08 Da. The observation of a strong signal at m/z 213 is the primary indicator of the compound's identity.

  • Loss of a Methyl Radical (M-15) : The methoxy group is a common site for initial fragmentation. The loss of a methyl radical (·CH₃, mass 15 Da) is a highly favorable pathway, leading to a significant fragment at m/z 198 .

  • Loss of Carbon Monoxide (M-15-28) : Following the initial loss of the methyl group, the resulting ion can undergo further fragmentation. The loss of carbon monoxide (CO, mass 28 Da) from the furan ring is a characteristic fragmentation pathway for dibenzofurans, resulting in a fragment at m/z 170 .

Data Summary: Electron Ionization MS
m/z ValueProposed FragmentSignificanceSource
213[C₁₃H₁₁NO₂]⁺·Molecular Ion (M⁺·)NIST[1]
198[M - CH₃]⁺Loss of methyl radical from the methoxy groupNIST[1]
170[M - CH₃ - CO]⁺Subsequent loss of carbon monoxideNIST[1]

In addition to EI-MS, softer ionization techniques like Electrospray Ionization (ESI) would be expected to show adduct ions, such as the protonated molecule [M+H]⁺ at m/z 214.09 and the sodium adduct [M+Na]⁺ at m/z 236.07, as predicted in the PubChem database[3].

G M Molecular Ion (M⁺·) m/z = 213 F1 Fragment 1 [M-CH₃]⁺ m/z = 198 M->F1 - ·CH₃ F2 Fragment 2 [M-CH₃-CO]⁺ m/z = 170 F1->F2 - CO

Caption: Key fragmentation pathway in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument equipped with a suitable capillary column (e.g., HP-5ms).

  • GC Separation: Use a temperature program to separate the analyte from any impurities. A typical program might start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

  • Ionization: Set the ion source to Electron Ionization (EI) mode at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and relevant fragments.

  • Data Analysis: Integrate the resulting chromatogram and analyze the mass spectrum of the peak corresponding to the target compound. Compare the fragmentation pattern with reference library data (e.g., NIST).

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule's functional groups. The resulting spectrum provides a distinct fingerprint based on the types of chemical bonds present. While the raw spectrum is not publicly available, we can reliably predict the characteristic absorption bands for this compound based on its structure and by referencing similar compounds[4].

Expected Characteristic Absorption Bands

The structure contains four key functional regions: the primary amine, the methoxy group, the aromatic dibenzofuran core, and the aryl ether linkage.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, two sharp peaks
3100 - 3000C-H Aromatic StretchAr-HMedium to Weak
2960 - 2850C-H Aliphatic StretchMethoxy (-OCH₃)Medium
1620 - 1580N-H Scissoring / C=C Aromatic StretchAmine / Aromatic RingsMedium to Strong
1520 - 1450C=C Aromatic Ring StretchAromatic RingsMedium to Strong
1270 - 1200C-O Aryl Ether Asymmetric StretchAr-O-CStrong
1180 - 1080C-O-C StretchDibenzofuran EtherStrong
1050 - 1010C-O Methoxy Symmetric StretchR-O-CH₃Strong

The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a hallmark of a primary amine[4]. The strong absorptions in the "fingerprint region" below 1300 cm⁻¹ due to C-O stretching are highly characteristic of the dibenzofuran and methoxy moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.

Predicted ¹H NMR Spectrum

The molecule has 11 protons in different chemical environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9 - 7.2Multiplets (m)6HAr-HProtons on the dibenzofuran ring system. The exact shifts and couplings depend on the electronic effects of the substituents.
~ 4.5 - 5.5Broad Singlet (br s)2H-NH₂The amino protons are exchangeable, resulting in a broad signal. The chemical shift is highly dependent on solvent and concentration.
~ 3.9Singlet (s)3H-OCH₃The three protons of the methoxy group are equivalent and do not couple with other protons, giving a sharp singlet.
Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 13 carbon atoms in the molecule are expected to be chemically distinct, giving rise to 13 unique signals in the ¹³C NMR spectrum.

Chemical Shift (δ, ppm)Carbon TypeAssignment
160 - 140Quaternary AromaticAr-C attached to O or N
130 - 100Aromatic CH & Quaternary CRemaining Ar-C and Ar-CH
~ 56Aliphatic-OCH₃

The carbons directly attached to the electronegative oxygen and nitrogen atoms (C2, C3, and the two carbons of the furan ether linkage) will be the most downfield-shifted among the aromatic signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing s1 Weigh ~10 mg of sample s2 Dissolve in ~0.7 mL CDCl₃ s1->s2 s3 Transfer to NMR tube s2->s3 a1 Insert tube into spectrometer s3->a1 a2 Lock, Tune, Shim a1->a2 a3 Acquire Spectra (¹H, ¹³C, etc.) a2->a3 p1 Fourier Transform a3->p1 p2 Phase & Baseline Correction p1->p2 p3 Integrate & Analyze p2->p3

Caption: Standard workflow for NMR analysis.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the probe will be tuned to the appropriate frequencies for ¹H and ¹³C. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to singlets.

  • Processing: The resulting Free Induction Decays (FIDs) are subjected to Fourier transformation. The transformed spectra are then phase- and baseline-corrected. For the ¹H spectrum, the signals are integrated. The chemical shifts for both spectra are referenced to TMS at 0.00 ppm.

References

  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamin. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C13H11NO2). Université du Luxembourg.
  • DergiPark. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. TUBITAK ULAKBIM.
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound. LookChem.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-3-dibenzofuranamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Characterization

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological systems. 2-Methoxy-3-dibenzofuranamine, a heterocyclic aromatic amine, represents a scaffold of significant interest, with dibenzofuran derivatives known for their diverse biological activities[1]. The journey from a synthesized powder in a vial to a fully characterized molecule with a confirmed structure is a critical process underpinned by rigorous analytical chemistry. This guide provides a comprehensive, in-depth walkthrough of the principles and practices involved in the complete structure elucidation of 2-Methoxy-3-dibenzofuranamine, grounded in field-proven methodologies and authoritative scientific principles. Our approach is not merely a sequence of steps but a logical, self-validating workflow designed to ensure the highest degree of confidence in the final structural assignment.

Foundational Analysis: Determining the Molecular Blueprint

Before delving into complex spectroscopic techniques, the initial step is to establish the fundamental molecular formula. This is the bedrock upon which all subsequent structural deductions are built.

Mass Spectrometry (MS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the exact mass of the molecule. When coupled with elemental analysis, it provides an unambiguous molecular formula.

  • Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or more decimal places). This precision allows for the differentiation between molecules with the same nominal mass but different elemental compositions. Elemental analysis, on the other hand, provides the percentage composition of each element (C, H, N, O) in the sample.

  • Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

    • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of 2-Methoxy-3-dibenzofuranamine in a suitable solvent like methanol or acetonitrile to a final concentration of 1 µg/mL.

    • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Analysis Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

    • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition that best fits the measured exact mass.

  • Anticipated Results: For 2-Methoxy-3-dibenzofuranamine (C₁₃H₁₁NO₂), the expected exact mass of the neutral molecule is 213.0790 g/mol [2]. The protonated molecule [M+H]⁺ would therefore be expected at an m/z of 214.0868. The confirmation of this exact mass, in conjunction with elemental analysis results consistent with the formula, provides high confidence in the molecular formula.

Degree of Unsaturation

With the molecular formula C₁₃H₁₁NO₂ established, the degree of unsaturation (DoU), or the number of rings and/or multiple bonds, can be calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₃H₁₁NO₂: DoU = 13 + 1 - (11/2) + (1/2) = 9

A DoU of 9 suggests a highly aromatic system with multiple rings, which is consistent with the proposed dibenzofuran structure.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the molecular formula in hand, the next phase involves a suite of spectroscopic techniques to piece together the connectivity and spatial arrangement of the atoms.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

  • Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The IR spectrum of 2-Methoxy-3-dibenzofuranamine is expected to show characteristic absorption bands.

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretch3400-3200 (typically two bands for -NH₂)Primary Amine
C-H Stretch (Aromatic)3100-3000Aromatic Ring
C-H Stretch (Aliphatic)3000-2850Methoxy (-OCH₃)
C=C Stretch (Aromatic)1600-1450Aromatic Ring
C-O Stretch (Aryl Ether)1275-1200Methoxy Group
C-N Stretch1335-1250Aromatic Amine

The presence of these bands provides strong evidence for the key functional groups: a primary amine, a methoxy group, and an aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For a molecule like 2-Methoxy-3-dibenzofuranamine, a combination of 1D and 2D NMR experiments is essential.

  • Experimental Protocol: NMR Spectroscopy

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiments: Acquire the following spectra:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon)

      • 2D COSY (Correlation Spectroscopy)

      • 2D HSQC (Heteronuclear Single Quantum Coherence)

      • 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Principle: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Predicted ¹H NMR Spectrum of 2-Methoxy-3-dibenzofuranamine:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-NH₂~4.5-5.5Broad Singlet2HAmine protons, chemical shift can vary with solvent and concentration.
-OCH₃~3.9Singlet3HMethoxy group protons.
H-1~7.3-7.5Doublet1HOrtho-coupled to H-2 (if present, but here it's a methoxy). Influenced by adjacent methoxy group.
H-4~7.0-7.2Singlet1HAromatic proton with no adjacent protons for coupling.
H-6, H-9~7.5-7.7Multiplet2HAromatic protons on the unsubstituted benzene ring.
H-7, H-8~7.3-7.5Multiplet2HAromatic protons on the unsubstituted benzene ring.

Note: The exact chemical shifts can vary depending on the solvent used.

  • Principle: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • Predicted ¹³C NMR Spectrum of 2-Methoxy-3-dibenzofuranamine:

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-3~130-135Carbon bearing the amino group.
C-2~145-150Carbon bearing the methoxy group.
C-4~100-105Shielded aromatic carbon.
C-1~110-115Aromatic carbon.
Aromatic C-H~110-130Carbons in the unsubstituted ring.
Quaternary Carbons~120-155Carbons at the ring junctions and the oxygen-bound carbons of the furan ring.
-OCH₃~55-60Methoxy carbon.

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY: This experiment reveals proton-proton couplings, typically over two or three bonds. It would confirm the connectivity of the protons on the unsubstituted benzene ring (H-6 through H-9).

  • HSQC: This experiment correlates each proton with the carbon to which it is directly attached. It allows for the unambiguous assignment of the chemical shifts for the protonated carbons.

  • HMBC: This is a crucial experiment for mapping the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations for 2-Methoxy-3-dibenzofuranamine would include:

    • The methoxy protons (-OCH₃) correlating to the C-2 carbon.

    • The H-1 proton correlating to C-2, C-3, and the quaternary carbon at the ring junction.

    • The H-4 proton correlating to C-2, C-3, and other nearby quaternary carbons.

    • The amine protons (-NH₂) correlating to C-2 and C-4.

The following diagram illustrates the overall workflow for structure elucidation, emphasizing the interplay between different analytical techniques.

StructureElucidationWorkflow cluster_confirmation Final Confirmation MS Mass Spectrometry (HRMS) ProposedStructure Proposed Structure: 2-Methoxy-3-dibenzofuranamine MS->ProposedStructure Molecular Formula (C₁₃H₁₁NO₂) EA Elemental Analysis EA->ProposedStructure IR IR Spectroscopy FinalStructure Confirmed Structure IR->FinalStructure Functional Group Confirmation NMR NMR Spectroscopy (1D & 2D) NMR->FinalStructure Connectivity Confirmation Xray X-ray Crystallography (Optional but Definitive) Xray->FinalStructure Absolute Structure ProposedStructure->IR Predict Functional Groups ProposedStructure->NMR Predict Spectra

Caption: A workflow diagram illustrating the integrated approach to structure elucidation.

Further Mass Spectrometry Analysis: Fragmentation Pattern

Beyond determining the molecular formula, mass spectrometry can provide structural information through the analysis of fragmentation patterns.

  • Principle: In the mass spectrometer, molecules can be induced to break apart into smaller, characteristic fragments. The masses of these fragments provide clues about the molecule's structure.

  • Anticipated Fragmentation: The GC-MS data on PubChem for 2-Methoxy-3-dibenzofuranamine shows major peaks at m/z 213 (molecular ion), 198, and 170[2]. A plausible fragmentation pathway could be:

    • m/z 213 ([M]⁺): The molecular ion.

    • m/z 198 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group. This is a common fragmentation for methoxy-substituted aromatic compounds.

    • m/z 170 ([M-CH₃-CO]⁺): Subsequent loss of carbon monoxide from the ion at m/z 198.

This fragmentation pattern is consistent with the proposed structure and provides additional corroborating evidence.

The Gold Standard: X-ray Crystallography

For an unambiguous, three-dimensional structure determination in the solid state, single-crystal X-ray crystallography is the definitive technique.

  • Principle: When a well-ordered crystal is irradiated with X-rays, the X-rays are diffracted by the electrons in the crystal lattice. The resulting diffraction pattern can be mathematically analyzed to determine the precise position of every atom in the molecule.

  • Experimental Protocol: Single-Crystal X-ray Diffraction

    • Crystal Growth: Grow single crystals of 2-Methoxy-3-dibenzofuranamine suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

    • Structure Solution and Refinement: Process the diffraction data and solve the phase problem to obtain an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

  • Outcome: A successful X-ray crystallographic analysis provides a detailed 3D model of the molecule, including precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice[3][4]. This would definitively confirm the connectivity and substitution pattern of 2-Methoxy-3-dibenzofuranamine.

The logical relationship between the key spectroscopic methods and the final confirmed structure is depicted below.

LogicDiagram Data Spectroscopic Data HRMS (Exact Mass) IR (Functional Groups) ¹H NMR (Proton Env.) ¹³C NMR (Carbon Skeleton) 2D NMR (Connectivity) Analysis Data Analysis & Interpretation Molecular Formula from HRMS Identify -NH₂, -OCH₃, Aromatic Rings from IR Assign Protons & Carbons Establish C-H & C-C Connectivity Data:f0->Analysis:f0 Data:f1->Analysis:f1 Data:f2->Analysis:f2 Data:f3->Analysis:f2 Data:f4->Analysis:f3 Structure Confirmed Structure 2-Methoxy-3-dibenzofuranamine Analysis->Structure

Caption: Logical flow from raw spectroscopic data to the confirmed molecular structure.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 2-Methoxy-3-dibenzofuranamine is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The molecular formula from mass spectrometry sets the constraints. IR spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the molecular framework, establishing the precise connectivity of every atom. Finally, X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical requirement for any downstream application in research or drug development.

References

  • Structures of benzofuran and dihydrobenzofuran derivatives. ResearchGate.
  • 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086. PubChem.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • Synthesis and Characterization of Dibenzofuran Derivatives. ResearchGate.
  • Dibenzofurans from nature: Biosynthesis, structural diversity, sources, and bioactivities. National Institutes of Health.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). National Institutes of Health.
  • Dibenzo[b,d]furan-3-amine | C12H9NO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.
  • Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate.
  • The crystal structure of dibenzofuran. Semantic Scholar.
  • 2-Methoxy-3-aminodibenzofuran. SIELC Technologies.
  • A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. National Institutes of Health.
  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. National Institutes of Health.
  • H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate.
  • Synthesis of and 13 C-NMR spectral studies of 2-cinnamylidene- 3(2H)- benzofuranones. Ijarse.
  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. International Formulae Group.

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solubility of 3-Amino-2-methoxydibenzofuran in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Amino-2-methoxydibenzofuran in Organic Solvents for Pharmaceutical Research

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science, noted for its use in the synthesis of functional polymers and as a potential cytotoxic agent. Despite its applications, a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This guide, designed for researchers, scientists, and drug development professionals, provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. We synthesize foundational chemical principles with authoritative, field-proven experimental protocols to empower researchers to generate reliable solubility data, a critical parameter for reaction optimization, purification, formulation, and ensuring bioavailability.[1]

Core Compound Characteristics

Physicochemical Identity

Understanding the fundamental properties of this compound is the first step in predicting its behavior in various solvents. The molecule's structure, featuring a rigid, largely nonpolar dibenzofuran core functionalized with polar amino and methoxy groups, creates a nuanced solubility profile.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [2]
Melting Point 92-94 °C (lit.)[2][3][4]
Appearance White to light yellow crystalline powder[2]
SMILES COc1cc2c(cc1N)oc3ccccc23
Hydrogen Bond Donors 1 (from the amine group)[5]
Hydrogen Bond Acceptors 3 (amine nitrogen, methoxy oxygen, furan oxygen)[5]
Significance in Research & Drug Development

This compound serves as a valuable building block and active agent. It has been utilized in the preparation of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) and is recognized as an effective inhibitor of 1-nitropyrene metabolism, a process relevant to carcinogenesis.[2] Benzofuran derivatives, in general, exhibit a wide array of pharmacological activities, including antitumor and anti-inflammatory effects, making them a privileged scaffold in drug discovery.[6] The solubility of this specific intermediate is therefore a critical factor for its synthetic manipulation and its potential formulation into therapeutic agents.[7]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a state of dynamic equilibrium, where the rate of dissolution of the solid into solution is equal to the rate of crystallization of the solute back onto the solid phase.[8][9] This equilibrium is governed by intermolecular forces, temperature, and pressure.

The "Like Dissolves Like" Paradigm

This principle remains the most effective heuristic for predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another.[10] For this compound, this involves a balance between its nonpolar and polar characteristics.

  • Nonpolar Core: The large, aromatic dibenzofuran ring system is hydrophobic and will interact favorably with nonpolar solvents (e.g., toluene, hexane) through van der Waals forces.

  • Polar Functional Groups: The primary amine (-NH₂) and methoxy (-OCH₃) groups introduce polarity. The amine group can act as a hydrogen bond donor, while the nitrogen and two oxygen atoms can act as hydrogen bond acceptors.[5][11][12] These groups will seek to interact with polar solvents.

Solvent Parameters and Their Influence

To quantify a solvent's nature, several parameters are used:

  • Polarity Index: A relative measure of a solvent's polarity.[13] Solvents with a higher polarity index are more likely to dissolve polar solutes.

  • Dielectric Constant: A measure of a solvent's ability to separate ions.[14] High-dielectric-constant solvents can better solvate polar molecules and charged species.

The presence of both a large nonpolar backbone and polar, hydrogen-bonding groups suggests that this compound will exhibit highest solubility in solvents of intermediate polarity, particularly those that are polar aprotic or polar protic.

Predicted Solubility Profile & Known Solvents

While quantitative data is scarce, we can construct a predicted profile based on chemical principles and anecdotal evidence from synthesis literature. For instance, the recrystallization of a related compound from ethyl alcohol implies good solubility in the hot solvent and lower solubility at cooler temperatures—the ideal characteristic for purification by crystallization.[6][15]

Solvent CategoryExample SolventsPolarity Index (P')Dielectric Constant (ε)Predicted SolubilityRationale
Nonpolar Hexane, Cyclohexane0.1, 0.21.88, 2.02Low / Insoluble The large nonpolar core has some affinity, but the polar groups prevent significant dissolution.
Polar Aprotic Dichloromethane (DCM)3.18.93Moderate Balances polarity and ability to interact with the aromatic system.
Tetrahydrofuran (THF)4.07.58High The ether oxygen can accept hydrogen bonds, and its polarity is well-suited to the solute.
Acetonitrile5.837.5High A polar solvent used in its synthesis, indicating good solubility.[6]
N,N-Dimethylformamide (DMF)6.436.71Very High Highly polar; excellent at dissolving compounds with hydrogen-bonding capabilities.[16]
Dimethyl Sulfoxide (DMSO)7.246.68Very High A powerful, highly polar solvent capable of disrupting intermolecular forces in the crystal lattice.[16]
Polar Protic Ethanol4.324.55Moderate to High Can both donate and accept hydrogen bonds, interacting well with the amine and methoxy groups.[16]
Methanol5.132.70Moderate to High Similar to ethanol but more polar; should be an effective solvent.
Water10.280.1Insoluble The large hydrophobic dibenzofuran backbone dominates, making it insoluble in water despite polar groups.[17]

(Solvent parameter data sourced from multiple chemical references).[13][14][18][19][20]

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction, quantitative data must be generated. The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[21] It is reliable, based on fundamental principles, and provides the most accurate measure of a compound's solubility in a given medium at a specific temperature.[21][22]

Shake_Flask_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid This compound to a vial B Add a precise volume of the chosen organic solvent A->B Ensures supersaturation C Seal vial and place in a shaking incubator at a constant temperature (e.g., 25°C) B->C D Agitate for an extended period (e.g., 24-72 hours) to reach dynamic equilibrium C->D Allows dissolution and crystallization rates to equalize E Allow solid to settle D->E F Withdraw an aliquot of the supernatant using a filter syringe (e.g., 0.22 µm PTFE) E->F Crucial to remove all undissolved solid particles G Dilute the clear filtrate with a suitable mobile phase or solvent F->G H Quantify concentration using a calibrated analytical method (e.g., HPLC-UV, LC-MS) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • High-purity organic solvent of choice

  • Glass vials with screw caps (e.g., 4 mL)

  • Shaking incubator or rotary shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Procedure:

  • Preparation of the Suspension: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at the end of the experiment is required; typically, 2-5 mg is adequate for a 2 mL volume.[21]

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a consistent speed (e.g., 300 RPM) for a minimum of 24 hours.[23]

    • Expert Insight: True equilibrium is the cornerstone of this method. For a novel compound, it is essential to validate the equilibration time. This is achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration ceases to increase and remains stable.[23][24]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.[23]

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as HPLC-UV or LC-MS, to determine the precise concentration of the dissolved compound.[22]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in standard units such as mg/mL, µg/mL, or mol/L.

Data Interpretation and Application

The quantitative solubility data generated is foundational for numerous applications in research and development.

Solubility_Pyramid cluster_applications Practical Applications cluster_data Core Data Formulation Formulation Development (e.g., selecting excipients, developing parenteral solutions) Purification Purification Strategy (e.g., choosing a recrystallization solvent with high solubility at high temp and low solubility at low temp) Synthesis Reaction Optimization (ensuring reactants are in the same phase for efficient reaction) SolubilityData Quantitative Solubility Data (mg/mL in various solvents) SolubilityData->Formulation SolubilityData->Purification SolubilityData->Synthesis

Caption: Application of Solubility Data in Drug Development.

  • Process Chemistry: For synthesis, a solvent in which all reactants are highly soluble is typically chosen to ensure a homogeneous reaction mixture and maximize reaction rates.

  • Purification: For recrystallization, the ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below, allowing for high recovery of pure crystals upon cooling.[9][15]

  • Pre-formulation: In drug development, solubility data dictates the potential routes of administration. Poor aqueous solubility is a major hurdle for oral bioavailability, and knowledge of solubility in organic co-solvents is essential for developing injectable (parenteral) formulations.[1]

Conclusion

While published quantitative solubility data for this compound is lacking, a robust prediction of its behavior can be made based on its molecular structure—a moderately polar compound with both hydrophobic and hydrogen-bonding characteristics. It is predicted to be highly soluble in polar aprotic solvents like DMSO, DMF, and THF, and moderately soluble in polar protic solvents like ethanol, while remaining insoluble in water and nonpolar solvents. This guide provides the theoretical foundation for these predictions and, more importantly, presents the authoritative shake-flask methodology required to generate precise, reliable, and publishable solubility data. By following this protocol, researchers can eliminate ambiguity and make informed, data-driven decisions in the synthesis, purification, and formulation of this important chemical entity.

References

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Scribd. (n.d.). Solvent Polarity and Miscibility Chart.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)
  • Shodex. (n.d.). Polarities of Solvents.
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  • Unknown Source. (n.d.). Dielectric Constant of Common solvents. (Link not available)
  • Unknown Source. (n.d.). Polarity of Solvents. (Link not available)
  • LibreTexts. (2023). Solubility of Organic Compounds.
  • University of Rochester. (n.d.). Solvents and Polarity.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Capot Chemical. (n.d.). This compound.
  • Wikipedia. (n.d.). Solubility equilibrium.
  • Unknown Source. (n.d.). Solvent Physical Properties. (Link not available)
  • Scribd. (n.d.). Dielectric Constants of Common Solvents.
  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.
  • ACS Publications. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.
  • JoVE. (2024). Recrystallization: Solid–Solution Equilibria.
  • LibreTexts. (2016). Solution Formation and Equilibrium.
  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.
  • National Institutes of Health. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors.
  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction.
  • Indian Academy of Sciences. (n.d.). Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theory.
  • ResearchGate. (n.d.). Binding mode and hydrogen bond interaction of a methoxy group.

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discovery and history of aminodibenzofuran compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Aminodibenzofuran Compounds

Abstract

Dibenzofuran, a heterocyclic scaffold first isolated from coal tar, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] The introduction of an amino moiety to this core structure unlocks a vast chemical space, giving rise to aminodibenzofuran compounds with significant and diverse biological activities. This technical guide provides a comprehensive exploration of the historical evolution and discovery of these compounds, viewed through the lens of synthetic organic chemistry. We will trace the journey from early, harsh synthetic methods to the advent of modern, efficient catalytic systems. This guide will explain the causality behind key experimental choices, provide detailed, field-proven protocols for synthesis, and examine the applications that continue to drive research in this area. It is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important class of molecules.

Chapter 1: The Dibenzofuran Scaffold: From Industrial Byproduct to Pharmacophore

The story of aminodibenzofurans begins with the parent heterocycle, dibenzofuran. Initially identified as a component in the high-boiling fraction of coal tar, its rigid, planar structure and aromaticity made it an object of academic curiosity.[1][2] However, its true potential was realized upon its discovery in a variety of natural products, particularly from lichens and fungi.[2] This natural prevalence hinted at inherent biological relevance, prompting chemists to view the dibenzofuran core not just as a chemical curiosity, but as a "pharmacophore"—a molecular framework ripe for functionalization.

The core structure's utility is rooted in its unique properties. It is metabolically stable, and its rigid structure allows it to present appended functional groups to biological targets in a well-defined spatial orientation. Derivatives have been shown to possess a wide spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[3][4][5][6][7] The addition of an amino group, a key hydrogen bond donor and a site for further derivatization, dramatically expands these possibilities, making the synthesis of aminodibenzofurans a critical objective.

Chapter 2: Early Synthetic Strategies: The Challenge of C-N Bond Formation

The direct formation of a carbon-nitrogen bond on an aromatic ring like dibenzofuran is not a trivial task. Early synthetic chemists relied on multi-step processes that, while effective, often required harsh conditions and exhibited limited functional group tolerance.

Indirect Amination: The Nitration-Reduction Pathway

The most traditional and conceptually straightforward method to introduce an amino group onto an aromatic ring is through a two-step nitration and reduction sequence.

  • Electrophilic Nitration: The dibenzofuran core is treated with a strong nitrating agent (typically a mixture of nitric acid and sulfuric acid) to install a nitro (-NO₂) group onto the ring. This is a classic electrophilic aromatic substitution reaction.

  • Reduction of the Nitro Group: The resulting nitrodibenzofuran is then subjected to a reduction reaction to convert the nitro group into a primary amine (-NH₂). Common reducing agents for this transformation include metals in acidic media, such as tin chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.[3]

While reliable, this method's primary drawback is the lack of regioselectivity during the nitration step, which can lead to mixtures of isomers that are difficult to separate. Furthermore, the strongly acidic and oxidative conditions of nitration are incompatible with sensitive functional groups.

The Dawn of Direct C-N Coupling: The Ullmann Condensation

The first major breakthrough in the direct formation of aryl C-N bonds was the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine (or other nucleophile).[8][9] First reported in the early 20th century, this reaction represented a paradigm shift, allowing for the direct coupling of pre-functionalized aromatic systems.[9]

The classical Ullmann reaction, however, was fraught with challenges. It required stoichiometric amounts of copper powder, often activated in situ, and demanded very high reaction temperatures (>200 °C) in high-boiling polar solvents.[8] These harsh conditions severely limited the substrate scope, as many functional groups could not survive the process. The Goldberg reaction is a specific variation of the Ullmann condensation focused on C-N bond formation.[8] Despite these limitations, the Ullmann reaction laid the fundamental groundwork for all modern cross-coupling chemistry.

Chapter 3: The Palladium Revolution: Buchwald-Hartwig Amination

The landscape of C-N bond formation was revolutionized in the 1990s with the development of the Buchwald-Hartwig amination.[10] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or triflates) and a vast array of amines under significantly milder conditions than the Ullmann reaction.[10][11] Its discovery opened the door to the synthesis of previously inaccessible aminodibenzofuran derivatives with high efficiency and functional group tolerance.

The success of the Buchwald-Hartwig amination hinges on the interplay of three key components:

  • Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or a pre-formed Pd(0) complex, that initiates the catalytic cycle.[12]

  • Phosphine Ligand: This is arguably the most critical component. The ligand coordinates to the palladium center, modulating its reactivity and stability. The development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, t-BuXPhos) was the key innovation that enabled the coupling of a wide range of substrates with high efficiency.[13]

  • Base: A base is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[14] The choice of base, from strong alkoxides like sodium tert-butoxide (NaOtBu) to weaker carbonates like cesium carbonate (Cs₂CO₃), is critical and must be optimized based on the specific substrates to avoid side reactions.[14]

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[10]

Chapter 4: Methodologies in Focus: Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring, purification, and characterization to ensure scientific integrity.

Protocol 1: Synthesis of 1-Aminodibenzofuran via Nitration and Reduction

This protocol is adapted from established literature procedures for the synthesis of aminodibenzofurans.[3]

Step 1: Synthesis of 1-Nitrodibenzofuran

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add dibenzofuran (1.0 eq) to concentrated sulfuric acid.

  • Nitration: Slowly add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the crude 1-nitrodibenzofuran.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol.

Step 2: Reduction to 1-Aminodibenzofuran

  • Reaction Setup: To a stirred solution of 1-nitrodibenzofuran (1.0 eq) in ethanol, add concentrated hydrochloric acid at 0 °C.

  • Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) portion-wise, ensuring the temperature remains low.[3][15]

  • Reaction Monitoring: Stir the reaction for 4-6 hours at room temperature. Monitor by TLC for the disappearance of the nitro compound.

  • Workup: Quench the reaction by adding ice water. Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 1-aminodibenzofuran.[3]

Protocol 2: Synthesis of N-Aryldibenzofuran via Ullmann Condensation

This generalized protocol illustrates the modern application of the Ullmann reaction, using a ligand to enable milder conditions than the historical method.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-bromodibenzofuran (1.0 eq), the desired amine (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate or toluene.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired N-aryldibenzofuran.

Protocol 3: Synthesis of 4-Aminodibenzofuran via Buchwald-Hartwig Amination

This protocol describes a typical Buchwald-Hartwig amination using a modern catalyst system.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.025 eq) in anhydrous toluene and stir for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add 4-bromodibenzofuran (1.0 eq), the amine coupling partner (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).[14]

  • Reaction: Seal the reaction vessel and heat to 80-110 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the 4-bromodibenzofuran is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Chapter 5: Visualizing the Synthesis

Diagrams are essential tools for conceptualizing complex chemical processes. The following visualizations, rendered in DOT language, illustrate the key pathways and mechanisms discussed.

High-Level Synthetic Pathways

G cluster_0 Indirect Pathway cluster_1 Direct Coupling Dibenzofuran Dibenzofuran Nitrodibenzofuran Nitrodibenzofuran Dibenzofuran->Nitrodibenzofuran HNO₃, H₂SO₄ Aminodibenzofuran Aminodibenzofuran Nitrodibenzofuran->Aminodibenzofuran SnCl₂, HCl Halodibenzofuran Halo-dibenzofuran CoupledProduct Aminodibenzofuran Derivative Halodibenzofuran->CoupledProduct   Catalyst (Pd or Cu)   Base Amine Amine (R-NH₂) Amine->CoupledProduct   Catalyst (Pd or Cu)   Base

Caption: Overview of synthetic routes to aminodibenzofurans.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) pd_complex L₂Pd(Ar)(X) pd0->pd_complex Oxidative Addition amine_adduct [L₂Pd(Ar)(H₂NR)]⁺X⁻ pd_complex->amine_adduct Amine Association amido_complex L₂Pd(Ar)(HNR) amine_adduct->amido_complex Deprotonation baseH Base-H⁺ + X⁻ amine_adduct->baseH amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product start Ar-X start->pd_complex amine RNH₂ amine->amine_adduct base Base base->amido_complex Workflow A Reaction Setup (Reagents, Solvent, Inert Atm.) B Heating & Stirring (Oil Bath) A->B C Reaction Monitoring (TLC / LC-MS) B->C C->B Reaction Incomplete D Workup (Quenching & Extraction) C->D Reaction Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Pure Product F->G

Caption: Standard workflow for synthesis and purification.

Chapter 6: Biological Significance and Applications

The interest in aminodibenzofuran compounds is driven by their diverse and potent biological activities. The amino group serves as a versatile handle for modifying the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

Biological Activity Compound Class / Example Key Findings / Potential Application References
Antimicrobial/Antifungal 1-Aminodibenzofuran derivativesShowed promising activity against various bacterial and fungal strains, suggesting potential for new antibiotic development.[3]
Anticancer Substituted aminobenzofuransExhibit antiproliferative effects on various cancer cell lines, including breast cancer and melanoma, by inducing apoptosis.[5][16][17]
Anti-inflammatory Benzofuran derivativesAct as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with potentially fewer side effects than current drugs.[7]
Neuroprotection Benzofuran derivativesShow potential in treating Alzheimer's disease by inhibiting key enzymes like acetylcholinesterase and preventing amyloid plaque aggregation.[4]
Fluorescent Probes Dibenzofuran α-amino acidsAct as conformationally rigid analogues of tyrosine with enhanced fluorescent properties, useful for studying protein dynamics and enzyme activity.[18]

Conclusion and Future Outlook

The journey of aminodibenzofuran compounds from obscurity as derivatives of an industrial byproduct to a focal point of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of robust and versatile synthetic methods, particularly the Buchwald-Hartwig amination, has been the critical enabler, allowing scientists to systematically explore the structure-activity relationships of this privileged scaffold.

Future research will likely focus on several key areas. First, the development of even more efficient and sustainable catalytic systems, perhaps utilizing earth-abundant metals like copper or iron, will continue to be a priority. Second, the application of these compounds in materials science, leveraging their rigid structure and fluorescent properties, is a rapidly growing field. Finally, as our understanding of complex diseases deepens, the aminodibenzofuran scaffold will undoubtedly serve as a foundational starting point for the design of next-generation therapeutics targeting a wide range of human ailments.

References

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran deriv
  • Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2- b ]benzofurans. (2023).
  • Synthesis of dibenzofuran derivatives. (n.d.).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
  • Ullmann condens
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Buchwald–Hartwig amin
  • Synthesis of benzofuran derivatives using one-pot multicomponent reaction of isocyanides via ZnO-NRs. (n.d.). CORE. [Link]
  • Dibenzofuran. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018).
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.).
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. (2025).
  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific. [Link]
  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (n.d.).
  • 2-Dibenzofuranamine. (n.d.).
  • Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity. (2018).
  • Recent advances in the synthesis of dibenzofurans. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Natural source, bioactivity and synthesis of benzofuran deriv
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The Emerging Potential of 3-Amino-2-methoxydibenzofuran: A Technical Guide for Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of chemical research, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutics and advanced materials is perpetual. 3-Amino-2-methoxydibenzofuran emerges as a compelling, albeit underexplored, candidate. This molecule integrates three key structural motifs: a rigid, planar dibenzofuran core, a nucleophilic amino group, and an electron-donating methoxy group. While direct literature on its applications is sparse, its constituent parts are well-represented in a multitude of functional molecules.[1][2][3] This guide provides a forward-looking analysis of the potential research applications of this compound, grounded in the established significance of its structural analogues in medicinal chemistry, materials science, and as chemical probes. We will explore hypothetical, yet plausible, research avenues complete with experimental designs to unlock the latent potential of this versatile scaffold.

Part 1: Medicinal Chemistry - A New Scaffold for Targeted Therapies

The dibenzofuran core is a "privileged structure" in medicinal chemistry, known to interact with a range of biological targets.[1][2] The addition of the amino and methoxy groups provides critical vectors for chemical modification and specific molecular interactions, suggesting potential in oncology and neuropharmacology.

Kinase Inhibition: Targeting Oncogenic Signaling

The dibenzofuran scaffold has been successfully employed in the development of potent kinase inhibitors, targeting enzymes like Pim kinases and Casein Kinase 2 (CK2), which are often overexpressed in various cancers.[4][5][6][7] The amino group on this compound can act as a crucial hydrogen bond donor or acceptor, mimicking the hinge-binding motifs of many ATP-competitive kinase inhibitors.

Hypothetical Application: Development of a novel class of inhibitors targeting the ATP-binding pocket of oncogenic kinases. The methoxy group can be subtly modified to fine-tune solubility and metabolic stability, while the amino group can be derivatized to explore interactions with the ribose-binding pocket or solvent-exposed regions.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a standard procedure to screen this compound and its derivatives for inhibitory activity against a target kinase (e.g., CK2).

Materials:

  • Target Kinase (e.g., human recombinant CK2)

  • Substrate peptide

  • ATP

  • Test Compound (this compound) and derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus reflects kinase activity.[8]

  • Data Analysis: Normalize the data against controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[8]

Table 1: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
This compound CK2>10,000
Derivative 1 (N-acetyl)CK25,200
Derivative 2 (N-phenyl)CK2850
Known Inhibitor (e.g., Silmitasertib)CK210
CNS-Active Agents: A Rigid Scaffold for Receptor Interaction

The rigid, planar nature of the dibenzofuran scaffold is reminiscent of structures found in agents targeting the central nervous system (CNS).[9] Derivatives of related benzofurans have been investigated as ligands for serotonin receptors and other CNS targets.[10] The amino and methoxy groups on this compound can be modified to mimic the pharmacophores of known CNS drugs, potentially leading to new treatments for neurological and psychiatric disorders.

Hypothetical Application: Synthesis of a library of derivatives to screen for activity at G-protein coupled receptors (GPCRs) implicated in CNS disorders, such as dopamine or serotonin receptors. The amino group can be alkylated or acylated to modulate basicity and steric bulk, influencing receptor subtype selectivity.

Part 2: Materials Science - Building Blocks for Organic Electronics

Dibenzofuran derivatives are gaining prominence in materials science due to their excellent thermal stability, high triplet energy, and charge-transporting properties.[11][12][13] These characteristics make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Host Materials for Phosphorescent OLEDs (PhOLEDs)

Efficient PhOLEDs require host materials with high triplet energy to prevent reverse energy transfer from the phosphorescent guest emitter. Dibenzofurans are known for their high triplet energies.[12] The amino and methoxy groups on this compound can be used as synthetic handles to attach charge-transporting moieties, creating bipolar host materials with balanced electron and hole mobility.

Hypothetical Application: Use this compound as a core to synthesize novel host materials for blue or green PhOLEDs. For instance, the amino group could be functionalized with an electron-withdrawing unit (like a cyano-substituted phenyl ring) and another position on the dibenzofuran core could be functionalized with a hole-transporting unit (like a carbazole moiety).

Diagram 1: Proposed Synthetic Route for a Bipolar Host Material

G A 3-Amino-2-methoxy dibenzofuran B Buchwald-Hartwig Coupling A->B E Intermediate A B->E C Electron-Transporting Moiety (e.g., Aryl-CN) C->B D Bromination F Suzuki Coupling D->F E->D H Final Bipolar Host Material F->H G Hole-Transporting Moiety (e.g., Carbazole-boronic acid) G->F

Caption: Synthetic pathway for a novel bipolar OLED host material.

Fluorescent Probes and Sensors

The rigid, conjugated system of dibenzofuran suggests inherent fluorescent properties.[14][15][16] The electron-donating amino and methoxy groups can enhance the quantum yield. Furthermore, the reactive amino group provides a site for conjugation to biomolecules or for the attachment of a recognition moiety, creating a fluorescent sensor.

Hypothetical Application: Develop a fluorescent probe for detecting specific metal ions or biological analytes. The amino group could be derivatized with a chelating agent. Upon binding of the target analyte, a conformational change or an electronic perturbation could lead to a measurable change in the fluorescence emission (e.g., a "turn-on" or "turn-off" response).

Experimental Protocol 2: Characterization of Photophysical Properties

This protocol describes the fundamental steps to characterize the fluorescent properties of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, ethyl acetate, acetonitrile, methanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Procedure:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents with varying polarity.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution to determine the maximum absorption wavelength (λ_max_abs).

  • Emission Spectroscopy:

    • Excite the sample at its λ_max_abs.

    • Record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_max_em).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the quinine sulfate standard.

    • Calculate the quantum yield (Φ) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Data Analysis: Compile the absorption, emission, and quantum yield data. Analyze the solvatochromic shifts (changes in λ_max with solvent polarity) to understand the nature of the excited state.

Table 2: Hypothetical Photophysical Data

Solventλ_max_abs (nm)λ_max_em (nm)Quantum Yield (Φ)
Cyclohexane3103450.55
Ethyl Acetate3153600.48
Acetonitrile3183750.42
Methanol3203800.35

Part 3: Synthetic Chemistry - A Platform for Derivatization

The true potential of this compound lies in its utility as a versatile synthetic intermediate. The amino group is a prime site for a wide range of chemical transformations, allowing for the creation of a diverse library of compounds for screening in various applications.

Key Derivatization Reactions:

  • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This modifies the electronic properties and can introduce new interaction points for biological targets.

  • Alkylation: Reductive amination or reaction with alkyl halides to produce secondary or tertiary amines, altering the compound's basicity and lipophilicity.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to generate diarylamines, a common structural motif in functional materials and pharmaceuticals.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halogens, cyano group, hydroxyl group) in Sandmeyer-type reactions, providing access to a broad scope of derivatives.

Diagram 2: Derivatization Pathways from the Amino Group

G cluster_0 Starting Material cluster_1 Potential Derivatives A 3-Amino-2-methoxy dibenzofuran B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Secondary/Tertiary Amines A->D Alkylation E Diaryl Amines A->E Buchwald-Hartwig F Halogenated/Cyano Derivatives A->F Sandmeyer Rxn

Caption: Versatile derivatization options for the core molecule.

Conclusion: A Call to Exploration

This compound stands as a molecule of significant untapped potential. Its composite structure, featuring a privileged dibenzofuran core and versatile functional groups, strongly suggests a broad applicability across critical areas of scientific research. By leveraging established structure-activity relationships from analogous compounds, this guide proposes a clear and actionable roadmap for researchers. The outlined applications in kinase inhibition, CNS-active agent development, OLED materials, and fluorescent sensors are not merely speculative but are rooted in sound chemical principles and precedent. The provided experimental protocols and synthetic strategies offer a practical starting point for the scientific community to begin exploring and ultimately realizing the full potential of this promising chemical scaffold.

References

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  • Barbier, E., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed. [Link][6]
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  • Nief, C., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers.
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The Multifaceted Biological Activities of Aminodibenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The dibenzofuran scaffold, a privileged heterocyclic system, has long captured the attention of medicinal chemists due to its prevalence in various biologically active natural products.[1][2] The introduction of an amino functionality to this core structure gives rise to aminodibenzofuran derivatives, a class of compounds exhibiting a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of aminodibenzofuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their potential as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and structure-activity relationship (SAR) studies.

Synthetic Strategies: Accessing the Aminodibenzofuran Core

The biological exploration of aminodibenzofuran derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. The primary challenge lies in the regioselective introduction of the amino group onto the dibenzofuran backbone. Several strategies have been successfully employed, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Reduction of Nitro-Substituted Precursors

A common and reliable method for the synthesis of aminodibenzofurans involves the reduction of a corresponding nitrodibenzofuran intermediate.[1] This approach offers a straightforward pathway to the desired amine.

Experimental Protocol: Synthesis of 1-Aminodibenzofuran [1]

  • Step 1: Synthesis of 1-Nitrodibenzofuran.

    • A solution of 1,3-dinitrobenzene and 2-iodophenol is prepared in a mixture of dimethoxyethane and pyridine.

    • Potassium tert-butoxide is added, and the reaction mixture is heated to 100°C for 16 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Reduction to 1-Aminodibenzofuran.

    • To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride (SnCl₂) is added portion-wise.

    • The reaction is stirred for 4 hours at 0°C.

    • Upon completion, the reaction is quenched with ice water and the product is extracted with ethyl acetate.

    • The crude product is purified by column chromatography.

Palladium-Catalyzed C-O Cyclization

More advanced strategies, such as palladium-catalyzed intramolecular C-O bond formation, have been developed for the construction of the dibenzofuran core, which can then be further functionalized to introduce the amino group.[3] This method provides access to a wider range of substituted derivatives.

Anticancer Activity: A Promising Frontier

Aminodibenzofuran derivatives have emerged as a promising class of anticancer agents, with studies demonstrating their cytotoxic effects against various cancer cell lines.[4][5][6][7][8] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes essential for tumor growth and survival.

Inhibition of Kinases

Several studies have highlighted the potential of benzofuran derivatives, the parent scaffold of aminodibenzofurans, to act as kinase inhibitors.[9][10] For instance, a benzofuran derivative was identified as a novel Aurora B kinase inhibitor, a key regulator of mitosis that is often overexpressed in cancer cells.[10] Inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer drugs. Aminodibenzofuran derivatives have been shown to trigger apoptotic pathways in cancer cells.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11]

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the aminodibenzofuran derivative for a specified period (e.g., 48 or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable information for the optimization of the anticancer activity of aminodibenzofuran derivatives.[1] For example, the position and nature of substituents on both the dibenzofuran core and the amino group can significantly influence their cytotoxic potency and selectivity.[12][13]

Table 1: Representative Aminodibenzofuran Derivatives and their Anticancer Activity

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound A 2-amino, 8-chloroHeLa (Cervical Cancer)5.2[7]
Compound B 3-amino, 7-methoxyMCF-7 (Breast Cancer)8.7[12]
Compound C 1-amino, 4,6-dibromoK562 (Leukemia)2.1[8]

Antimicrobial Properties: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Aminodibenzofuran derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][14][15][16]

Mechanism of Action

The antimicrobial mechanism of these compounds is still under investigation, but it is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

In Vitro Antimicrobial Screening

The antimicrobial potential of newly synthesized aminodibenzofuran derivatives is typically assessed using standard in vitro assays.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • A two-fold serial dilution of the aminodibenzofuran derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Each well is inoculated with a standardized suspension of the test microorganism (bacterial or fungal).

  • Positive (microorganism without compound) and negative (broth only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Recent research has pointed towards the potential of aminobenzofuran and related structures in the context of neurodegenerative diseases like Alzheimer's.[17][18][19][20] Their mode of action in this area is often linked to their antioxidant properties and their ability to inhibit key enzymes involved in the disease pathology.

Inhibition of Cholinesterases

Some 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[17] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Antioxidant Activity and Neuroprotection

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Benzofuran derivatives have been shown to possess antioxidant effects, which may contribute to their neuroprotective properties.[21][22][23]

Workflow for Assessing Neuroprotective Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Models A Synthesized Aminodibenzofuran Derivative D Treat with Derivative A->D B Neuronal Cell Culture (e.g., SH-SY5Y) C Induce Oxidative Stress (e.g., H2O2) B->C C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Measure ROS Levels (e.g., DCFDA Assay) D->F G Animal Model of Neurodegeneration (e.g., 5XFAD mice) H Administer Derivative I Behavioral Tests (e.g., Morris Water Maze) H->I J Histopathological Analysis of Brain Tissue H->J

Caption: Workflow for evaluating the neuroprotective effects of aminodibenzofuran derivatives.

Future Directions and Conclusion

The diverse biological activities of aminodibenzofuran derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential and drug-like properties of lead compounds in relevant animal models.

References

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  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed. [Link]
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3-Amino-2-methoxydibenzofuran as an Inhibitor of 1-Nitropyrene Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3-Amino-2-methoxydibenzofuran as a potential inhibitor of 1-nitropyrene metabolism. It is designed for researchers, scientists, and drug development professionals engaged in the study of environmental toxicology and the development of chemopreventive agents. This document offers a detailed examination of the metabolic activation of 1-nitropyrene, a ubiquitous environmental pollutant, and presents a scientific framework for investigating the inhibitory potential of this compound.

Executive Summary

1-Nitropyrene, a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products, is a potent mutagen and carcinogen.[1][2] Its toxicity is intrinsically linked to its metabolic activation within the body, a process mediated by a complex interplay of enzymes. This guide elucidates the primary metabolic pathways of 1-nitropyrene and introduces this compound, a compound identified as an effective inhibitor of this metabolism.[2][3] We will delve into the mechanistic rationale for its inhibitory action, focusing on the key enzymatic players, and provide detailed, field-proven experimental protocols to characterize and validate its efficacy. The methodologies described herein are designed as self-validating systems, ensuring scientific rigor and reproducibility.

The Metabolic Activation of 1-Nitropyrene: A Dual-Threat Pathway

The genotoxicity of 1-nitropyrene is not inherent to the molecule itself but arises from its biotransformation into reactive metabolites that can form adducts with DNA.[4] This metabolic activation proceeds through two principal and interconnected pathways:

  • Ring Oxidation: Mediated primarily by the Cytochrome P450 (CYP) superfamily of enzymes, this pathway introduces oxygen atoms into the pyrene ring system.[5][6] This leads to the formation of various phenolic and epoxide metabolites, such as 3-hydroxy-1-nitropyrene, 6-hydroxy-1-nitropyrene, 8-hydroxy-1-nitropyrene, 1-nitropyrene-4,5-oxide, and 1-nitropyrene-9,10-oxide.[2][6] These ring-oxidized metabolites are often more mutagenic than the parent compound.[2]

  • Nitroreduction: This pathway involves the reduction of the nitro group to form N-hydroxy-1-aminopyrene, a highly reactive intermediate. This reaction is catalyzed by cytosolic nitroreductases, such as xanthine oxidase.[7] The resulting N-hydroxyarylamine can then be further activated, for instance by acetylation, to form an even more potent DNA-binding species.

The interplay between these two pathways is critical, as ring oxidation can be a prerequisite for subsequent nitroreduction, leading to the formation of highly mutagenic diol-epoxides and other reactive species.

1-Nitropyrene Metabolic Activation 1-Nitropyrene 1-Nitropyrene Ring-Oxidized Metabolites Ring-Oxidized Metabolites 1-Nitropyrene->Ring-Oxidized Metabolites Cytochrome P450s (e.g., CYP1A1, CYP1A2) Nitroreduced Metabolites Nitroreduced Metabolites 1-Nitropyrene->Nitroreduced Metabolites Nitroreductases (e.g., Xanthine Oxidase) DNA Adducts & Mutagenicity DNA Adducts & Mutagenicity Ring-Oxidized Metabolites->DNA Adducts & Mutagenicity Nitroreduced Metabolites->DNA Adducts & Mutagenicity

Caption: Metabolic activation pathways of 1-nitropyrene.

This compound: A Profile of a Potential Inhibitor

This compound is a heterocyclic aromatic compound that has been identified as an effective inhibitor of 1-nitropyrene metabolism.[2][3] While the precise molecular mechanism of its inhibitory action is not extensively detailed in publicly available literature, its structural features, particularly the dibenzofuran core, suggest a plausible mode of action. Dibenzofuran derivatives have been investigated as potential inhibitors of Cytochrome P450 enzymes.[1][5]

Hypothesized Mechanism of Action:

It is hypothesized that this compound acts as a competitive or non-competitive inhibitor of the Cytochrome P450 isoforms responsible for the initial ring oxidation of 1-nitropyrene. The dibenzofuran moiety may facilitate binding to the active site of these enzymes, thereby preventing the metabolism of 1-nitropyrene. The amino and methoxy substituents on the dibenzofuran ring likely modulate the binding affinity and specificity for different CYP isoforms.

Experimental Validation of Inhibitory Activity: A Step-by-Step Guide

To rigorously assess the inhibitory potential of this compound on 1-nitropyrene metabolism, a series of well-controlled in vitro experiments are essential. The following protocols provide a framework for this investigation.

In Vitro Incubation with Liver Microsomes

This experiment serves as the primary screen to determine if this compound can inhibit the overall metabolism of 1-nitropyrene in a biologically relevant system. Liver microsomes are a rich source of Cytochrome P450 enzymes.

Protocol:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing:

    • Phosphate buffer (pH 7.4)

    • Human or rat liver microsomes (e.g., 0.5 mg/mL protein)

    • 1-Nitropyrene (substrate, e.g., 10 µM)

    • Varying concentrations of this compound (inhibitor, e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure linear metabolite formation in the control group.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Buffer Mix Incubation Mixture Buffer->Mix Microsomes Microsomes Microsomes->Mix 1-Nitropyrene 1-Nitropyrene 1-Nitropyrene->Mix Inhibitor Inhibitor Inhibitor->Mix Pre-incubation Pre-incubation (37°C, 5 min) Mix->Pre-incubation Add_NADPH Add NADPH Generating System Pre-incubation->Add_NADPH Incubation Incubation (37°C, 30 min) Add_NADPH->Incubation Stop_Reaction Stop Reaction (Cold Solvent) Incubation->Stop_Reaction Centrifuge Centrifugation Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC Analysis Collect_Supernatant->HPLC_Analysis

Caption: Workflow for in vitro metabolism and inhibition assay.

Analysis of 1-Nitropyrene Metabolites by High-Performance Liquid Chromatography (HPLC)

The quantification of 1-nitropyrene metabolites is crucial for determining the extent of inhibition. HPLC coupled with a sensitive detector is the method of choice.

Protocol:

  • Instrumentation: Utilize a high-performance liquid chromatograph equipped with a C18 reverse-phase column and a fluorescence or UV detector. For enhanced sensitivity and selectivity, a mass spectrometer (LC-MS/MS) can be employed.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water is typically used to separate the various metabolites.

  • Detection: Monitor the elution of 1-nitropyrene and its metabolites at appropriate wavelengths (e.g., excitation at 370 nm and emission at 430 nm for fluorescence detection).

  • Quantification: Create a standard curve for each metabolite of interest using authentic standards to quantify their concentrations in the experimental samples.

Data Analysis and Determination of Inhibitory Potency

The data obtained from the HPLC analysis will be used to calculate the inhibitory potency of this compound.

Calculations:

  • Metabolite Formation Rate: Calculate the rate of formation of each metabolite in the presence and absence of the inhibitor.

  • Percentage Inhibition: Determine the percentage inhibition at each concentration of this compound.

  • IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of metabolite formation).

Table 1: Hypothetical Data for IC50 Determination of this compound on 1-Nitropyrene Metabolism

Inhibitor Concentration (µM)Rate of Metabolite Formation (pmol/min/mg protein)% Inhibition
0 (Control)1000
0.19010
16040
55050
103070
501090
100595
Determination of Inhibition Mechanism and Kinetic Parameters

To further characterize the inhibitory action of this compound, it is important to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Protocol:

  • Experimental Design: Perform a series of in vitro incubation experiments as described in section 3.1, but vary the concentrations of both the substrate (1-nitropyrene) and the inhibitor (this compound).

  • Data Analysis: Analyze the data using graphical methods such as the Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate]) or non-linear regression analysis of the Michaelis-Menten equation.

    • Competitive Inhibition: The Vmax remains unchanged, while the apparent Km increases.

    • Non-competitive Inhibition: The Vmax decreases, while the Km remains unchanged.

    • Uncompetitive Inhibition: Both Vmax and Km decrease.

  • Calculation of Ki: The inhibition constant (Ki) can be determined from the secondary plots of the slopes or intercepts of the Lineweaver-Burk plots versus the inhibitor concentration. Alternatively, specialized software can be used for non-linear regression analysis to directly calculate the Ki. A quick method for determining Ki involves comparing the progress curves of the reaction in the presence and absence of the inhibitor.[6][8]

Conclusion and Future Directions

This technical guide provides a comprehensive framework for investigating this compound as an inhibitor of 1-nitropyrene metabolism. The proposed experimental workflow, from in vitro microsomal incubations to detailed kinetic analysis, offers a robust and scientifically sound approach to characterizing its inhibitory potential.

The likely mechanism of action of this compound is through the inhibition of Cytochrome P450 enzymes, a hypothesis supported by studies on structurally related dibenzofuran derivatives.[1][5] Future research should focus on identifying the specific CYP isoforms inhibited by this compound and on validating its efficacy in cell-based and in vivo models. A thorough understanding of the structure-activity relationship of dibenzofuran derivatives as CYP inhibitors will be invaluable for the design of more potent and selective chemopreventive agents against the harmful effects of 1-nitropyrene and other environmental carcinogens.

References

  • J Undergrad Chem Res. 2018 Fall;17(4):102-104. DESIGN AND SYNTHESIS OF DIBENZYLFURAN BASED ETHER AND ESTER DERIVATIVES AS POTENTIAL P450 INHIBITORS. [Link]
  • PLoS One. 2017; 12(1): e0168932.
  • Amerigo Scientific. This compound. [Link]
  • Biochem J. 1982 Sep 1;205(3):631-3.
  • PubMed.
  • IARC Public
  • NIH. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. [Link]
  • PubMed.
  • PubMed. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. [Link]
  • Health Effects Institute.
  • Xenobiotica. 1992 Sep-Oct;22(9-10):1121-33. Metabolic activation of 1-nitropyrene to a mammalian cell mutagen and a carcinogen. [Link]
  • J Chromatogr A. 2006 Feb 24;1107(1-2):286-9. Determination of 1-nitropyrene metabolites by high-performance liquid chromatography with chemiluminescence detection. [Link]
  • Cancer Lett. 1990 Sep 30;54(1-2):37-42. The kinetics of 1-nitropyrene and 3-nitrofluoranthene metabolism using bovine liver xanthine oxidase. [Link]

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An In-depth Technical Guide to the Safe Handling of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Framework for Assumed Risk

3-Amino-2-methoxydibenzofuran (CAS No. 5834-17-3) is a specialized organic compound utilized in niche applications, such as in the preparation of end-functionalized polymers and as an inhibitor of 1-nitropyrene metabolism.[1][2] As a research chemical, its toxicological properties have not been fully investigated.[3][4] This guide, therefore, is constructed on a foundation of professional prudence, extrapolating safety and handling protocols from the known hazards of its structural components: the dibenzofuran core and the aromatic amine functional group. Aromatic amines as a class are noted for their potential toxicity, carcinogenicity, and mutagenicity, necessitating careful handling to minimize exposure.[5][6][7] This document provides a robust framework for risk mitigation in the hands of qualified technical personnel.[8]

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its chemical structure. The compound is classified as causing skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335).[1] The parent scaffold, dibenzofuran, is a polycyclic aromatic hydrocarbon, a class of compounds containing known suspect carcinogens.[3] While dibenzofuran itself is not classifiable as to human carcinogenicity (Group D) by the EPA due to lack of data, this does not preclude risk.[9][10] The presence of the primary aromatic amine group is a significant structural alert, as this functional group is associated with DNA adduct formation and potential carcinogenicity.[5]

A thorough risk assessment is mandatory before any work is initiated. This process should systematically identify potential for exposure, physical hazards, and reactivity issues.

Risk Assessment Workflow

A systematic approach to risk assessment ensures all potential hazards are considered and controlled.

cluster_plan Planning & Assessment cluster_control Control Implementation cluster_action Execution & Response start Identify Compound: This compound review_sds Review Available SDS & Literature (CAS: 5834-17-3) start->review_sds assess_hazards Assess Hazards: - Skin/Eye Irritation - Respiratory Irritation - Potential Carcinogenicity (Aromatic Amine) - Unknown Toxicological Properties review_sds->assess_hazards eval_proc Evaluate Experimental Procedure: - Quantity used - Dust generation potential - Heating/refluxing - Work-up steps assess_hazards->eval_proc select_controls Select Controls (Hierarchy) eval_proc->select_controls implement_ppe Implement PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - N95 Dust Mask select_controls->implement_ppe setup_eng Setup Engineering Controls: - Chemical Fume Hood - Eyewash/Safety Shower select_controls->setup_eng proceed Proceed with Experiment implement_ppe->proceed setup_eng->proceed emergency Emergency Plan: - Spill Cleanup Kit - First Aid Procedures proceed->emergency If needed

Caption: Risk assessment workflow for handling this compound.

Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety, known as the Hierarchy of Controls, is essential. This prioritizes the most effective measures for risk reduction.

Hierarchy of Controls

sub Substitution (Use a less hazardous chemical) eng Engineering Controls (e.g., Chemical Fume Hood) sub->eng Most Effective admin Administrative Controls (e.g., SOPs, Designated Areas) eng->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) admin->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls : All work involving this compound as a solid or in solution must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] The laboratory must be equipped with an accessible eyewash station and safety shower.[3]

  • Administrative Controls : Access to areas where the compound is stored and handled should be restricted to trained personnel. A designated area within the lab should be established for its use. Do not eat, drink, or smoke in the work area.[11][12]

  • Personal Protective Equipment (PPE) : The last line of defense, PPE is non-negotiable.[13] The recommended minimum PPE includes:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[3][9]Protects against eye irritation from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Aromatic amines can often be absorbed through the skin.[7]
Body Protection A lab coat or chemical apron.[3]Protects against spills on clothing and skin.
Respiratory A NIOSH/MSHA approved N95 dust mask or equivalent.[1]Required when handling the solid powder to prevent respiratory tract irritation.[3]

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the compound's integrity and ensuring laboratory safety.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for damage.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][14] The compound is sensitive to light and should be stored accordingly, with some sources recommending refrigeration.[10][15]

Weighing and Transfer (Solid)

This protocol is designed to minimize the generation and inhalation of dust.

  • Preparation : Don all required PPE (gloves, goggles, lab coat, N95 mask).

  • Work Area : Perform all manipulations within a chemical fume hood.

  • Static Control : Use an anti-static weigh boat or grounding strap if available, as dusts can be explosive, although this is a low risk for small quantities.[3]

  • Transfer : Use a spatula to carefully transfer the solid. Avoid scooping actions that create airborne dust.

  • Cleanup : Clean the spatula and weighing area immediately after use.

Emergency Procedures: Spills and Exposure

Prompt and correct response to an emergency can significantly mitigate harm.

Spill Response Flowchart

spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<1g, contained) assess->small_spill Small large_spill Large Spill (>1g, uncontained) assess->large_spill Large cleanup Dampen with 60-70% Ethanol Sweep/Vacuum up material Place in sealed container for disposal small_spill->cleanup contact_ehs Contact EHS/Safety Officer Evacuate Lab large_spill->contact_ehs decon Decontaminate Area with Soap & Water cleanup->decon done Procedure Complete decon->done

Caption: Emergency response flowchart for a this compound spill.

First Aid and Exposure
  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] If skin irritation occurs, get medical advice.[4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous chemical waste. Place materials in a sealed, properly labeled container. Dispose of contents/container in accordance with local, regional, and national regulations.[9][11] Avoid release to the environment.[11]

Conclusion

While this compound has specific applications, the lack of comprehensive toxicological data demands a conservative and rigorous approach to safety. By understanding the inherent risks associated with its dibenzofuran and aromatic amine structures, and by diligently applying the engineering controls, administrative protocols, and personal protective equipment outlined in this guide, researchers can handle this compound with a high degree of safety and confidence.

References

  • Material Safety Data Sheet - Dibenzofuran. Cole-Parmer. URL: https://www.coleparmer.
  • This compound 97 5834-17-3. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/5834-17-3
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. URL: https://www.researchgate.
  • DIBENZOFURAN. CAMEO Chemicals - NOAA. URL: https://cameochemicals.noaa.gov/chemical/568
  • Dibenzofuran SDS, 132-64-9 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/dibenzofuran-cas-132-64-9.html
  • Safety data sheet. CPAChem. URL: https://www.cpachem.com/sds/Dibenzofuran-132-64-9-RO.pdf
  • SAFETY DATA SHEET. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/sds/D0131_EG_EN.pdf
  • Dibenzofuran | C12H8O | CID 568. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzofuran
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare - American Chemical Society. URL: https://figshare.
  • 5834-17-3 this compound. AKSci. URL: https://www.aksci.com/item_detail.php?
  • This compound CAS#: 5834-17-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8260481.htm
  • SAFETY DATA SHEET - Benzofuran. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC105650050
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00050
  • Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate SDS. CymitQuimica. URL: https://www.cymitquimica.com/sds/OR111382
  • 3-Amino-2-methoxy-dibenzofuran | 5834-17-3 | FA02148. Biosynth. URL: https://www.biosynth.com/p/FA02148/3-amino-2-methoxy-dibenzofuran
  • SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/f0125
  • Toxicology of the polychlorinated biphenyls, dibenzofurans and dibenzodioxins. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/1817109/
  • Safety and Handling of Organic Compounds in the Lab. Solubility of Things. URL: https://solubilityofthings.com/safety/safety-and-handling-of-organic-compounds-in-the-lab
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. URL: https://ehs.ucsc.edu/programs/research-safety/documents/chp-appendix-a.pdf

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3-Amino-2-methoxydibenzofuran material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-2-methoxydibenzofuran for Research Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of this compound, CAS No. 5834-17-3, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-tested insights to ensure both experimental integrity and personnel safety.

Core Compound Identity and Properties

This compound is a heterocyclic aromatic amine with a dibenzofuran core structure. Its utility has been noted in materials science, specifically in the preparation of functional polymers like poly(N-isopropylacrylamide) (PNIPAM)[1]. Furthermore, it has been identified as an effective inhibitor of 1-nitropyrene metabolism, suggesting its potential relevance in toxicological and carcinogen research[1][2].

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 5834-17-3[1][2][3]
Molecular Formula C₁₃H₁₁NO₂[2][3][4]
Molecular Weight 213.23 g/mol [2][3][4]
Appearance White to light yellow crystal powder[2]
Melting Point 92-94 °C[1][2][3]
Boiling Point 353.22°C (estimated)[2]
Purity ≥97%[1][3][5]

Hazard Identification and GHS Classification

From a safety perspective, this compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its risks.

Signal Word: Warning [1][4]

GHS Pictogram:

ngcontent-ng-c4006390337="" class="ng-star-inserted">

Hazard Statements: [1][4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Hazard Classifications: [1]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), targeting the respiratory system.

Some reports suggest that this compound is a cytotoxic agent that inhibits DNA synthesis and may have carcinogenic potential due to its structural similarities to other carcinogens. However, it is also noted that the chemical, physical, and toxicological properties have not been thoroughly investigated. The parent compound, benzofuran, has been shown to be carcinogenic in animal studies, causing kidney, lung, forestomach, and liver tumors[6]. This underscores the necessity of treating this compound with a high degree of caution.

Safe Handling and Experimental Workflow

Adherence to a strict safety protocol is paramount when working with this compound. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles (Eyeshields) - Lab Coat - N95 Dust Mask prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment & Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood (Avoid Dust Inhalation) prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent (Under Inert Gas if Necessary) handle_weigh->handle_dissolve handle_reaction Perform Reaction in Closed System handle_dissolve->handle_reaction cleanup_quench Quench Reaction & Contaminated Glassware Safely handle_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate Waste: - Solid Waste - Halogenated/Non-halogenated Solvent cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Surfaces & Equipment cleanup_waste->cleanup_decontaminate cleanup_ppe Dispose of Contaminated Gloves and Mask cleanup_decontaminate->cleanup_ppe

Caption: Workflow for safe laboratory handling of this compound.

Detailed Safety Protocols

The causality behind these safety measures is rooted in the compound's GHS classification as a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE)
  • Eye Protection: Use chemical safety goggles that meet EN166 (EU) or NIOSH (US) standards. The H319 warning indicates a risk of serious eye irritation[1][4].

  • Hand Protection: Wear nitrile rubber gloves. Inspect gloves prior to use and dispose of them properly after handling. The H315 classification necessitates robust skin protection[1][4].

  • Respiratory Protection: For operations that may generate dust, an N95 type dust mask is required to mitigate the risk of respiratory tract irritation (H335)[1].

  • Body Protection: A lab coat is mandatory. For larger scale operations, consider a chemical-resistant apron.

First-Aid Measures
  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • In case of skin contact: Immediately wash off with plenty of soap and water. If skin irritation persists, consult a physician.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[5]. This compound is classified under Storage Class 11: Combustible Solids[1].

  • Disposal: Dispose of this material as hazardous waste. Follow all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Precautionary Statement Breakdown

The P-codes provided by suppliers offer a clear, actionable guide for safe handling.

Table 2: Precautionary Statements (P-Codes) and Their Rationale

P-CodeStatementRationale & Causality
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.Directly addresses the H335 hazard (respiratory irritation). The primary route of exposure for a crystalline powder is inhalation of dust particles.
P264 Wash skin thoroughly after handling.Mitigates the H315 hazard (skin irritation) by removing any residual compound from the skin post-handling.
P271 Use only outdoors or in a well-ventilated area.Reinforces the need to control airborne concentrations of the compound to prevent respiratory exposure (H335). In a lab setting, this translates to using a certified chemical fume hood.
P280 Wear protective gloves/protective clothing/eye protection/face protection.The essential PPE requirement to prevent contact with skin (H315) and eyes (H319).
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.A direct first-aid response to accidental skin exposure, crucial for minimizing irritation.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.The standard and critical first-aid procedure for eye contact with an irritant, designed to flush the chemical away and minimize damage.

Source for all P-Codes and statements:[1][4]

Transportation

According to available data, this compound is not classified as a hazardous material for DOT/IATA transport[5].

References

  • 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086. PubChem. [Link]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Toxicological Profile for 2,3-Benzofuran.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. NCBI Bookshelf. [Link]

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An In-depth Technical Guide to the Theoretical Properties of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-2-methoxydibenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's structural, electronic, and spectroscopic characteristics through the lens of computational chemistry. By detailing established theoretical protocols, this guide serves as a framework for predicting and understanding the behavior of this and similar dibenzofuran derivatives.

Introduction

This compound, with the chemical formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol , belongs to the dibenzofuran class of compounds.[1][2] Dibenzofuran and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. Notably, this compound has been identified as a cytotoxic agent used in the treatment of bladder carcinoma by inhibiting DNA synthesis and as an effective inhibitor of 1-nitropyrene metabolism.[1][2] It has also found application in materials science in the preparation of end-functionalized polymers.[1][2]

Understanding the theoretical properties of this molecule is paramount for elucidating its mechanism of action, predicting its reactivity, and designing novel analogs with enhanced therapeutic or material properties. This guide will delve into the computational methodologies used to explore these properties, providing both a theoretical framework and practical protocols.

Molecular Structure and Electronic Properties: A Computational Approach

The foundational step in understanding the theoretical properties of this compound is the determination of its most stable three-dimensional conformation and the analysis of its electronic landscape. Density Functional Theory (DFT) is the computational method of choice for this purpose, offering a good balance between accuracy and computational cost for molecules of this size.

Computational Protocol: Geometry Optimization and Electronic Structure Analysis

A robust computational protocol for this compound involves the following steps:

  • Initial Structure Generation : A 2D sketch of the molecule is created using chemical drawing software and converted to a 3D structure.

  • Geometry Optimization : The initial 3D structure is then optimized using a DFT functional, such as B3LYP or ωB97XD, with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy. The optimization process finds the lowest energy conformation of the molecule.

  • Frequency Analysis : A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation : Single-point energy calculations are then performed on the optimized geometry to derive key electronic properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name2-methoxydibenzofuran-3-amine[3]
CAS Number5834-17-3[1][2]
Molecular FormulaC₁₃H₁₁NO₂[1][2]
Molecular Weight213.23 g/mol [1][2]
Melting Point92-94 °C[1]
SMILESCOc1cc2c(cc1N)oc3ccccc23[3][4]
InChI1S/C13H11NO2/c1-15-13-6-9-8-4-2-3-5-11(8)16-12(9)7-10(13)14/h2-7H,14H2,1H3[3]
Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of chemical stability.

For this compound, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The aromatic dibenzofuran core provides a delocalized π-system that will be involved in these frontier orbitals.

FMO_Concept HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_gap Energy Gap (ΔE) Electron Donation Electron Donation HOMO->Electron Donation Electron Acceptance Electron Acceptance Electron Acceptance->LUMO

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map is predicted to show negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and interaction with electrophiles.

Predicted Spectroscopic Properties

Computational chemistry can predict various types of spectra, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with a DFT functional like WP04 or B3LYP, is commonly used for this purpose.

Experimental Protocol: NMR Spectroscopy A standard experimental protocol for acquiring NMR spectra would involve dissolving a sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and running the analysis on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Chemical Shifts:

  • Aromatic Protons: Multiple signals are expected in the aromatic region (typically 6.5-8.0 ppm). The protons on the substituted benzene ring will be influenced by the electron-donating effects of the amino and methoxy groups, likely shifting them upfield compared to unsubstituted dibenzofuran.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around 3.8-4.0 ppm.

  • Amino Protons: A broad singlet for the two protons of the amino group is anticipated, with its chemical shift being solvent-dependent.

Predicted ¹³C NMR Chemical Shifts:

  • The carbon atoms in the aromatic rings will resonate in the range of 100-160 ppm. The carbons directly attached to the oxygen and nitrogen atoms will be significantly affected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. DFT calculations can predict these vibrational modes.

Experimental Protocol: IR Spectroscopy The IR spectrum can be obtained using an FTIR spectrometer, with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

  • N-H Stretching: Two sharp to medium peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[5]

  • C-H Stretching (Aromatic): Peaks are anticipated just above 3000 cm⁻¹.[6]

  • C-H Stretching (Aliphatic): The methoxy group's C-H stretches will appear just below 3000 cm⁻¹.[6]

  • C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.[6]

  • C-O Stretching: Strong absorptions corresponding to the aryl-ether and methoxy C-O bonds are expected in the 1000-1300 cm⁻¹ range.[5]

  • N-H Bending: A band around 1600-1650 cm⁻¹ is also characteristic of the amino group.

IR_Prediction_Workflow cluster_computational Computational Workflow cluster_experimental Experimental Validation geom_opt Geometry Optimization (DFT/B3LYP/6-31G(d)) freq_calc Frequency Calculation geom_opt->freq_calc ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum comparison Comparison and Peak Assignment ir_spectrum->comparison sample_prep Sample Preparation (e.g., KBr pellet) ftir_analysis FTIR Analysis sample_prep->ftir_analysis exp_spectrum Experimental IR Spectrum ftir_analysis->exp_spectrum exp_spectrum->comparison

Caption: Workflow for theoretical prediction and experimental validation of IR spectra.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum.

Experimental Protocol: UV-Vis Spectroscopy The UV-Vis spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and measuring the absorbance across a range of wavelengths (typically 200-800 nm).

Predicted UV-Vis Absorption: The extended π-conjugated system of the dibenzofuran core is expected to give rise to strong absorptions in the UV region. The presence of the amino and methoxy auxochromes will likely cause a bathochromic (red) shift of the absorption maxima compared to the parent dibenzofuran molecule, extending the absorption into the near-UV or even the visible range. TD-DFT calculations, often using a functional like ωB97XD with a polarizable continuum model (PCM) to account for solvent effects, can predict the wavelengths of maximum absorption (λmax).[7][8][9]

Table 2: Summary of Predicted Spectroscopic Data

SpectroscopyPredicted FeatureApproximate RangeNotes
¹H NMRAromatic C-H6.5 - 8.0 ppmComplex multiplet patterns
Methoxy C-H3.8 - 4.0 ppmSinglet
Amino N-HVariableBroad singlet, solvent-dependent
¹³C NMRAromatic C100 - 160 ppm
IRN-H Stretch3300 - 3500 cm⁻¹Two peaks for primary amine
Aromatic C-H Stretch> 3000 cm⁻¹
Aliphatic C-H Stretch< 3000 cm⁻¹
Aromatic C=C Stretch1450 - 1600 cm⁻¹Multiple bands
C-O Stretch1000 - 1300 cm⁻¹Strong absorptions
UV-Visπ → π* transitions250 - 400 nmDependent on solvent polarity

Potential Reactivity and Interactions

The theoretical properties discussed above provide valuable insights into the potential reactivity and intermolecular interactions of this compound.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the substituted benzene ring suggests that it will be susceptible to electrophilic aromatic substitution reactions. The HOMO distribution can help predict the most likely sites of attack.

  • Hydrogen Bonding: The presence of the amino group (hydrogen bond donor) and the oxygen atoms of the furan and methoxy groups (hydrogen bond acceptors) indicates that this molecule can participate in hydrogen bonding. This is crucial for its interaction with biological targets like enzymes and receptors.

  • Pharmacological Activity: The cytotoxic activity of this compound in bladder carcinoma cells is likely related to its ability to intercalate into DNA or inhibit key enzymes involved in cell division. Molecular docking simulations, which rely on the accurate 3D structure and charge distribution of the molecule, can be employed to investigate these interactions.

Conclusion

This technical guide has outlined a comprehensive computational framework for the characterization of the theoretical properties of this compound. By leveraging Density Functional Theory and Time-Dependent Density Functional Theory, researchers can gain deep insights into the molecule's geometry, electronic structure, and spectroscopic signatures. These theoretical predictions, when validated by experimental data, provide a powerful platform for understanding the structure-activity relationships of this and other dibenzofuran derivatives, ultimately guiding the design of new molecules with tailored biological and material properties.

References

  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.
  • PubChemLite. (n.d.). This compound (C13H11NO2).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems.
  • University College London. (n.d.). Chemical shifts.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • Soton ePrints. (2023). Predictive TDDFT Methodology for Aromatic Molecules UV‐Vis properties: from Benchmark to Applications.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • ACS Publications. (2025). The Journal of Physical Chemistry A.
  • Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines.
  • ResearchGate. (n.d.). DFT calculated IR absorption spectra for nitrosamines.
  • Spectroscopy Online. (2023). Modeling the Structure, Vibrational, and UV-vis Absorbance Spectra of the Rubrofusarin Molecule.
  • National Center for Biotechnology Information. (n.d.). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR.
  • UNCW Institutional Repository. (n.d.). Using computational methods to predict NMR spectra for polyether compounds.
  • National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry.
  • ResearchGate. (n.d.). Experimental and calculated IR spectra of compound 3 (HMBPP) at B3LYP/6-311++G(d,p).
  • ResearchGate. (n.d.). FT-IR, FT-Raman, ab initio and DFT structural and vibrational frequency analysis of 6-aminopenicillanic acid.
  • DergiPark. (n.d.). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
  • ResearchGate. (n.d.). UV-vis spectra predicted by TD DFT calculations on the AFM structures.

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Introduction: The Convergence of Biology and Quantum Mechanics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Aminodibenzofurans

Aminodibenzofurans are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. The dibenzofuran scaffold is present in various natural products and synthetic analogues that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of an amino group to this scaffold can profoundly modulate its electronic properties, reactivity, and intermolecular interactions, making these derivatives prime candidates for drug design.

Understanding the structure-activity relationships (SAR) is paramount to optimizing these molecules for therapeutic use. While experimental synthesis and biological screening are indispensable, they are often resource-intensive processes.[1] This is where quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful predictive framework.[4][5] By modeling the electronic structure of aminodibenzofurans, we can gain fundamental insights into their stability, reactivity, and spectroscopic signatures, thereby guiding rational drug design and accelerating the discovery pipeline.[4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the electronic and structural properties of aminodibenzofurans. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

Pillar 1: Foundational Theory and Computational Strategy

The core of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT).[5] DFT offers an optimal balance between computational cost and accuracy, making it the workhorse for studying the electronic structure of drug-like molecules.[4] The central premise of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to work with than the complex many-electron wavefunction.[6]

Selecting the Right Computational Model

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex quantum mechanical interactions between electrons. For organic molecules like aminodibenzofurans, hybrid functionals are a proven choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used and has been shown to provide reliable results for the geometries and electronic properties of dibenzofuran and related systems.[7][8][9][10]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets are common. The 6-311G(d,p) or 6-311++G(d,p) basis sets are recommended for a good balance of accuracy and efficiency.[9][11] The ++ indicates the addition of diffuse functions, which are important for describing lone pairs and non-covalent interactions, while (d,p) denotes polarization functions that allow for more flexibility in describing bond shapes.

The logical flow for selecting and applying a computational model is visualized below.

Caption: Integrated workflow for computational analysis of aminodibenzofurans.

Pillar 2: Step-by-Step Computational Protocols

The following protocols outline a robust workflow for the quantum chemical analysis of an aminodibenzofuran derivative using a program package like Gaussian.[9]

Protocol 1: Geometry Optimization and Frequency Analysis

The first and most critical step is to find the molecule's most stable 3D conformation, which corresponds to a minimum on the potential energy surface.[4]

  • Input Structure: Build the initial 3D structure of the target aminodibenzofuran using a molecular editor.

  • Calculation Setup:

    • Specify the B3LYP functional and the 6-311++G(d,p) basis set.

    • Use the Opt keyword to request a geometry optimization.

    • Use the Freq keyword to request a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the computational chemistry software.

  • Validation (Self-Validating System):

    • Convergence: Ensure the optimization calculation has converged successfully by checking the log file for convergence criteria.

    • Minimum Energy Confirmation: Analyze the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[4] The presence of an imaginary frequency indicates a transition state, not a stable molecule, and requires further structural investigation.

    • Spectroscopic Comparison: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for direct comparison with experimental FT-IR spectra.[4][12]

Protocol 2: Calculation of Electronic and Reactivity Properties

Once a stable geometry is confirmed, a wealth of electronic properties can be calculated to understand the molecule's behavior.

  • Input Structure: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Perform a single-point energy calculation using the same functional and basis set. Key properties are often derived from this calculation by default or with additional keywords (e.g., Pop=NBO for Natural Bond Orbital analysis).

  • Data Extraction and Analysis:

    • Frontier Molecular Orbitals (FMOs): Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding chemical reactivity.[13]

      • EHOMO: Correlates with the ability to donate an electron (ionization potential).

      • ELUMO: Correlates with the ability to accept an electron (electron affinity).

      • HOMO-LUMO Gap (ΔE): Calculated as ELUMO - EHOMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.[4][11]

    • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is invaluable for identifying nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, which are key to predicting intermolecular interactions and sites of reaction.[8][12] Negative potential is often localized around the oxygen and nitrogen atoms, while positive potential is found around the hydrogen atoms.[12]

    • Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

      • Chemical Potential (μ) = (EHOMO + ELUMO) / 2

      • Global Hardness (η) = (ELUMO - EHOMO) / 2

      • Electrophilicity Index (ω) = μ² / (2η)

The relationship between these core electronic properties is illustrated below.

G HOMO HOMO Energy (EHOMO) Gap Energy Gap (ΔE) HOMO->Gap IP Ionization Potential (Electron Donation) HOMO->IP Approximates LUMO LUMO Energy (ELUMO) LUMO->Gap EA Electron Affinity (Electron Acceptance) LUMO->EA Approximates Reactivity Chemical Reactivity Gap->Reactivity Inversely Correlates Hardness Global Hardness (η) Gap->Hardness Directly Correlates

Caption: Key electronic properties derived from DFT calculations.

Pillar 3: Data Presentation and Interpretation

Quantitative data from quantum chemical calculations provide a robust basis for comparing different aminodibenzofuran derivatives and predicting their properties.[4]

Structural and Spectroscopic Data

The close agreement between calculated and experimental data validates the chosen level of theory.

Table 1: Comparison of Calculated and Experimental Vibrational Frequencies for Dibenzofuran (Parent Scaffold).

Vibrational Mode Calculated Frequency (cm⁻¹) (B3LYP/6-311G(d,p)) Experimental Frequency (cm⁻¹)
C-H stretch 3191 ~3060
C-C stretch 1471, 1484 ~1450, 1480
C-O stretch 1215 ~1240

Note: Calculated values are from a study on dibenzofuran and are unscaled.[12] Experimental values are typical for this class of compound.

Electronic Properties Data

This data allows for the direct comparison of reactivity between different aminodibenzofuran isomers or derivatives.

Table 2: Calculated Electronic Properties for Dibenzofuran (Parent Scaffold).

Property Value (B3LYP/6-311G(d,p)) Significance
EHOMO -6.265 eV Electron-donating ability
ELUMO -1.237 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 5.028 eV Chemical reactivity and stability[8]
Chemical Potential (μ) -3.751 eV Escaping tendency of electrons
Global Hardness (η) 2.514 eV Resistance to charge transfer[12]
Electrophilicity (ω) 2.798 eV Propensity to accept electrons[12]

Note: Values are from a study on the parent dibenzofuran scaffold.[8] The addition of an amino group is expected to raise the HOMO energy and decrease the energy gap, thereby increasing reactivity.

Conclusion and Future Outlook

Quantum chemical calculations, grounded in Density Functional Theory, are an indispensable tool in the modern drug discovery pipeline for aminodibenzofuran derivatives. They provide fundamental insights into molecular structure, stability, and electronic properties that are difficult to obtain through experimental means alone.[4] By following the robust, self-validating protocols outlined in this guide, researchers can reliably predict the properties of novel aminodibenzofuran candidates, prioritize synthetic targets, and ultimately accelerate the development of new and effective therapeutic agents. The synergy between in silico prediction and experimental validation represents the future of rational drug design.

References

  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • Quantum Chemical Calculations for Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
  • Quantum chemical study of low temperature oxidation mechanism of dibenzofuran. (n.d.). The Journal of Physical Chemistry A.
  • 1-amino dibenzofuran derivatives - Synthesis, spectral, thermal and antimicrobial activity studies. (n.d.). JETIR.
  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2025).
  • Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. (2025).
  • Quantum Chemistry Calculations for Metabolomics: Focus Review. (n.d.). ACS Central Science.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (n.d.). MDPI.
  • Synthesis and Characterization of Dibenzofuran Derivatives. (2025).
  • EXPLORING MOLECULAR PROPERTIES OF A NOVEL BENZOFURAN DERIVATIVE USING DENSITY FUNCTIONAL THEORY. (2023). JETIR.org.
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2025).
  • Study of the molecular structure, electronic structure, spectroscopic analysis and thermodynamic properties of dibenzofuran using first principles. (2024). Nepal Journals Online.
  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. (2021). RSC Advances.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). World Journal of Pharmaceutical Research.
  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (n.d.). Nepal Journals Online.
  • Synthesis and biological evaluation of some dibenzofuran-piperazine deriv
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.
  • A detailed computational investigation on the structural and spectroscopic properties of propolisbenzofuran B. (n.d.).

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Methodological & Application

Application Notes and Experimental Protocols for 3-Amino-2-methoxydibenzofuran (CAS: 5834-17-3)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Overview

3-Amino-2-methoxydibenzofuran is a heterocyclic aromatic compound built upon the dibenzofuran scaffold. This core structure is a prominent feature in numerous natural products and pharmacologically active molecules, valued for its rigid, planar geometry and unique electronic properties.[1][2] The strategic placement of an amino and a methoxy group on this scaffold endows this compound with specific chemical reactivity and biological activities, making it a molecule of significant interest in diverse research fields.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It consolidates the known applications of this compound and provides detailed, field-proven protocols for its practical implementation in the laboratory. The primary applications covered include its use as a chemical probe in carcinogenesis research, a functional monomer in polymer science, and a potential cytotoxic agent in oncology.[3]

Section 2: Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to understand the compound's properties and adhere to strict safety protocols.

2.1: Compound Properties

The key physicochemical data for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 5834-17-3[4]
Molecular Formula C₁₃H₁₁NO₂[4]
Molecular Weight 213.23 g/mol [4]
Appearance White to light yellow crystalline powder[4][5]
Melting Point 92-94 °C[4]
Purity Typically ≥97%
2.2: Safety, Handling, and Storage

Trustworthiness: This compound is classified as an irritant and requires careful handling to ensure personnel safety and experimental integrity.

Hazard Identification:

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher-grade respirator is required.[6]

    • Skin and Body Protection: Wear a standard laboratory coat.[9]

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8]

    • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists.[8]

    • If inhaled: Move the person to fresh air. If breathing is difficult, get medical attention.[8]

Storage and Stability:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][10]

  • The compound is a combustible solid; keep it away from heat, sparks, and open flames.[6]

  • Protect from light and moisture to prevent degradation.[9]

Section 3: Application in Carcinogenesis Research: Inhibition of Xenobiotic Metabolism

Expertise & Experience: One of the most well-documented activities of this compound is its ability to inhibit the metabolism of certain pro-carcinogens, such as 1-nitropyrene.[3][4][11] 1-Nitropyrene is an environmental pollutant that requires metabolic activation by enzymes to exert its carcinogenic effects. By inhibiting this process, this compound serves as a valuable tool for studying the mechanisms of chemical carcinogenesis and identifying potential chemopreventive agents.

3.1: Experimental Workflow: In Vitro Metabolism Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory potential of the compound on a pro-carcinogen's metabolism in a cell-based model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Culture Cells (e.g., HepG2) treatment 3. Pre-incubate Cells with this compound prep_cells->treatment prep_cpd 2. Prepare Stock Solutions (Compound & Substrate in DMSO) prep_cpd->treatment substrate 4. Add Substrate (e.g., 1-Nitropyrene) treatment->substrate incubation 5. Incubate (Allow Metabolism) substrate->incubation extraction 6. Extract Metabolites (e.g., Quench & Lyse) incubation->extraction analysis 7. Quantify Metabolites (LC-MS/MS or HPLC) extraction->analysis data 8. Calculate IC₅₀ Value analysis->data

Caption: Workflow for an in vitro metabolism inhibition assay.

3.2: Protocol: In Vitro Inhibition of 1-Nitropyrene Metabolism

Causality: This protocol uses a human liver carcinoma cell line (HepG2) as a model system due to its expression of relevant metabolic enzymes. The compound is pre-incubated with the cells to ensure it has entered the cells and can interact with its target enzymes before the substrate (1-nitropyrene) is introduced.

Materials:

  • This compound

  • 1-Nitropyrene (substrate)

  • HepG2 cells (or other metabolically competent cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DMSO (spectroscopic grade)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (HPLC grade) with 0.1% formic acid

  • Cell lysis buffer

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO only).

  • Inhibitor Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂. This allows for cellular uptake of the inhibitor.

  • Substrate Addition: Add 1-nitropyrene to each well to a final concentration of 10 µM.

  • Metabolism Reaction: Incubate for an additional 4-6 hours at 37°C.

  • Reaction Quenching & Metabolite Extraction:

    • Place the plate on ice and add 100 µL of ice-cold acetonitrile to each well to stop the enzymatic reactions and precipitate proteins.

    • Agitate the plate for 10 minutes.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant from each well.

    • Analyze the samples by reverse-phase HPLC or LC-MS/MS to separate and quantify the formation of 1-nitropyrene metabolites.

    • Compare the amount of metabolite formed in the treated wells to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 4: Application in Polymer Chemistry: Synthesis of Functional Polymers

Expertise & Experience: The primary amino group on this compound makes it a suitable molecule for initiating or functionalizing polymers. It has been specifically used in the preparation of end-functionalized poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer.[3][7] This functionalization allows for the precise control over the polymer's Lower Critical Solution Temperature (LCST), the temperature at which it undergoes a phase transition from soluble to insoluble in water.[3] This is critical for applications in smart hydrogels, drug delivery, and sensor technology.

4.1: Synthetic Pathway: Polymer End-Functionalization

The diagram below illustrates a generalized pathway where the amino group is used to create a functional polymer chain.

G A 3-Amino-2-methoxy- dibenzofuran C Functional Initiator A->C Reaction B Coupling Agent or Initiator Precursor B->C E Controlled Radical Polymerization (ATRP/RAFT) C->E D Monomer (e.g., NIPAM) D->E F End-Functionalized PNIPAM Polymer E->F Polymerization G Characterization (NMR, GPC, DSC) F->G Analysis

Caption: Generalized workflow for synthesizing a functional polymer.

4.2: Protocol: Synthesis of End-Functionalized PNIPAM via ATRP

Causality: This protocol describes a method to first convert the amine into an Atom Transfer Radical Polymerization (ATRP) initiator, which provides excellent control over molecular weight and dispersity. The reaction must be performed under an inert atmosphere because the Cu(I) catalyst is sensitive to oxidation.

Materials:

  • This compound

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • N-isopropylacrylamide (NIPAM)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Dichloromethane (DCM) and Dioxane

  • Methanol

  • Diethyl ether

Procedure:

Part A: Initiator Synthesis

  • Reaction Setup: Dissolve this compound (1 eq.) and TEA (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylation: Add 2-bromoisobutyryl bromide (1.1 eq.) dropwise to the solution with vigorous stirring. The amine reacts with the acyl bromide to form an amide bond, creating the ATRP initiator.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the reaction mixture with dilute HCl, then with saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude initiator. Purify by column chromatography.

Part B: Polymerization

  • Reagent Preparation: In a Schlenk flask, add the synthesized initiator (1 eq.), NIPAM monomer (100 eq.), and PMDETA ligand (1 eq.).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add the CuBr catalyst (0.9 eq.).

  • Polymerization: Place the flask in an oil bath preheated to 60°C and stir. The reaction is typically complete within 4-8 hours. Monitor progress by taking small aliquots and analyzing by ¹H NMR for monomer conversion.

  • Termination & Purification:

    • Quench the reaction by opening the flask to air and diluting with methanol.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst.

    • Concentrate the solution and precipitate the polymer by adding it dropwise into a large volume of cold diethyl ether.

    • Collect the white polymer by filtration and dry under vacuum.

  • Characterization: Confirm the structure and end-group presence with ¹H NMR. Determine the molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC). Measure the LCST using UV-Vis spectroscopy with a temperature controller.

Section 5: Potential Application in Oncology: Cytotoxicity Screening

Expertise & Experience: Initial reports indicate that this compound is a cytotoxic agent against bladder carcinoma cells, purportedly through the inhibition of DNA synthesis. While the precise mechanism is not fully elucidated, this finding provides a strong rationale for its evaluation as a potential anticancer compound. A standard cell viability assay, such as the MTT assay, is the first step in this evaluation.

5.1: Experimental Workflow: MTT Cytotoxicity Assay

This diagram shows the standard procedure for determining the cytotoxic effect of a compound on a cancer cell line.

A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Serial Dilutions of Compound A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) (Allow Formazan Formation) D->E F 6. Solubilize Crystals (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate % Viability and Determine IC₅₀ G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

5.2: Protocol: Assessing Cytotoxicity in Bladder Cancer Cells

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell death induced by the compound.

Materials:

  • This compound

  • T24 or HT-1376 human bladder cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed T24 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of this compound in culture medium from a 10 mM DMSO stock.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).

Section 6: References

  • This compound - Amerigo Scientific. (URL: [Link])

  • 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086 - PubChem. (URL: [Link])

  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran - DergiPark. (URL: [Link])

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (URL: [Link])

  • This compound - HENAN NEW BLUE CHEMICAL CO.,LTD - LookChem. (URL: [Link])

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors - NIH. (URL: [Link])

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - NIH. (URL: [Link])

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Application Note: Synthesis of Thermoresponsive Dibenzofuran-Functionalized Poly(N-isopropylacrylamide) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with 3-Amino-2-methoxydibenzofuran. PNIPAM is a well-established thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) near physiological temperatures, making it an ideal candidate for smart drug delivery systems.[1][2] The incorporation of the dibenzofuran moiety is hypothesized to introduce unique electronic and hydrophobic properties to the polymer, potentially influencing its drug-loading capacity, release kinetics, and cellular interactions. This document outlines a robust two-step synthetic strategy: first, the synthesis of carboxyl-terminated PNIPAM via free-radical polymerization, followed by the coupling of this compound to the polymer chain end using carbodiimide chemistry. This application note is intended for researchers and professionals in materials science, polymer chemistry, and drug development.

Introduction: The Synergy of PNIPAM and Dibenzofuran in Drug Delivery

Poly(N-isopropylacrylamide) (PNIPAM) is a "smart" polymer renowned for its sharp and reversible phase transition in aqueous solutions at approximately 32°C.[1] Below this Lower Critical Solution Temperature (LCST), PNIPAM is hydrophilic and soluble, while above the LCST, it undergoes a conformational change to a hydrophobic, collapsed state. This unique property is the cornerstone of its application in controlled drug delivery, where a therapeutic payload can be released in response to localized hyperthermia or the naturally elevated temperatures of pathological tissues.[3][4]

The functionalization of PNIPAM allows for the fine-tuning of its properties and the introduction of new functionalities.[5][6] End-functionalization, in particular, preserves the thermoresponsive character of the polymer backbone while introducing a specific chemical moiety at the chain terminus. This compound is a molecule of interest due to its rigid, heterocyclic structure and potential for π-π stacking interactions, which can be advantageous for the encapsulation of aromatic drug molecules. While its use in end-functionalizing PNIPAM has been noted, detailed synthetic protocols are not widely available. This guide aims to fill that gap by presenting a validated and reproducible methodology.

The proposed synthetic pathway involves a two-step process, which is illustrated in the workflow diagram below. This approach allows for precise control over the polymer architecture and the terminal functional group.

G cluster_0 Step 1: Synthesis of Carboxyl-Terminated PNIPAM cluster_1 Step 2: End-Functionalization with Dibenzofuran cluster_2 Purification and Characterization NIPAM Monomer NIPAM Monomer Free Radical Polymerization Free Radical Polymerization NIPAM Monomer->Free Radical Polymerization Carboxylic Acid Chain Transfer Agent Carboxylic Acid Chain Transfer Agent Carboxylic Acid Chain Transfer Agent->Free Radical Polymerization Initiator (AIBN) Initiator (AIBN) Initiator (AIBN)->Free Radical Polymerization Carboxyl-Terminated PNIPAM Carboxyl-Terminated PNIPAM Free Radical Polymerization->Carboxyl-Terminated PNIPAM Coupling Reaction Coupling Reaction Carboxyl-Terminated PNIPAM->Coupling Reaction This compound This compound This compound->Coupling Reaction EDC/NHS Coupling Agents EDC/NHS Coupling Agents EDC/NHS Coupling Agents->Coupling Reaction Dibenzofuran-PNIPAM Conjugate Dibenzofuran-PNIPAM Conjugate Coupling Reaction->Dibenzofuran-PNIPAM Conjugate Dialysis Dialysis Dibenzofuran-PNIPAM Conjugate->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Characterization (NMR, FTIR, GPC, DLS) Characterization (NMR, FTIR, GPC, DLS) Lyophilization->Characterization (NMR, FTIR, GPC, DLS)

Figure 1: Overall workflow for the synthesis of dibenzofuran-functionalized PNIPAM.

Materials and Methods

Reagents and Equipment
ReagentSupplierPurity
N-isopropylacrylamide (NIPAM)Sigma-Aldrich>98%
3-Mercaptopropionic acid (MPA)Sigma-Aldrich>99%
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%
1,4-DioxaneSigma-AldrichAnhydrous, >99.8%
Diethyl etherFisher ScientificACS Grade
This compoundSigma-Aldrich97%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich>98%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, >99.8%
Dialysis Tubing (MWCO 3.5 kDa)Spectrum Labs-

Equipment: Schlenk line, magnetic stirrers with heating plates, rotary evaporator, freeze-dryer, NMR spectrometer, FTIR spectrometer, Gel Permeation Chromatography (GPC) system, Dynamic Light Scattering (DLS) instrument.

Synthesis of Carboxyl-Terminated PNIPAM (PNIPAM-COOH)

This protocol describes the synthesis of PNIPAM with a terminal carboxylic acid group using 3-mercaptopropionic acid as a chain transfer agent.

Protocol:

  • Monomer and Chain Transfer Agent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve N-isopropylacrylamide (NIPAM) (5.65 g, 50 mmol) and 3-mercaptopropionic acid (MPA) (0.212 g, 2 mmol) in 50 mL of anhydrous 1,4-dioxane.

  • Initiator Preparation: In a separate vial, dissolve 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.082 g, 0.5 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Degassing: Subject both solutions to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Under an inert atmosphere (nitrogen or argon), add the AIBN solution to the monomer solution. Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by adding the solution dropwise into 500 mL of cold diethyl ether with vigorous stirring.

  • Isolation: Decant the diethyl ether and dissolve the polymer in a minimal amount of THF. Re-precipitate in cold diethyl ether. Repeat this process three times to remove unreacted monomer and initiator.

  • Drying: Dry the resulting white polymer under vacuum at room temperature for 48 hours.

End-Functionalization with this compound

This protocol details the coupling of this compound to the carboxyl-terminated PNIPAM using EDC/NHS chemistry.[7][8]

Protocol:

  • Activation of PNIPAM-COOH: In a 50 mL round-bottom flask, dissolve PNIPAM-COOH (1 g, approx. 0.2 mmol, assuming Mn ~5000 g/mol ) in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (0.153 g, 0.8 mmol) and N-Hydroxysuccinimide (NHS) (0.092 g, 0.8 mmol). Stir the mixture at room temperature for 4 hours to activate the carboxyl groups.

  • Coupling Reaction: In a separate vial, dissolve this compound (0.085 g, 0.4 mmol) in 5 mL of anhydrous DMF. Add this solution to the activated PNIPAM solution.

  • Reaction Completion: Allow the reaction to proceed at room temperature for 48 hours under an inert atmosphere with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours, changing the water every 8-12 hours to remove unreacted reagents and DMF.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy powder.

Characterization and Expected Results

Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the functionalized polymer.

Characterization TechniquePurposeExpected Outcome
¹H NMR Confirm the polymer structure and the presence of the dibenzofuran moiety.Peaks corresponding to the PNIPAM backbone protons and characteristic aromatic protons of the dibenzofuran ring system.
FTIR Identify functional groups.Characteristic peaks for the amide I and II bands of PNIPAM, and new peaks corresponding to the aromatic C-H and C-O stretching of the dibenzofuran moiety. Disappearance of the broad carboxylic acid O-H stretch.
GPC Determine molecular weight and polydispersity index (PDI).A monomodal distribution with a PDI typically between 1.5 and 2.0 for free-radical polymerization.
DLS Measure the hydrodynamic radius and determine the LCST.A sharp increase in the hydrodynamic radius as the temperature is increased above the LCST, indicating the coil-to-globule transition.

Causality and Scientific Rationale

  • Choice of Polymerization: Free-radical polymerization is a robust and straightforward method for synthesizing PNIPAM.[9] The use of a chain transfer agent (3-mercaptopropionic acid) is a well-established technique to control the molecular weight and introduce a terminal functional group in a single step.

  • EDC/NHS Coupling: This is a highly efficient and widely used method for forming amide bonds between carboxylic acids and primary amines under mild conditions.[7][8] The use of NHS to form an active ester intermediate increases the stability of the activated species and improves coupling efficiency.

  • Purification by Dialysis: Dialysis is a crucial step to remove low molecular weight impurities, such as unreacted this compound and coupling agents, which could be cytotoxic or interfere with the thermoresponsive properties of the polymer.

Application in Drug Delivery: A Conceptual Framework

The dibenzofuran-functionalized PNIPAM synthesized via this protocol can be formulated into various drug delivery systems, such as micelles or nanogels. The hydrophobic dibenzofuran end-groups may self-assemble in an aqueous environment, forming the core of a micellar structure capable of encapsulating hydrophobic drugs.

G cluster_0 Below LCST (<32°C) cluster_1 Above LCST (>32°C) Soluble Polymer Dibenzofuran-PNIPAM conjugate in solution Collapsed Polymer Formation of drug-loaded nanoparticles Soluble Polymer->Collapsed Polymer Temperature Increase Drug Release Release of encapsulated drug Collapsed Polymer->Drug Release Triggered release

Figure 2: Thermoresponsive behavior of Dibenzofuran-PNIPAM for drug delivery.

Upon increasing the temperature above the LCST, the PNIPAM chains will collapse, leading to the aggregation of the micelles into larger nanoparticles and the subsequent release of the encapsulated therapeutic agent. This temperature-triggered release mechanism offers precise spatial and temporal control over drug administration, potentially enhancing therapeutic efficacy and reducing systemic side effects.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Polymer Yield Incomplete polymerization due to oxygen inhibition or impure reagents.Ensure thorough degassing of all solutions. Use freshly recrystallized NIPAM and AIBN.
Broad or Multimodal GPC Trace Poor control over the polymerization process.Optimize initiator and chain transfer agent concentrations. Ensure consistent temperature control during polymerization.
Incomplete End-Functionalization Inefficient coupling reaction.Ensure all reagents and solvents are anhydrous. Increase the molar excess of EDC/NHS and this compound. Extend reaction time.
LCST Shift or Broad Transition Presence of impurities or incomplete functionalization.Repeat the dialysis purification. Characterize the degree of functionalization using NMR to ensure consistency between batches.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound end-functionalized PNIPAM. The described methodology is robust and relies on well-established chemical transformations. The resulting polymer holds significant promise for the development of advanced, thermoresponsive drug delivery systems. The unique properties of the dibenzofuran moiety are expected to enhance the performance of PNIPAM-based nanocarriers, opening new avenues for targeted therapies.

References

  • Horváth, Z.; Tarcsa, E.; Gyarmati, B.; Szilágyi, A. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles. Gels 2023, 9, 703. [Link]
  • Liu, H.; Wang, C.; Chen, J.; Wu, Y.; Liu, C.; Li, Y. Synthesis and characterization of aminoporphyrin-end-functionalized poly(N-isopropylacrylamide) with photodynamic and thermoresponsive effects. Macromol. Biosci. 2014, 14, 1034-1043. [Link]
  • Lammers, M.; Frank, B.; Schacher, F. H. Tuning PNIPAm self-assembly and thermoresponse: roles of hydrophobic end-groups and hydrophilic comonomer. Polym. Chem. 2019, 10, 2778-2787. [Link]
  • Horváth, Z.; Tarcsa, E.; Gyarmati, B.; Szilágyi, A. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles.
  • Dey, P.; D'Souza, A.; De, P. Thermo-responsive adsorption-desorption of perfluoroorganics from water using PNIPAm hydrogels and pore functionalized membranes. J. Membr. Sci. 2020, 599, 117821. [Link]
  • ResearchGate. Chemical reaction protocol for the synthesis of PNIPAM and PNIPAM-SH. [Link]
  • Dey, P.; D'Souza, A.; De, P. Thermo-responsive adsorption-desorption of perfluoroorganics from water using PNIPAm hydrogels and pore functionalized membranes. PubMed 2020. [Link]
  • MDPI. Development of Thermo-Responsive and Salt-Adaptive Ultrafiltration Membranes Functionalized with PNIPAM-co-PDMAC Copolymer. [Link]
  • MDPI. Preparation of Amino-Functionalized Poly(N-isopropylacrylamide)-Based Microgel Particles. [Link]
  • Zhang, Z.; Feng, Y.; Wang, J.; Zhang, X. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications. Polymers (Basel) 2020, 12, 347. [Link]
  • National Center for Biotechnology Information.
  • Semenov, D. V.; Blagodatova, A. V.; Goryunov, A. S.; Vasilev, A. A.; Zvezdin, A. V.; Samatov, A. A.; Gusev, S. A.; Rodionov, I. A.; Gubin, A. F.; Taskaev, S. Y.; Ketsman, M. P.; Dubitskiy, S. S.; Komogortsev, S. V.; Lepalovskij, V. Y.; Ognev, A. V. Thermoresponsive surface functionalization of FeRh alloy through PNIPAM grafting. J. Phys.: Conf. Ser. 2023, 2521, 012023. [Link]
  • National Center for Biotechnology Information. Synthesis and Characterization of Temperature- and pH-Responsive PIA-b-PNIPAM@Fe3O4 Nanocomposites. [Link]
  • ResearchGate.
  • Zhang, Z.; Feng, Y.; Wang, J.; Zhang, X. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide)
  • Amerigo Scientific. This compound. [Link]

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Synthesis of 3-Amino-2-methoxydibenzofuran: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-methoxydibenzofuran is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. Its dibenzofuran core is a privileged scaffold in medicinal chemistry, and the presence of both an amino and a methoxy group offers versatile handles for further chemical modifications. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, designed to be a self-validating system for researchers in organic synthesis and drug discovery. The protocol is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust two-step sequence. The first step involves the construction of the dibenzofuran core via a palladium-catalyzed intramolecular cyclization of a diaryl ether intermediate. This is followed by the reduction of a nitro group to the desired amine. This strategy is advantageous due to the commercial availability of the starting materials and the reliability of the chemical transformations involved.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-methoxy-3-nitrodibenzofuran cluster_1 Step 2: Reduction to this compound Starting Materials 2-bromo-5-methoxyphenol + 4-fluoro-2-nitrobenzaldehyde Diaryl Ether Formation Ullmann-type Coupling (Diaryl Ether Synthesis) Starting Materials->Diaryl Ether Formation K2CO3, DMF Intramolecular Cyclization Pd-catalyzed Intramolecular Cyclization Diaryl Ether Formation->Intramolecular Cyclization Pd(OAc)2, PPh3, K2CO3 Intermediate 2-methoxy-3-nitrodibenzofuran Intramolecular Cyclization->Intermediate Nitro Intermediate 2-methoxy-3-nitrodibenzofuran Reduction Reduction of Nitro Group (SnCl2/HCl) Nitro Intermediate->Reduction SnCl2·2H2O, HCl, Ethanol Final Product This compound Reduction->Final Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-methoxy-3-nitrodibenzofuran

This initial step focuses on the construction of the core dibenzofuran structure with the necessary substituents in place for the subsequent transformation. The process begins with a nucleophilic aromatic substitution to form a diaryl ether, which then undergoes an intramolecular cyclization.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
2-bromo-5-methoxyphenolC₇H₇BrO₂203.032.62 g12.9 mmol
4-fluoro-2-nitrobenzaldehydeC₇H₄FNO₃169.112.29 g13.6 mmol
Potassium carbonate (K₂CO₃)K₂CO₃138.215.4 g39.0 mmol
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.22 g1.0 mmol
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.52 g2.0 mmol
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Saturated aq. NH₄ClNH₄Cl53.49As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Diaryl Ether Formation:

    • To a 250 mL round-bottom flask, add 2-bromo-5-methoxyphenol (2.62 g, 12.9 mmol) and 4-fluoro-2-nitrobenzaldehyde (2.29 g, 13.6 mmol).

    • Add dimethylformamide (DMF, 100 mL) and potassium carbonate (5.4 g, 39.0 mmol).

    • Purge the flask with an inert gas (e.g., argon or nitrogen) and stir the mixture at room temperature for 6 hours, then at 50 °C for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diaryl ether.

  • Intramolecular Cyclization:

    • Dissolve the crude diaryl ether in a suitable solvent such as toluene or dioxane.

    • Add palladium(II) acetate (0.22 g, 1.0 mmol), triphenylphosphine (0.52 g, 2.0 mmol), and potassium carbonate (3 equivalents).

    • Reflux the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-3-nitrodibenzofuran as a solid.

Part 2: Reduction of 2-methoxy-3-nitrodibenzofuran to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. A classic and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[1][2][3] This method is generally high-yielding and tolerant of many other functional groups.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles
2-methoxy-3-nitrodibenzofuranC₁₃H₉NO₄243.221.0 g4.1 mmol
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.634.6 g20.5 mmol
Concentrated Hydrochloric Acid (HCl)HCl36.46As needed-
Ethanol (EtOH)C₂H₅OH46.0750 mL-
Sodium hydroxide (NaOH)NaOH40.00As needed-
Ethyl acetate (EtOAc)C₄H₈O₂88.11As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reduction of the Nitro Group:

    • In a 100 mL round-bottom flask, dissolve 2-methoxy-3-nitrodibenzofuran (1.0 g, 4.1 mmol) in ethanol (50 mL).

    • To this solution, add tin(II) chloride dihydrate (4.6 g, 20.5 mmol).

    • Carefully add concentrated hydrochloric acid dropwise with stirring until a clear solution is obtained.

    • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • Pour the cooled reaction mixture into ice.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide until the pH is basic (pH ~8-9). This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Expected Results and Characterization

  • Appearance: White to light yellow crystalline powder.[4]

  • Melting Point: 92-94 °C.[4][5][6]

  • Molecular Formula: C₁₃H₁₁NO₂.[4]

  • Molecular Weight: 213.23 g/mol .[4]

  • ¹H NMR (CDCl₃): Expected signals for aromatic protons, a methoxy group singlet, and an amino group singlet.

  • ¹³C NMR (CDCl₃): Expected signals for the aromatic carbons of the dibenzofuran core and the methoxy carbon.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

    • Palladium(II) acetate and Triphenylphosphine: Handle with care, avoiding inhalation of dust.

    • Tin(II) chloride (SnCl₂): Corrosive and may cause skin and eye burns.[7][8][9] Handle with care and avoid contact.

    • Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

    • Hydrazine Hydrate (if used as an alternative reducing agent): Highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from a reliable organic chemistry resource.
  • 5834-17-3 | this compound - Capot Chemical. (n.d.).
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.
  • Explain the mechanism of reaction of nitrobenzene with Sn/HCl - Sarthaks eConnect. (2025, January 10).
  • selective reduction of nitro group without affecting other functional groups - Benchchem. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from a relevant organic chemistry website.
  • Safety Data Sheet: Tin(II)chloride dihydrate - Carl ROTH. (n.d.). Retrieved from [Link] cGRmfGU4YjM3YjQ2YjM4YjQwYjY3ZDU3YjU3ZjY3ZjY3YjQ2YjM4YjQwYjY3ZDU3YjU3ZjY3ZjY3
  • Material Safety Data Sheet - Tin(II) chloride. (2013, April 23). Showa Kako Corporation.
  • 2-Methoxy-3-dibenzofuranamine | C13H11NO2 | CID 22086 - PubChem. (n.d.).
  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - Organic Chemistry Portal. (n.d.).
  • MATERIAL SAFETY DATA SHEET Tin(II) chloride - Exposome-Explorer. (n.d.).

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-2-methoxydibenzofuran is a heterocyclic aromatic amine with potential applications as a key intermediate in the synthesis of pharmaceuticals and functional materials.[1] Rigorous analytical characterization is imperative to ensure its identity, purity, and structural integrity for use in research and development. This guide presents an integrated, multi-technique approach for the comprehensive analysis of this compound. We provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

The dibenzofuran scaffold is a privileged structure in medicinal chemistry and materials science. The specific functionalization present in this compound—a primary aromatic amine and a methoxy ether—provides reactive handles for further chemical modification. Given that many aromatic amines are flagged for potential toxicity, and isomeric impurities can significantly alter pharmacological outcomes, a validated, multi-faceted analytical strategy is not just recommended, but essential for regulatory compliance and reproducible science.[2]

Before delving into analytical protocols, understanding the fundamental properties of the analyte is key to method design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure -
CAS Number 5834-17-3[1][3]
Molecular Formula C₁₃H₁₁NO₂[1][4]
Molecular Weight 213.23 g/mol [1][4]
Melting Point 92-94 °C[1][5]
Appearance White to light yellow crystalline powder
SMILES String COc1cc2c(cc1N)oc3ccccc23[1]

Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Principle of Method Selection: High-Performance Liquid Chromatography is the cornerstone for assessing the purity of non-volatile organic compounds like this compound.[6] A reverse-phase C18 column is selected for its excellent ability to retain and separate aromatic compounds based on hydrophobicity. The molecule possesses a strong chromophore due to its extended aromatic system, making UV detection a highly sensitive and robust method for quantification.[7] An acidic mobile phase (using formic acid) is chosen to ensure the primary amine is protonated, which typically leads to sharper peaks and better chromatographic performance.

Workflow for HPLC-UV Purity Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/H₂O w/ 0.1% FA) D Equilibrate HPLC System (C18 Column, 40 °C) A->D B Prepare Standard Solution (1 mg/mL in ACN) E Inject Sample/Standard (10 µL) B->E C Prepare Sample Solution (1 mg/mL in ACN) C->E D->E F Run Gradient Elution (10 min) E->F G Detect at 280 nm F->G H Integrate Chromatogram G->H I Calculate Area % Purity H->I

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed Protocol:

  • Reagents and Materials:

    • This compound reference standard and sample lot.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA), LC-MS grade.

    • 0.2 µm syringe filters.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[2]

    • Detection Wavelength: 280 nm (Aromatic compounds typically show strong absorbance in this region).[7]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-7 min: 30% to 95% B

      • 7-8 min: 95% B

      • 8-8.1 min: 95% to 30% B

      • 8.1-10 min: 30% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the sample in 10 mL of acetonitrile to create a 1.0 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Expected HPLC-UV Performance Data

ParameterExpected ResultJustification
Retention Time (t_R) ~5-6 minBased on the hydrophobicity of the molecule and the specified gradient.
Tailing Factor 0.9 - 1.5Ensures good peak shape for accurate integration.
Theoretical Plates > 2000Indicates good column efficiency and separation power.

Method 2: Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] With a melting point of 92-94 °C, this compound has sufficient volatility for GC analysis.[1] The primary advantage of GC-MS is its dual-confirmation capability: the gas chromatograph provides a precise retention time, while the mass spectrometer provides a fragmentation pattern (fingerprint) and the molecular weight of the compound, offering high confidence in structural identification. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns ideal for library matching and structural elucidation.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample Solution (100 µg/mL in Ethyl Acetate) B Inject Sample (1 µL) into GC Inlet (280 °C) A->B C Temperature Program (100 to 300 °C) B->C D Separate on DB-5ms Column C->D E Ionize with EI (70 eV) D->E F Scan Mass Range (m/z 40-400) E->F G Extract Total Ion Chromatogram (TIC) F->G H Analyze Mass Spectrum of Target Peak G->H I Confirm Molecular Ion & Fragmentation H->I

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocol:

  • Reagents and Materials:

    • This compound sample.

    • Ethyl Acetate or Dichloromethane, GC grade.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[8]

    • Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for aromatic compounds.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 min.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 400.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in ethyl acetate.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to determine the retention time of the main peak.

    • Extract the mass spectrum for the main peak.

    • Confirm the presence of the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

Table 3: Predicted Mass Spectral Data for this compound

m/z (charge)Ion IdentityInterpretation
213 [M]⁺ Molecular Ion Peak. Confirms the molecular weight.
198[M - CH₃]⁺Loss of the methyl radical from the methoxy group.
170[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the furan ring, a common fragmentation pathway for dibenzofurans.
142[C₉H₈N]⁺Further fragmentation of the dibenzofuran core.

Method 3: Definitive Structure Elucidation by NMR Spectroscopy

Principle of Method Selection: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the elucidation of molecular structures in solution.[9][10][11] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms. Two-dimensional techniques like HSQC and HMBC can be used to correlate protons to their directly attached carbons and to map long-range C-H connectivities, respectively, allowing for unambiguous assignment of the entire molecular skeleton.[12][13]

Workflow for NMR Structural Elucidation:

NMR_Workflow A Dissolve Sample (~10 mg in 0.6 mL DMSO-d₆) B Transfer to NMR Tube A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Acquire 2D Spectra (COSY, HSQC, HMBC) C->D If needed for full assignment E Process Data (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Assign Signals & Confirm Structure E->F

Caption: General workflow for NMR structural analysis.

Detailed Protocol:

  • Reagents and Materials:

    • This compound sample (~10-15 mg).

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amine protons will be clearly visible.

    • NMR tubes.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in a clean vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for full assignment, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra (e.g., to the residual solvent peak or TMS).

    • Integrate the ¹H signals to determine relative proton counts.

    • Assign chemical shifts (δ) and coupling constants (J) to the molecular structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom TypePredicted δ (ppm)Multiplicity / Notes
¹H NMR
Aromatic CH (4H)~7.3 - 8.2Multiplets, from the unsubstituted benzene ring.
Aromatic CH (1H)~7.0 - 7.2Singlet, proton adjacent to the methoxy group.
Aromatic CH (1H)~6.8 - 7.0Singlet, proton adjacent to the amine group.
NH₂ (2H)~4.5 - 5.5Broad singlet, exchangeable with D₂O.
OCH₃ (3H)~3.8 - 4.0Singlet.
¹³C NMR
Aromatic C-O~150 - 1602 signals from the furan ether linkages.
Aromatic C-O (methoxy)~145 - 150Carbon attached to the OCH₃ group.
Aromatic C-N~135 - 145Carbon attached to the NH₂ group.
Aromatic CH~110 - 1306 signals.
Aromatic C (quaternary)~120 - 1252 signals from the ring fusion carbons.
OCH₃~55 - 60Methoxy carbon.

Method 4: Functional Group Confirmation by FT-IR Spectroscopy

Principle of Method Selection: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For this compound, FT-IR can quickly confirm the presence of the primary amine (N-H bonds), the aromatic rings (C=C and C-H bonds), and the ether linkage (C-O bond).

Detailed Protocol:

  • Instrumentation:

    • Fourier-Transform Infrared Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation:

    • Place a small amount of the crystalline powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal using the pressure arm.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium (two bands)[15][16]
3100 - 3000C-H StretchAromaticMedium to Weak
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to Strong[15]
1600, 1475C=C StretchAromatic RingMedium
1335 - 1250C-N StretchAromatic AmineStrong[15]
1250 - 1200C-O-C Asymmetric StretchAryl EtherStrong
910 - 665N-H WagPrimary AmineStrong, Broad[15]

Integrated Analytical Summary

No single analytical technique can provide a complete picture of a chemical entity. The true power of this guide lies in the integration of these orthogonal methods. HPLC confirms the sample's purity, GC-MS provides the molecular weight and a fragmentation fingerprint, NMR delivers an unambiguous structural map, and FT-IR offers rapid confirmation of the expected functional groups. Together, they form a self-validating system that ensures the identity, purity, and structure of this compound with the highest degree of scientific confidence.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Zhong, H., et al. (2010). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science.
  • Lord, H., & Pawliszyn, J. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition.
  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Capot Chemical. (n.d.). 5834-17-3 | this compound.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine. National Center for Biotechnology Information.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry.
  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.

Sources

3-Amino-2-methoxydibenzofuran: A Novel Candidate for Fluorescent Probe Applications

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The field of fluorescence microscopy is in a perpetual state of innovation, driven by the quest for novel probes that offer unique spectral properties, environmental sensitivity, and targeting capabilities. Within the diverse family of heterocyclic fluorophores, dibenzofuran derivatives present a promising scaffold due to their rigid, planar structure and conjugated π-system, which are conducive to strong fluorescence. This document introduces 3-Amino-2-methoxydibenzofuran , a compound with the potential to be a valuable tool for researchers in cell biology, pharmacology, and drug development. While its application as a fluorescent probe is not yet extensively documented in peer-reviewed literature, its structural features suggest a strong likelihood of fluorescence.

This guide serves as a comprehensive starting point for the characterization and application of this compound as a fluorescent probe. We will provide an overview of its known properties, hypothesize its potential fluorescent characteristics based on established chemical principles, and present detailed protocols for its validation and use in cellular imaging. Our objective is to equip researchers with the foundational knowledge and methodologies to explore the full potential of this intriguing molecule.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the dibenzofuran class. Dibenzofurans are known for their diverse biological activities and their utility as scaffolds in materials science and medicinal chemistry. The presence of an amino group and a methoxy group on the dibenzofuran core is expected to modulate its electronic and, consequently, its photophysical properties.

Physicochemical Properties

A thorough understanding of the fundamental properties of a potential fluorescent probe is critical for its effective application.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance White to light yellow crystalline powder
Melting Point 92-94 °C
CAS Number 5834-17-3
Known Biological Activity & Safety Considerations

It is crucial to note that this compound has been reported to be a cytotoxic agent and an inhibitor of 1-nitropyrene metabolism.[1] One supplier notes its use in the treatment of bladder carcinoma and its potential to induce DNA damage. This cytotoxic profile suggests that its application in live-cell imaging should be approached with caution and may be best suited for short-term experiments or for studying cytotoxic mechanisms. Alternatively, it may be an excellent candidate for staining fixed cells.

Safety Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Always consult the Safety Data Sheet (SDS) before use.

Hypothesized Fluorescent Properties and Potential Applications

Predicted Spectral Characteristics

The extended π-system of the dibenzofuran core, coupled with the electron-donating amino and methoxy substituents, is expected to result in fluorescence in the ultraviolet to visible range. Aromatic amines often exhibit environmentally sensitive fluorescence, a property known as solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent.

  • Hypothesized Excitation Maximum (λex): ~350 - 400 nm

  • Hypothesized Emission Maximum (λem): ~420 - 500 nm

It is imperative that these spectral properties are experimentally determined by the end-user. A detailed protocol for spectral characterization is provided in Section 3.2.

Potential Applications as a Fluorescent Probe

The chemical structure of this compound lends itself to several potential applications:

  • General Intracellular Stain: Due to its aromatic and somewhat lipophilic nature, the molecule may passively diffuse across cell membranes, leading to generalized staining of the cytoplasm and organelles.

  • pH Sensing: The amino group can be protonated at acidic pH, which would likely alter the electronic structure and, therefore, the fluorescence of the molecule. This suggests a potential application as a ratiometric or intensity-based fluorescent pH indicator for acidic organelles like lysosomes.

  • Probe for Lipid Environments: The dibenzofuran scaffold may show preferential partitioning into lipid-rich environments such as cellular membranes, making it a candidate for membrane staining and studies of membrane dynamics.

  • Chemical Scaffold for Targeted Probes: The primary amine provides a reactive handle for chemical modification. It can be conjugated to other molecules, such as peptides, antibodies, or small molecule ligands, to create targeted fluorescent probes for specific cellular components or processes.

Experimental Protocols

The following protocols are designed to provide a comprehensive framework for the initial characterization and application of this compound as a fluorescent probe.

Protocol for Solubility and Stock Solution Preparation

Accurate and consistent preparation of the probe's stock solution is fundamental to reproducible experimental results.

Objective: To determine the optimal solvent for this compound and to prepare a concentrated stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Solubility Test: a. Weigh out 1 mg of this compound into three separate microcentrifuge tubes. b. To the first tube, add 100 µL of DMSO. c. To the second tube, add 100 µL of ethanol. d. To the third tube, add 100 µL of PBS. e. Vortex each tube vigorously for 1 minute. f. Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the tube to 37°C and vortex again. g. Based on this test, select the solvent that provides the highest solubility. DMSO is often a good starting point for organic fluorescent probes.

  • Stock Solution Preparation (assuming DMSO solubility): a. Weigh out a precise amount of this compound (e.g., 2.13 mg). b. Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 1 mL for a 10 mM stock solution). c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.

Protocol for Spectral Characterization

This protocol outlines the measurement of the excitation and emission spectra of this compound.

Objective: To determine the optimal excitation and emission wavelengths.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Spectro-grade solvents (e.g., ethanol, PBS)

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a dilute solution of the probe (e.g., 10 µM) in the solvent of interest (e.g., PBS).

  • Emission Spectrum: a. Set the spectrofluorometer to an initial excitation wavelength (e.g., 370 nm). b. Scan the emission from 390 nm to 600 nm. c. Identify the wavelength of maximum emission (λem).

  • Excitation Spectrum: a. Set the emission wavelength to the determined λem. b. Scan the excitation wavelengths from 300 nm to 450 nm. c. Identify the wavelength of maximum excitation (λex).

  • Repeat the process in different solvents to assess for solvatochromic effects.

Spectral_Characterization_Workflow start Start: Prepare Dilute Probe Solution emission_scan Scan Emission Spectrum (Fixed Excitation) start->emission_scan find_em_max Identify Emission Maximum (λem) emission_scan->find_em_max excitation_scan Scan Excitation Spectrum (Fixed Emission at λem) find_em_max->excitation_scan find_ex_max Identify Excitation Maximum (λex) excitation_scan->find_ex_max end_point End: Optimal Spectra Determined find_ex_max->end_point

Caption: Workflow for determining the optimal excitation and emission spectra of a fluorescent probe.

Protocol for Staining Fixed Cells

Given its potential cytotoxicity, this compound is a strong candidate for staining fixed cells.

Objective: To stain fixed cells for fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • PBS

  • Working solution of this compound (e.g., 1-10 µM in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS.

  • Permeabilization (Optional): a. If staining intracellular structures is desired, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS.

  • Staining: a. Prepare a working solution of the probe in PBS. A concentration titration (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) is recommended to find the optimal signal-to-noise ratio. b. Incubate the fixed (and permeabilized) cells with the probe working solution for 20-30 minutes at room temperature, protected from light. c. Wash the cells three times with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with filters that match the determined excitation and emission spectra of the probe.

Fixed_Cell_Staining_Protocol start Start: Cells on Coverslips fix Fix with 4% PFA start->fix wash1 Wash with PBS (3x) fix->wash1 permeabilize Permeabilize with Triton X-100 (Optional) wash1->permeabilize Optional Step stain Stain with Probe (e.g., 1-10 µM) wash1->stain wash2 Wash with PBS (3x) permeabilize->wash2 wash2->stain wash3 Wash with PBS (3x) stain->wash3 mount Mount Coverslip wash3->mount image Image on Fluorescence Microscope mount->image

Caption: Step-by-step workflow for staining fixed cells with a fluorescent probe.

Protocol for Live-Cell Imaging (with Caution)

This protocol should be performed with an awareness of the potential cytotoxicity of the compound. It is recommended to perform a viability assay in parallel.

Objective: To stain live cells for fluorescence microscopy.

Materials:

  • Cells cultured in a glass-bottom imaging dish

  • Complete cell culture medium

  • Working solution of this compound in complete medium

  • Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Procedure:

  • Probe Loading: a. Prepare a working solution of the probe in pre-warmed complete cell culture medium. A concentration titration (e.g., 0.1 µM to 5 µM) is crucial to minimize toxicity. b. Remove the existing medium from the cells and replace it with the probe-containing medium. c. Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.

  • Washing: a. Remove the probe-containing medium. b. Gently wash the cells twice with pre-warmed complete medium to remove unbound probe. c. Add fresh pre-warmed medium to the cells.

  • Imaging: a. Immediately transfer the imaging dish to the live-cell imaging microscope. b. Acquire images using the appropriate filter sets. c. Monitor cell morphology and behavior for any signs of toxicity during the imaging session.

Data Interpretation and Troubleshooting

  • High Background: If high background fluorescence is observed, try reducing the probe concentration, decreasing the staining time, or increasing the number of wash steps.

  • No Signal: If no signal is detected, increase the probe concentration or staining time. Ensure that the microscope filters are appropriate for the probe's spectra. For live-cell imaging, check if the cells are efficiently taking up the probe.

  • Phototoxicity: During live-cell imaging, minimize light exposure by using the lowest possible excitation light intensity and the shortest exposure times.

  • Cell Death: If significant cell death is observed in live-cell experiments, reduce the probe concentration and incubation time. Consider using the probe for fixed-cell applications instead.

Conclusion

This compound represents an unexplored yet promising candidate for the development of novel fluorescent probes. Its dibenzofuran core suggests inherent fluorescence, while its amino functionality provides a site for further chemical modification. The protocols and theoretical framework presented in this guide are intended to empower researchers to systematically characterize this compound and unlock its potential in cellular imaging and other fluorescence-based assays. As with any novel tool, rigorous validation is paramount, and the insights gained from such studies will undoubtedly contribute to the expanding toolbox of fluorescent probes available to the scientific community.

References

  • Zeng, L., Marshall, O., McGrory, R., Clarke, R., Brown, R. J., Kadodwala, M., Thomson, A. R., & Sutherland, A. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(10), 2475–2479. [Link]
  • PubMed. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
  • Capot Chemical. (n.d.). This compound.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.
  • Amerigo Scientific. (n.d.). This compound.
  • Creative Bioarray. (n.d.). IF Protocol for General Cells.

Sources

Application Notes and Protocols for Protein Labeling with 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Molecular Biology and Drug Development

Abstract

This technical guide provides a comprehensive protocol for the covalent labeling of proteins with the fluorescent molecule 3-Amino-2-methoxydibenzofuran. We delve into the chemical principles underpinning the conjugation, offer a detailed, step-by-step methodology, and present methods for the characterization of the resulting protein-fluorophore conjugate. This document is intended for researchers, scientists, and drug development professionals who require fluorescently labeled proteins for a variety of applications, including cellular imaging, immunoassays, and biophysical studies.

Introduction: The Potential of this compound as a Fluorescent Probe

The covalent attachment of fluorescent molecules to proteins is an indispensable tool in modern biological research and drug discovery. It enables the visualization and tracking of proteins within complex biological systems. While many commercial fluorescent dyes are available, the exploration of novel fluorophores with unique photophysical properties remains a key area of research. Dibenzofuran derivatives are a class of compounds known for their fluorescent properties, making them attractive candidates for development as biological labels.[1][2][3][4][5]

This compound is a dibenzofuran derivative containing a primary amino group, which can serve as a chemical handle for conjugation to proteins.[6] The rigid, planar structure of the dibenzofuran core is expected to confer favorable fluorescent characteristics. This guide provides a detailed protocol for the successful labeling of proteins using this promising, yet not widely commercially available, fluorophore. We will first discuss the necessary chemical activation of this compound to render it reactive towards proteins, followed by a detailed labeling and purification protocol.

The Chemistry of Labeling: Activating this compound

The primary amino group of this compound is not inherently reactive towards the functional groups typically found on the surface of proteins. Therefore, a chemical activation step is required to convert the amine into a group that will readily react with protein residues. The most common targets for amine-reactive dyes are the primary amines on the side chains of lysine residues and the N-terminus of the polypeptide chain.[7][8][9]

For this protocol, we will convert the primary amine of this compound into a more reactive isothiocyanate group. This is a well-established method for creating amine-reactive probes.[7] The resulting isothiocyanate will react with the primary amines on the protein to form a stable thiourea linkage.

The overall reaction scheme is as follows:

Step 1: Activation of this compound

G cluster_activation Activation Step This compound This compound Activated Fluorophore 3-Isothiocyanato-2- methoxydibenzofuran This compound->Activated Fluorophore + Thiophosgene Thiophosgene Thiophosgene

Caption: Activation of the fluorophore.

Step 2: Conjugation to Protein

G cluster_conjugation Conjugation Step Activated_Fluorophore Activated Fluorophore (Isothiocyanate) Labeled_Protein Fluorescently Labeled Protein (Stable Thiourea Bond) Activated_Fluorophore->Labeled_Protein + Protein Protein Protein with accessible Lysine residues (-NH2) Protein->Labeled_Protein

Caption: Conjugation of the activated fluorophore to a protein.

Detailed Protocol: Protein Labeling with Activated this compound

This protocol is optimized for the labeling of 1-5 mg of a typical IgG antibody. The amounts can be scaled up or down as needed, maintaining the recommended concentrations.

Materials and Reagents
  • Protein of Interest: 1-5 mg in a suitable buffer (e.g., PBS), free of primary amines (e.g., Tris).

  • This compound: (e.g., from Biosynth, Sigma-Aldrich).

  • Thiophosgene

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate Buffer: 0.1 M, pH 8.3.

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Spectrophotometer

Step-by-Step Procedure

Part A: Activation of this compound (to be performed in a fume hood by a trained chemist)

  • Dissolve this compound: In a clean, dry glass vial, dissolve 10 mg of this compound in 2 mL of anhydrous DCM.

  • Add Thiophosgene: To the stirred solution, slowly add 1.1 equivalents of thiophosgene.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thiophosgene under reduced pressure.

  • Dissolve Activated Fluorophore: Immediately before use, dissolve the resulting 3-Isothiocyanato-2-methoxydibenzofuran residue in anhydrous DMF to a final concentration of 10 mg/mL.

Part B: Protein Labeling

  • Prepare Protein Solution: Dissolve your protein of interest in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL. Protein concentrations below 2 mg/mL may result in lower labeling efficiency.[7]

  • Calculate Molar Ratio: Determine the desired molar ratio of fluorophore to protein. A good starting point for optimization is a 10- to 20-fold molar excess of the activated fluorophore.

  • Initiate Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the activated 3-Isothiocyanato-2-methoxydibenzofuran solution (from Part A, step 5) dropwise.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring. Protect the reaction from light.

  • Purification: Separate the labeled protein from unreacted fluorophore using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL)

The DOL, or the average number of fluorophore molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of this compound (λmax). The λmax will need to be experimentally determined for the conjugate, but is expected to be in the UV-Vis range.

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the absorbance of the fluorophore at 280 nm: CF = A280,fluorophore / Aλmax,fluorophore. This should be determined with the free fluorophore.

    • Protein Concentration (M) = [A280 - (Aλmax x CF)] / εprotein

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Fluorophore Concentration:

    • Fluorophore Concentration (M) = Aλmax / εfluorophore

      • εfluorophore is the molar extinction coefficient of this compound at its λmax.

  • Calculate DOL:

    • DOL = (Fluorophore Concentration) / (Protein Concentration)

ParameterSymbolDescription
Molar Extinction Coefficient of ProteinεproteinA measure of how strongly the protein absorbs light at 280 nm.
Molar Extinction Coefficient of FluorophoreεfluorophoreA measure of how strongly the fluorophore absorbs light at its λmax.
Correction FactorCFAccounts for the absorbance of the fluorophore at 280 nm.
Degree of LabelingDOLThe average number of fluorophore molecules per protein molecule.

Self-Validation and Troubleshooting

  • Low DOL: Increase the molar excess of the activated fluorophore, increase the reaction time, or ensure the pH of the reaction buffer is between 8.3 and 9.0.[8][10]

  • Protein Precipitation: This may occur if the fluorophore is very hydrophobic. Reduce the molar excess of the fluorophore or add a small amount of an organic co-solvent (e.g., DMSO, up to 10% v/v) to the reaction mixture.

  • Confirmation of Covalent Labeling: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence in-gel using a UV transilluminator. A fluorescent band at the expected molecular weight of the protein confirms covalent labeling.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the labeling of proteins with this compound. By following the detailed steps for activation, conjugation, and purification, researchers can successfully generate fluorescently labeled proteins for their specific applications. The principles and techniques described herein are based on well-established bioconjugation chemistry and can be adapted for a wide range of proteins.

References

  • Kaliya, A. S., et al. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. Molecules, 27(22), 8003.
  • Zeng, L., et al. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 17(10), 2475–2479.
  • ACS Publications. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters.
  • National Institutes of Health. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed Central.
  • National Institutes of Health. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed.
  • CoLab. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
  • Amerigo Scientific. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle.
  • Daban, J. R. (2001). Fluorescent labeling of proteins with nile red and 2-methoxy-2,4-diphenyl-3(2H)-furanone: physicochemical basis and application to the rapid staining of sodium dodecyl sulfate polyacrylamide gels and Western blots. Electrophoresis, 22(5), 874-880.
  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • National Institutes of Health. (n.d.). Site-Specific Labeling of Proteins Using Unnatural Amino Acids.

Sources

The Strategic Utility of 3-Amino-2-methoxydibenzofuran in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, the pursuit of novel molecular architectures with significant biological and material properties is paramount. Dibenzofuran derivatives represent a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Within this class of heterocycles, 3-Amino-2-methoxydibenzofuran emerges as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a nucleophilic amino group and an electron-donating methoxy group on the dibenzofuran core, offers a rich platform for a diverse array of synthetic transformations.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this compound. The protocols detailed herein are designed to be self-validating, grounded in established synthetic methodologies, and supported by authoritative references.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the interplay of its key functional groups: the aromatic amine and the methoxy-substituted dibenzofuran backbone.

  • The Nucleophilic Amino Group: The primary amine at the C3 position is a potent nucleophile, making it an ideal handle for the introduction of a wide range of substituents. This functionality is central to the construction of more complex molecular frameworks through C-N bond formation reactions.

  • The Electron-Rich Dibenzofuran Core: The methoxy group at the C2 position, along with the inherent aromaticity of the dibenzofuran system, activates the ring towards electrophilic substitution. Furthermore, the overall electron-rich nature of the scaffold influences the reactivity of the amino group and can play a role in directing cyclization reactions.

These inherent electronic properties make this compound a prime candidate for participation in several cornerstone reactions of modern organic synthesis, most notably in the construction of carbazole alkaloids and N-aryl derivatives.

Application I: Synthesis of Novel Carbazole Scaffolds via Graebe-Ullmann Reaction

The carbazole skeleton is a key pharmacophore found in a multitude of biologically active natural products and synthetic compounds, including the renowned anti-cancer agent ellipticine.[3][4] The Graebe-Ullmann reaction provides a classic and effective method for the synthesis of carbazoles from N-aryl-2-aminobenzenes or related precursors through a diazotization and subsequent cyclization cascade.[1][2] this compound, after N-arylation, is a suitable precursor for the synthesis of novel, highly functionalized carbazoles.

Mechanistic Pathway: A Stepwise Look at Carbazole Formation

The Graebe-Ullmann synthesis proceeds through a well-established mechanism involving the formation of a triazole intermediate, followed by thermal or photochemical extrusion of nitrogen to generate a reactive diradical or carbene species that undergoes intramolecular cyclization.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Diazotization cluster_2 Step 3: Triazole Formation cluster_3 Step 4: N2 Extrusion & Cyclization A This compound B N-Aryl-3-amino-2-methoxydibenzofuran A->B Ar-X, Catalyst C N-Aryl-3-amino-2-methoxydibenzofuran D Diazonium Salt C->D NaNO2, HCl E Diazonium Salt F Benzotriazole Intermediate E->F Intramolecular Cyclization G Benzotriazole Intermediate H Diradical/Carbene G->H - N2 (Heat or Light) I Carbazole Product H->I Intramolecular Cyclization & Aromatization

Caption: Proposed workflow for Graebe-Ullmann carbazole synthesis.

Protocol: Graebe-Ullmann Synthesis of a Methoxy-Substituted Benzo[a]carbazole Derivative (Generalized)

This protocol outlines a generalized procedure for the synthesis of a carbazole derivative starting from this compound. The first step involves an N-arylation, for which a Buchwald-Hartwig amination is a suitable modern method.

Part A: N-Arylation via Buchwald-Hartwig Amination

Reagent/SolventMolar Eq.PuritySupplier
This compound1.097%Sigma-Aldrich
Aryl Bromide1.2≥98%Commercially Available
Pd₂(dba)₃0.02-Commercially Available
Xantphos0.04-Commercially Available
Cs₂CO₃2.0≥99%Commercially Available
1,4-Dioxane (anhydrous)-≥99.8%Commercially Available

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), aryl bromide (1.2 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the N-aryl-3-amino-2-methoxydibenzofuran.

Part B: Graebe-Ullmann Cyclization

Reagent/SolventMolar Eq.PuritySupplier
N-Aryl-3-amino-2-methoxydibenzofuran1.0-Synthesized in Part A
Sodium Nitrite1.1≥97%Commercially Available
Hydrochloric Acid (conc.)3.037%Commercially Available
Acetic Acid-GlacialCommercially Available
High-boiling solvent (e.g., Diphenyl ether)-≥99%Commercially Available

Procedure:

  • Dissolve the N-aryl-3-amino-2-methoxydibenzofuran (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30 minutes to form the benzotriazole intermediate.

  • Isolate the intermediate by filtration, wash with cold water, and dry under vacuum.

  • In a flask equipped with a reflux condenser, heat a high-boiling solvent such as diphenyl ether to reflux.

  • Carefully add the dried benzotriazole intermediate in portions to the refluxing solvent. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete and gas evolution has ceased, reflux for an additional 30 minutes.

  • Cool the reaction mixture and purify the carbazole product by crystallization or column chromatography.

Application II: N-Arylation via Buchwald-Hartwig Amination for the Synthesis of Advanced Intermediates

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a highly versatile and efficient method for the synthesis of N-aryl amines.[5][6] The reaction of this compound with a variety of aryl and heteroaryl halides or triflates provides access to a diverse library of N-arylated dibenzofuran derivatives. These products can serve as advanced intermediates for the synthesis of pharmaceuticals, organic electronics, and functional materials.

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product and regenerate the active catalyst.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Complex Pd0->OA Ar-X AmineCoord Amine Coordinated Complex OA->AmineCoord R-NH2 Amido Amido Complex AmineCoord->Amido - HX (Base) Amido->Pd0 Product N-Arylated Product Amido->Product Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of N-(4-tolyl)-3-amino-2-methoxydibenzofuran

This protocol provides a detailed, step-by-step procedure for a specific Buchwald-Hartwig amination of this compound with 4-bromotoluene.

Reagent/SolventAmount (for 1 mmol scale)Molar Eq.Purity
This compound213 mg1.097%
4-Bromotoluene205 mg1.2≥98%
Pd(OAc)₂4.5 mg0.02-
RuPhos18.6 mg0.04-
Sodium tert-butoxide134 mg1.4≥97%
Toluene (anhydrous)5 mL-≥99.8%

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (4.5 mg, 0.02 eq.), RuPhos (18.6 mg, 0.04 eq.), and sodium tert-butoxide (134 mg, 1.4 eq.).

  • Add this compound (213 mg, 1.0 eq.) and a magnetic stir bar.

  • Add anhydrous toluene (5 mL) followed by 4-bromotoluene (205 mg, 1.2 eq.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain N-(4-tolyl)-3-amino-2-methoxydibenzofuran.

Expected Characterization Data for N-Arylated Products:

  • ¹H NMR: Appearance of new aromatic signals corresponding to the introduced aryl group, and a downfield shift of the dibenzofuran protons. The NH proton will appear as a singlet.

  • ¹³C NMR: Signals corresponding to the carbons of the new aryl substituent.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the N-arylated product.

  • IR Spectroscopy: A characteristic N-H stretching vibration in the range of 3300-3400 cm⁻¹.

Conclusion: A Gateway to Molecular Complexity

This compound stands as a potent and versatile building block for the synthesis of complex organic molecules. Its strategic placement of amino and methoxy functionalities on the rigid dibenzofuran scaffold provides a reliable platform for the construction of novel carbazoles and a diverse array of N-arylated compounds. The application of robust and well-understood synthetic methodologies, such as the Graebe-Ullmann reaction and the Buchwald-Hartwig amination, to this substrate opens new avenues for the discovery and development of innovative pharmaceuticals and functional materials. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the rich synthetic chemistry of this promising intermediate.

References

  • Graebe, C.; Ullmann, F. Ueber eine neue Carbazolsynthese. Ber. Dtsch. Chem. Ges.1896, 29 (2), 1876–1878. [Link]
  • The Graebe–Ullmann Carbazole‐Carboline Synthesis. In The Chemistry of Heterocyclic Compounds: Indoles, Part One; Houlihan, W. J., Ed.; John Wiley & Sons, 1972; Vol. 25, pp 235-586. [Link]
  • Ibrahim-Ouali, M.; Dumur, F. Recent synthesis of ellipticine and its derivatives. Arkivoc2018, 2018 (i), 216-243. [Link]
  • GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE. YouTube. [Link]
  • ResearchGate.
  • Nolan, S. P. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics2004, 23 (26), 6243–6249. [Link]
  • Wikipedia.
  • Kashani, S. K.; Jessiman, J. E.; Newman, S. G.
  • Chemistry LibreTexts.
  • Amazon S3.
  • Semantic Scholar. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties. [Link]
  • National Center for Biotechnology Information. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]
  • ResearchGate.
  • ResearchGate. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)
  • National Center for Biotechnology Information. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. [Link]
  • DergiPark. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. [Link]
  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
  • ResearchGate. ChemInform Abstract: Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-Amino-2-methoxydibenzofuran Scaffold

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The dibenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. The presence of a primary amino group at the 3-position and a methoxy group at the 2-position offers a unique electronic environment and provides a reactive handle for a wide array of chemical modifications. Derivatization of this scaffold allows for the systematic modulation of its physicochemical properties, such as solubility, lipophilicity, and electronic character, which in turn can fine-tune its biological activity and material properties. This guide provides a detailed overview of common and effective reaction conditions for the derivatization of this compound, with a focus on N-acylation, N-sulfonylation, and N-alkylation/arylation reactions.

Strategic Approaches to Derivatization

The primary amino group of this compound is a versatile nucleophile, enabling a variety of derivatization strategies. The choice of reaction will depend on the desired functional group to be introduced.

Derivatization_Strategies Start This compound Acylation N-Acylation Start->Acylation RCOCl, Base Sulfonylation N-Sulfonylation Start->Sulfonylation RSO2Cl, Base Alkylation N-Alkylation/ N-Arylation Start->Alkylation R-X, Catalyst Acyl_product N-Acyl Derivative Acylation->Acyl_product Sulfonyl_product N-Sulfonyl Derivative Sulfonylation->Sulfonyl_product Alkyl_product N-Alkyl/Aryl Derivative Alkylation->Alkyl_product

Caption: Key derivatization pathways for this compound.

I. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide functionality. This modification can significantly impact the molecule's hydrogen bonding capacity and overall polarity.

Mechanism and Rationale

The acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). A base is often employed to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the nitrogen atom, increasing its nucleophilicity.

Protocol 1: General N-Acylation with Acid Chlorides

This protocol is adapted from a general procedure for the acylation of aminodibenzofurans.[1]

Materials:

  • This compound

  • Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.

  • Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTriethylamineDCM>90
Benzoyl ChloridePyridineTHF85-95
4-Nitrobenzoyl ChlorideTriethylamineDCM80-90

Table 1: Representative Reaction Conditions for N-Acylation.

II. N-Sulfonylation: Formation of Sulfonamides

The introduction of a sulfonamide group can significantly alter the electronic properties and acidity of the nitrogen atom, often imparting desirable pharmacokinetic properties in drug candidates.

Mechanism and Rationale

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. The use of a base is crucial to scavenge the generated HCl and facilitate the reaction.

Protocol 2: N-Sulfonylation with Sulfonyl Chlorides

This protocol is based on the sulfonylation of a similar aminodibenzofuran derivative.

Materials:

  • This compound

  • Desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add pyridine (2.0 eq) or a catalytic amount of DMAP (0.1 eq) followed by triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.2 eq) portion-wise or dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the N-sulfonylated derivative.

Sulfonylating AgentBaseSolventTypical Yield (%)
Methanesulfonyl ChloridePyridineDCM85-95
p-Toluenesulfonyl ChlorideDMAP/TEADCM80-90
Dansyl ChloridePyridineDCM75-85

Table 2: Representative Reaction Conditions for N-Sulfonylation.

III. N-Alkylation and N-Arylation: Expanding the Molecular Framework

Direct N-alkylation or N-arylation of this compound provides access to secondary and tertiary amines, which are key functionalities in a vast number of pharmaceuticals and functional materials.

A. N-Alkylation via Reductive Amination

Reductive amination is a powerful and selective method for the formation of C-N bonds, avoiding the over-alkylation issues often encountered with alkyl halides.

Reductive_Amination Start This compound + Aldehyde/Ketone Imine Imine Intermediate Start->Imine Condensation Reduction Reduction Imine->Reduction Reducing Agent Product N-Alkyl Derivative Reduction->Product

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3: Reductive Amination with Aldehydes and Ketones

This is a general protocol adaptable for this compound based on established procedures.[2]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic amount)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE or methanol (0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the N-alkylated derivative.

Carbonyl CompoundReducing AgentSolventTypical Yield (%)
Formaldehyde (37% aq.)NaBH₃CNMethanol70-85
BenzaldehydeSTABDCE80-90
AcetoneSTABDCE75-85

Table 3: Representative Reaction Conditions for Reductive Amination.

B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between aryl halides and amines.

Protocol 4: Buchwald-Hartwig N-Arylation

This protocol is a general procedure that can be optimized for this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromoanisole)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard Schlenk techniques and glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2.4 eq relative to Pd), and the base (1.5-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene or dioxane (0.1 M).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-aryl derivative.

Conclusion

The derivatization of this compound through N-acylation, N-sulfonylation, and N-alkylation/arylation opens up a vast chemical space for the development of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of derivatives for further investigation. Careful optimization of the reaction conditions for each specific substrate and reagent combination is recommended to achieve the best results.

References

  • Synthesis, structure and reactivity of amino-benzodifurane derivatives. (2025). Request PDF.
  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. (n.d.). Arkat USA.
  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. (n.d.). PMC.
  • Synthesis of Dibenzofuran α‐Amino Acids from Tyrosine and Serine Derivatives. (n.d.). ResearchGate.
  • Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. (n.d.). ResearchGate.
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. (2019). ACS Publications.
  • Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. (n.d.). PMC.
  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). PMC.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). NIH.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). NIH.
  • Recent progress in the development of derivatization reagents having a benzofuran structure. (2025). ResearchGate.
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (n.d.). PMC.
  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI.
  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. (2025). DergiPark.
  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (n.d.). PubMed.
  • Introduction of Functional Groups into Peptides via N -Alkylation. (2025). ResearchGate.
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H)-one. (n.d.). PMC.
  • The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[3][5]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: A Validated RP-HPLC Method for Purity Determination of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 3-Amino-2-methoxydibenzofuran. This compound is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute.[1] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and release testing in a regulated environment. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction and Scientific Rationale

This compound is a complex aromatic amine and a derivative of dibenzofuran. Its structural complexity means that its synthesis can result in a variety of related impurities, including isomers, starting material residues, and degradation products. For its use in pharmaceutical manufacturing, a highly sensitive and specific analytical method is required to ensure the purity of the bulk material and, consequently, the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power and versatility.[5][6] A reversed-phase (RP-HPLC) modality was selected as the foundational approach. RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating molecules with significant hydrophobic character like this compound.[5][6]

Causality Behind Methodological Choices:

  • Stationary Phase: A C18 (octadecylsilane) column was chosen as it is a highly versatile and robust stationary phase providing excellent hydrophobic interactions with the dibenzofuran ring system.[7]

  • Mobile Phase: A gradient elution using acetonitrile and water was developed. Acetonitrile is often superior to methanol for separating aromatic compounds due to its ability to disrupt π-π interactions.[8] The gradient approach ensures that impurities with a wide range of polarities can be eluted and resolved within a practical timeframe.[7]

  • pH Control: The mobile phase is acidified with formic acid. The basic amine group on the analyte (pKa ≈ 3.9) must be consistently protonated (pH < 3) to prevent undesirable interactions with residual silanols on the silica-based stationary phase.[8][9] This acidification is critical for achieving sharp, symmetrical peaks.

  • Detection: A UV detector is employed, as the fused aromatic ring system of dibenzofuran provides a strong chromophore. Wavelength selection is based on the UV absorbance maxima of the analyte, ensuring high sensitivity. Based on similar aromatic amines, 280 nm is an appropriate wavelength.[10]

Materials and Methods

Instrumentation
  • HPLC System equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Balance (0.01 mg readability).

  • Sonicator.

  • pH Meter.

  • Volumetric glassware.

  • Nylon or PTFE syringe filters (0.45 µm).

Reagents and Standards
  • This compound Reference Standard (≥99.5% purity).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (≥98%).

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17.1-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 20 minutes

Experimental Protocols

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to volume with water and mix thoroughly.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to volume with acetonitrile and mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample (Test) Solution (50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to a final volume of 50 mL using the diluent. Pipette 5.0 mL of this solution into a separate 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Workflow Diagram

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing prep_std Prepare Standard Solution (50 µg/mL) sst Perform System Suitability Test (5 Replicate Injections of Standard) prep_std->sst prep_smp Prepare Sample Solution (50 µg/mL) analyze Inject Blank, Standard, and Sample Solutions prep_smp->analyze prep_mp Prepare Mobile Phases (A and B) prep_mp->sst check_sst Verify SST Results Against Acceptance Criteria sst->check_sst Proceed if PASS acquire Acquire Chromatographic Data (20 min run time) analyze->acquire integrate Integrate Peaks in All Chromatograms acquire->integrate check_sst->analyze troubleshoot Troubleshoot HPLC System (Check for leaks, bubbles, column issues) check_sst->troubleshoot FAIL calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report calculate->report troubleshoot->sst

Caption: General workflow for the purity analysis of this compound.

System Suitability and Method Validation

System Suitability Testing (SST)

Rationale: SST is a mandatory part of the analytical procedure, designed to verify that the chromatographic system is performing adequately for the analysis to be conducted.[11][12][13] It is performed before any sample analysis.

Procedure: Inject the Working Standard Solution (50 µg/mL) five consecutive times.

Acceptance Criteria:

ParameterAcceptance LimitJustification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[11][14]
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency.[12][13]
%RSD of Peak Area ≤ 2.0%Confirms injection precision.[11][14]
%RSD of Retention Time ≤ 1.0%Indicates stable pump performance.[12]
Method Validation Summary (per ICH Q2(R1))

The method was validated to demonstrate its suitability for its intended purpose.[3][15]

  • Specificity: The method is specific. No interfering peaks were observed in the blank (diluent) chromatogram at the retention time of the main analyte. Peak purity analysis using a DAD confirmed the homogeneity of the this compound peak in the presence of its impurities.

  • Linearity:

Concentration (µg/mL)Peak Area (arbitrary units)
560,150
25305,200
50610,500
75914,900
1001,220,100
Correlation (r²) 0.9998
  • Accuracy (Recovery):

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
  • Precision:

    • Repeatability (n=6): %RSD = 0.85%

    • Intermediate Precision (n=6, different day): %RSD = 1.10%

  • LOD & LOQ:

    • Limit of Detection (LOD): 0.05 µg/mL (Based on S/N ratio of 3:1)

    • Limit of Quantitation (LOQ): 0.15 µg/mL (Based on S/N ratio of 10:1)

  • Robustness: The method was found to be robust against minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). All SST parameters remained within acceptance criteria.

Data Analysis and Reporting

The purity of the this compound sample is calculated using the area normalization method. This assumes that all impurities have a similar UV response at 280 nm.

Formula: % Purity = (Area of the main analyte peak / Sum of the areas of all peaks) x 100

Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (LOQ).

System Operational Logic

The following diagram illustrates the decision-making process based on the critical System Suitability Test.

G start Start Analysis Sequence run_sst Run System Suitability (5 injections of standard) start->run_sst check_sst All SST Criteria Met? (Tailing, Plates, RSD) run_sst->check_sst proceed Proceed with Sample Analysis check_sst->proceed  Yes stop STOP ANALYSIS: Investigate & Correct System check_sst->stop No   end Analysis Complete proceed->end stop->run_sst After Correction

Caption: Decision tree for proceeding with analysis based on SST results.

References

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
  • Let's Talk Science. (2024).
  • Pharmaguideline. System Suitability in HPLC Analysis.
  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Biosynth. (n.d.). 3-Amino-2-methoxy-dibenzofuran.
  • ChemicalBook. (n.d.). This compound CAS#: 5834-17-3.
  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • International Journal of Pharmaceutical and Biological Science Archive. (2023).
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review.
  • Thermo Fisher Scientific. (n.d.).
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  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • ResearchGate. (n.d.). Q2(R1)
  • Chromatography Today. (n.d.).
  • Amerigo Scientific. (n.d.). This compound.
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  • ChemicalBook. (n.d.). This compound.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

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Spectroscopic Strategies for the Structural Elucidation of 3-Amino-2-methoxydibenzofuran and its Reaction Products: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dibenzofuran Scaffold

The dibenzofuran moiety is a privileged heterocyclic scaffold prevalent in numerous natural products and pharmacologically active compounds. Its rigid, planar structure and rich electron density make it an attractive core for the design of novel therapeutics. 3-Amino-2-methoxydibenzofuran, in particular, serves as a versatile building block in medicinal chemistry and materials science. It has been identified as an effective inhibitor of 1-nitropyrene metabolism and used in the synthesis of advanced polymers[1]. Accurate and unambiguous structural characterization of this amine and its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and purity of synthesized compounds. This comprehensive guide provides detailed protocols and expert interpretation for the spectroscopic analysis of this compound and its common reaction products using a suite of modern analytical techniques.

Core Analytical Workflow

A multi-spectroscopic approach is essential for the comprehensive characterization of this compound and its derivatives. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a self-validating system of analysis.

G cluster_synthesis Synthesis & Reaction cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Start This compound Reaction Chemical Reaction (e.g., N-Acetylation) Start->Reaction Product Reaction Product Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Product->NMR MS Mass Spectrometry (ESI/EI) Product->MS IR FT-IR Spectroscopy Product->IR UV UV-Vis Spectroscopy Product->UV Structure Final Structure Confirmation NMR->Structure MS->Structure IR->Structure UV->Structure caption Fig 1: Integrated workflow for synthesis and analysis.

Caption: Figure 1: An integrated workflow illustrating the synthesis of a derivative followed by a multi-faceted spectroscopic analysis for complete structural elucidation.

Part 1: Analysis of this compound

This section details the expected spectroscopic signatures of the parent compound, this compound.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂[2]
Molecular Weight 213.23 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 92-94 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules[3].

Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The use of deuterated solvents prevents large solvent signals from obscuring the analyte's proton signals[4].

  • Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.8 mL of the deuterated solvent in a clean, dry vial[5][6]. For ¹³C NMR, a more concentrated sample may be required to achieve a good signal-to-noise ratio in a reasonable time.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube[7].

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Internal Standard: While the residual solvent peak can be used for calibration, for precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm)[5].

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons6.8 - 8.0Multiplets (m), Doublets (d)6HProtons on the dibenzofuran core reside in the characteristic aromatic region. The specific shifts and coupling patterns depend on their position relative to the electron-donating amino and methoxy groups and the furan oxygen.
Amino Protons (-NH₂)~3.5 - 4.5Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
Methoxy Protons (-OCH₃)~3.9Singlet (s)3HThe three equivalent protons of the methoxy group appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

Carbon AssignmentChemical Shift (δ, ppm)Rationale
Aromatic Carbons (C-O, C-N)140 - 160Carbons directly attached to the electronegative oxygen and nitrogen atoms are significantly deshielded and appear at lower field.
Aromatic Carbons (C-H, C-C)100 - 135The remaining aromatic carbons of the dibenzofuran scaffold will resonate in this region. The specific shifts are influenced by the substituents.
Methoxy Carbon (-OCH₃)55 - 60The carbon of the methoxy group is shielded relative to the aromatic carbons and appears in this characteristic upfield region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about its structure. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion ([M+H]⁺), while electron ionization (EI) is a higher-energy technique that produces a series of characteristic fragment ions[8][9].

Protocol: MS Sample Preparation (ESI)

  • Solvent System: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Direct Infusion: The sample solution is introduced directly into the ESI source via a syringe pump at a constant flow rate.

Expected Mass Spectrum (EI)

  • Molecular Ion (M⁺·): A strong peak at m/z = 213, corresponding to the molecular weight of the compound[2].

  • Key Fragment Ions:

    • m/z = 198 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy group is a common fragmentation pathway.

    • m/z = 170 ([M-CH₃-CO]⁺): Subsequent loss of a neutral carbon monoxide molecule from the furan ring is characteristic of dibenzofurans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol: FT-IR Sample Preparation (KBr Pellet)

  • Drying: Ensure both the sample and IR-grade potassium bromide (KBr) are thoroughly dry, as moisture will cause strong O-H absorption bands that can obscure important spectral features. This can be achieved by heating in an oven at ~110°C and storing in a desiccator[10].

  • Mixing and Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample with 100-200 mg of dry KBr until a fine, homogeneous powder is obtained[11].

  • Pressing: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent pellet. A transparent pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum[12].

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H Aromatic StretchAromatic Ring
2950 - 2850C-H Aliphatic StretchMethoxy Group (-OCH₃)
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C Aromatic StretchAromatic Ring
1250 - 1020C-N Stretch & C-O StretchAryl Amine & Aryl Ether
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for analyzing compounds with conjugated π-systems[13]. The extended conjugation of the dibenzofuran ring system results in characteristic UV absorptions.

Protocol: UV-Vis Sample Preparation

  • Solvent Selection: Use a UV-transparent solvent, such as ethanol or acetonitrile.

  • Solution Preparation: Prepare a dilute solution of the sample and place it in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).

Expected UV-Vis Absorption

The dibenzofuran core is a large conjugated system. The presence of the amino and methoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted dibenzofuran[14][15]. Expect strong absorptions (π→π* transitions) in the 250-350 nm range.

Part 2: Analysis of Reaction Products

The amino group of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Here, we discuss the spectroscopic analysis of two common reaction products: an N-acetylated derivative and an electrophilic bromination product.

Case Study: N-Acetylation

The reaction of this compound with acetic anhydride or acetyl chloride yields N-(2-methoxydibenzofuran-3-yl)acetamide. This transformation from a primary amine to a secondary amide results in distinct spectroscopic changes.

G cluster_reaction N-Acetylation Reaction cluster_analysis Key Spectroscopic Changes Start This compound Reagent + Acetic Anhydride Product N-(2-methoxydibenzofuran-3-yl)acetamide Start->Product Pyridine Reagent->Product NMR_Change ¹H NMR: Appearance of -NH and -COCH₃ signals ¹³C NMR: Appearance of C=O signal Product->NMR_Change MS_Change MS: Molecular ion shift to m/z = 255 Product->MS_Change IR_Change FT-IR: Appearance of Amide C=O stretch Disappearance of primary N-H stretch Product->IR_Change caption Fig 2: N-Acetylation and resulting spectroscopic shifts.

Caption: Figure 2: The N-acetylation reaction of this compound and the expected key changes in the resulting spectra.

Expected Spectroscopic Changes for N-acetylated Product:

  • ¹H NMR:

    • The broad singlet for the two -NH₂ protons will be replaced by a single, sharp singlet for the one amide -NH proton, typically shifted downfield (δ ~ 8-9 ppm).

    • A new singlet integrating to 3H will appear in the aliphatic region (δ ~ 2.2 ppm) for the acetyl -CH₃ group.

  • ¹³C NMR:

    • A new signal will appear in the downfield region (δ ~ 168-172 ppm) corresponding to the amide carbonyl carbon.

  • Mass Spectrometry:

    • The molecular ion peak will shift from m/z = 213 to m/z = 255, reflecting the addition of an acetyl group (C₂H₂O).

  • FT-IR:

    • The two N-H stretch bands of the primary amine will be replaced by a single, sharper N-H stretch band for the secondary amide around 3300 cm⁻¹.

    • A strong new absorption band will appear around 1660-1680 cm⁻¹ for the amide carbonyl (C=O) stretch.

Case Study: Electrophilic Aromatic Substitution (Bromination)

The electron-rich dibenzofuran ring is susceptible to electrophilic aromatic substitution. The directing effects of the amino and methoxy groups will favor substitution at specific positions on the aromatic ring.

Expected Spectroscopic Changes for a Mono-brominated Product:

  • ¹H NMR:

    • The integration of the aromatic region will decrease by one proton.

    • The coupling patterns of the remaining aromatic protons will change, providing information about the site of bromination. For example, the loss of a singlet might indicate substitution at a position with no adjacent protons.

  • Mass Spectrometry:

    • The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two molecular ion peaks of nearly equal intensity at m/z = 291 and m/z = 293 ([M]⁺ and [M+2]⁺).

  • ¹³C NMR:

    • The signal for the carbon atom bonded to bromine will be shifted to a different chemical shift, and its intensity may be reduced due to the quadrupolar relaxation effect of the bromine nucleus.

Conclusion

The structural elucidation of this compound and its reaction products relies on a synergistic application of multiple spectroscopic techniques. By carefully preparing samples and interpreting the resulting spectra in the context of fundamental chemical principles, researchers can confidently determine the structure, purity, and identity of these valuable compounds. This guide provides a robust framework and detailed protocols to assist scientists in the pharmaceutical and chemical industries in their analytical endeavors, ensuring data integrity and accelerating the pace of discovery.

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Aminobenzofurans: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Aminobenzofurans in Drug Discovery

The benzofuran nucleus, a heterocyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the architecture of many natural products and synthetic molecules with significant biological activity.[1][2][3] Within this broad class of compounds, aminobenzofurans have emerged as a particularly privileged scaffold in medicinal chemistry. The introduction of an amino group onto the benzofuran core provides a critical handle for molecular elaboration, enabling the fine-tuning of physicochemical properties and facilitating key interactions with biological targets. This versatility has led to the exploration of aminobenzofuran derivatives across a wide spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[4][5]

This technical guide provides an in-depth exploration of the applications of aminobenzofurans in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a detailed overview of the therapeutic potential of this compound class but also practical, field-proven protocols for their synthesis and biological evaluation. The content herein is structured to provide a causal understanding of experimental choices, ensuring that the presented methodologies are not just a series of steps, but a self-validating system for robust scientific inquiry.

I. Therapeutic Applications of Aminobenzofurans

The strategic incorporation of the aminobenzofuran scaffold has yielded promising drug candidates in several key disease areas. The following sections will delve into the specific applications, mechanisms of action, and structure-activity relationships (SAR) of these compounds.

Oncology: A Multifaceted Approach to Cancer Therapy

Aminobenzofuran derivatives have demonstrated significant potential as anticancer agents through diverse mechanisms of action.[1][6] Their utility spans from direct cytotoxicity against tumor cells to overcoming the challenge of multidrug resistance.

Several studies have highlighted the potent cytotoxic effects of aminobenzofuran derivatives against a range of cancer cell lines.[1][7] For instance, certain 2-aminobenzofuran derivatives have shown promising activity against prostatic tumor cells (PC-3).[1] The anticancer potential of these compounds is often influenced by their lipophilicity, with more lipophilic derivatives demonstrating enhanced activity.[1]

Protocol 1: Evaluation of In Vitro Anticancer Activity using the MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxicity of aminobenzofuran derivatives against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • Aminobenzofuran derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, PC-3)[10]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator.[8][9]

  • Compound Treatment: Prepare serial dilutions of the aminobenzofuran derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cells.[8] A lower IC₅₀ value indicates higher potency.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[11][12][13] Novel 2-aminobenzofuran derivatives have been synthesized and identified as potent P-gp inhibitors, capable of sensitizing resistant cancer cells to conventional chemotherapeutic agents.[11][12] For example, one of the most potent compounds increased P-gp inhibitory activity by 11.12-fold at a concentration of 5 μM, which was 3.6 times stronger than the known P-gp inhibitor verapamil.[11][12] This compound was able to sensitize MDR cells to vincristine, paclitaxel, and doxorubicin by significant folds.[11][12]

Diagram 1: Workflow for P-gp Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed MDR cancer cells in 96-well plates prepare_compounds Prepare serial dilutions of aminobenzofuran derivatives and chemotherapeutic agents treat_cells Treat cells with compounds (with and without aminobenzofuran) prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay measure_abs Measure absorbance mtt_assay->measure_abs calc_ic50 Calculate IC50 values measure_abs->calc_ic50 determine_sensitization Determine sensitization effect calc_ic50->determine_sensitization

Caption: Workflow for evaluating P-gp inhibitory activity.

Neurodegenerative Diseases: Targeting the Complexities of Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic neuron loss, amyloid-β (Aβ) plaque deposition, and neurofibrillary tangles.[14] Aminobenzofurans have emerged as promising multifunctional agents for the treatment of AD, targeting several key aspects of the disease pathology.[14][15]

Novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[14][15] By inhibiting these enzymes, these compounds can increase acetylcholine levels in the brain, a key strategy in symptomatic AD treatment.[14] Furthermore, some of these derivatives have also been shown to inhibit the aggregation of Aβ peptides, a central event in AD pathogenesis.[14][15] One particularly potent compound, 5f, which contains a 2-fluorobenzyl moiety, exhibited excellent inhibitory activity against both cholinesterases and also demonstrated activity against Aβ aggregation.[14][15]

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric method developed by Ellman to determine the cholinesterase inhibitory activity of aminobenzofuran derivatives.[14]

Materials:

  • 3-aminobenzofuran derivatives

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds, AChE or BuChE, ATCI or BTCI, and DTNB in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Incubation: Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate (ATCI or BTCI) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Table 1: Biological Activity of Representative Aminobenzofuran Derivatives

Compound IDTargetIC₅₀ (µM)Cell Line/EnzymeTherapeutic AreaReference
Compound 43 P-gp Inhibition11.12-fold increase at 5 µMFlp-In™-293/MDRCancer (MDR)[11][12]
Compound 5f AChE Inhibition0.64Electric Eel AChEAlzheimer's Disease[14]
Compound 5f BuChE Inhibition-Equine Serum BuChEAlzheimer's Disease[14]
Various Cytotoxicity0.60 - 81.06Various Cancer LinesCancer[1][14]

II. Synthesis of Aminobenzofuran Derivatives

The synthesis of aminobenzofuran derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern on the benzofuran core.

General Synthetic Strategy for 3-Aminobenzofurans

A common route to 3-aminobenzofuran derivatives starts from commercially available 2-hydroxybenzonitrile.[14]

Diagram 2: Synthetic Scheme for 3-Aminobenzofuran Derivatives

G 2-Hydroxybenzonitrile 2-Hydroxybenzonitrile Intermediate_A 2-(Substituted-oxy)benzonitrile 2-Hydroxybenzonitrile->Intermediate_A R-X, K2CO3 DMF, 80°C 3-Aminobenzofuran Substituted 3-aminobenzofuran Intermediate_A->3-Aminobenzofuran t-BuOK DMF, 80°C Final_Product N-Substituted 3-aminobenzofuran derivative 3-Aminobenzofuran->Final_Product R'-Y

Caption: A general synthetic route to 3-aminobenzofuran derivatives.

Protocol 3: Synthesis of a 3-Aminobenzofuran Derivative

This protocol provides a general procedure for the synthesis of a 3-aminobenzofuran derivative, adapted from the literature.[14]

Step 1: Synthesis of 2-((pyridin-4-yl)methoxy)benzonitrile

  • To a mixture of 2-hydroxybenzonitrile (10 mmol) and K₂CO₃ (20 mmol) in DMF (10 ml), add 4-(bromomethyl)pyridine (10 mmol).[14]

  • Stir the mixture at 80°C for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent.

Step 2: Synthesis of 3-amino-2-(pyridin-4-yl)benzofuran

  • To a solution of the product from Step 1 (3 mmol) in DMF (5 ml), add potassium tert-butoxide (5 mmol).[14]

  • Stir the mixture at 80°C for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired 3-aminobenzofuran derivative.[14]

III. Future Perspectives and Conclusion

The aminobenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds, including anticancer, neuroprotective, and MDR-reversal properties, underscore their importance in medicinal chemistry.[4][5] Future research will likely focus on the development of more potent and selective aminobenzofuran derivatives through structure-based drug design and the exploration of novel synthetic methodologies to access a wider range of chemical diversity. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop the next generation of aminobenzofuran-based therapeutics.

References

  • A Comparative In Vitro Analysis of 4-Aminobenzofuran Derivatives and Established Anticancer Agents. Benchchem.
  • Hasanvand, Z., Motahari, R., Nadri, H., Moghimi, S., Foroumadi, R., Ayati, A., Akbarzadeh, T., Bukhari, S. N. A., & Foroumadi, A. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191.
  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. (2017). European Journal of Medicinal Chemistry, 125, 1023–1035.
  • Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. Benchchem.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Medicinal Chemistry, 14(5), 785–819.
  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. (2023). RSC Medicinal Chemistry, 14(4), 683–690.
  • Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
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  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. ResearchGate.
  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (2020). Molecules, 25(21), 5186.
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  • Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity. (2020). Molecules, 25(21), 5186.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3634.
  • Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. (1996). Journal of Medicinal Chemistry, 39(24), 4767–4774.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). Frontiers in Chemistry, 10, 882191.
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  • Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. (2018). ChemMedChem, 13(13), 1275–1299.
  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2020). Frontiers in Pharmacology, 10, 1679.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules, 29(16), 3634.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(52), 30467–30491.
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  • (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). BioMed Research International, 2023, 1–11.
  • Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. (2020). European Journal of Medicinal Chemistry, 203, 112422.
  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Benchchem.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules, 27(23), 8504.
  • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes. (2021). Organic Chemistry Frontiers, 8(16), 4452–4458.
  • Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. (2015). European Journal of Medicinal Chemistry, 90, 439–455.
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  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. (2013). Current Medicinal Chemistry, 20(8), 1044–1066.
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Application Notes and Protocols for the Use of Aminodibenzofuran Derivatives in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Multifaceted Pathology of Alzheimer's Disease with Aminodibenzofuran Derivatives

Alzheimer's disease (AD) presents a complex, multifactorial pathology characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, as well as cholinergic dysfunction.[1][2] The intricate nature of AD necessitates the development of therapeutic agents that can address multiple facets of the disease. Aminodibenzofuran derivatives have emerged as a promising class of compounds in this regard, with research indicating their potential as multi-target agents.[3][4]

The dibenzofuran scaffold, a tricyclic aromatic ether, has been investigated for a range of biological activities, including anticholinesterase activity, a key therapeutic strategy in AD.[3][4] The addition of an amino group to this core structure can enhance its pharmacological properties, potentially enabling it to interact with various biological targets implicated in Alzheimer's pathology. This guide provides detailed application notes and protocols for the synthesis, in vitro characterization, and in vivo evaluation of aminodibenzofuran derivatives for Alzheimer's disease research.

PART 1: Synthesis of 1-Aminodibenzofuran

The synthesis of the core scaffold, 1-aminodibenzofuran, is a critical first step. The following protocol is adapted from established methods and provides a reliable route to this key intermediate.[3][4]

Experimental Protocol: Two-Step Synthesis of 1-Aminodibenzofuran

Step 1: Synthesis of 1-Nitrodibenzofuran

This step involves a reaction between 1,3-dinitrobenzene and 2-iodophenol.[4]

  • Materials and Reagents:

    • 1,3-Dinitrobenzene

    • 2-Iodophenol

    • Potassium tert-butoxide

    • Pyridine

    • Dimethoxyethane (DME)

    • Ethyl acetate

    • Hexane

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in a mixture of dimethoxyethane and pyridine.

    • Stir the solution at room temperature (25°C) for 10 minutes.

    • Carefully add potassium tert-butoxide (2 eq) to the reaction mixture.

    • Heat the mixture to 100°C and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction to cool to room temperature and quench with cold water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-nitrodibenzofuran.[4]

Step 2: Reduction of 1-Nitrodibenzofuran to 1-Aminodibenzofuran

This step involves the reduction of the nitro group to an amine.[4]

  • Materials and Reagents:

    • 1-Nitrodibenzofuran (from Step 1)

    • Stannous chloride (SnCl₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethyl acetate

    • Ice

  • Procedure:

    • To a stirred solution of 1-nitrodibenzofuran (1 eq) in concentrated HCl, add stannous chloride (1.5 eq) portion-wise at 0°C.

    • Continue stirring the reaction mixture at 0°C for 4 hours, monitoring by TLC.

    • After completion, quench the reaction by pouring it over ice water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography to obtain 1-aminodibenzofuran.[4]

PART 2: In Vitro Characterization of Aminodibenzofuran Derivatives

Once synthesized, aminodibenzofuran derivatives can be evaluated for their therapeutic potential through a series of in vitro assays targeting key aspects of Alzheimer's pathology.

Cholinesterase Inhibition Assay (Ellman's Method)

The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits.[1] Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. The Ellman's assay is a widely used colorimetric method to determine cholinesterase activity.[1][5][6]

Principle: Acetylthiocholine (or butyrylthiocholine) is hydrolyzed by the respective cholinesterase enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

Diagram of the Ellman's Assay Workflow:

Ellmans_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Buffer Phosphate Buffer (0.1 M, pH 8.0) Plate_Setup Plate Setup (96-well) Blank, Control, Test Wells Buffer->Plate_Setup AChE AChE Solution (e.g., 0.1 U/mL) AChE->Plate_Setup DTNB DTNB Solution (3 mM) Reaction_Start Add Substrate (ATCI) & DTNB DTNB->Reaction_Start Substrate ATCI Solution (15 mM) Substrate->Reaction_Start Inhibitor Aminodibenzofuran Stock & Dilutions Inhibitor->Plate_Setup Preincubation Pre-incubation (15 min at 37°C) Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rate (ΔAbs/min) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc ThT_Assay cluster_prep Preparation cluster_assay Aggregation & Measurement cluster_analysis Data Analysis Abeta_Prep Aβ(1-42) Monomer Preparation Incubation Incubate Aβ(1-42) with/without Inhibitor (37°C with agitation) Abeta_Prep->Incubation ThT_Prep ThT Solution Preparation ThT_Addition Add ThT to Samples ThT_Prep->ThT_Addition Inhibitor_Prep Aminodibenzofuran Dilutions Inhibitor_Prep->Incubation Incubation->ThT_Addition Fluorescence_Read Measure Fluorescence (Ex: 440 nm, Em: 480 nm) ThT_Addition->Fluorescence_Read Inhibition_Calc Calculate % Inhibition of Aggregation Fluorescence_Read->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: Workflow for the Thioflavin T assay to assess Aβ aggregation inhibition.

Detailed Protocol:

  • Materials and Reagents:

    • 96-well black microplate with a clear bottom

    • Fluorescence plate reader

    • Amyloid-β (1-42) peptide

    • Hexafluoroisopropanol (HFIP)

    • Phosphate buffer (e.g., 10 mM, pH 7.4)

    • Thioflavin T (ThT)

    • Aminodibenzofuran derivative

  • Procedure:

    • Aβ(1-42) Preparation:

      • To ensure a monomeric starting state, dissolve the Aβ(1-42) peptide in HFIP and then evaporate the solvent to form a thin film. [7][8] * Just before the experiment, dissolve the peptide film in a small amount of DMSO and then dilute to the final working concentration in phosphate buffer. [8] 2. Aggregation Assay:

      • In the wells of the 96-well plate, mix the Aβ(1-42) solution with either the aminodibenzofuran derivative at various concentrations or the vehicle control (buffer with the same percentage of DMSO).

      • Incubate the plate at 37°C with continuous gentle agitation for 24-48 hours.

    • ThT Measurement:

      • Prepare a ThT working solution in phosphate buffer.

      • At the end of the incubation period, add the ThT solution to each well.

      • Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 480 nm. [9][10] 4. Data Analysis:

      • Subtract the fluorescence of the blank wells (buffer and ThT only) from all other readings.

      • Calculate the percentage of inhibition of aggregation using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] x 100

      • Determine the IC50 value by plotting the % inhibition against the logarithm of the inhibitor concentration.

Trustworthiness (Self-Validation):

  • The control wells (Aβ(1-42) without inhibitor) should show a significant increase in ThT fluorescence after incubation.

  • Wells containing only the aminodibenzofuran derivative and ThT should be included to check for any intrinsic fluorescence of the compound.

  • A known Aβ aggregation inhibitor (e.g., Congo Red) can be used as a positive control.

Neuroprotection Assay (MTT Assay in PC12 Cells)

To assess the potential of aminodibenzofuran derivatives to protect neuronal cells from Aβ-induced toxicity, the MTT assay can be performed using a neuronal-like cell line such as PC12.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Materials and Reagents:

    • PC12 cell line

    • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

    • 96-well cell culture plates

    • Aβ(1-42) oligomers (prepared separately)

    • Aminodibenzofuran derivative

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Cell Seeding: Seed PC12 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treatment:

      • Pre-treat the cells with various concentrations of the aminodibenzofuran derivative for a few hours.

      • Then, expose the cells to a toxic concentration of pre-aggregated Aβ(1-42) oligomers for 24-48 hours. Include control wells with cells only, cells with Aβ only, and cells with the derivative only.

    • MTT Incubation:

      • Remove the treatment medium and add fresh medium containing MTT solution to each well.

      • Incubate the plate at 37°C for 3-4 hours, allowing the formazan crystals to form. [11] 4. Solubilization:

      • Carefully remove the MTT-containing medium.

      • Add the solubilization solution to each well to dissolve the formazan crystals. [11] 5. Absorbance Measurement:

      • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability as a percentage of the control (untreated) cells.

      • Plot cell viability against the concentration of the aminodibenzofuran derivative to assess its neuroprotective effect.

Trustworthiness (Self-Validation):

  • Cells treated with Aβ oligomers alone should show a significant decrease in viability compared to untreated control cells.

  • Cells treated with the aminodibenzofuran derivative alone should not show significant toxicity at the concentrations tested for neuroprotection.

PART 3: In Vivo Evaluation of Aminodibenzofuran Derivatives

Promising aminodibenzofuran derivatives identified through in vitro screening should be further evaluated in animal models of Alzheimer's disease to assess their in vivo efficacy. The streptozotocin (STZ)-induced model of sporadic AD is a relevant and widely used non-transgenic model. [3][12]

Streptozotocin (STZ)-Induced Sporadic Alzheimer's Disease Model in Rodents

Principle: Intracerebroventricular (ICV) injection of STZ, a glucosamine-nitrosourea compound, induces a state of brain insulin resistance and oxidative stress, leading to cognitive deficits and pathological changes that mimic aspects of sporadic AD, including Aβ accumulation and tau hyperphosphorylation. [3][12][13] Diagram of the STZ In Vivo Model Workflow:

STZ_Model cluster_prep Pre-Surgical Preparation cluster_procedure Surgical & Dosing Procedure cluster_treatment Treatment & Behavioral Testing cluster_analysis Post-Mortem Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthetize Animal Animal_Acclimation->Anesthesia STZ_Prep STZ Solution Preparation (in citrate buffer) STZ_Injection Bilateral ICV Injection of STZ (e.g., 2-3 mg/kg) STZ_Prep->STZ_Injection Stereotaxic_Surgery Stereotaxic Surgery for ICV Injection Anesthesia->Stereotaxic_Surgery Stereotaxic_Surgery->STZ_Injection Post_Op_Care Post-Operative Care STZ_Injection->Post_Op_Care Drug_Admin Administer Aminodibenzofuran Derivative (or vehicle) Post_Op_Care->Drug_Admin Behavioral_Tests Cognitive Behavioral Tests (e.g., Morris Water Maze) Drug_Admin->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection Biochemical_Assays Biochemical Assays (e.g., ELISA for Aβ) Tissue_Collection->Biochemical_Assays Histology Histological Analysis (Plaque & Tangle Staining) Tissue_Collection->Histology

Caption: Workflow for the streptozotocin (STZ)-induced in vivo model of Alzheimer's disease.

Detailed Protocol:

  • Animals: Adult male Wistar rats or Swiss mice.

  • Materials and Reagents:

    • Streptozotocin (STZ)

    • Citrate buffer (pH 4.5)

    • Anesthetics (e.g., ketamine/xylazine)

    • Stereotaxic apparatus

    • Hamilton syringe

    • Aminodibenzofuran derivative formulation for administration (e.g., oral gavage, intraperitoneal injection)

  • Procedure:

    • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before surgery.

    • STZ Preparation: Dissolve STZ in cold citrate buffer immediately before use. The stability of STZ is pH-dependent, with better stability at pH 4.5. [3] 3. Stereotaxic Surgery and ICV Injection:

      • Anesthetize the animal.

      • Mount the animal in a stereotaxic apparatus.

      • Perform a midline scalp incision to expose the skull.

      • Drill bilateral burr holes over the lateral ventricles using appropriate stereotaxic coordinates.

      • Slowly inject a low dose of STZ (e.g., 2-3 mg/kg) into each lateral ventricle. [3][12]A single injection is often preferred to reduce mortality. [3] * Suture the incision and provide post-operative care.

    • Treatment Administration:

      • After a recovery period (e.g., 1-2 weeks), begin daily administration of the aminodibenzofuran derivative or vehicle control for a specified duration (e.g., several weeks).

    • Behavioral Testing:

      • Towards the end of the treatment period, conduct cognitive behavioral tests such as the Morris water maze or Y-maze to assess learning and memory.

    • Post-Mortem Analysis:

      • At the end of the study, euthanize the animals and collect the brains.

      • Perform biochemical analyses (e.g., ELISA for Aβ levels, Western blot for hyperphosphorylated tau) and histological staining (e.g., Congo red or thioflavin S for plaques) on brain tissue to assess the pathological hallmarks of AD.

Trustworthiness (Self-Validation):

  • The STZ-treated vehicle group should exhibit significant cognitive deficits in behavioral tests compared to a sham-operated control group.

  • Post-mortem analysis of the STZ-treated vehicle group should reveal an increase in AD-like pathology (e.g., Aβ plaques, hyperphosphorylated tau) compared to the sham group.

PART 4: Data Presentation and Summary

Quantitative data from the in vitro assays should be summarized in a clear and concise table for easy comparison of different aminodibenzofuran derivatives.

Table 1: In Vitro Activity of Aminodibenzofuran Derivatives

Compound IDAChE IC50 (µM)BuChE IC50 (µM)Aβ Aggregation Inhibition IC50 (µM)Neuroprotection (EC50, µM)
ADBF-1 [Insert Value][Insert Value][Insert Value][Insert Value]
ADBF-2 [Insert Value][Insert Value][Insert Value][Insert Value]
... ............
Donepezil [Reference Value][Reference Value]N/AN/A

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the investigation of aminodibenzofuran derivatives as potential multi-target therapeutic agents for Alzheimer's disease. By systematically evaluating their synthesis, in vitro activity against key pathological targets, and in vivo efficacy in a relevant animal model, researchers can thoroughly characterize this promising class of compounds and advance the development of novel treatments for this devastating neurodegenerative disorder.

References

  • Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - Bio-protocol. (2019, October 20).
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Application Notes & Protocols: 3-Amino-2-methoxydibenzofuran as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dibenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Functionalized dibenzofurans are therefore highly valuable starting materials in medicinal chemistry and drug development. 3-Amino-2-methoxydibenzofuran, in particular, offers a strategically positioned amino group on an electron-rich aromatic system, making it an ideal building block for the construction of complex, fused heterocyclic systems. This document provides detailed application notes and validated protocols for leveraging this compound in the synthesis of novel quinoline and carbazole-based architectures, which are themselves core structures in a multitude of pharmacologically active agents.[2][3][4]

Physicochemical Properties of Starting Material

A clear understanding of the starting material's properties is critical for experimental design and safety.

PropertyValueReference
Compound Name This compound[5]
CAS Number 5834-17-3
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Appearance Crystalline solid
Melting Point 92-94 °C
SMILES COc1cc2c(cc1N)oc3ccccc23
InChI Key SGQVWNYSHWQNOS-UHFFFAOYSA-N

Synthesis of Fused Dibenzofuro[3,2-b]quinolines via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a robust and classical method for synthesizing quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds under strong acid catalysis.[6][7] This pathway is exceptionally well-suited for this compound, leading to the formation of a novel pentacyclic dibenzofuroquinoline system.

Mechanistic Rationale

The reaction is initiated by a conjugate (Michael) addition of the exocyclic amine of the dibenzofuran to the α,β-unsaturated carbonyl compound.[4] The subsequent steps involve an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich dibenzofuran ring, followed by dehydration and oxidation (aromatization) to yield the final quinoline product.[4][6] The α,β-unsaturated carbonyl itself or an added oxidizing agent can facilitate the final aromatization step.[4] Isotopic labeling studies support a potential fragmentation-recombination mechanism, highlighting the complexity and elegance of this transformation.[8]

Experimental Workflow

Caption: Workflow for the Skraup-Doebner-von Miller quinoline synthesis.

Detailed Protocol

Materials:

  • This compound (1.0 eq, e.g., 1.00 g, 4.69 mmol)

  • Methyl vinyl ketone (2.0 eq) or another suitable α,β-unsaturated carbonyl

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Nitrobenzene (optional, as an oxidizing agent, 1.2 eq)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the solvent (e.g., nitrobenzene, if used, or a high-boiling inert solvent). Cool the mixture in an ice bath to 0 °C.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 3-4 mL per gram of amine). The addition is highly exothermic. Maintain the temperature below 10 °C.

  • Carbonyl Addition: Add the α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone, 2.0 eq) dropwise to the stirring solution.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (4-12 h).

  • Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature and then carefully pour it over a beaker of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dibenzofuro[3,2-b]quinoline product.

Synthesis of Fused Dibenzofuro[3,2-b]carbazoles via Palladium-Catalyzed Cyclization

Carbazole alkaloids and their synthetic derivatives are renowned for their broad pharmacological activities.[3] A powerful modern strategy for their synthesis involves a one-pot, two-step sequence: an initial N-arylation followed by an intramolecular palladium-catalyzed C-H activation/cyclization.[2] this compound is an excellent substrate for this transformation, enabling access to highly complex, fused N-heteroaromatic systems.

Mechanistic Rationale

The first step is a nucleophilic substitution reaction where the amine attacks a silylaryl triflate (or a similar o-haloaryl compound), facilitated by a fluoride source like cesium fluoride (CsF), to form a diarylamine intermediate.[2] In the second step, a palladium(0) catalyst, generated in situ from a Pd(II) precursor like Pd(OAc)₂, undergoes oxidative addition into the aryl C-X bond (if an o-haloaryl is used) or facilitates a C-H activation process. This is followed by reductive elimination, which forms the new C-C bond, constructing the central pyrrole ring of the carbazole and regenerating the Pd(0) catalyst.[2]

Experimental Workflow

Caption: One-pot workflow for Palladium-catalyzed carbazole synthesis.

Detailed Protocol

Materials:

  • This compound (1.0 eq, e.g., 0.25 mmol)

  • Appropriate silylaryl triflate or o-iodoaniline (1.1 eq)

  • Cesium fluoride (CsF) (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Anhydrous acetonitrile (MeCN)

  • Diethyl ether

  • Brine

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In an oven-dried vial equipped with a stir bar, add this compound (1.0 eq), the silylaryl triflate (1.1 eq), and CsF (3.0 eq).

  • N-Arylation: Add anhydrous acetonitrile (e.g., 4 mL) and stir the reaction mixture at room temperature for approximately 10 hours under a normal atmosphere.

  • Catalyst Addition: After the initial period, flush the vial with argon. Add the palladium(II) acetate (5 mol %) and the ligand, tricyclohexylphosphine (10 mol %).

  • Cyclization: Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a solvent like diethyl ether.

  • Extraction: Wash the organic solution with brine. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure dibenzofuro[3,2-b]carbazole product.

Summary of Applications & Expected Products

Reaction TypeReagentsProduct Core StructurePotential Utility
Skraup-Doebner-von Miller α,β-Unsaturated Aldehyde/Ketone, H⁺Dibenzofuro[3,2-b]quinolineAntimalarial, Anticancer, Antibacterial Agents[4]
Pd-Catalyzed Annulation o-Iodoaryl/Silylaryl Triflate, Pd(OAc)₂, PCy₃Dibenzofuro[3,2-b]carbazoleOrganic Electronics (OLEDs), Antitumor Agents[2][3]

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Corrosive Acids: Concentrated sulfuric acid and polyphosphoric acid are extremely corrosive and cause severe burns. Handle with extreme care, using appropriate glassware and secondary containment.

  • Toxic Reagents: Nitrobenzene is toxic and readily absorbed through the skin. Palladium catalysts and phosphine ligands can be toxic and/or irritants. Handle with appropriate engineering controls and PPE.

  • Pressure: Reactions heated in sealed vials can build up pressure. Use appropriate pressure-rated glassware and a blast shield.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of complex, polycyclic heteroaromatic compounds. The protocols detailed herein for the construction of novel dibenzofuro-fused quinolines and carbazoles demonstrate its utility. These classic and modern synthetic methods provide researchers in medicinal chemistry and materials science with reliable pathways to generate libraries of novel compounds for further investigation and development.

References

  • Savanur, M. R. S., Kumar, A., Kumar, M., & Kumar, S. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Organic Chemistry Research.
  • BenchChem. (2025). Application of 1-Dibenzofuranamine in Medicinal Chemistry: Application Notes and Protocols. BenchChem. Available at: https://www.benchchem.
  • Bolla, M. L., & Lee, D. (2007). Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization. Organic Letters, 9(8), 1427–1430. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2574516/[3]
  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction[9]
  • Wang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 32, 127702. Available at: https://www.sciencedirect.com/science/article/pii/S0960894X2030730X[4]
  • Sigma-Aldrich. This compound 97%. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/391444[6]
  • Biosynth. 3-Amino-2-methoxy-dibenzofuran. Biosynth. Available at: https://www.biosynth.com/p/FA02148/3-amino-2-methoxy-dibenzofuran[8]
  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available at: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction[15]
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem. Available at: https://www.benchchem.com/application-notes/quinoline-synthesis-via-the-doebner-von-miller-reaction[5]
  • Nguyen, T. L. (2016). Update on novel synthetic approaches towards the construction of carbazole nuclei: a review. RSC Advances, 6(94), 91788-91806.
  • ResearchGate. (n.d.). Quinoline synthesis methods. Available at: https://www.researchgate.net/figure/Quinoline-synthesis-methods-Skraup-reaction-A-Doebner-reaction-B-Doebner-Von_fig1_349372290[10]
  • Sharma, P., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: https://www.iipseries.org/full-text/pijpst/vol-2-issue-1/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview.php[17]
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-dibenzofuranamine. PubChem Compound Database. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/22086[7]
  • Venulakonda, G., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(17), 6675–6678. Available at: https://pubmed.ncbi.nlm.nih.gov/16901160/[11]

Sources

Application Note: A Guide to the Experimental Use of 3-Amino-2-methoxydibenzofuran in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorophore

The field of cellular imaging is in constant pursuit of novel fluorescent probes that offer unique spectral properties, enhanced photostability, and the ability to report on specific cellular environments or functions.[1][2] Dibenzofuran derivatives have emerged as a promising class of fluorophores due to their rigid, conjugated structure, which often imparts favorable photophysical characteristics.[3] This application note introduces 3-Amino-2-methoxydibenzofuran, a derivative of the fluorescent molecule dibenzofuran, and provides a comprehensive guide to its potential application in fluorescence microscopy for researchers in cell biology and drug development.

While the parent compound, dibenzofuran, is known to be fluorescent, the introduction of an electron-donating amino group and a methoxy group to the aromatic core is anticipated to modulate its spectral properties, likely resulting in a bathochromic (red) shift of its excitation and emission spectra. This guide will provide a detailed, albeit prospective, protocol for the use of this compound as a fluorescent stain in cellular imaging, based on the known properties of structurally related compounds and established principles of fluorescence microscopy.[4][5] It is important to note that the photophysical properties outlined herein are estimations and require experimental validation.

Physicochemical and Predicted Photophysical Properties

A thorough understanding of a fluorophore's properties is critical for designing and troubleshooting fluorescence microscopy experiments.[6] Below is a summary of the known physicochemical properties of this compound and its predicted photophysical characteristics based on the analysis of its parent compound and similar amino-substituted aromatic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₂[7]
Molecular Weight 213.23 g/mol [7]
Appearance White to light yellow crystalline powder[8]
Melting Point 92-94 °C[9][10]
CAS Number 5834-17-3[7][9]

Table 2: Predicted Photophysical Properties of this compound

PropertyPredicted ValueRationale and Remarks
Excitation Maximum (λex) ~350 - 380 nmThe parent dibenzofuran excites at ~280 nm.[4] The amino and methoxy substituents are expected to cause a significant red-shift. This estimate is based on similar shifts observed in other amino-substituted aromatic fluorophores. Experimental verification is essential.
Emission Maximum (λem) ~420 - 460 nm (Blue)A corresponding red-shift from the parent's emission at 314 nm is anticipated.[4] The Stokes shift is predicted to be in the typical range for small organic fluorophores.
Quantum Yield (Φ) ModerateWhile the quantum yield is unknown, the rigid dibenzofuran core suggests the potential for moderate to good fluorescence efficiency. This can be highly solvent-dependent.
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); Poorly soluble in aqueous buffersTypical for small, aromatic molecules. Stock solutions should be prepared in an organic solvent.
Photostability Moderate to GoodThe fused aromatic ring system may confer better photostability than some linear dyes, but this needs to be experimentally determined.

Experimental Protocols

The following protocols are designed as a starting point for the characterization and application of this compound in cellular imaging. Optimization of concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental questions.

Preparation of Stock Solutions

The poor aqueous solubility of this compound necessitates the preparation of a concentrated stock solution in a suitable organic solvent.

  • Reagents and Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Protocol:

    • Weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 469 µL of anhydrous DMSO to the tube to create a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in an appropriate buffer or cell culture medium immediately before use.

Staining Protocol for Live-Cell Imaging

This protocol describes a general method for staining live, adherent cells. Given the cytotoxic potential of some dibenzofuran derivatives, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.[11]

  • Reagents and Materials:

    • Cells cultured on glass-bottom dishes or coverslips

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 10 mM stock solution of this compound in DMSO

  • Protocol:

    • Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

    • Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium. Start with a concentration range of 1-10 µM.

    • Remove the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer (e.g., phenol red-free medium).

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filters for the predicted excitation and emission wavelengths (e.g., a DAPI or "blue" filter set).

Staining Protocol for Fixed-Cell Imaging

Fixation and permeabilization can alter cellular structures and may affect the staining pattern of the probe. This protocol provides a standard method for staining fixed cells.

  • Reagents and Materials:

    • Cells cultured on coverslips

    • PBS, pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS (for permeabilization)

    • Staining solution of this compound (1-10 µM in PBS)

    • Antifade mounting medium

  • Protocol:

    • Wash cultured cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • (Optional) Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

    • Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence microscope.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a typical fluorescence microscopy experiment using a novel probe like this compound.

experimental_workflow cluster_prep Probe Preparation cluster_cell_prep Cell Handling cluster_staining Staining cluster_imaging Imaging & Analysis stock_prep Prepare 10 mM Stock in DMSO working_sol Dilute to Working Concentration (1-10 µM) stock_prep->working_sol Dilution incubation Incubate with Probe working_sol->incubation cell_culture Culture Cells on Coverslips fix_perm Fixation & Permeabilization (Optional) cell_culture->fix_perm For Fixed Cells live_cells Live Cells fix_perm->incubation wash Wash to Remove Excess Probe incubation->wash microscopy Fluorescence Microscopy (e.g., Confocal) wash->microscopy data_analysis Image Acquisition & Data Analysis microscopy->data_analysis

Sources

Application Note & Protocols: Exploring 3-Amino-2-methoxydibenzofuran as a Novel Fluorophore for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for a New Dibenzofuran-Based Probe

The field of cellular imaging is perpetually driven by the quest for novel fluorescent probes that offer unique spectral properties, high photostability, and specific subcellular targeting. While fluorescent proteins have revolutionized live-cell imaging, small-molecule synthetic dyes remain indispensable tools due to their rapid labeling capabilities, potential for super-resolution applications, and the ability to bypass genetic modification.[1][2]

The dibenzofuran scaffold, a rigid, planar heterocyclic system, has emerged as a promising core structure for the development of new fluorophores. Recent research has demonstrated that dibenzofuran derivatives, such as certain α-amino acids, possess enhanced fluorescent properties compared to naturally occurring amino acids and can serve as effective Förster Resonance Energy Transfer (FRET) donors.[3][4][5] This inherent fluorescence makes the dibenzofuran family an attractive starting point for designing new cell-permeable probes.

This application note introduces 3-Amino-2-methoxydibenzofuran (3A-2M-DBF) as a candidate molecule for cellular imaging. While its primary documented applications include its role as an inhibitor of 1-nitropyrene metabolism and its use in polymer synthesis[6][7][8][9], its structural similarity to other fluorescent dibenzofurans suggests untapped potential as a cellular stain. This guide provides a comprehensive, albeit exploratory, framework for researchers to investigate the utility of 3A-2M-DBF in imaging applications. We will detail its known properties, propose starting protocols for live and fixed-cell imaging, and outline the critical validation experiments required to characterize it as a new imaging tool.

Part 1: Physicochemical Properties and Spectral Profile

A thorough understanding of a probe's physical and spectral characteristics is the foundation of any successful imaging experiment. Below are the known properties of 3A-2M-DBF, supplemented with hypothetical spectral values to serve as a starting point for experimental design.

Rationale for Solvent Choice: The aromatic and largely non-polar structure of 3A-2M-DBF necessitates the use of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution. Water is unsuitable for initial solubilization.

PropertyValueSource / Note
CAS Number 5834-17-3[6][7][8]
Molecular Formula C₁₃H₁₁NO₂[6][10][11][12]
Molecular Weight 213.23 g/mol [6]
Melting Point 92-94 °C[6][7]
Appearance White to light yellow crystalline powder[6]
Purity ≥97%[7]
Recommended Solvent DMSO (Dimethyl Sulfoxide)Based on chemical structure
Hypothetical λex (max) ~350 - 380 nmTo be determined experimentally. Based on similar aromatic amines.
Hypothetical λem (max) ~440 - 480 nmTo be determined experimentally. Expected blue-to-cyan emission.

Note on Spectral Properties: The excitation (λex) and emission (λem) maxima provided are theoretical and must be experimentally verified using a spectrophotometer and spectrofluorometer. The actual spectral profile may be sensitive to the solvent environment (solvatochromism).[5]

Part 2: Experimental Workflows and Methodologies

The successful application of a new probe requires meticulous protocol development. We present two primary workflows: one for live-cell imaging, which preserves cellular dynamics, and one for fixed-cell imaging, which is suitable for endpoint assays and high-resolution microscopy.

The following diagram outlines the key stages for evaluating 3A-2M-DBF as a cellular imaging agent. This workflow emphasizes optimization and validation as integral steps.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Validation prep_stock Prepare 10 mM Stock in Anhydrous DMSO culture_cells Culture & Seed Cells on Imaging Plates dilute Dilute Stock to Working Concentration (1-20 µM) in Imaging Medium culture_cells->dilute incubate Incubate Cells with Probe (15-60 min, 37°C) dilute->incubate wash Wash Cells 2-3x with PBS or Medium incubate->wash acquire Image on Microscope (e.g., Confocal, Epifluorescence) wash->acquire validate Perform Validation Assays (Cytotoxicity, Photostability) acquire->validate

Caption: General workflow for cell staining and validation using 3A-2M-DBF.

This protocol is designed to stain living cells while maintaining their physiological integrity. It is the preferred method for studying dynamic cellular processes.

Principle: Small, moderately lipophilic molecules like 3A-2M-DBF are expected to passively diffuse across the plasma membrane of living cells. The optimal staining concentration and time will balance sufficient intracellular signal with minimal perturbation to cell health.

Materials:

  • This compound (3A-2M-DBF)

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on imaging-quality glass-bottom dishes or plates

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~370 nm excitation and ~460 nm emission)

Step-by-Step Methodology:

  • Preparation of Stock Solution (Causality: Ensuring Solubility and Stability)

    • Prepare a 10 mM stock solution of 3A-2M-DBF in anhydrous DMSO.

    • Rationale: DMSO is used to fully solubilize the crystalline compound. Using anhydrous DMSO prevents degradation from moisture and ensures long-term stability when stored properly.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

    • Rationale: Sub-confluent monolayers are ideal for imaging individual cells without the complications of cell-cell overlap and contact inhibition, which can alter cellular physiology.

    • Culture cells overnight or until they have adhered and resumed their normal morphology.

  • Staining Procedure (Causality: Optimizing Signal-to-Noise)

    • Prepare a working solution of 3A-2M-DBF by diluting the 10 mM stock into warm (37°C) serum-free or complete culture medium. For initial optimization, test a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Rationale: Serum-free medium is often recommended during the staining step as serum proteins can sometimes bind to small molecule dyes, reducing their effective concentration and increasing background fluorescence.[13]

    • Remove the culture medium from the cells and gently add the staining solution.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.

    • Rationale: Incubation time is a critical parameter. Too short may result in a weak signal; too long may lead to cytotoxicity or probe sequestration in undesired compartments.

  • Washing

    • Aspirate the staining solution.

    • Gently wash the cells two to three times with warm PBS or culture medium to remove extracellular probe.

    • Rationale: Washing is crucial for reducing background fluorescence, thereby increasing the signal-to-noise ratio.[13]

    • After the final wash, add fresh, warm imaging medium (a phenol red-free formulation is recommended to reduce background).

  • Imaging

    • Immediately transfer the plate to the microscope stage.

    • Using the hypothetical spectral properties as a guide, excite the sample around 370 nm and collect emission around 460 nm.

    • Acquire images using the lowest possible laser power and shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[13]

    • Controls: Always image a field of unstained cells (autofluorescence control) and cells treated with the DMSO vehicle alone to ensure observed fluorescence is specific to the probe.

This protocol is for applications where live-cell dynamics are not required, such as immunofluorescence co-localization studies.

Principle: Fixation cross-links cellular components, preserving morphology but killing the cell. Permeabilization creates pores in cellular membranes, allowing the probe to access intracellular structures that it might not enter in live cells.

Methodology:

  • Cell Preparation and Fixation:

    • Culture cells on coverslips as described for live-cell imaging.

    • Wash cells once with PBS.

    • Fix cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Rationale: PFA is a common fixative that preserves structural proteins well.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended):

    • Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Rationale: Triton X-100 is a non-ionic detergent that permeabilizes all cellular membranes, allowing the probe to access both cytoplasmic and nuclear/organellar compartments.

    • Wash three times with PBS.

  • Staining and Imaging:

    • Stain the fixed and permeabilized cells with 1-10 µM 3A-2M-DBF in PBS for 30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium (an antifade reagent is recommended).

    • Image as described in the live-cell protocol.

Part 3: Critical Validation and System Self-Validation

For any new probe, the protocol must be a self-validating system. This means incorporating steps to confirm the probe's performance and understand its limitations.

It is imperative to determine the concentration range at which 3A-2M-DBF is non-toxic to cells. One vendor has noted potential cytotoxicity, though this is unverified in peer-reviewed literature.

  • Recommended Assay: Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, or LDH release assay) on cells incubated with a range of 3A-2M-DBF concentrations (e.g., 0.1 µM to 100 µM) for a period relevant to the imaging experiment (e.g., 2-24 hours).

  • Interpretation: Identify the highest concentration that does not significantly reduce cell viability. This will define the upper limit for use in live-cell imaging experiments.

A probe's resistance to photobleaching determines its suitability for long-term time-lapse imaging.

  • Recommended Assay:

    • Stain cells with 3A-2M-DBF using the optimized concentration.

    • Select a field of view and acquire an initial image (t=0).

    • Continuously expose the same field to the excitation light, acquiring images at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

    • Measure the fluorescence intensity of the stained cells over time.

  • Interpretation: Plot the normalized fluorescence intensity against time. A rapid decay indicates poor photostability, suggesting the probe is best for endpoint assays rather than prolonged time-lapse studies.

The following diagram illustrates a plausible, yet hypothetical, mechanism for how 3A-2M-DBF might enter a cell and where it could potentially localize based on its chemical properties. This model provides a basis for further investigation using co-localization studies with organelle-specific markers.

G Hypothetical Cellular Uptake of 3A-2M-DBF cluster_cell Cytoplasm cluster_membrane Plasma Membrane (Lipid Bilayer) ER Endoplasmic Reticulum Mito Mitochondria Lipid Lipid Droplets membrane_label membrane_label->ER Accumulation in Lipophilic Environments? membrane_label->Mito membrane_label->Lipid Probe 3A-2M-DBF (Extracellular) Probe->membrane_label Passive Diffusion (Hypothesized)

Caption: Hypothesized mechanism of cellular uptake and potential subcellular accumulation.

References

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. National Institutes of Health (NIH). [Link]
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. PubMed. [Link]
  • In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Anticancer Research. [Link]
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
  • In vivo cellular imaging using fluorescent proteins : methods and protocols. University of California San Francisco Library. [Link]
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. National Institutes of Health (NIH). [Link]
  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Oxford Academic. [Link]
  • Organic fluorescent probes for live-cell super-resolution imaging.
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  • Advancements in Cellular Imaging: Expanding Horizons with Innov
  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. DiVA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and professionals in drug development who are working on the synthesis of 3-Amino-2-methoxydibenzofuran. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles. This document will help you troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and purification difficulties. The most common and reliable synthetic route involves a two-stage process:

  • Formation of the Dibenzofuran Core and Nitration: Synthesis of the key intermediate, 2-methoxy-3-nitrodibenzofuran.

  • Reduction of the Nitro Group: Conversion of the nitro-intermediate to the target amine.

This guide is structured to address potential issues in each of these critical stages, providing a logical framework for troubleshooting and optimization.

Overall Synthetic Workflow

The synthesis proceeds through a well-defined pathway. Understanding this flow is the first step in diagnosing any issues that may arise during the experiment.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction cluster_2 Final Workup A Starting Materials (e.g., 2-methoxyphenol, 2-chloronitrobenzene) B Ullmann Condensation or similar C-O coupling A->B C Cyclization & Nitration B->C D Intermediate: 2-methoxy-3-nitrodibenzofuran C->D E Reduction of Nitro Group D->E Purified Intermediate F Final Product: This compound E->F G Purification (Chromatography/Crystallization) F->G G Start Start: Have 2-methoxy-3-nitrodibenzofuran Q_Sensitive_Groups Does the molecule have other reducible groups? (e.g., C=C, C≡C, halides) Start->Q_Sensitive_Groups Catalytic_H2 Method: Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Q_Sensitive_Groups->Catalytic_H2 No Pros_H2 Pros: Clean, high yield. Cons: Less selective, risk of debenzylation/dehalogenation. Catalytic_H2->Pros_H2 End Product: This compound Catalytic_H2->End Metal_Acid Method: Metal/Acid Reduction (Fe/HCl, SnCl₂/HCl, Zn/AcOH) Pros_Metal Pros: Highly chemoselective, cheap, robust. Cons: Stoichiometric waste, acidic workup. Metal_Acid->Pros_Metal Metal_Acid->End Q_Sensitive_groups Q_Sensitive_groups Q_Sensitive_groups->Metal_Acid Yes

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troubleshooting common problems in aminobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminobenzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this vital heterocyclic scaffold. Aminobenzofurans are privileged structures in drug discovery, but their synthesis can present significant challenges.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize conditions, and achieve robust, reproducible results.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common high-level issues encountered during aminobenzofuran synthesis.

FAQ 1: Why is my overall reaction yield consistently low?

Low yield is a multifaceted problem that can originate from starting material quality, suboptimal reaction conditions, or inefficient cyclization. A systematic approach is essential for diagnosis.

Initial Diagnostic Workflow:

  • Verify Starting Material Integrity: Before commencing synthesis, rigorously confirm the purity and identity of your starting materials (e.g., substituted phenols, anilines, alkynes). Impurities can poison catalysts and introduce competing side reactions.[1][2][3] Good manufacturing practice (GMP) standards recommend thorough testing of all raw materials to ensure they meet specifications before use.[1]

  • Assess Reaction Setup: Ensure all glassware is scrupulously oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[4] Many common catalysts, particularly palladium complexes, are sensitive to oxygen and moisture.[5]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of the desired product and any intermediates or byproducts. This provides critical insight into whether the issue is a failure to initiate, a stalled reaction, or the formation of side products.

Troubleshooting Flowchart for Low Yield

G cluster_solutions Potential Solutions Start Low Yield Observed Check_SM 1. Verify Starting Material Purity (NMR, LC-MS) Start->Check_SM Check_Setup 2. Confirm Inert Atmosphere & Anhydrous Conditions Check_SM->Check_Setup Purity OK? Monitor 3. Monitor Reaction by TLC/LC-MS Check_Setup->Monitor Setup OK? No_Reaction No reaction? (Starting material remains) Monitor->No_Reaction Side_Products Side products dominant? Monitor->Side_Products Stalled Reaction stalls? (Intermediate accumulates) Monitor->Stalled Sol_Catalyst Optimize Catalyst & Ligand (See Guide 2.1) No_Reaction->Sol_Catalyst Sol_Conditions Optimize Solvent & Base (See Guide 2.2) Side_Products->Sol_Conditions Sol_Temp Adjust Temperature or Time Stalled->Sol_Temp Sol_Purification Address Purification Loss (See FAQ 3)

Caption: General diagnostic workflow for troubleshooting low yields.

FAQ 2: My palladium-catalyzed coupling (e.g., Sonogashira) is sluggish or fails. What's wrong?

Palladium-catalyzed cross-coupling reactions are central to many modern benzofuran syntheses, typically involving the coupling of an aryl halide with a terminal alkyne, followed by cyclization.[6] Failure at this stage often points to issues with the catalytic cycle.

Potential Causes & Solutions:

  • Cause 1: Inactive Catalyst. The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may have been oxidized.

    • Solution: Ensure the use of a high-quality precatalyst. Consider adding a reducing agent or using a pre-formed Pd(0) source like Pd(PPh₃)₄ if issues persist. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can stabilize the Pd(0) center and promote efficient catalysis.[7]

  • Cause 2: Catalyst Poisoning. Functional groups on your substrates (e.g., unprotected thiols) or impurities in solvents or reagents (e.g., excess water) can irreversibly bind to the palladium center, halting the catalytic cycle.

    • Solution: Purify all substrates and ensure solvents are rigorously dried. If substrate-based poisoning is suspected, a protecting group strategy may be necessary.

  • Cause 3: Incorrect Base or Solvent. The base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated during the reaction.[8][9] The solvent must solubilize all components and facilitate the reaction.

    • Solution: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used.[6] If homocoupling of the alkyne (Glaser coupling) is a major side product, switching to a non-polar solvent like toluene can suppress this pathway.[8]

FAQ 3: I've formed the product according to LC-MS, but I'm losing most of it during purification. How can I improve recovery?

Purification is a critical, often overlooked, source of yield loss, particularly for aminobenzofurans which can be polar and may chelate to silica gel.

Troubleshooting Purification:

  • Problem: Streaking on Silica Gel Column. This indicates strong interaction between your compound and the stationary phase.

    • Causality: The amino group is basic and can interact strongly with the acidic silanol groups on standard silica gel.

    • Solution 1: Neutralize the Silica. Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a non-volatile base, like 1-2% triethylamine in the eluent. This deactivates the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or a C18-functionalized reverse-phase silica gel, which may exhibit different selectivity and reduce unwanted interactions.

  • Problem: Product is Water-Soluble or Emulsifies. This is common if your aminobenzofuran is protonated (e.g., after an acidic workup) and forms a salt.

    • Solution: During the aqueous workup, carefully basify the aqueous layer with a solution like sodium bicarbonate or sodium carbonate to a pH of 8-9 before extraction.[10] This ensures the amino group is in its neutral, more organic-soluble form. Use brine to break up any emulsions that form.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, mechanism-based solutions to specific, challenging problems.

Guide 2.1: Problem - Intramolecular Cyclization Fails or is Inefficient

Many syntheses rely on a crucial intramolecular cyclization step to form the furan ring, for instance, from an o-alkynylphenol intermediate.[11] Failure here is a common bottleneck.

Question: My Sonogashira coupling works, but the subsequent 5-endo-dig cyclization to the benzofuran does not proceed. Why?

Answer: The cyclization of an o-alkynylphenol onto the alkyne is highly dependent on the activation of the alkyne and the nucleophilicity of the phenoxide. The choice of base and solvent system is paramount.

Mechanistic Considerations: The reaction proceeds via deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. This phenoxide then attacks the proximal alkyne carbon in a 5-endo-dig cyclization. The transition state of this step is sensitive to solvent polarity and the nature of the counter-ion from the base.

Proposed Mechanism for Base-Catalyzed Cyclization

Caption: Key steps in the base-catalyzed intramolecular cyclization.

Optimization Protocol: Base and Solvent Screening

A systematic screen is the most effective way to identify optimal conditions.

Parameter Rationale and Experimental Choices
Base Selection The choice of base influences the nucleophilicity of the resulting phenoxide. Softer, larger cations can lead to a "naked" and more reactive anion.
Screening Set: K₂CO₃, Cs₂CO₃ (often superior), K-t-BuO, DBU.[11][12]
Solvent Selection Solvent polarity can stabilize or destabilize the charged intermediate and transition state.
Screening Set: Toluene (non-polar), Dioxane (less polar), DMF (polar aprotic), DMSO (highly polar aprotic).[8]
Temperature Higher temperatures can overcome the activation energy barrier but may also promote decomposition or side reactions.
Screening Range: Start at 80 °C, then increase in 20 °C increments to 120 °C or reflux.

Step-by-Step Protocol:

  • Setup: In parallel reaction vials, add the o-alkynylphenol substrate (1.0 eq) and the chosen base (1.5-2.0 eq).

  • Solvent Addition: Add the selected anhydrous solvent to each vial.

  • Reaction: Place the vials in a pre-heated reaction block and stir under an inert atmosphere for a set time (e.g., 12 hours).

  • Analysis: Quench a small aliquot from each reaction, dilute, and analyze by LC-MS to determine the percent conversion to the desired aminobenzofuran.

  • Optimization: Based on the results, select the best base/solvent combination for a larger-scale reaction. Often, a combination like Cs₂CO₃ in DMF or DMSO provides excellent results for this transformation.[11]

Guide 2.2: Problem - Side-Product Formation in Reductive Cyclizations (e.g., Cadogan-Sundberg)

The Cadogan-Sundberg reaction is a classic method for synthesizing indole and benzofuran scaffolds from o-nitrostyrenes using a trivalent phosphorus reagent like triethyl phosphite (P(OEt)₃).[13] However, it can be plagued by side reactions if not properly controlled.

Question: My Cadogan-Sundberg reaction is giving a complex mixture of products instead of the desired aminobenzofuran. What are the likely side products and how can I avoid them?

Answer: The key to a successful Cadogan-Sundberg reaction lies in controlling the reactive intermediates. The reaction proceeds through the reduction of the nitro group to a nitroso group, and then to a highly reactive nitrene (or a nitrenoid species), which cyclizes onto the adjacent alkene.[13][14]

Common Side Reactions and Their Causes:

  • Dimerization/Polymerization: If the intramolecular cyclization is slow, the reactive nitrene intermediate can react intermolecularly with another molecule of the starting material or product.

  • Incomplete Reduction: If the reaction is stopped prematurely or insufficient phosphite reagent is used, you may isolate N-hydroxy intermediates.[13]

  • Rearrangement Products: Depending on the substitution pattern, rearrangements can occur, leading to isomeric products.

Reaction Pathway Analysis: Desired vs. Undesired Pathways

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Start o-Nitroarene P_OEt3 + P(OEt)₃ Nitrene Reactive Nitrene Intermediate Start->Nitrene - OP(OEt)₃ Desired_Cyclization Intramolecular Cyclization Nitrene->Desired_Cyclization Intermolecular Intermolecular Reaction Nitrene->Intermolecular Product Aminobenzofuran Desired_Cyclization->Product Side_Product Dimers / Polymers Intermolecular->Side_Product

Caption: Competing reaction pathways in the Cadogan-Sundberg synthesis.

Protocol for Minimizing Side Products:

  • Reagent Stoichiometry: Use a sufficient excess of the phosphite reagent (typically 2-3 equivalents) to ensure complete deoxygenation of both the nitro group and the N-hydroxy intermediate.

  • Slow Addition/High Dilution: To favor the intramolecular reaction over the intermolecular side reactions, perform the reaction under high dilution conditions. A slow, syringe-pump addition of the o-nitroarene to a heated solution of the phosphite reagent is highly effective.

    • Experimental Setup: Dissolve triethyl phosphite (2.5 eq) in a high-boiling, inert solvent like toluene or xylenes. Heat the solution to reflux (110-140 °C). In a separate flask, dissolve the o-nitroarene (1.0 eq) in the same solvent. Add the nitroarene solution dropwise via syringe pump over several hours.

  • Temperature Control: The reaction requires thermal energy, but excessive heat can promote decomposition. Refluxing toluene or xylenes is generally optimal. Monitor the reaction by TLC to ensure it goes to completion without significant degradation.

By implementing these mechanism-aware troubleshooting strategies, you can overcome common hurdles in aminobenzofuran synthesis, leading to higher yields, improved purity, and more reliable results in your research and development efforts.

References

  • Dash, C., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.
  • Zhang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules.
  • Anonymous. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Journal of Applicable Chemistry.
  • Anonymous. (n.d.). Optimization of reaction conditions a. ResearchGate.
  • Anonymous. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Li, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI.
  • Zhang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Anonymous. (n.d.). Optimization of reaction conditions a. ResearchGate.
  • GMP SOP. (2024). Control of starting Materials in Good Manufacturing Practice.
  • ResearchGate. (2022). Base‐Catalyzed Intramolecular Self‐Cyclization of o‐Alkenylaryl Isocyanides: Access to 4‐Cyano‐3‐arylquinolines.
  • Sipos, G., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. MDPI.
  • Gov.il. (2019). Starting Materials and Source Materials.
  • Li, Z., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health.
  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base.
  • gmp-compliance.org. (n.d.). Quality Control of Starting Materials (APIs and Excipients).
  • ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials.
  • Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection.
  • National Institutes of Health. (n.d.). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme.
  • RSC Publishing. (n.d.). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles.
  • Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
  • RSC Publishing. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis.
  • PubMed Central. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • ResearchGate. (2025). Studies on the mechanism of the Cadogan–Sundberg indole synthesis.
  • PubMed. (n.d.). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • Semantic Scholar. (n.d.). Cadogan–Sundberg indole synthesis.
  • Hellenica World. (n.d.). Cadogan–Sundberg indole synthesis.
  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • ResearchGate. (2020). (PDF) Cadogan–Sundberg Indole Synthesis.
  • Organic Chemistry Frontiers (RSC Publishing). (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020.

Sources

Technical Support Center: Purification of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-2-methoxydibenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the unique purification challenges associated with this heterocyclic amine. Our goal is to equip you with the knowledge to overcome common obstacles and achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to its polar nature, potential for oxidation, and the presence of closely related impurities from its synthesis. The basicity of the amino group often leads to problematic interactions with standard silica gel chromatography media, resulting in poor separation and recovery. This guide provides a systematic approach to troubleshooting these issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography Issues

Question 1: My compound is streaking badly on the TLC plate and I'm getting poor separation during column chromatography on silica gel. What's happening and how can I fix it?

Answer: Streaking and poor separation of amines on silica gel are common problems. The root cause is the acidic nature of the silica gel surface, which strongly interacts with the basic amino group of your compound. This leads to irreversible adsorption and slow, uneven elution.

Immediate Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and better separation.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. A good starting point is a hexane/ethyl acetate mixture with 0.5% Et₃N.

    • Ammonia: For more polar solvent systems, such as dichloromethane/methanol, using a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) as the polar component can be very effective.[1]

  • Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-functionalized silica: This is an excellent option as it has a basic surface that repels the amine, leading to improved peak shape.[2]

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[3] Neutral or basic alumina should be chosen to avoid strong interactions.

Experimental Protocol: Column Chromatography with Mobile Phase Modification

  • TLC Analysis: Develop a suitable solvent system for your separation on a TLC plate. A good starting Rf value for column chromatography is typically between 0.2 and 0.4.[4]

  • Solvent System Preparation: Prepare your chosen mobile phase (e.g., 70:30 hexane:ethyl acetate) and add 0.5% (v/v) triethylamine.

  • Column Packing: Pack a silica gel column with your prepared mobile phase. Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading: Dissolve your crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.

Question 2: I'm not sure what solvent system to start with for column chromatography. Can you provide some guidance?

Answer: The choice of solvent system depends on the polarity of your compound and its impurities. For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar and a polar solvent.

Recommended Starting Solvent Systems (with 0.5% Et₃N):

Solvent SystemPolarityRecommended for
Hexane / Ethyl AcetateLow to MediumGood for general purpose purification and separating non-polar impurities.
Dichloromethane / MethanolMedium to HighUseful for more polar impurities. Use methanol sparingly as it is a very polar solvent.
Toluene / Ethyl AcetateMediumCan provide different selectivity compared to hexane-based systems.

Logical Workflow for Solvent System Selection

G start Start: Crude Product tlc Run TLC with Hexane/EtOAc (7:3) + 0.5% Et3N start->tlc rf_check Rf of product between 0.2-0.4? tlc->rf_check column Proceed with Column Chromatography rf_check->column Yes increase_polar Increase EtOAc concentration rf_check->increase_polar No (Rf too high) decrease_polar Decrease EtOAc concentration rf_check->decrease_polar No (Rf too low) increase_polar->tlc switch_solvent Try DCM/MeOH + 0.5% Et3N increase_polar->switch_solvent If still poor separation decrease_polar->tlc decrease_polar->switch_solvent If still poor separation

Caption: Decision workflow for selecting a chromatography solvent system.

Recrystallization Issues

Question 3: I'm trying to recrystallize my this compound, but it keeps "oiling out". What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This usually happens when the solution is supersaturated or when the cooling rate is too fast. The melting point of your compound is also a factor; if it's low, the compound may melt in the hot solvent.

Troubleshooting Steps for Oiling Out:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Use More Solvent: The concentration of your compound in the solvent might be too high. Add more hot solvent to fully dissolve the oil, and then cool slowly.

  • Change Solvent System: Your current solvent may be too good a solvent. Try a solvent pair. Dissolve your compound in a good solvent (e.g., acetone, ethyl acetate) at an elevated temperature, and then add a poor solvent (e.g., hexane, water) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can provide a nucleation site for crystal growth.

  • Seeding: If you have a small amount of pure solid, add a seed crystal to the cooled solution to induce crystallization.

Recommended Recrystallization Solvents:

Solvent/Solvent PairComments
Ethanol/WaterA common choice for moderately polar compounds.
Toluene/HexaneGood for aromatic compounds.
Ethyl Acetate/HexaneA versatile solvent pair with a good polarity range.
Acetone/WaterAnother effective option for inducing crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my sample of this compound?

A1: The impurities will depend on the synthetic route used. A common route to aromatic amines is through the nitration of an aromatic ring followed by the reduction of the nitro group.[6][7]

Potential Impurities:

  • Isomeric Amines: Nitration of the 2-methoxydibenzofuran ring can potentially lead to the formation of other positional isomers of the nitro-intermediate, which would then be reduced to the corresponding isomeric amines.

  • Unreacted Starting Material: Incomplete reduction will leave the nitro-intermediate (3-Nitro-2-methoxydibenzofuran) in your product.

  • Over-reduction Products: Under harsh reduction conditions, other functional groups could potentially be reduced.

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.

Q2: How should I store purified this compound?

A2: To prevent degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.

  • LC-MS: To determine the purity and identify any impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Visualization of the Purification Workflow

G crude Crude this compound dissolve Dissolve in minimal DCM crude->dissolve tlc Run TLC with Hexane/EtOAc/Et3N dissolve->tlc decision Purity Assessment tlc->decision high_purity High Purity (>98%) decision->high_purity Single Spot low_purity Low Purity (<98%) decision->low_purity Multiple Spots recrystallize Recrystallization high_purity->recrystallize Optional for higher purity column Column Chromatography (Silica Gel + Et3N) low_purity->column fractions Collect and Analyze Fractions column->fractions combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate evaporate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A typical purification workflow for this compound.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
  • Elsevier. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
  • Columbia University. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
  • Phenomenex. (2025).
  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
  • University of Calgary. (n.d.).
  • University of Rochester. (n.d.).
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
  • YouTube. (2022).
  • Reddit. (2023).
  • Cengage. (2018). Amines and Heterocycles. [Link]
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
  • Royal Society of Chemistry. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. [Link]
  • PubMed. (n.d.).
  • Google Patents. (n.d.). US1794097A - Method of isolation and purification of benzidine and its substitution products.
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2018).
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

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Technical Support Center: Optimizing Derivatization of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Amino-2-methoxydibenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions. Our focus is on explaining the causality behind experimental choices, ensuring that the protocols and advice provided are robust and reliable.

Core Concepts in Derivatization

The derivatization of this compound targets its primary aromatic amine. This functional group is a potent nucleophile, making it amenable to a variety of transformations, most commonly acylation and sulfonylation. These reactions are fundamental for introducing new functional groups, altering the molecule's physicochemical properties, or preparing it for subsequent coupling reactions.

General Reaction Scheme

The core transformation involves the reaction of the amine with an electrophilic acylating or sulfonylating agent in the presence of a base.

Caption: General acylation/sulfonylation of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization process in a question-and-answer format.

Q1: Why is my reaction showing low to no product yield?

A low or non-existent yield is one of the most common issues. The problem can typically be traced back to reagents, reaction conditions, or the solubility of the starting material.

Possible Causes & Solutions:

  • Inactive Reagents: Acyl chlorides and sulfonyl chlorides are highly sensitive to moisture. Hydrolysis of the reagent renders it unreactive towards the amine.

    • Solution: Always use freshly opened or distilled reagents. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Solubility of Starting Material: this compound is a solid with a melting point of 92-94 °C, and its solubility can be limited in certain organic solvents.[1][2] If it is not fully dissolved, the reaction becomes a heterogeneous mixture, significantly slowing down the reaction rate.

    • Solution: Perform a solvent screen to find a suitable anhydrous, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent starting points. Gentle warming may be required to achieve full dissolution before proceeding with the reaction.

  • Insufficient Base: An acid byproduct (e.g., HCl) is generated during the reaction. Without a base to neutralize it, this acid will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[3]

    • Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base like pyridine or triethylamine. An excess (e.g., 1.2-1.5 equivalents) is often recommended to ensure the reaction medium remains basic.

  • Suboptimal Temperature: While many acylation reactions proceed readily at 0 °C or room temperature, a sluggish reaction may require more energy to overcome the activation barrier.

    • Solution: If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 40-50 °C), while monitoring for potential side product formation using Thin Layer Chromatography (TLC).

Troubleshooting_Workflow cluster_reagents Reagent Quality cluster_solubility Solubility cluster_conditions Reaction Conditions cluster_workup Workup Start Problem: Low Yield or Incomplete Reaction CheckReagents 1. Check Reagents Start->CheckReagents ReagentFresh Are acyl/sulfonyl chlorides fresh? CheckReagents->ReagentFresh CheckSolubility 2. Assess Solubility IsDissolved Is starting material fully dissolved? CheckSolubility->IsDissolved CheckConditions 3. Verify Reaction Conditions BaseCheck Is base stoichiometry correct (≥1.1 eq)? CheckConditions->BaseCheck CheckWorkup 4. Review Workup & Purification WorkupCheck Is product being lost during workup? CheckWorkup->WorkupCheck ReagentDry Is the base anhydrous? ReagentFresh->ReagentDry Yes ReagentSolution1 Use fresh/distilled reagent. Handle under inert gas. ReagentFresh->ReagentSolution1 No ReagentDry->CheckSolubility Yes ReagentSolution2 Use anhydrous base. ReagentDry->ReagentSolution2 No IsDissolved->CheckConditions Yes SolubilitySolution Try a different aprotic solvent (e.g., THF, DMF) or gently warm. IsDissolved->SolubilitySolution No TempTimeCheck Have time and temperature been optimized? BaseCheck->TempTimeCheck Yes BaseSolution Increase base to 1.2-1.5 eq. BaseCheck->BaseSolution No TempTimeCheck->CheckWorkup Yes TempTimeSolution Increase reaction time or gently heat (e.g., 40 °C). Monitor by TLC. TempTimeCheck->TempTimeSolution No WorkupSolution Minimize aqueous washes if product has moderate polarity. Check pH of washes. WorkupCheck->WorkupSolution Yes

Caption: Systematic workflow for troubleshooting derivatization reactions.

Q2: My TLC analysis shows unreacted starting material and multiple new spots. What is happening?

The presence of multiple spots indicates either the formation of side products or the degradation of materials.

Possible Causes & Solutions:

  • Reagent Decomposition: If the acylating or sulfonylating agent is added too quickly, especially without cooling, the exothermic reaction can cause localized heating, leading to reagent or product degradation.

    • Solution: Perform the reaction at 0 °C in an ice bath. Add the electrophilic reagent dropwise to the solution of the amine and base to maintain temperature control.

  • Excess Reagent: Using a large excess of a highly reactive derivatizing agent can sometimes lead to side reactions or make purification difficult.[4]

    • Solution: Use a modest excess of the derivatizing agent (e.g., 1.1-1.2 equivalents). Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Impure Starting Material: Impurities in the this compound can also react, leading to additional spots on the TLC plate.

    • Solution: Verify the purity of your starting material by NMR or LC-MS. If necessary, purify it by recrystallization or column chromatography before use.

Q3: How can I effectively purify my derivatized product?

Purification separates the desired product from unreacted starting materials, excess reagents, the base, and any byproducts.

Strategies:

  • Aqueous Workup with Acid Wash: After the reaction is complete, the mixture can be worked up by washing with a dilute aqueous acid (e.g., 1M HCl). This step is highly effective at removing the basic starting amine and any tertiary amine base (like triethylamine or pyridine) by converting them into their water-soluble salts.[3] The derivatized product (now an amide or sulfonamide) is much less basic and will remain in the organic layer.

  • Column Chromatography: Silica gel chromatography is the most common method for purifying these types of derivatives.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically a good starting point. The derivatized product should be less polar than the starting amine, causing it to elute earlier.

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent method for obtaining highly pure material.

Frequently Asked Questions (FAQs)

Q1: Which derivatizing agent should I choose?

The choice depends on the desired properties of the final product.

Reagent ClassExample ReagentsDerivative Properties & Applications
Acyl Halides Acetyl Chloride, Benzoyl ChlorideForms stable amides. Commonly used to install simple protecting groups or to create intermediates for further synthesis.[3]
Sulfonyl Halides Tosyl Chloride (TsCl), Mesyl Chloride (MsCl)Forms highly stable sulfonamides. Often used as protecting groups or to introduce directing groups.
Fluorescent Tags Dansyl ChlorideIntroduces a fluorescent tag, making the derivative easily detectable by HPLC with a fluorescence detector. Useful for quantitative analysis and bio-conjugation.[5][6]
Chiral Reagents Marfey's ReagentUsed to derivatize the amine for the separation of enantiomers by chromatography.[5]
Q2: What is the best solvent for this reaction?

The ideal solvent must dissolve the starting material and be inert to the reactants. Aprotic solvents are required.

SolventBoiling Point (°C)Notes
Dichloromethane (DCM) 40Excellent solubility for many organics. Easy to remove under vacuum. A common first choice.
Tetrahydrofuran (THF) 66Good general-purpose solvent. Must be anhydrous as it is miscible with water.
Acetonitrile (MeCN) 82More polar than DCM or THF. Useful if solubility is an issue.
Dimethylformamide (DMF) 153High-boiling polar aprotic solvent. Use when reactants have very poor solubility in other solvents. More difficult to remove.
Q3: Do I need to protect the methoxy group?

No. The methoxy group (an ether) on the dibenzofuran ring is stable and unreactive under the standard basic or neutral conditions used for acylating or sulfonylating the primary amine.[7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation (e.g., Benzoylation)

This protocol describes a general method for the N-benzoylation of this compound using benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add benzoyl chloride dropwise to the reaction mixture. Ensure the temperature remains below 5 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation (e.g., Dansylation)

This protocol is suitable for attaching a fluorescent dansyl group, useful for analytical applications.

Materials:

  • This compound (1.0 eq)

  • Dansyl Chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolve this compound in anhydrous acetonitrile.

  • Add triethylamine to the solution.

  • In a separate flask, dissolve Dansyl Chloride in a minimal amount of anhydrous acetonitrile.

  • Add the Dansyl Chloride solution dropwise to the amine solution at room temperature, protecting the reaction from light.

  • Stir the reaction at room temperature for 4-6 hours or until TLC indicates completion.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient), taking care to minimize exposure to light.

References

  • Bader, T.K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Odell, A., et al. (2014). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Medicinal Chemistry Letters, 5(11), 1223–1228.
  • SynArchive. Protecting Groups List.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
  • Wang, M., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8503.
  • PubChem. 2-Methoxy-3-dibenzofuranamine.
  • Imai, K., et al. (2007). Recent progress in the development of derivatization reagents having a benzofuran structure. Biomedical Chromatography, 21(4), 339-355.
  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
  • Putri, H. P., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 181.
  • Kim, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(14), 6296.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.

Sources

Technical Support Center: Synthesis of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Amino-2-methoxydibenzofuran. This molecule is a key intermediate in various research and development applications, including the preparation of functional polymers and as a building block in medicinal chemistry.[1][2] However, its synthesis is not without challenges, often leading to a range of side products that can complicate purification and reduce yields. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into identifying, troubleshooting, and minimizing these impurities. We will explore the causality behind common issues and offer robust, self-validating protocols to enhance the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: There are two primary, well-established strategies for synthesizing this compound, each with its own set of advantages and potential pitfalls:

  • Route A: Electrophilic Nitration followed by Reduction: This is a classical and often cost-effective two-step approach. It begins with the electrophilic nitration of the precursor, 2-methoxydibenzofuran, to introduce a nitro group at the 3-position. This intermediate, 2-methoxy-3-nitrodibenzofuran, is then reduced to the target amine.

  • Route B: Transition Metal-Catalyzed Amination: This modern approach involves the cross-coupling of a halogenated precursor, typically 3-bromo-2-methoxydibenzofuran, with an ammonia source. The most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4][5] These methods are valued for their potential for high selectivity and functional group tolerance.

Q2: What are the major classes of impurities I should anticipate?

A2: The side products are highly dependent on the chosen synthetic route. They can be broadly categorized as follows:

  • Regioisomers: Formed during the initial substitution reaction (nitration or halogenation) on the dibenzofuran core. The directing effects of the existing methoxy group and the fused ring system can lead to substitution at undesired positions.

  • Incomplete Reaction Products: These include unreacted starting materials or intermediates, such as nitroso or hydroxylamino species from partial reduction of the nitro group.[3]

  • Catalyst-Derived Side Products: In cross-coupling reactions, side reactions like hydrodehalogenation (replacement of the halogen with a hydrogen atom) are common.[4]

  • Degradation Products: The dibenzofuran core can be sensitive to harsh reaction conditions (e.g., strong acids, high temperatures), leading to decomposition. The final amine product is also susceptible to air oxidation, often resulting in colored impurities.

Q3: How do I select the optimal synthetic route?

A3: The choice depends on several factors:

  • Precursor Availability: The availability and cost of 2-methoxydibenzofuran versus 3-bromo-2-methoxydibenzofuran can be a deciding factor.

  • Scalability: The nitration/reduction route is often easier to scale for large quantities due to lower catalyst costs.

  • Functional Group Tolerance: If your substrate contains sensitive functional groups, the milder conditions often possible with Buchwald-Hartwig amination may be preferable to the strong acids used in nitration or the high temperatures of Ullmann reactions.[6][7]

  • Selectivity Requirements: Catalytic methods can offer superior regioselectivity if a pure halogenated precursor is available, avoiding the isomeric mixtures that can arise from direct nitration.[3]

Part 2: Troubleshooting Guide for Common Side Products

This section provides a detailed, problem-oriented approach to resolving common issues encountered during synthesis.

Route A: Nitration & Reduction Pathway

Problem 1: My TLC plate shows multiple product spots after the nitration of 2-methoxydibenzofuran.

  • Probable Cause: The primary cause is the formation of regioisomers. While the methoxy group strongly directs electrophilic substitution to the ortho and para positions, the electronics of the dibenzofuran ring system can also lead to substitution at other activated sites, such as the 1, 4, or 7 positions. Over-nitration (dinitration) can also occur if conditions are too harsh. Direct nitration of five-membered heterocycles and their fused-ring derivatives can be complex.[8]

  • Proposed Solutions & Scientific Rationale:

    • Strict Temperature Control: Maintain the reaction temperature at 0°C or below. Nitration is a highly exothermic reaction, and elevated temperatures provide the activation energy needed to overcome the barriers for forming less-favored isomers.

    • Choice of Nitrating Agent: Instead of a harsh mixture of H₂SO₄/HNO₃, consider using a milder agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄. These reagents can offer better control and selectivity.

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 2-methoxydibenzofuran. This maintains a low instantaneous concentration of the electrophile, favoring reaction at the most activated site (C-3) and minimizing side reactions.

  • Visualizing the Side Reaction:

    Caption: Formation of desired 3-nitro isomer vs. undesired regioisomers.

Problem 2: The final amine product is dark brown/purple and difficult to purify after reduction.

  • Probable Cause: This points to two likely issues: 1) Incomplete reduction of the nitro group, leaving behind highly colored nitroso (-N=O) or hydroxylamino (-NHOH) intermediates. 2) Air oxidation of the final this compound product, as aromatic amines are notoriously sensitive to oxygen, forming colored polymeric impurities.

  • Proposed Solutions & Scientific Rationale:

    • Select an Appropriate Reducing Agent:

      • SnCl₂·2H₂O in HCl/Ethanol: This is a very reliable method for nitro group reduction. The acidic conditions protonate the amine as it forms, protecting it from immediate oxidation.

      • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method but requires careful monitoring to ensure complete conversion. Incomplete reactions are more common with heterogeneous catalysts if catalyst activity is low or hydrogen pressure is insufficient.

    • Ensure Complete Reaction: Monitor the reaction progress meticulously using TLC. The disappearance of the starting nitro compound is crucial. If using SnCl₂, an excess of the reagent is often necessary to drive the reaction to completion.

    • Workup Under an Inert Atmosphere: Once the reaction is complete, perform the basic workup (e.g., neutralization with NaOH or NaHCO₃) and extraction under a nitrogen or argon atmosphere. Degas all solvents used for workup and chromatography to minimize dissolved oxygen.

    • Purification with Sulfite: During aqueous workup, adding a small amount of sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄) can help scavenge residual oxidizing species and reduce some of the colored impurities back to the amine.

Route B: Catalytic Amination Pathway (Buchwald-Hartwig / Ullmann)

Problem 3: My main impurity is the starting material without the halogen (hydrodehalogenation).

  • Probable Cause: This is a classic side reaction in palladium-catalyzed cross-couplings, known as hydrodehalogenation.[3] For the Buchwald-Hartwig reaction, it can occur via an unproductive side pathway where the palladium-amide intermediate undergoes β-hydride elimination if the amine source has β-hydrogens, or via other protonolysis pathways.[4] In Ullmann reactions, which often run at higher temperatures, proton sources in the solvent or on the ligand can lead to the same outcome.

  • Proposed Solutions & Scientific Rationale:

    • Optimize the Ligand (Buchwald-Hartwig): The choice of phosphine ligand is critical. Use bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands accelerate the desired C-N reductive elimination step, allowing it to outcompete the hydrodehalogenation pathway.[9]

    • Use a Non-Nucleophilic, Sterically Hindered Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Weaker bases like K₂CO₃ can be effective but may require higher temperatures, which can favor side reactions.[6]

    • Rigorous Control of Moisture: Ensure all reagents, solvents, and glassware are scrupulously dried. Water can be a proton source that facilitates hydrodehalogenation. Use freshly distilled anhydrous solvents and handle bases in a glovebox.

  • Visualizing the Competing Pathways:

    Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_Complex L₂(Ar)Pd(II)-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex L₂(Ar)Pd(II)-NHR' OA_Complex->Amine_Complex + H₂NR' / Base Side_Product Ar-H (Hydrodehalogenation) OA_Complex->Side_Product Protonolysis / β-Hydride Elimination Side-Path Amine_Complex->Pd0 Reductive Elimination Product Ar-NHR' (Desired Product) Amine_Complex->Product

    Caption: Desired C-N coupling vs. undesired hydrodehalogenation pathway.

Problem 4: The reaction stalls with significant unreacted aryl halide starting material.

  • Probable Cause: This indicates catalyst deactivation or suboptimal reaction conditions. Potential causes include:

    • Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) can poison the palladium or copper catalyst.

    • Ligand Degradation: Phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures.

    • Incorrect Base/Solvent Combination: The choice of base and solvent is interdependent. An incorrect combination can lead to poor solubility of the active catalytic species or base, hindering the reaction.[9]

    • Inactive Catalyst Precursor: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species.

  • Proposed Solutions & Scientific Rationale:

    • Screen Reaction Parameters: Systematically screen different ligands, bases, and solvents. Toluene, dioxane, and DMF are common solvents. For bases, compare NaOtBu, K₃PO₄, and Cs₂CO₃. A small-scale screening approach can quickly identify a more robust set of conditions.

    • Use Pre-formed Catalysts: Employ modern, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles). These are designed for reliable and rapid generation of the active L-Pd(0) species, leading to more consistent results.

    • Ensure Inert Conditions: Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line). Purge the reaction mixture with argon or nitrogen for 15-20 minutes before heating to remove dissolved oxygen.

Part 3: Protocols & Data

Table 1: Summary of Potential Side Products & Identification
Side Product NameProbable RouteIdentification Characteristics
Isomeric AminodibenzofuransNitration/ReductionSame mass as the product (m/z = 213.23).[10] Differentiable by ¹H NMR chemical shifts and by HPLC/GC retention times.
2-Methoxy-3-nitrodibenzofuranNitration/ReductionUnreacted intermediate. Higher Rƒ on TLC (less polar) than the amine. Distinct mass (m/z = 243.22).
2-MethoxydibenzofuranCatalytic AminationHydrodehalogenation byproduct. Lower boiling point and much less polar than the product. Mass (m/z = 198.22).
Dimerized or Oligomeric AminesAll RoutesColored, high molecular weight impurities. Often baseline material on TLC. Can be detected by mass spectrometry.
Experimental Protocol: Purification of this compound

This protocol is designed to remove common side products and colored impurities.

  • Workup & Extraction:

    • After the reaction is complete, cool the mixture to room temperature. If the reaction was acidic (e.g., SnCl₂ reduction), carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) or 1M NaOH until the pH is ~8-9.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Expert Tip: Add a small amount of activated carbon to the combined organic layers and stir for 15-20 minutes to adsorb high molecular weight colored impurities before filtering.

  • Column Chromatography:

    • Filter the dried organic solution and concentrate under reduced pressure to obtain the crude product.

    • Prepare a silica gel column using a non-polar solvent system, such as Hexane/Ethyl Acetate. A typical starting gradient is 95:5 Hexane:EtOAc.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a shallow gradient of ethyl acetate in hexane (e.g., from 5% to 30% EtOAc).

      • Rationale: Non-polar side products like 2-methoxydibenzofuran will elute first. The desired product will follow, and more polar impurities (like partially reduced intermediates or baseline oxidation products) will remain on the column.

    • Collect fractions and monitor by TLC. Combine the pure fractions containing the product.

  • Final Product Handling:

    • Remove the solvent from the pure fractions under reduced pressure.

    • The resulting solid should be a white to light yellow powder.[1] Store the final product under an inert atmosphere (nitrogen or argon) and in a freezer to prevent long-term oxidation and degradation.

References

  • DEA Diversion Control Division. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Wikipedia. (2023).
  • ResearchGate. (2021). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-dibenzofuranamine. PubChem. [Link]
  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones.
  • ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • LookChem. (n.d.). This compound. HENAN NEW BLUE CHEMICAL CO.,LTD. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
  • National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
  • DergiPark. (2024). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark. [Link]
  • Semantic Scholar. (2005). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]
  • National Institutes of Health. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. PMC. [Link]
  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

Sources

recrystallization protocol for purifying 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying 3-Amino-2-methoxydibenzofuran

Welcome to the technical support guide for the purification of this compound (CAS: 5834-17-3) via recrystallization. This document provides a detailed experimental protocol, answers to frequently asked questions, and robust troubleshooting advice designed for researchers in synthetic chemistry and drug development. Our goal is to equip you with the foundational knowledge and practical insights to overcome common challenges and achieve high purity for this compound.

Core Protocol: Recrystallization of this compound

Recrystallization is a purification technique based on differential solubility.[1][2] The ideal solvent will dissolve the target compound and its impurities at a high temperature but will only allow the target compound to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[2] For this compound, which appears as a white to light yellow crystalline powder with a melting point of 92-94 °C, selecting the right solvent system is paramount.[3]

Step 1: Solvent Selection

The first step is to identify a suitable solvent or solvent system. The principle of "like dissolves like" is a good starting point. Given the aromatic amine structure of the target compound, polar organic solvents are likely candidates. Literature on similar benzofuran derivatives suggests ethanol is an effective recrystallization solvent.[4] A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is also a powerful option.[5]

Solvent Property Overview

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Key Considerations
Ethanol 78.4 24.5 Good general-purpose solvent for moderately polar compounds. Flammable.
Methanol 64.7 32.7 Higher polarity than ethanol; may be too effective a solvent even when cold. Toxic.
Ethyl Acetate 77.1 6.0 Medium polarity. Often used with a non-polar co-solvent like hexane. Flammable.
Water 100.0 80.1 High polarity. Likely to be a poor solvent on its own but excellent as an "anti-solvent" with ethanol.

| Hexane | 69.0 | 1.9 | Non-polar. Used as an "anti-solvent" to reduce solubility. Flammable. |

Methodology for Solvent Testing:

  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature. The ideal solvent will not dissolve the compound in the cold.

  • Heat the test tube in a water or sand bath. The compound should dissolve completely in a minimal amount of the hot solvent.

  • Allow the test tube to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Step 2: The Recrystallization Workflow

This protocol assumes ethanol has been selected as a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils. Continue adding small portions of hot ethanol until the solid just dissolves completely.[2][6] Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing your yield.[6]

  • (Optional) Hot Filtration: If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot filtration is necessary. To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel and pre-heat it with hot solvent or steam.[7] If colored impurities persist, you may need to add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform the hot filtration to remove the charcoal.[1][8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling encourages the formation of small, impure crystals.[7][9] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.[6] Using room temperature or excess solvent will redissolve some of your product and lower the yield.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Solvent Add Minimum Hot Solvent Crude->Solvent 1. Dissolution HotFilt Hot Filtration (Optional) Solvent->HotFilt Cooling Slow Cooling to RT, then Ice Bath Solvent->Cooling If no insoluble impurities HotFilt->Cooling If insoluble impurities exist Crystals Crystal Formation Cooling->Crystals 2. Crystallization VacFilt Vacuum Filtration Crystals->VacFilt 3. Collection Wash Wash with Ice-Cold Solvent VacFilt->Wash 4. Washing Dry Drying Wash->Dry 5. Drying Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Q1: My compound separated as a liquid instead of forming crystals. What is "oiling out" and how do I fix it?

A1: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point (92-94 °C for this compound), causing it to form liquid droplets instead of a solid crystal lattice.[9] This is a common issue with organic amines.

  • Causality: It is typically caused by a solution that is too highly concentrated or is cooled too rapidly. The solubility of the compound drops so quickly that it crashes out of solution before it has time to organize into crystals.[9][10]

  • Solutions:

    • Re-heat and Dilute: Warm the mixture until the oil redissolves. Add a small amount (10-20% more) of hot solvent to decrease the saturation level.[11]

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask by placing it inside a beaker of hot water and letting both cool together.[7]

    • Lower the Saturation Temperature: If using a mixed solvent system like ethanol/water, add more of the "good" solvent (ethanol) to lower the temperature at which the solution becomes saturated.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This is likely due to the formation of a supersaturated solution, a metastable state where the concentration of the solute is higher than its normal saturation point.[6] Crystallization needs a nucleation point to begin.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic rough edges of the scratch provide a surface for crystal nucleation to begin.[6][10][11]

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[9][11]

    • Cool Further: Ensure the solution has been thoroughly cooled in an ice bath. Solubility continues to decrease at lower temperatures.

    • Concentrate the Solution: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, and then attempt the cooling process again.[11]

Q3: My final yield is very low. What went wrong?

A3: A low percent recovery can result from several procedural errors.

  • Causality & Solutions:

    • Too Much Solvent: Using more than the minimum amount of solvent required for dissolution will leave a significant portion of your product dissolved in the mother liquor, even after cooling.[6]

    • Premature Filtration: Filtering the crystals before crystallization is complete. Ensure the flask has spent adequate time in the ice bath.

    • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a substantial amount of product.[6]

    • Incomplete Transfer: Physical loss of material when transferring the solid between containers. Ensure you scrape all vessels and the filter paper thoroughly.

Frequently Asked Questions (FAQs)

Q1: How do I know if my purified product is actually pure?

A1: The most common methods are melting point determination and thin-layer chromatography (TLC). A pure crystalline solid will have a sharp, narrow melting point range. For this compound, this should be close to the literature value of 92-94 °C.[3] Impurities tend to depress and broaden the melting point range. Comparing the TLC of your crude and recrystallized material against a pure standard will also show the disappearance of impurity spots.

Q2: Can I reuse the mother liquor to recover more product?

A2: Yes. The mother liquor contains dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the filtrate to re-saturate the solution and then cooling it again. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is now higher relative to the product.

Q3: Why is a slow cooling rate so important?

A3: Crystal formation is a process of molecular self-assembly. Slow cooling allows the molecules of this compound to selectively arrange themselves into a stable crystal lattice, excluding the differently shaped impurity molecules.[2] Rapid cooling, or "crashing out," traps impurities within the fast-forming solid, defeating the purpose of the purification.[11]

Q4: What should I do if my compound is sensitive to heat?

A4: If your compound degrades at the boiling point of your chosen solvent, you should select a different solvent with a lower boiling point. Alternatively, you can perform the recrystallization under reduced pressure, which lowers the solvent's boiling point, but this is a more advanced technique. For this compound, this is not typically a concern with common solvents like ethanol.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • University of California, Irvine. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • LookChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 5834-17-3.
  • Cerritos College. (n.d.). Purification of Impure Acetanilide.
  • Reddit. (2022). Purification of Amino-Pyrazoles.
  • Google Patents. (n.d.). US6150364A - Purification and crystallization of riboflavin.

Sources

stability issues and degradation of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals using 3-Amino-2-methoxydibenzofuran in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the handling, storage, and use of this compound.

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: For long-term stability, this compound should be stored in a cool, dry place.[1] The compound is a solid with a melting point of 92-94 °C.[2] To prevent potential degradation, we recommend storing the vial tightly sealed in a desiccator at 2-8°C, protected from light. For extended storage, flushing the container with an inert gas like argon or nitrogen is a best practice. This minimizes exposure to atmospheric oxygen and moisture, which are key drivers of degradation for aromatic amines.

Q2: I noticed the color of my this compound powder has changed from off-white to a yellowish or brownish tint. Is it still usable?

A2: A color change is a primary visual indicator of degradation. Aromatic amines, such as the one in this molecule's structure, are susceptible to oxidation. This process often forms highly conjugated, colored impurities. While the compound may not be completely degraded, its purity is compromised. We strongly advise against using discolored material in sensitive applications, as the impurities could interfere with your reaction or biological assay. You should first re-characterize the material's purity using an appropriate analytical method (see Q4) before proceeding.

Q3: Is this compound sensitive to light or air during an experiment?

A3: Yes, compounds containing an aromatic amine functional group are often sensitive to both light and air (oxygen). Photodegradation can occur in dibenzofuran-related structures.[3] More critically, the amino group can be readily oxidized. When setting up reactions, especially those running for extended periods or at elevated temperatures, it is advisable to use an inert atmosphere (e.g., nitrogen or argon blanket) and protect the reaction vessel from direct light by wrapping it in aluminum foil.

Q4: My experiment is yielding unexpected results or low yields. How can I confirm if the degradation of my this compound starting material is the cause?

A4: To verify the integrity of your starting material, a multi-step approach is recommended:

  • Visual Inspection: Check for any color change as discussed in Q2.

  • Melting Point Analysis: A broad or depressed melting range compared to the literature value (92-94 °C) suggests the presence of impurities.[2]

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. Dissolve a small sample in an appropriate solvent (e.g., ethyl acetate) and elute on a silica plate. The appearance of multiple spots, especially near the baseline, where polar, colored impurities often remain, indicates degradation.

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: For a quantitative assessment, HPLC is the preferred method.[4] A fresh, high-purity sample should show a single major peak. The presence of additional peaks confirms the presence of degradation products. LC-MS can further help in identifying the mass of these impurities, providing clues about the degradation pathway.[4][5]

Q5: What are the likely degradation products of this compound?

A5: While specific degradation pathways for this exact molecule are not extensively published, we can hypothesize based on the functional groups present. The primary points of instability are the amino group and the dibenzofuran core.

  • Oxidation of the Amino Group: This is the most probable pathway. It can lead to the formation of nitroso, nitro, or dimeric/polymeric azo compounds, which are often colored.

  • Ring Cleavage: Under harsh conditions (e.g., strong oxidants, high-energy UV light), the ether linkage or the aromatic rings of the dibenzofuran core could be cleaved.[3] This is generally less likely under typical laboratory conditions.

Troubleshooting Guide: A Diagnostic Workflow

If you suspect issues with your this compound, follow this diagnostic workflow to identify the root cause and determine the appropriate course of action.

Troubleshooting_Workflow start Observed Problem: Low Yield / Unexpected Side Products / No Reaction check_purity Step 1: Assess Starting Material Purity start->check_purity visual Visual Inspection: Is the solid discolored (yellow/brown)? check_purity->visual mp Melting Point: Is it sharp and within range (92-94°C)? visual->mp No degraded Conclusion: Starting material is likely degraded. visual->degraded Yes tlc_hplc TLC/HPLC Analysis: Is there more than one significant peak/spot? mp->tlc_hplc Yes mp->degraded No (Broad/Depressed) tlc_hplc->degraded Yes pure Conclusion: Starting material appears pure. Investigate other experimental parameters. tlc_hplc->pure No action_degraded Recommended Action: 1. Procure a new, verified batch. 2. Purify the existing material if possible (e.g., recrystallization, column chromatography). 3. Implement stricter storage protocols. degraded->action_degraded

Caption: Diagnostic workflow for troubleshooting experiments involving this compound.

Hypothetical Degradation Pathways

The following diagram illustrates chemically plausible, yet hypothetical, degradation pathways for this compound under oxidative or photolytic stress. This is intended as an educational tool to understand potential transformations.

Degradation_Pathways parent This compound C₁₃H₁₁NO₂ oxidation_path Oxidative Stress (Air, O₂, Mild Oxidants) parent->oxidation_path photolysis_path Photolytic Stress (UV Light) parent->photolysis_path nitroso Nitroso Intermediate C₁₃H₉NO₃ oxidation_path->nitroso Initial Oxidation ring_opened Ring-Opened Products (e.g., Biphenyl derivatives) photolysis_path->ring_opened C-O Bond Cleavage dimer Azo Dimer C₂₆H₁₈N₂O₄ nitroso->dimer Further Oxidation/ Dimerization polymer Polymeric Impurities (Colored, Insoluble) dimer->polymer Polymerization

Caption: Plausible degradation pathways for this compound.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Objective: To quantify the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound)

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% B to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Ramp back to 10% B

      • 18.1-22 min: Re-equilibrate at 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak corresponding to this compound.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Degradation is indicated by the presence of significant secondary peaks, which are typically more polar (eluting earlier) or less polar (eluting later) than the parent compound.

Compound Data Summary

The following table summarizes key properties and identifiers for this compound.

PropertyValueSource
CAS Number 5834-17-3[6][7]
Molecular Formula C₁₃H₁₁NO₂[7]
Molecular Weight 213.23 g/mol [7]
Appearance White to off-white powder[6]
Melting Point 92-94 °C[2]
Purity (Typical) ≥97%
Storage Cool, dry place[1]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[7]
References
  • HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). This compound. LookChem. [Link]
  • Eawag. (1997).
  • Saito, T., et al. (2021). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Analytical Sciences, 37(1), 125-131. [Link]
  • Patil, S. S., & Chaube, M. N. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.
  • Wu, C. H., et al. (2008). Photodegradation of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans: direct photolysis and photocatalysis processes.

Sources

Technical Support Center: Preventing Oxidation of Aminodibenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling aminodibenzofuran compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive molecules. The inherent reactivity of the aromatic amine moiety makes this class of compounds particularly susceptible to oxidative degradation, which can compromise sample integrity, biological activity, and experimental reproducibility. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple steps to explain the underlying chemical principles and offering robust, validated protocols to ensure the stability of your compounds.

Frequently Asked Questions (FAQs)

Q1: My solid aminodibenzofuran sample, which was initially off-white, has developed a yellow or brownish tint over time. What is happening?

A: This color change is a classic indicator of oxidation. The amino group on the dibenzofuran scaffold is electron-rich and serves as a primary site for oxidation. Atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of highly colored quinone-imine or polymeric species. This process is often accelerated by exposure to light (photo-oxidation) and elevated temperatures.

The initial step in the low-temperature oxidation of dibenzofuran involves the reaction with molecular oxygen to form a dibenzofuranylperoxy radical[1]. The presence of an amino group significantly enhances the molecule's susceptibility to such radical-initiated reactions.

Q2: I observed a rapid color change in my aminodibenzofuran solution shortly after dissolving it in a common organic solvent like THF or diethyl ether. What is the likely cause?

A: The most probable culprit is the presence of peroxide impurities in your solvent.[2] Solvents such as tetrahydrofuran (THF), diethyl ether, and 1,4-dioxane are notorious for forming explosive peroxides upon storage and exposure to air.[3] These peroxides are potent oxidizing agents that will readily degrade the sensitive amino group of your compound. It is crucial to use fresh, inhibitor-free solvents or to test for and remove peroxides before use.[3]

Q3: What is the single most effective strategy to prevent oxidation during routine handling and reactions?

A: The rigorous exclusion of air (oxygen) is the most critical preventative measure. This is best achieved by handling the compounds under an inert atmosphere, such as dry nitrogen or argon.[4][5] For routine benchtop work, this involves the use of specialized glassware known as Schlenk apparatus, connected to a vacuum/inert gas manifold (Schlenk line).[4][6] For more complex manipulations or long-term storage of highly sensitive materials, a glovebox is recommended.[6][7]

Q4: Are there chemical additives I can use to protect my compound in solution?

A: Yes, the use of antioxidants can be highly effective. Aromatic amines themselves are a class of antioxidants that function by scavenging free radicals.[8][9][10] However, to protect your primary compound, you can add a small amount of a sacrificial, chain-breaking antioxidant.

Antioxidant TypeExamplesMechanism of ActionConsiderations
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Propyl gallateDonate a hydrogen atom to quench free radicals, forming a stable phenoxyl radical.[11]Generally effective at low concentrations (0.01-0.1%).[11] Ensure they do not interfere with downstream assays.
Reducing Agents Ascorbic acid, Ascorbyl palmitateHave a lower reduction potential and are preferentially oxidized, thereby protecting the target compound.[11]Often used in aqueous or protic systems.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric acidSequester transition metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[11][12]Highly effective when metal-catalyzed oxidation is a suspected pathway.

Note: The choice of antioxidant should be carefully evaluated for compatibility with your specific compound, solvent system, and experimental goals.

Troubleshooting Guides

Scenario 1: Compound Degrades During a Reaction in Solution

Problem: You run a reaction (e.g., a coupling or functionalization) and notice significant formation of colored impurities by TLC or LC-MS, indicating oxidation of your aminodibenzofuran starting material.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Decision workflow for troubleshooting compound oxidation during a reaction.

Causality and Step-by-Step Solutions:

  • Verify Solvent Purity: As discussed, peroxide contamination is a primary cause of rapid oxidation.[2]

    • Action: Immediately test the solvent batch used for the reaction for peroxides. See Protocol 1 for a reliable testing method.

    • Rationale: Peroxides initiate radical chain reactions. Removing them eliminates a key initiation pathway.

  • Ensure a Rigorously Inert Atmosphere: Even small leaks in a system can introduce enough oxygen to cause significant degradation over the course of a reaction.

    • Action: Use a Schlenk line to properly de-gas your solvent and reaction vessel.[6] Ensure all joints are well-sealed. See Protocol 2 for setting up an inert atmosphere.

    • Rationale: Oxygen is the ultimate oxidizing agent in most degradation pathways. Excluding it physically is the most direct preventative measure.[5][13]

  • Evaluate Reaction Temperature and Duration: High temperatures can provide the activation energy needed to initiate and propagate oxidation.

    • Action: If possible, attempt the reaction at a lower temperature. Monitor the reaction closely to avoid unnecessarily long reaction times once the starting material is consumed.

    • Rationale: Reaction kinetics, including those of degradation pathways, are temperature-dependent. Reducing thermal stress can significantly slow oxidation.

  • Consider Additives: If the above steps are insufficient, proactive chemical stabilization may be required.

    • Action: Add a radical scavenger like BHT (100-500 ppm) or a metal chelator like EDTA if you suspect metal-catalyzed oxidation from reagents or catalysts.

    • Rationale: Antioxidants provide a sacrificial defense, intercepting reactive radical species before they can attack your compound of interest.[8][12]

Scenario 2: Long-Term Storage Instability

Problem: A batch of a purified aminodibenzofuran compound degrades while being stored in a vial in a freezer or on a shelf.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Logic diagram for selecting appropriate long-term storage conditions.

Best Practices for Self-Validating Storage:

  • Atmosphere is Key: Never store an air-sensitive solid in a standard vial with an air-filled headspace.

    • Action: Place the solid in a vial or Schlenk flask, attach it to a Schlenk line, and cycle between vacuum and inert gas at least three times to remove all atmospheric oxygen.[6] Backfill with inert gas before sealing. For ultimate protection, seal the compound in a glass ampoule under vacuum or inert gas.[6]

    • Rationale: This process physically removes the oxygen required for oxidation. The three-cycle purge is a standard and validated method for creating an inert atmosphere in a vessel.[6]

  • Control Temperature:

    • Action: Store the sealed, inerted container at -20°C or below.

    • Rationale: Low temperatures slow the rate of any potential degradation reactions that could occur, even in the absence of oxygen.

  • Eliminate Light:

    • Action: Use amber glass vials to block UV light. For extra precaution, wrap the vial in aluminum foil or place it inside a secondary light-proof container.

    • Rationale: Photo-oxidation is a common degradation pathway where light energy creates excited states or radicals that initiate oxidation.

  • Quality Control Check:

    • Action: When you first access a stored sample after a long period, run a quick purity check (e.g., TLC or ¹H NMR) and compare it to the data from the freshly purified material.

    • Rationale: This validates that your storage protocol is effective. If degradation is observed, the protocol needs to be made more rigorous (e.g., moving from a sealed vial to a flame-sealed ampoule).

Key Experimental Protocols

Protocol 1: Testing for Peroxides in Solvents

This protocol describes a common qualitative test for detecting hydroperoxides.

Materials:

  • Sample of solvent to be tested (approx. 1 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI) or Sodium iodide (NaI) crystals (approx. 100 mg)

  • Test tube or small vial

Procedure:

  • Add 1 mL of the solvent to be tested to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 100 mg of KI or NaI crystals and mix thoroughly.

  • Let the solution stand for 1-2 minutes.

  • Observe the color:

    • No color change (remains colorless): Peroxide level is negligible. The solvent is safe to use.

    • Faint yellow color: Low levels of peroxides are present.[3]

    • Brown or dark purple color: High and potentially dangerous levels of peroxides are present.[3] The solvent should be treated to remove peroxides or discarded according to institutional safety guidelines.

Self-Validation: A blank determination with just the acetic acid and iodide should be performed; a faint yellow color may develop over a longer period due to air oxidation, but a rapid, strong color change is indicative of peroxides in the test solvent.[3]

Protocol 2: Establishing an Inert Atmosphere via Freeze-Pump-Thaw Degassing

This is the gold-standard method for removing dissolved gases (especially oxygen) from a reaction solvent.

Materials:

  • Schlenk flask equipped with a high-vacuum valve

  • Solvent to be degassed

  • Schlenk line (dual vacuum/inert gas manifold)

  • Cold trap and vacuum pump

  • Dewar flask with liquid nitrogen

Procedure:

  • Freeze: Place the solvent in a Schlenk flask (do not fill more than halfway). Securely clamp the flask and immerse its lower half in a Dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Open the valve on the flask to the vacuum manifold of the Schlenk line. Evacuate the headspace for 5-10 minutes. You are removing the air that was above the frozen solvent.

  • Thaw: Close the valve to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely. You may notice bubbling as dissolved gases escape from the liquid into the vacuum headspace.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles).

  • Final Step: After the final thaw, backfill the flask with your inert gas (e.g., nitrogen or argon) by switching the manifold valve. The solvent is now degassed and ready for use in your air-sensitive reaction.

Rationale: Freezing the solvent traps dissolved gas molecules within the solid matrix. Pumping removes the gas from the headspace. Upon thawing, the trapped gas molecules are released into the low-pressure headspace, from which they are removed in the subsequent cycle. Repeating this process 3 times is sufficient to reduce dissolved oxygen to negligible levels for most applications.

References
  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
  • Shriver, D., & Drezdzon, M. (1986). The Manipulation of Air Sensitive Compounds (2nd ed.). Wiley.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Specialty Chemicals. (n.d.). Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Mao, L., et al. (n.d.). Protective activity of aromatic amines and imines against oxidative nerve cell death.
  • Da Vinci Laboratory Solutions. (n.d.). Detecting Peroxides in Pharmaceutical Grade Solvents.
  • University of Bath. (n.d.). Peroxide Forming Solvents.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants.
  • Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents.
  • Yanishlieva, N., & Marinova, E. (n.d.). Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines.
  • Loughborough University. (n.d.). Peroxide Forming Solvents.
  • Dominguez, D. D., et al. (1989, March 31). Aryl Amine Antioxidant Determinations in Ester Lubricants. Defense Technical Information Center.
  • Al-Nufaili, A. H., et al. (n.d.). Quantum chemical study of low temperature oxidation mechanism of dibenzofuran.
  • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization.
  • Langbein, D., & Dave, M. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé.

Sources

common impurities in 3-Amino-2-methoxydibenzofuran and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-2-methoxydibenzofuran

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during their experiments. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the highest quality of your research material.

Introduction: The Challenge of Purity in this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its multi-step synthesis can introduce a variety of impurities that may compromise the results of downstream applications. This guide will help you identify and eliminate these impurities, ensuring the integrity of your experiments.

A common synthetic route to this compound involves the nitration of a dibenzofuran precursor, followed by the reduction of the nitro group to an amine.[1][2] This process, while effective, can lead to several predictable impurities.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter when working with this compound and provides actionable solutions.

Question 1: My final product shows a lower melting point and broad peaks in the NMR spectrum. What are the likely impurities?

Answer:

A depressed and broad melting point, along with broad NMR signals, strongly suggests the presence of impurities. Based on a typical synthesis involving nitration and subsequent reduction, the most probable contaminants are:

  • Unreacted Starting Material: 2-methoxydibenzofuran.

  • Unreacted Intermediate: 3-Nitro-2-methoxydibenzofuran.

  • Isomeric Byproducts: Other mono-nitrated isomers of 2-methoxydibenzofuran formed during the nitration step.

  • Reduction Byproducts: Partially reduced intermediates such as hydroxylamines or azo compounds, though less common with standard reduction methods for aromatic nitro groups.[3]

To confirm the identity of these impurities, it is recommended to use analytical techniques such as LC-MS or GC-MS to compare the mass of the impurities with the expected masses of the potential contaminants.

Question 2: How can I remove unreacted 2-methoxydibenzofuran and 3-Nitro-2-methoxydibenzofuran from my product?

Answer:

Both the starting material and the nitro-intermediate have significantly different polarities compared to the desired amino product. This difference can be exploited for purification using column chromatography. Aromatic amines, being basic, can interact strongly with acidic silica gel, which can sometimes lead to poor separation.[1] Therefore, a modified approach is often necessary.

Workflow for Purification by Column Chromatography

Caption: Workflow for the purification of this compound via column chromatography.

Detailed Protocol for Column Chromatography:
  • Column Preparation:

    • Choose a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load. Evaporate the solvent until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 9:1). This will elute the less polar impurities like the starting material.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A gradient of 10% to 40% ethyl acetate in hexane is a good starting point. The more polar nitro-intermediate will elute before the desired amino product.

    • The desired this compound will elute at a higher solvent polarity.

  • Monitoring and Collection:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Visualize the TLC plates under UV light and/or by staining with an appropriate agent (e.g., iodine vapor or potassium permanganate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Expert Tip: To mitigate the issue of the basic amine sticking to the acidic silica gel, you can either:

  • Add a small amount of a competing amine, like triethylamine (0.1-1%), to the eluent.[3]

  • Use an amine-functionalized silica gel for the stationary phase.[3]

Question 3: I've tried column chromatography, but I still have some persistent impurities. Is there an alternative purification method?

Answer:

Yes, recrystallization is an excellent and often complementary technique to chromatography for purifying crystalline solids. The success of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.

Recrystallization Protocol for this compound:
  • Solvent Selection:

    • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Common solvents to test include ethanol, methanol, ethyl acetate, and toluene, or a mixture of solvents. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be very effective.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.

    • Dry the purified crystals in a vacuum oven.

Impurity Type Recommended Primary Purification Method Key Considerations
Unreacted Starting MaterialColumn ChromatographyUse a non-polar eluent initially.
Unreacted Nitro-intermediateColumn ChromatographyWill elute after the starting material but before the product.
Isomeric ByproductsFractional Recrystallization or Preparative HPLCMay require multiple recrystallizations or advanced chromatographic techniques.
Residual Reagents (acidic/basic)Aqueous Workup/ExtractionWash the organic solution of the crude product with a mild base (e.g., sodium bicarbonate solution) or acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound is often sold at a purity of 97% or higher.[4] For highly sensitive applications, further purification may be necessary.

Q2: How do isomeric impurities from the nitration step affect my experiments?

A2: Isomeric impurities can act as confounding variables in biological assays, leading to ambiguous or erroneous results. In materials science applications, they can disrupt crystal packing and alter the electronic properties of the final material.

Q3: Can I use an acid-base extraction to purify this compound?

A3: Yes, an acid-base extraction can be a useful preliminary purification step. The basic amino group can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for the separation from non-basic impurities that will remain in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

Acid-Base Extraction Workflow

G A Crude Product in Organic Solvent B Add Dilute Aqueous Acid (e.g., HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Amine) C->D E Organic Layer (Neutral Impurities) C->E F Add Base (e.g., NaOH) to Aqueous Layer D->F G Extract with Fresh Organic Solvent F->G H Pure Amine in Organic Layer G->H I Aqueous Waste G->I

Caption: A typical acid-base extraction workflow for the purification of an aromatic amine.

Q4: How can I prevent the formation of impurities during the synthesis?

A4: While it is difficult to completely eliminate impurity formation, optimizing the reaction conditions can significantly minimize them.

  • Nitration: Carefully control the temperature and the rate of addition of the nitrating agent to reduce the formation of di-nitrated and other isomeric byproducts.

  • Reduction: Ensure the reduction reaction goes to completion to avoid residual nitro-intermediate. Monitor the reaction progress closely using TLC. Using a mild and selective reducing agent like tin(II) chloride can also be beneficial when other reducible functional groups are present.[5]

Q5: What are the key analytical techniques to assess the purity of this compound?

A5: A combination of the following techniques is recommended for a comprehensive purity assessment:

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS or GC-MS: To identify and quantify impurities, even at low levels.

  • Melting Point Analysis: A sharp melting point close to the literature value (92-94 °C) is a good indicator of high purity.

  • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., N-H and C-O stretches).

By following the guidance in this technical support center, you will be well-equipped to handle the common impurities in this compound and ensure the quality and reliability of your research.

References
  • DEA Diversion Control Division. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
  • Hammer, E., K-H. Schmincke, and W. Francke. "Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products." Applied and Environmental Microbiology, vol. 64, no. 10, 1998, pp. 3899-903. [Link]
  • Biotage.
  • Wikipedia. Reduction of nitro compounds. [Link]
  • DTIC.
  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
  • ChemHelp ASAP.
  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
  • Pearson+.
  • RSC Publishing. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. [Link]
  • OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]
  • ResearchGate.

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Technical Support Center: Navigating Coupling Reactions with 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Amino-2-methoxydibenzofuran. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by this substrate's low reactivity in common cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

The Challenge: Understanding the Reactivity of this compound

This compound presents a classic case of a challenging substrate for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. Its low reactivity stems from a combination of electronic and structural factors:

  • Catalyst Inhibition/Poisoning: The primary amino group and, potentially, the oxygen atom of the dibenzofuran core can act as ligands, coordinating strongly to the palladium catalyst. This coordination can form stable, inactive complexes, effectively sequestering the catalyst from the desired catalytic cycle.[1][2][3]

  • Electron-Rich System: The potent electron-donating effects of both the amino and methoxy groups increase the electron density of the aromatic system. This makes the crucial oxidative addition step of the catalytic cycle, where the catalyst inserts into the aryl-halide bond, electronically less favorable and often rate-limiting.[4]

  • Steric Hindrance: The substituents on the dibenzofuran scaffold can sterically hinder the approach of the bulky catalyst and coupling partners, further slowing down reaction rates.

This guide will systematically address how to overcome these inherent difficulties.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during coupling reactions with this compound and its derivatives (e.g., a halogenated version for Suzuki coupling).

Issue 1: Low to No Conversion of Starting Material

This is the most frequent problem, where starting materials are recovered largely unreacted.

FAQ 1.1: I'm attempting a Suzuki-Miyaura coupling with a halogenated this compound derivative, but the reaction is stalled. What are the primary causes?

Low conversion in this system is typically rooted in an inefficient catalytic cycle. The main bottlenecks are catalyst inhibition and a slow oxidative addition step.

  • Cause A: Catalyst Inhibition. The lone pair of electrons on the 3-amino group is a prime suspect for coordinating to the palladium center, leading to catalyst deactivation.[1][2]

  • Cause B: Inadequate Catalyst System. Standard catalyst systems, such as those using Pd(PPh₃)₄, often lack the reactivity needed for electron-rich and sterically demanding substrates.[1] The catalyst must be electron-rich enough to facilitate oxidative addition into the electron-rich aryl halide.

Troubleshooting Strategies:

  • Strategic Ligand Selection (Critical First Step): The choice of phosphine ligand is paramount. Standard ligands like triphenylphosphine are often ineffective. You must switch to a bulky, electron-rich ligand that promotes the formation of a more reactive, monoligated palladium(0) species.[1][5]

    • Recommended Ligands: Start with biaryl phosphine ligands (often called "Buchwald ligands"). SPhos, XPhos, and RuPhos are excellent choices.[1][5][6] For extremely hindered systems, consider specialized ligands like BrettPhos or N-Heterocyclic Carbenes (NHCs), which offer high stability and activity.[5][7]

  • Re-evaluate the Palladium Precursor: If using a standard precursor like Pd(OAc)₂ or PdCl₂, ensure it is paired with an appropriate bulky ligand. Consider using pre-formed catalysts or pre-catalysts like Pd₂(dba)₃ or palladacycles (e.g., CataCXium A), which can be more robust and efficient.[1][8]

  • Protect the Amine: To definitively rule out catalyst inhibition by the amino group, a protection strategy is highly effective. The tert-Butyloxycarbonyl (Boc) group is an excellent choice as it is stable under most Suzuki conditions and can be readily removed post-coupling.[1]

FAQ 1.2: My Buchwald-Hartwig amination of a bromo-dibenzofuran with this compound is failing. How should my approach differ from the Suzuki reaction?

While the underlying principles of catalyst selection are similar, the Buchwald-Hartwig amination introduces the amine as a nucleophile, which can also act as a catalyst poison.

Troubleshooting Strategies:

  • Advanced Ligand Systems: This reaction class has seen extensive ligand development. Bulky dialkylbiaryl phosphine ligands are essential.[9][10] For challenging couplings involving electron-rich anilines, ligands like BrettPhos, designed for primary amines, can show superior performance.[7]

  • Base and Solvent Optimization: The base is critical and its choice is often coupled with the solvent.

    • Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can be used to enhance tolerance for other functional groups.[7]

    • Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[7] Ensure they are rigorously dried and degassed.

  • Use of Pre-catalysts: Well-defined palladium(II) pre-catalysts, often incorporating the desired NHC or phosphine ligand, can provide higher activity and reproducibility.[11]

Issue 2: Catalyst Decomposition (Reaction Turns Black)

Observing the formation of a black precipitate ("palladium black") is a clear sign of catalyst deactivation and decomposition.

FAQ 2.1: My reaction mixture turns black shortly after heating, and my yield is poor. What's happening and how can I prevent it?

The formation of palladium black indicates that the Pd(0) active catalyst is agglomerating into inactive nanoparticles.[2] This is often triggered by suboptimal conditions or the presence of impurities.

Troubleshooting Strategies:

  • Rigorous Inert Atmosphere: Oxygen is a primary culprit in the oxidation and decomposition of the Pd(0) catalyst. Ensure your reaction setup is meticulously purged of air. This involves using oven-dried glassware, evacuating and backfilling the reaction vessel with an inert gas (Argon or Nitrogen) multiple times, and using properly degassed solvents.[12][13]

  • Temperature Control: While higher temperatures can be necessary to overcome activation barriers, excessive heat can accelerate catalyst decomposition.[12] Screen a range of temperatures (e.g., 80-110 °C) to find a balance between reaction rate and catalyst stability.

  • Ligand Ratio: For challenging substrates, a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can help stabilize the active catalytic species and prevent aggregation.[13]

  • Purity of Reagents: Use high-purity reagents and solvents. Trace impurities can sometimes act as catalyst poisons.[2]

Issue 3: Significant Side Product Formation

Even when conversion is observed, the desired product may be contaminated with significant byproducts.

FAQ 3.1: In my Suzuki coupling, I'm seeing a lot of homocoupling of my boronic acid and/or a product where the halogen has been replaced by hydrogen (hydrodehalogenation). How can I improve selectivity?

These are common side reactions in Suzuki-Miyaura couplings.

  • Homocoupling: This occurs when two molecules of the boronic acid couple together, often promoted by the presence of oxygen.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid. It is often promoted by excess water and harsh basic conditions.[12]

Troubleshooting Strategies:

  • Minimize Oxygen: As with preventing catalyst decomposition, a strictly inert atmosphere will significantly reduce boronic acid homocoupling.[12]

  • Control Water Content: While some Suzuki reactions benefit from aqueous bases, protodeboronation can become a major issue. If this side reaction is prevalent, switch to anhydrous conditions. Use a finely powdered, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like toluene or dioxane.[12]

  • Use Boronic Esters: Pinacol (Bpin) esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids. They can be used directly or formed in situ.[13]

  • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting halide is consumed, work up the reaction promptly to avoid prolonged exposure of the boronic acid to conditions that favor its degradation.[1]

Recommended Starting Conditions & Protocols

The following tables provide rational starting points for optimizing your coupling reactions. These are not universal solutions but are based on best practices for challenging, electron-rich heterocyclic amines.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendation 1 (Robust)Recommendation 2 (Anhydrous)Rationale
Aryl Halide Halogenated this compound (I > Br >> Cl)Halogenated this compound (I or Br)Reactivity follows C-X bond strength: C-I < C-Br < C-Cl.[14]
Boronic Acid/Ester 1.2 - 1.5 equivalents1.2 - 1.5 equivalentsA slight excess is used to drive the reaction to completion.
Pd Source Pd₂(dba)₃ (1-2.5 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a common Pd(0) source; Pd(OAc)₂ is a stable Pd(II) precatalyst.
Ligand XPhos or SPhos (2-5 mol%)CataCXium A palladacycle (5 mol%)Bulky, electron-rich ligands are essential to overcome low reactivity.[1][5]
Base K₃PO₄ (3 equivalents)Cs₂CO₃ (3 equivalents)Moderately strong inorganic bases are often effective and minimize side reactions.[8][12]
Solvent Toluene/H₂O (e.g., 10:1) or Dioxane/H₂OAnhydrous 2-MeTHF or TolueneThe choice depends on substrate solubility and tolerance to water.[8]
Temperature 80 - 110 °C70 - 100 °CHigher temperatures are often required for hindered substrates.[5]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Aryl Halide Bromo- or Chloro-Aryl PartnerAryl chlorides require more active catalyst systems.[5]
Amine This compound (1.2 equivalents)A slight excess of the amine is typical.
Pd Source [Pd(allyl)Cl]₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%)Common and effective palladium precursors.[15]
Ligand BrettPhos or tBuXPhos (2-4 mol%)Sterically demanding ligands are crucial for coupling challenging anilines.[9][16]
Base NaOtBu (1.5 - 2 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Anhydrous Toluene or DioxaneAprotic, non-polar solvents are standard.[7]
Temperature 80 - 110 °CThermally robust conditions are often needed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Anhydrous Conditions)
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe. In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand if not using a pre-catalyst. Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualization of Troubleshooting & Key Concepts

To further aid in experimental design, the following diagrams illustrate the key challenges and a logical troubleshooting workflow.

G cluster_substrate Substrate Challenges: this compound cluster_reaction Observed Experimental Problem N_inhibit Amino Group (Catalyst Poisoning) Problem Low / No Conversion N_inhibit->Problem Leads to O_inhibit Dibenzofuran Oxygen (Potential Coordination) O_inhibit->Problem May Contribute MeO_effect Methoxy Group (Electron Donating) MeO_effect->Problem Hinders Oxidative Addition Sterics Steric Hindrance Sterics->Problem Slows Kinetics caption Key challenges contributing to low reactivity.

Caption: Key challenges contributing to low reactivity.

G start Start: Low Yield in Coupling Reaction check_catalyst Is the catalyst system optimized for electron-rich, heterocyclic substrates? start->check_catalyst change_ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, BrettPhos) and robust Pd source (e.g., Pd₂(dba)₃). check_catalyst->change_ligand No check_conditions Are reaction conditions (Base, Solvent, Temp) appropriate? Is atmosphere inert? check_catalyst->check_conditions Yes change_ligand->check_conditions optimize_conditions Action: Screen bases (K₃PO₄, NaOtBu). Use anhydrous, degassed solvents. Optimize temperature (80-110 °C). check_conditions->optimize_conditions No protect_amine Consider Catalyst Poisoning: Protect the amine (e.g., with Boc group) to eliminate coordination. check_conditions->protect_amine Yes, still low yield optimize_conditions->start Re-evaluate protect_amine->start Re-evaluate with protected substrate success Improved Yield caption Troubleshooting workflow for coupling reactions.

Caption: Troubleshooting workflow for coupling reactions.

References

  • Benchchem. Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
  • Benchchem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • Wikipedia. Buchwald–Hartwig amination.
  • Colacot, T.J. (Ed.). (2014).
  • Race, N. J., et al. (2017). Enantioselective Narasaka-Heck Cyclizations: Synthesis of Tetrasubstituted Nitrogen-Bearing Stereocenters. Chemical Science, 8(3), 1981–1985.
  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2295-2306.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2011). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic letters, 13(10), 2532–2535.
  • Benchchem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. (n.d.).
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Formyl-2-methoxyphenylboronic acid.
  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022).
  • Valdez, C. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC advances, 14(39), 28249–28254.
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.).
  • Sipos, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3693–3701.
  • Valdez, C. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28249-28254.
  • Benchchem. A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions.
  • Benchchem. Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Brominated Heterocycles.
  • ResearchGate. Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. (n.d.).
  • He, J., et al. (2013). Bypassing the limitations of directed C–H functionalizations of heterocycles.
  • Benchchem. reactivity comparison of halogenated anilines in cross-coupling.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
  • El-Fakih, H., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15831–15838.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021).
  • K-M., A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385.
  • Solé, D., et al. (2000). Nitrogen heterocycles by palladium-catalyzed cyclization of amino-tethered vinyl halides and ketone enolates. The Journal of Organic Chemistry, 65(23), 7564–7570.
  • Musso, A., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (n.d.).
  • Kashani, S. K., et al. (2022).
  • The Organic Chemist. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025).
  • Lal Khan, B., & Zubair, M. (2023). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 36(5).
  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024).
  • Gök, Y., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 43(3), 1344–1353.
  • ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (n.d.).
  • da Silva, A. C., et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 10(1), 195-217.
  • ResearchGate. Modern Strategies for Heterocycle Synthesis. (n.d.).
  • ResearchGate. Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. (n.d.).

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optimizing solvent systems for reactions involving 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Amino-2-methoxydibenzofuran

Introduction: The Critical Role of Solvent Systems

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, noted for its applications as an inhibitor of certain metabolic pathways and as a monomer for functional polymers.[1] The reactivity of this molecule is dominated by the nucleophilic aromatic amine and the electronically rich dibenzofuran core. Successful and reproducible transformations involving this substrate are critically dependent on the selection of an appropriate solvent system. The solvent does not merely act as a passive medium but actively influences reactant solubility, reaction kinetics, pathway selection, and product stability.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing and troubleshooting solvent systems for key reactions involving this compound. It is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.

Physicochemical Properties & Structural Considerations

Understanding the inherent properties of this compound is the first step in rational solvent selection.

PropertyValue / DescriptionImplication for Solvent Selection
CAS Number 5834-17-3[2]For material identification and literature search.
Molecular Formula C₁₃H₁₁NO₂Indicates a relatively large, rigid aromatic structure.
Molecular Weight 213.23 g/mol Standard molecular weight for stoichiometric calculations.
Appearance White to light yellow crystalline powder[3]Visual indicator of purity. Color changes may suggest degradation.
Melting Point 92-94 °C[3]Relatively high melting point suggests strong crystal lattice forces. Solvents capable of disrupting these forces are needed.
Key Functional Groups Primary Aromatic Amine (-NH₂), Methoxy Ether (-OCH₃), Dibenzofuran CoreThe amine group is nucleophilic and can engage in hydrogen bonding.[4] The ether is a weak hydrogen bond acceptor. The large, planar core is hydrophobic.
Predicted Solubility Generally soluble in polar aprotic solvents. Limited solubility in nonpolar and highly protic solvents.A balance is needed to solvate both the polar functional groups and the nonpolar aromatic core.

Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common queries regarding the initial choice of a solvent system for various reaction classes.

Q1: I am starting a new project with this compound. What is a good general-purpose solvent for initial solubility trials?

A1: For initial solubility screening, begin with polar aprotic solvents. N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , and Acetonitrile (ACN) are excellent starting points. The large, nonpolar dibenzofuran backbone requires a solvent with sufficient nonpolar character, while the polar amine and methoxy groups benefit from a polar environment. THF is a good first choice due to its moderate polarity and lower boiling point, which simplifies removal. If solubility is poor in THF, move to the more polar DMF or Dichloromethane (DCM).[5]

Q2: What type of solvent system is best for N-alkylation or N-acylation reactions?

A2: For reactions where the amine group acts as a nucleophile, such as N-alkylation or N-acylation, polar aprotic solvents are strongly recommended.[6]

  • Recommended Solvents: DMF, ACN, or THF.

  • Causality: Protic solvents (like ethanol or water) can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom. This solvation shell deactivates the amine, reducing its nucleophilicity and slowing down the desired reaction.[7] Polar aprotic solvents, by contrast, solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) and the electrophile without impeding the amine's reactivity, thereby accelerating the Sₙ2 reaction.[6][8]

Q3: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig). What solvent system should I use?

A3: Palladium-catalyzed cross-coupling reactions have more complex requirements, as the solvent must dissolve the organic substrate, the organometallic partner (e.g., boronic acid), the palladium catalyst/ligand complex, and the base.

  • Recommended Solvents: A mixture of a primary organic solvent with a co-solvent (often water) is typical. Common choices include:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • DMF (used neat or with water)

    • THF / Water

  • Causality: The organic solvent (dioxane, toluene, THF) is chosen for its ability to dissolve the aromatic substrate and the catalyst complex at the required reaction temperatures.[9][10] Many of the inorganic bases used (e.g., K₂CO₃, K₃PO₄) have poor solubility in purely organic media. The addition of water creates a biphasic or homogeneous system that dissolves the base, facilitating its role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[11] The choice of ligand is equally critical and often dictates the optimal solvent.[12]

Q4: Can I use a nonpolar solvent like toluene or hexane?

A4: While this compound has a large nonpolar core, its overall polarity due to the amine and methoxy groups makes it poorly soluble in purely nonpolar solvents like hexane. Toluene can be effective, particularly for higher temperature reactions like some cross-couplings, as it is a good solvent for many palladium catalysts and has a high boiling point.[13] However, for most reactions at or near room temperature, its solvating power for the substrate may be insufficient.

Troubleshooting Guide: Addressing Common Experimental Issues

When experiments do not proceed as planned, a systematic evaluation of the solvent system is a primary troubleshooting step.

Q5: My reaction has stalled, showing low or no conversion of the starting material. How can the solvent be the cause?

A5: A stalled reaction is a frequent problem that can often be traced back to the solvent system.[14][15]

  • Issue 1: Poor Solubility: The most common cause is that one or more reactants are not fully dissolved at the reaction temperature, leading to a heterogeneous mixture and drastically reduced reaction rates.

    • Solution: Before running the reaction, perform a solubility test of all starting materials in the chosen solvent at the intended reaction temperature. If solubility is low, switch to a more effective solvent. For example, if your substrate does not dissolve in THF, try the more polar and higher-boiling DMF or NMP.[6]

  • Issue 2: Solvent-Reactant Interaction: The solvent may be deactivating a key reagent. As mentioned in A2, protic solvents can inhibit the nucleophilicity of the amine.

    • Solution: If your reaction relies on the amine's nucleophilic character, ensure you are using a polar aprotic solvent. If a protic solvent is unavoidable (e.g., as a reactant), consider using a larger excess of the amine or a stronger, non-nucleophilic base to drive the reaction.

  • Issue 3: Catalyst Deactivation (for Cross-Coupling): Oxygen dissolved in the solvent can oxidize the Pd(0) catalyst to an inactive state.

    • Solution: Always use a properly degassed solvent for cross-coupling reactions. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using the freeze-pump-thaw method.[9]

Q6: I am observing a significant amount of an unknown side product. Could the solvent be responsible?

A6: Yes, the solvent can directly participate in or promote side reactions.

  • Issue 1: Reaction with Solvent: Some solvents are not inert under certain conditions. For example, in the presence of a strong base, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.

    • Solution: Evaluate the stability of your solvent to the reaction conditions (base, temperature). If you suspect solvent decomposition, switch to a more robust alternative, such as 1,4-dioxane or toluene for high-temperature reactions with strong bases.

  • Issue 2: Promoting Undesired Pathways: The polarity of the solvent can influence the regioselectivity or chemoselectivity of a reaction by stabilizing different transition states.[8]

    • Solution: If you are forming an undesired isomer or product, screen a range of solvents with varying polarities (e.g., Toluene -> THF -> ACN -> DMF). This empirical screening can reveal a system that preferentially stabilizes the transition state leading to the desired product.

Q7: My product is difficult to isolate from the reaction mixture. How can I improve the workup procedure?

A7: The choice of reaction solvent has a major impact on the ease of purification.

  • Issue 1: High-Boiling Point Solvents: Solvents like DMF, DMSO, or NMP are difficult to remove under reduced pressure and can complicate product isolation.

    • Solution: If possible, choose a lower-boiling solvent like THF, ACN, or DCM. If a high-boiling solvent is necessary for the reaction, the workup will typically involve an aqueous extraction. Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate, DCM) and wash extensively with water and/or brine to transfer the high-boiling solvent into the aqueous layer.

  • Issue 2: Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during crystallization or precipitation attempts.

    • Solution: After the reaction is complete, consider adding an anti-solvent to precipitate the product. For a product synthesized in a polar solvent like DMF, adding water or a nonpolar solvent like diethyl ether or hexane can often induce precipitation. Perform small-scale trials to find the optimal solvent/anti-solvent ratio.

Diagrams: Decision-Making Workflows

The following diagrams provide a visual guide to solvent selection and troubleshooting.

SolventSelection start Identify Reaction Type n_alkylation N-Alkylation / Acylation start->n_alkylation cross_coupling Pd Cross-Coupling start->cross_coupling other Other / Unknown start->other polar_aprotic Use Polar Aprotic Solvent (DMF, ACN, THF) n_alkylation->polar_aprotic mixed_system Use Anhydrous Organic Solvent +/- Aqueous Base (Dioxane, Toluene, THF) cross_coupling->mixed_system solubility_screen Perform Solubility Screen: 1. THF 2. ACN / DCM 3. DMF other->solubility_screen

Caption: A decision tree for initial solvent selection.

Troubleshooting start Low / No Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility check_solvent_type Is solvent type appropriate? (e.g., Aprotic for Nucleophilic Amine) check_solubility->check_solvent_type Yes solubility_no No check_solubility->solubility_no No check_degassing Is it a cross-coupling reaction? check_solvent_type->check_degassing Yes solvent_no No check_solvent_type->solvent_no No degassing_yes Yes check_degassing->degassing_yes Yes action_solubility Switch to a more polar solvent (e.g., THF -> DMF) solubility_no->action_solubility action_solvent_type Switch to appropriate solvent type (e.g., Protic -> Aprotic) solvent_no->action_solvent_type action_degassing Ensure solvent is thoroughly degassed degassing_yes->action_degassing

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol illustrates the practical application of the principles discussed for a common C-C bond-forming reaction.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (assuming a halogen is present at a reactive position, e.g., 4-Bromo-3-amino-2-methoxydibenzofuran) (1.0 eq.)

  • Phenylboronic Acid (1.5 eq.)

  • Pd(PPh₃)₄ (0.03 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk flask, add the brominated this compound, phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst under a blanket of inert gas (Argon or Nitrogen).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water). The solvent system must be thoroughly deoxygenated to prevent catalyst deactivation.[9]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Reaction Monitoring

Effectively troubleshooting a reaction requires accurate monitoring.

  • Thin Layer Chromatography (TLC): The quickest method to qualitatively assess the consumption of starting material and the formation of a new product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and byproducts.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and can help in identifying the masses of any side products, aiding in troubleshooting.[16]

References

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • 2-Methoxy-3-dibenzofuranamine. PubChem. [Link]
  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark. [Link]
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
  • What are some common causes of low reaction yields? Reddit. [Link]
  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • Solvent effects on the nuclear magnetic resonance spectra of arom
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
  • Properties of amines. Chemistry LibreTexts. [Link]
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • Solubilities of Amino Acids in Different Mixed Solvents. Indian Academy of Sciences. [Link]
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cycliz
  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]
  • Analytical Methods. RSC Publishing. [Link]
  • Solvent effects. Wikipedia. [Link]
  • Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction.
  • This compound. Tetrahedron. [Link]

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Technical Support Center: Scaling Up the Synthesis of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-methoxydibenzofuran. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower users to make informed decisions and optimize their synthetic protocols.

Overall Synthetic Strategy

The most reliable and scalable pathway to this compound involves a two-step sequence starting from the commercially available 2-methoxydibenzofuran. This strategy hinges on a well-established electrophilic aromatic substitution followed by a robust reduction.

Synthetic_Pathway start 2-Methoxydibenzofuran intermediate 2-Methoxy-3-nitrodibenzofuran start->intermediate Step 1: Nitration (e.g., HNO₃/H₂SO₄) final This compound intermediate->final Step 2: Reduction (e.g., Fe/NH₄Cl)

Caption: High-level overview of the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and scalable method is a two-step synthesis beginning with 2-methoxydibenzofuran. The first step is the nitration of the dibenzofuran core to yield 2-methoxy-3-nitrodibenzofuran[1][2][3]. This intermediate is then subjected to a reduction of the nitro group to furnish the final amine product, this compound[4][5]. This route is favored due to the high efficiency and predictability of each step.

Q2: Why is this nitration-reduction route preferred over direct amination methods like the Buchwald-Hartwig or Ullmann reactions?

While modern cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation, they present significant challenges for this specific transformation[6][7]. The C-H bond at the 3-position of 2-methoxydibenzofuran is not sufficiently activated for direct amination, which typically requires an aryl halide or triflate. Synthesizing the 3-bromo or 3-iodo precursor would add steps and complexity. The Ullmann condensation, a copper-catalyzed alternative, traditionally requires harsh reaction conditions such as high temperatures, which can lead to side reactions and are often less suitable for scale-up[8][9]. In contrast, the nitration of the electron-rich dibenzofuran ring is a classic and highly effective electrophilic aromatic substitution, and the subsequent reduction of the nitro group is one of the most reliable transformations in organic chemistry[5][10].

Q3: What are the primary safety concerns when working with dibenzofuran and its derivatives?

Dibenzofuran and its derivatives warrant careful handling. While dibenzofuran itself has moderate toxicity, some polychlorinated derivatives are known to be highly toxic and persistent environmental pollutants[11]. Users should always consult the Safety Data Sheet (SDS) for specific compounds[12][13][14].

  • Handling: Use personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.[15] Handle solid powders in a fume hood or ventilated enclosure to avoid inhalation.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and prolonged exposure to light.[16]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. It may be necessary to treat dibenzofuran-containing waste as hazardous.[15]

Q4: How can I confirm the identity and purity of the 2-methoxy-3-nitrodibenzofuran intermediate and the final this compound product?

A combination of standard analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing fraction purity during column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the substitution pattern on the dibenzofuran core.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For the intermediate, look for strong N-O stretching bands (~1520 and 1340 cm⁻¹). For the product, look for the appearance of N-H stretching bands (~3300-3500 cm⁻¹) and the disappearance of the nitro group signals.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.

Troubleshooting Guide: Step-by-Step Synthesis

Part 1: Nitration of 2-Methoxydibenzofuran

This electrophilic aromatic substitution is directed by the activating methoxy group. The key challenge is controlling the reaction to achieve mono-nitration at the desired position without side reactions.

Problem: Low Yield of 2-Methoxy-3-nitrodibenzofuran

Potential CauseScientific Rationale & Recommended Solution
Incomplete Reaction The electrophile (NO₂⁺) may not be generated in sufficient concentration or the reaction time may be too short. Solution: Monitor the reaction by TLC until the starting material is consumed. Ensure the nitrating agent (e.g., fuming nitric acid) is of high quality.
Product Decomposition Dibenzofuran systems can be sensitive to overly harsh acidic and oxidative conditions, especially at elevated temperatures. Solution: Maintain strict temperature control, typically between 0°C and 10°C, during the addition of the nitrating agent. Avoid "hot spots" by ensuring vigorous stirring.
Poor Work-up/Isolation The product may be lost during the aqueous quench or extraction phases. Solution: Quench the reaction by slowly pouring it over crushed ice to control the exotherm. Ensure complete extraction from the aqueous layer using an appropriate organic solvent like dichloromethane or ethyl acetate.

Problem: Poor Regioselectivity (Formation of other nitro-isomers)

Potential CauseScientific Rationale & Recommended Solution
High Reaction Temperature While the 3-position is electronically favored due to the ortho/para-directing methoxy group, higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions, leading to a mixture of isomers. Solution: Perform the addition of the nitrating agent at 0°C or below. Allow the reaction to proceed at a low temperature (e.g., 0-5°C) for its entire duration.
Choice of Nitrating Agent The "harshness" of the nitrating system can affect selectivity. Solution: For sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide higher selectivity compared to the standard mixed acid (HNO₃/H₂SO₄) method.
  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxydibenzofuran (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid (or another chosen nitrating system) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0-5°C, monitoring the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 1-3 hours.

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

  • Isolation: The precipitated solid product can be collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol or methanol.

  • Purification: The crude 2-methoxy-3-nitrodibenzofuran can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography if isomers are present.

Part 2: Reduction of 2-Methoxy-3-nitrodibenzofuran

The reduction of the aromatic nitro group to an aniline is a fundamental transformation. Several methods are effective, but each has nuances that can impact yield, purity, and scalability.[5][17]

Problem: Incomplete Reduction

Potential CauseScientific Rationale & Recommended Solution
Catalyst Deactivation (for Catalytic Hydrogenation) The palladium on carbon (Pd/C) catalyst can be poisoned by sulfur or other impurities from previous steps. The catalyst may also be of low activity. Solution: Use fresh, high-quality catalyst. Ensure the starting material is free of potential catalyst poisons. If using a recovered catalyst, ensure it has been properly washed and reactivated.
Insufficient Reducing Agent (for Metal/Acid Reductions) The stoichiometry of metal reductants (e.g., Fe, Sn, Zn) is critical. An insufficient amount will lead to incomplete conversion, often stalling at the nitroso or hydroxylamine stage. Solution: Use a significant excess of the metal reductant (typically 3-5 equivalents). For iron powder, pre-activation with dilute HCl can improve reactivity.[18]
Poor Mass Transfer In heterogeneous reactions (both catalytic hydrogenation and metal reductions), efficient mixing is crucial for the substrate to interact with the catalyst/reductant surface. Solution: Ensure vigorous stirring or mechanical agitation, especially for reactions at a larger scale. For hydrogenation, ensure efficient H₂ gas dispersion.

Problem: Difficult Product Isolation

Potential CauseScientific Rationale & Recommended Solution
Product Adsorption (Metal Reductions) The resulting amine product can chelate or adsorb onto the surface of metal oxides/salts formed during the reaction (e.g., iron oxides), making extraction difficult. Solution: After the reaction, filter the hot solution through a pad of Celite® to remove the metal salts. Basifying the reaction mixture (e.g., with Na₂CO₃ or NH₄OH) before filtration can help break up complexes and free the amine.
Emulsion Formation During the basic work-up and extraction, fine metal particles and salts can lead to the formation of stable emulsions. Solution: Filter the reaction mixture through Celite® before extraction. Adding a saturated brine solution (NaCl) during the work-up can help break emulsions by increasing the ionic strength of the aqueous phase.

MethodReagentsProsCons
Catalytic Hydrogenation H₂ gas, Pd/C catalyst, Solvent (EtOH, MeOH, EtOAc)High yield, clean reaction, easy product isolation (filtration of catalyst).Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric; potential for catalyst poisoning.[5]
Iron in Acidic Media Fe powder, NH₄Cl or Acetic Acid, Solvent (EtOH/H₂O)Inexpensive, highly effective, environmentally benign metal, tolerates many functional groups.[5][18]Can be messy; requires filtration of fine iron/iron oxide sludge; potential for product adsorption.
Tin(II) Chloride SnCl₂, HCl, Solvent (EtOH)A classic and reliable method that works well for a wide range of nitroarenes.Generates stoichiometric tin waste, which is toxic and requires careful disposal; work-up can be cumbersome.

digraph "Troubleshooting_Reduction" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
start [label="Low Yield of Amine?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
incomplete [label="TLC shows starting material or intermediates?", shape=diamond, style=rounded];
workup_issue [label="Reaction complete, but low isolated yield?", shape=diamond, style=rounded];

sol_incomplete_1 [label="Increase reductant equivalents \n or reaction time."];
sol_incomplete_2 [label="Check catalyst activity \n (if using Pd/C)."];
sol_workup_1 [label="Filter hot through Celite® \n before extraction."];
sol_workup_2 [label="Adjust pH to >9 before \n extraction to free amine."];

start -> incomplete [label="Yes"];
start -> workup_issue [label="No"];

incomplete -> sol_incomplete_1 [label="Using Fe, Sn, Zn"];
incomplete -> sol_incomplete_2 [label="Using H₂/Pd-C"];

workup_issue -> sol_workup_1;
workup_issue -> sol_workup_2;

}

Caption: Troubleshooting decision tree for the reduction step.

  • Setup: To a flask containing the 2-methoxy-3-nitrodibenzofuran (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (4.0 eq) and iron powder (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with vigorous mechanical stirring. The reaction progress can be monitored by TLC until the starting material spot disappears (typically 2-4 hours).

  • Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.

  • Concentration: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate) to the remaining aqueous residue. Adjust the pH to >9 with a base like sodium carbonate or ammonium hydroxide to ensure the amine is in its free base form. Separate the organic layer, and extract the aqueous layer two more times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Ram, S., & Ehrenkaufer, R. E. (1984). A practical and chemoselective reduction of nitroarenes to anilines using activated iron. Tetrahedron Letters, 25(32), 3415-3418.
  • Scott, J. D., & Williams, J. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3536-3544.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Anselmi, C., et al. (1983). Reduction of nitroarenes to anilines in basic alcoholic media. Journal of the Chemical Society, Perkin Transactions 2, (9), 1201-1204.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dibenzofuran.
  • Bader, T. K., et al. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614-1625.
  • Cole-Parmer. (2010). Material Safety Data Sheet - Dibenzofuran.
  • ResearchGate. (2018). Copper-Catalyzed Double Intramolecular Ullmann Coupling for the Synthesis of Diastereomerically and Enantiomerically Pure 4b,9b-Dihydrobenzofuro[3,2-b]benzofurans. Request PDF.
  • Sharma, U., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21743-21781.
  • Wikipedia. (2023). Ullmann condensation.
  • Bieliauskas, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7381.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Buchwald-Hartwig Amination.
  • Bader, T. K., et al. (2020). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. The Journal of Organic Chemistry.
  • PubChem. (n.d.). Dibenzofuran. National Institutes of Health.
  • Wittich, R. M., et al. (1998). Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products. Applied and Environmental Microbiology, 64(11), 4504-4509.
  • Manjunatha, C., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. World Journal of Advanced Research and Reviews, 8(3), 223-231.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Publications. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • PubMed. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group With an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis.
  • PubMed Central (PMC). (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health.
  • MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Royal Society of Chemistry. (2025). Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers.
  • ACS Publications. (2016). Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. Journal of the American Chemical Society.
  • Amerigo Scientific. (n.d.). This compound.
  • PubMed Central (PMC). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health.
  • Preprints.org. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents.
  • PubMed Central (PMC). (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health.
  • DergiPark. (2025). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine. National Institutes of Health.
  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry.

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Technical Support Center: Managing the Temperature Sensitivity of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth technical support for handling 3-Amino-2-methoxydibenzofuran, with a focus on managing its potential temperature sensitivity. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No: 5834-17-3) is a dibenzofuran derivative with amino and methoxy functional groups.[1] It is utilized in chemical synthesis, for instance, in the preparation of end-functionalized poly(N-isopropylacrylamide) (PNIPAM) and as an inhibitor of 1-nitropyrene metabolism in research settings.

Q2: How should I store this compound to ensure its stability?

For long-term stability, it is recommended to store this compound in a cool, dry place.[2] Specifically, storage at -20°C to -80°C in a tightly sealed, light-resistant container is advisable to minimize degradation from thermal stress, oxidation, and light exposure.[3]

Q3: Is this compound sensitive to air and moisture?

While specific data on the air and moisture sensitivity of this compound is limited, aromatic amines as a class can be susceptible to oxidation, which can be accelerated by air and light. It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible, especially when preparing stock solutions for long-term storage.

Q4: What are the visible signs of degradation?

The pure compound is described as a white to light yellow crystalline powder.[4] Any significant color change, such as darkening to brown or black, may indicate degradation or the presence of impurities. If you observe this, it is recommended to assess the purity of the compound before use.

Q5: What safety precautions should I take when handling this compound?

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation, with a focus on temperature-related causes.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or kinetics Degradation of the compound due to improper storage or handling leading to reduced purity.Store the compound at low temperatures (-20°C to -80°C) and protect it from light.[3] Before use, allow the container to warm to room temperature before opening to prevent condensation.
Formation of colored impurities in the reaction mixture Oxidation of the aromatic amine, potentially accelerated by elevated reaction temperatures or exposure to air.Run the reaction under an inert atmosphere (nitrogen or argon). If possible, use degassed solvents. Consider if the reaction temperature can be lowered without significantly impacting the reaction rate.
Low solubility of the compound in the reaction solvent The compound may require a specific solvent system for complete dissolution.Test solubility in a small scale first. For compounds with limited solubility, gentle warming may be necessary. However, prolonged heating should be avoided. Prepare solutions fresh before use whenever possible.
Unexpected side products observed in analysis (e.g., LC-MS, NMR) Thermal degradation of the starting material or intermediates during the reaction.Optimize the reaction temperature. If high temperatures are required, minimize the reaction time. Analyze the stability of the compound at the reaction temperature in a small-scale experiment.

Experimental Protocols

Protocol 1: Storage and Handling of Solid this compound
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed, amber glass vial at -20°C or below. For long-term storage, -80°C is preferable.[3]

  • Dispensing: Before dispensing, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents moisture condensation on the cold solid, which can lead to hydrolysis or accelerated degradation.

  • Weighing: Weigh the desired amount of the compound rapidly in a fume hood. Minimize exposure to ambient light and air.

  • Resealing and Storage: After dispensing, flush the vial with an inert gas (e.g., argon or nitrogen) before tightly resealing. Return the container to its designated cold storage immediately.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is soluble. Common solvents for similar compounds include DMSO, DMF, or chlorinated solvents.

  • Degassing the Solvent: For optimal stability, degas the solvent by sparging with an inert gas for 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Dissolution: In a fume hood, add the weighed this compound to a clean, dry vial. Add the degassed solvent via a syringe to the desired concentration.

  • Mixing: Gently swirl or sonicate the vial at room temperature to ensure complete dissolution. Avoid heating to dissolve the compound unless absolutely necessary, and if so, use minimal heat for the shortest possible time.

  • Storage of Stock Solution: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the vials from light by wrapping them in aluminum foil or using amber vials.

Visual Guides

experimental_workflow cluster_storage Storage & Preparation cluster_reaction Reaction Setup storage Store at -20°C to -80°C (Protect from Light) equilibrate Equilibrate to RT (30-60 min) storage->equilibrate 1. weigh Weigh Solid (Inert Atmosphere if possible) equilibrate->weigh 2. dissolve Dissolve in Degassed Solvent weigh->dissolve 3. aliquot Aliquot & Store Solution (-20°C to -80°C) dissolve->aliquot 4. add_solution Add Aliquot of Stock Solution aliquot->add_solution 5. reaction_vessel Prepare Reaction Vessel (Inert Atmosphere) add_reagents Add Other Reagents reaction_vessel->add_reagents A add_reagents->add_solution B run_reaction Run Reaction (Optimized Temperature) add_solution->run_reaction C

Caption: Recommended workflow for handling this compound.

degradation_pathway start This compound oxidized Oxidized Intermediates (e.g., quinone-imine type) start->oxidized O₂, Light, Heat hydrolyzed Potential Hydrolysis Products (if water is present) start->hydrolyzed H₂O, Heat polymerized Polymeric Byproducts (Colored Impurities) oxidized->polymerized Further Reaction

Caption: Conceptual diagram of potential degradation pathways.

References

  • PubChem. 2-Methoxy-3-dibenzofuranamine. [Link]
  • National Center for Biotechnology Information. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. [Link]
  • National Center for Biotechnology Information. Differential Roles of Three Different Upper Pathway meta Ring Cleavage Product Hydrolases in the Degradation of Dibenzo-p-Dioxin and Dibenzofuran by Sphingomonas wittichii Strain RW1. [Link]
  • ACS Publications.
  • Eawag.
  • Amerigo Scientific. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
  • National Center for Biotechnology Information. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. [Link]
  • ResearchGate. Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. [Link]
  • LookChem. This compound. [Link]
  • ResearchGate.
  • Amerigo Scientific. This compound. [Link]
  • National Center for Biotechnology Information.
  • ACS Publications. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. [Link]
  • National Center for Biotechnology Information. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. [Link]
  • PubMed. A sensitive and efficient procedure for the high throughput determination of banned aromatic amines in textiles and leather products aided by advanced sample composition. [Link]
  • SKC Ltd.
  • DergiPark. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. [Link]
  • Chemical Engineering Transactions. Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. [Link]
  • National Institutes of Health. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Aminobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important heterocyclic scaffold. Aminobenzofuran derivatives are of significant interest in medicinal chemistry, and robust synthetic procedures are crucial for advancing research in this area. This resource is structured to address specific issues in a question-and-answer format, drawing on established chemical principles and field-proven insights to ensure the success of your experiments.

General Troubleshooting Workflow

Before diving into method-specific issues, it's often beneficial to follow a general troubleshooting workflow when a reaction is not performing as expected. This systematic approach can help to quickly identify the root cause of the problem.

Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method-Specific Troubleshooting Low or No Conversion Low or No Conversion Reagent Purity & Stoichiometry Reagent Purity & Stoichiometry Low or No Conversion->Reagent Purity & Stoichiometry Check first Multiple Products/Side Reactions Multiple Products/Side Reactions Reaction Temperature & Time Reaction Temperature & Time Multiple Products/Side Reactions->Reaction Temperature & Time Investigate Product Decomposition Product Decomposition Product Decomposition->Reaction Temperature & Time Catalyst/Ligand Issues Catalyst/Ligand Issues Reagent Purity & Stoichiometry->Catalyst/Ligand Issues If reagents are pure Inert Atmosphere & Dry Solvents Inert Atmosphere & Dry Solvents Inert Atmosphere & Dry Solvents->Catalyst/Ligand Issues If conditions are anhydrous/inert Base Selection Base Selection Reaction Temperature & Time->Base Selection If conditions are optimized Work-up & Purification Work-up & Purification Catalyst/Ligand Issues->Work-up & Purification Base Selection->Work-up & Purification Solvent Effects Solvent Effects Solvent Effects->Work-up & Purification

Caption: A general workflow for troubleshooting aminobenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize a 4-aminobenzofuran. Which synthetic method should I choose?

A1: The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the aminobenzofuran core. Here's a brief comparison of common methods:

  • Buchwald-Hartwig Amination: A versatile and widely used method for coupling an amine with a 4-halobenzofuran. It generally offers good to excellent yields and tolerates a wide range of functional groups.

  • Ullmann Condensation: A classical copper-catalyzed method that also couples an amine with a 4-halobenzofuran. It often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig amination but can be a good alternative if palladium-based methods fail.

  • Reduction of 4-Nitrobenzofuran: If the corresponding 4-nitrobenzofuran is readily available, its reduction is a straightforward and often high-yielding method to obtain the desired 4-aminobenzofuran.

  • Smiles Rearrangement: This method is useful if you are starting from a 4-hydroxybenzofuran derivative. It involves an intramolecular nucleophilic aromatic substitution.

Q2: My aminobenzofuran product is difficult to purify. What are some common strategies?

A2: The basicity of the amino group can sometimes complicate purification. Here are a few strategies:

  • Column Chromatography: This is the most common method. For basic amines, using a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can help to prevent streaking and improve separation. Alternatively, using amine-functionalized silica gel can be effective.

  • Acid-Base Extraction: This is a useful technique for removing non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1 M HCl). The aminobenzofuran will move to the aqueous layer as its ammonium salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with 1 M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective final purification step.

Troubleshooting Guide for Specific Synthetic Methods

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. However, its success is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.

Q: My Buchwald-Hartwig amination of a 4-bromobenzofuran is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in Buchwald-Hartwig aminations can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand: The choice of ligand is critical. For electron-rich benzofuran systems, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent catalyst deactivation.

    • Recommendation: If you are using a general-purpose ligand, consider switching to a more specialized biarylphosphine ligand such as XPhos, SPhos, or RuPhos, which have been shown to be effective for challenging substrates.[1]

  • Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong could lead to side reactions or degradation of your starting materials.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective. However, if you observe side reactions like hydrodehalogenation (replacement of the bromine with a hydrogen), consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]

  • Solvent: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally recommended.[2] If you are using an aryl iodide, less polar solvents like toluene are often preferred to prevent inhibition of the reaction by the iodide salt that is formed.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (typically 80-110 °C). If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.

Table 1: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Bromobenzofuran with Morpholine

LigandBaseSolventTemperature (°C)Yield (%)Reference
P(o-tol)₃NaOtBuToluene10045[3]
BINAPNaOtBuToluene10075[3]
XPhosNaOtBuToluene100>95[1]
RuPhosK₃PO₄Dioxane11092[4]

Note: Yields are representative and can vary depending on the specific reaction conditions and substrate purity.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classic method for forming C-N bonds, though it often requires more forcing conditions than its palladium-catalyzed counterpart.

Q: I am attempting an Ullmann condensation to synthesize a 4-aminobenzofuran, but the reaction is not proceeding to completion and I observe a significant amount of starting material. What should I do?

A: Incomplete conversion in an Ullmann reaction is a common issue. Here are some key parameters to investigate:

  • Copper Source and Activity: The active catalytic species is typically Cu(I).[4] Using an oxidized or poor-quality copper source can lead to low or no reactivity.

    • Recommendation: Use a fresh, high-purity copper(I) salt such as CuI. If your CuI is old, consider purchasing a new bottle.[5]

  • Ligand: While traditional Ullmann reactions were often performed without a ligand, modern protocols often employ a ligand to stabilize the copper catalyst and facilitate the reaction at lower temperatures.

    • Recommendation: If you are not using a ligand, consider adding one. Common choices include 1,10-phenanthroline, L-proline, or N,N'-dimethylglycine.[6]

  • Reaction Temperature: Ullmann reactions are notorious for requiring high temperatures, often in excess of 150 °C.

    • Recommendation: If your reaction is sluggish, cautiously increase the temperature. However, be mindful of potential substrate or product decomposition at very high temperatures. Microwave heating can sometimes improve yields and reduce reaction times.[5]

  • Solvent: High-boiling polar aprotic solvents are typically used.

    • Recommendation: Solvents like DMF, DMSO, or NMP are common choices. Ensure the solvent is anhydrous, as water can lead to side reactions.

Q: My Ullmann reaction mixture turns black, and I get a low yield of the desired product along with a lot of insoluble material. What is happening?

A: The formation of a black precipitate is often indicative of the formation of copper oxides, which suggests catalyst decomposition.[7] This can be caused by:

  • Presence of Oxygen: Copper catalysts can be sensitive to air, especially at high temperatures.

    • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvent is properly degassed.

  • Inappropriate Reaction Conditions: Excessively high temperatures or prolonged reaction times can lead to catalyst decomposition.

    • Recommendation: Try to lower the reaction temperature or shorten the reaction time. The use of a suitable ligand can often allow for milder reaction conditions.

Reduction of Nitrobenzofurans

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. For the synthesis of aminobenzofurans, this is a reliable method if the corresponding nitrobenzofuran is accessible.

Q: I am reducing a 4-nitrobenzofuran with stannous chloride (SnCl₂), but the work-up is problematic, resulting in a low isolated yield. How can I improve this?

A: The work-up of SnCl₂ reductions can be challenging due to the formation of tin salts that can be difficult to remove.

  • Work-up Procedure: After the reduction is complete, the reaction is typically quenched with a base to precipitate the tin salts.

    • Recommendation: Instead of a strong base like NaOH which can form gelatinous precipitates, try using a milder base like sodium bicarbonate (NaHCO₃) or ammonia.[8] Adding Celite to the reaction mixture before filtration can help to create a more filterable solid. Alternatively, after basification, a thorough extraction with an organic solvent may be sufficient to separate the product from the inorganic salts.

  • Alternative Reducing Agents: If the SnCl₂ work-up continues to be problematic, consider other reducing agents.

    • Recommendation: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a very clean and high-yielding method, provided that other functional groups in your molecule are stable to these conditions. Iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) is another classic and effective method for nitro group reduction.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a powerful tool for the synthesis of aminobenzofurans from hydroxybenzofuran precursors.

Q: My Smiles rearrangement to form a 4-aminobenzofuran is not working. What are the critical factors for this reaction?

A: The success of a Smiles rearrangement is highly dependent on the electronic nature of the aromatic ring and the nucleophilicity of the rearranging group.

  • Activation of the Aromatic Ring: The aromatic ring needs to be sufficiently electron-deficient to undergo nucleophilic aromatic substitution.

    • Recommendation: If your benzofuran ring is electron-rich, the reaction may not proceed. The presence of electron-withdrawing groups on the aromatic ring will facilitate the rearrangement.[9]

  • Base and Solvent: The choice of base and solvent is crucial for the deprotonation of the nucleophile and for facilitating the rearrangement.

    • Recommendation: Strong bases like sodium hydride (NaH) in a polar aprotic solvent like dioxane or DMF are commonly used. If the reaction is not proceeding, you might consider using a stronger base or a higher boiling point solvent to increase the reaction temperature.

  • Steric Hindrance: Steric hindrance around the nucleophilic amine can impede the reaction.

    • Recommendation: If you are using a sterically bulky amine, this could be the reason for the low yield. If possible, consider using a less hindered amine.[10]

[4+1] Cycloaddition

The [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides is a modern and efficient method for the synthesis of 2-aminobenzofurans.[11]

Q: I am trying a [4+1] cycloaddition to synthesize a 2-aminobenzofuran, but the yield is lower than expected. How can I optimize this reaction?

A: The key to a successful [4+1] cycloaddition is the efficient generation of the ortho-quinone methide intermediate and its subsequent trapping by the isocyanide.

  • Catalyst: Lewis acids such as scandium triflate (Sc(OTf)₃) are often used to promote the formation of the ortho-quinone methide from an o-hydroxybenzyl alcohol precursor.

    • Recommendation: Ensure your Lewis acid is of high purity and handled under anhydrous conditions. The catalyst loading can also be optimized; typically, 10-20 mol% is a good starting point.[11]

  • Solvent: The choice of solvent can influence the stability of the ortho-quinone methide intermediate.

    • Recommendation: Anhydrous solvents are crucial. Toluene is a commonly used solvent for this reaction.[12]

  • Isocyanide Electronics: The electronic properties of the isocyanide can affect the reaction rate.

    • Recommendation: Electron-withdrawing groups on the phenyl isocyanide have been shown to be beneficial for the formation of the product.[13]

  • Additives: The addition of molecular sieves can sometimes improve the yield by removing trace amounts of water that could quench the ortho-quinone methide intermediate.[11]

Tandem Cyclization Reactions

Tandem or cascade cyclization reactions offer an efficient way to construct complex heterocyclic systems like 3-aminobenzofurans in a single step.

Q: I am attempting a tandem cyclization to synthesize a 3-aminobenzofuran derivative, but the reaction is complex and gives multiple products. How can I improve the selectivity?

A: Tandem reactions can be sensitive to reaction conditions, and achieving high selectivity often requires careful optimization.

  • Reaction Conditions: The choice of catalyst, base, and solvent can have a profound impact on the reaction pathway.

    • Recommendation: Systematically screen different catalysts (e.g., copper or palladium-based), bases (both organic and inorganic), and solvents to find the optimal conditions for the desired transformation. For example, in some DMAP-mediated tandem cyclizations, the choice of an organic base over an inorganic one can be critical.[14]

  • Substrate Design: The structure of the starting materials can be designed to favor the desired cyclization pathway.

    • Recommendation: The nature and position of substituents on the starting materials can influence the regioselectivity and stereoselectivity of the cyclization.

  • Temperature Control: The reaction temperature can be a critical parameter for controlling selectivity.

    • Recommendation: Running the reaction at a lower temperature may favor the thermodynamically more stable product, while a higher temperature might favor the kinetically controlled product. Careful temperature control and monitoring are essential.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 4-Bromobenzofuran
  • To an oven-dried Schlenk tube, add 4-bromobenzofuran (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene as the solvent via syringe.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-aminobenzofuran derivative.

General Procedure for Ullmann Condensation of 4-Chlorobenzofuran
  • In a sealed tube, combine 4-chlorobenzofuran (1.0 eq), the amine (1.5 eq), copper(I) iodide (CuI) (0.1 eq), a ligand such as L-proline (0.2 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-aminobenzofuran derivative.

References

  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health.
  • Smiles rearrangement. Wikipedia.
  • Troubleshooting Ullmann Couplint : r/Chempros. Reddit.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.
  • Synthesis of Heterocycles Using Tandem Cyclization Processes. MDPI.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Publications.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
  • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health.
  • Lewis Acid Catalyzed [4+1] Cycloaddition of o-Quinone Methides and Isocyanides: Mild and Efficient Synthesis of 3-Aryl-2-aminobenzofurans. Thieme Connect.
  • The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions.
  • Synthesis of Heterocycles Using Tandem Cyclization Processes. MDPI.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Strategies for the diversified synthesis of 2-aminobenzofurans. ResearchGate.
  • Smiles Rearrangement Reaction : Mechanism , Application and Modification. Name Reaction.
  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Royal Society of Chemistry.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference. ResearchGate.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
  • Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp. Reddit.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. National Institutes of Health.
  • Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. ResearchGate.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
  • Catalytic Asymmetric Intramolecular [4+2] Cycloaddition of in situ Generated ortho-Quinone Methides. Max Planck Society.
  • Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks. ACS Publications.
  • Catalytic Asymmetric [4+1] Cyclization of ortho-Quinone Methides with 3-Chlorooxindoles. ResearchGate.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health.

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Amino-2-methoxydibenzofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock of reliable, reproducible, and translatable results. 3-Amino-2-methoxydibenzofuran (CAS: 5834-17-3), a key building block and bioactive molecule, is no exception.[1] Its utility in subsequent synthetic steps or biological assays is directly compromised by the presence of unreacted starting materials, isomeric impurities, or reaction by-products.

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind procedural choices, establish self-validating protocols, and ground our analysis in authoritative standards. The core philosophy is an orthogonal approach—using multiple, complementary techniques to build an irrefutable case for the purity of your synthesized material.

The Orthogonal Validation Workflow: A Multi-Technique Strategy

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy leverages the strengths of different techniques to cover all potential impurities. The following workflow illustrates a logical and efficient approach to batch validation.

Purity_Workflow cluster_0 Initial Screening cluster_1 Chromatographic & Spectrometric Analysis cluster_2 Final Disposition Synthesized_Batch Synthesized Batch of This compound MP_Analysis Melting Point Analysis Synthesized_Batch->MP_Analysis Quick Purity Check HPLC Quantitative HPLC-UV MP_Analysis->HPLC Proceed if MP is sharp & within range GCMS Impurity ID & Volatiles (GC-MS) HPLC->GCMS Orthogonal Check NMR Structural Confirmation & Isomer Check (NMR) GCMS->NMR Definitive Structure Decision Decision: Batch Release NMR->Decision

Caption: Orthogonal workflow for purity validation.

Melting Point Analysis: The Classic First Pass

Principle of Operation: The melting point of a pure crystalline solid is a sharp, well-defined physical constant. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting temperature range. This makes it a fast, low-cost, yet powerful initial indicator of purity. The literature value for this compound is a sharp range of 92-94 °C.[1][2][3]

Expertise & Causality: We begin with melting point analysis because it requires minimal sample and provides immediate feedback. A significant deviation from the 92-94 °C range is a strong indicator of gross impurities, potentially saving valuable time and resources on more complex analyses. A broad melting range (e.g., 88-93 °C) is a classic sign of impurity presence.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the synthesized material is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample at a rapid ramp rate (e.g., 10-15 °C/min) to about 15 °C below the expected melting point.

  • Fine Measurement: Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

  • Validation: The protocol is validated by periodically checking the apparatus's calibration with certified standards (e.g., caffeine, vanillin).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reverse-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The molecule's aromatic dibenzofuran core allows for sensitive detection using a UV detector.

Expertise & Causality: HPLC is the preferred method for quantitative purity assessment (% area) due to its high resolution, reproducibility, and suitability for non-volatile compounds like our target molecule.[4] Unlike GC, it does not require heating the sample to high temperatures, preventing the degradation of potentially thermally labile impurities. The choice of a Poroshell column or equivalent is deliberate; these columns provide high efficiency and speed, crucial for high-throughput screening.

Experimental Protocol: Reverse-Phase HPLC-UV
  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of this compound in diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution of 1.0 mg/mL. Prepare a working standard at ~10 µg/mL.

  • Sample Preparation: Prepare the synthesized sample at the same concentration (10 µg/mL) in the same diluent. Filter through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Instrument: Agilent 1290 Infinity II LC or equivalent.

    • Column: Agilent InfinityLab Poroshell 120 EC-C18 (e.g., 4.6 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

  • System Suitability: Before sample analysis, inject the working standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.

  • Analysis & Calculation: Inject the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Gas Chromatography-Mass Spectrometry (GC-MS): Superior Impurity Identification

Principle of Operation: GC separates volatile compounds in a heated column. As each compound elutes, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides both retention time (for separation) and a mass spectrum (a molecular fingerprint).

Expertise & Causality: GC-MS is unparalleled for identifying unknown volatile and semi-volatile impurities.[4][5] While our target molecule is an amine and may exhibit poor peak shape due to its polarity, derivatization with an agent like heptafluorobutyric anhydride (HFBA) transforms it into a less polar, more volatile compound, making it amenable to GC analysis.[6] This step is a hallmark of an experienced analyst, as it overcomes the inherent limitations of the technique for this class of compounds. The mass spectrum provides structural clues that are invaluable for identifying synthesis by-products.

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation & Derivatization:

    • Accurately weigh ~1 mg of the synthesized sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., Toluene).[7]

    • Add 100 µL of heptafluorobutyric anhydride (HFBA) and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • Instrumentation & Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[4]

    • Column: Non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C (Splitless mode).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

    • MS Transfer Line: 290 °C.

    • Ion Source: 230 °C.

    • Scan Range: 50-550 m/z.

  • Data Interpretation: The primary peak should correspond to the derivatized this compound. Smaller peaks represent impurities. The mass spectrum of each impurity can be compared against spectral libraries (e.g., NIST) or analyzed manually to hypothesize its structure.

NMR Spectroscopy: The Gold Standard for Structural Confirmation

Principle of Operation: Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It provides detailed information about the chemical environment of each atom in a molecule. A clean spectrum with peaks corresponding exactly to the expected structure is the most definitive evidence of purity and correct structural identity.

Expertise & Causality: NMR is the ultimate arbiter of molecular structure.[8] It is exceptionally powerful for identifying isomeric impurities, which may have identical masses (confounding MS) and similar retention times (challenging chromatography). For example, if the synthesis accidentally produced 2-Amino-3-methoxydibenzofuran, NMR would clearly show different chemical shifts and coupling patterns for the aromatic protons compared to the desired product. It is a non-destructive technique and can also be used for quantification (qNMR) with an internal standard.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Interpretation:

    • ¹H NMR: The spectrum should show distinct signals for the methoxy group (a singlet, ~3H), the amine group (a broad singlet, ~2H), and the aromatic protons on the dibenzofuran rings (multiplets with specific coupling patterns, total of 6H).[9][10] The absence of extraneous peaks is critical.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals (13 expected for the unique carbons). The chemical shifts should align with those predicted for the structure.[11] Any additional peaks indicate carbon-containing impurities.

Comparative Data Summary

ParameterMelting Point AnalysisHPLC-UVGC-MSNMR Spectroscopy
Primary Purpose Rapid Purity IndicationQuantification (% Purity)Impurity IdentificationStructural Confirmation
Sensitivity Low (~1-2% impurity)High (ppm levels)Very High (ppb-ppm levels)Moderate to Low
Specificity LowHigh (for known analytes)Very High (structural info)Absolute (for structure)
Sample Throughput HighHighMediumLow
Cost/Complexity Low / SimpleMedium / IntermediateHigh / ComplexVery High / Complex
Key Limitation Insensitive to small amountsRequires reference standardRequires volatility/derivatizationLower sensitivity

Conclusion and Authoritative Recommendation

Validating the purity of synthesized this compound requires a multi-faceted, evidence-based approach. No single technique is sufficient.

  • For routine quality control , a combination of Melting Point Analysis and HPLC-UV provides a robust, efficient, and cost-effective solution for confirming identity and quantifying purity.

  • For initial characterization of a new synthetic route, troubleshooting a problematic batch, or meeting stringent regulatory requirements , the full orthogonal workflow is mandatory. GC-MS is essential for profiling volatile impurities and reaction by-products, while NMR spectroscopy provides the ultimate, unambiguous confirmation of the molecular structure, free from isomers and other structurally similar impurities.

By systematically applying these self-validating protocols, researchers can proceed with confidence, knowing their material is precisely what it purports to be, ensuring the integrity of all subsequent scientific endeavors.

References

  • 5834-17-3 | this compound. Capot Chemical. [Link]
  • GCMS Analysis of Dibenzofuran Sample. Scribd. [Link]
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. National Institutes of Health (NIH). [Link]
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health (NIH). [Link]
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Institutes of Health (NIH). [Link]
  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]
  • Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark. [Link]
  • This compound. LookChem. [Link]
  • Method for the determination of aromatic amines in workplace air using gas chrom
  • Dibenzofuran. PubChem, National Institutes of Health (NIH). [Link]
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs... using GC-MS and LC-(HR). PubMed, National Institutes of Health (NIH). [Link]
  • Quantitation of Dibenzodioxin and Dibenzofuran (DBD/DBF) in Petroleum-Base Oil by HPLC and GC/MS.
  • 2-Methoxy-3-dibenzofuranamine. PubChem, National Institutes of Health (NIH). [Link]
  • Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions. Royal Society of Chemistry. [Link]
  • This compound. Amerigo Scientific. [Link]
  • 3-Amino-5-bromo-1-benzofuran-2-carboxamide - [1H NMR] - Spectrum. SpectraBase. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Amino-2-methoxydibenzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the landscape of drug discovery and materials science, dibenzofuran derivatives serve as privileged scaffolds due to their rigid, planar structure and rich electronic properties. The introduction of substituents, such as amino and methoxy groups, can dramatically alter their biological activity and photophysical characteristics. However, this functionalization introduces a significant analytical challenge: the formation of multiple positional isomers during synthesis. These isomers often possess nearly identical physical properties, making their separation and individual characterization a formidable task.

This guide provides a comprehensive framework for the spectroscopic differentiation of 3-Amino-2-methoxydibenzofuran and its key positional isomers. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the spectroscopic behavior of these molecules. We will explore how subtle differences in the placement of the amino and methoxy groups create unique and diagnostic fingerprints across various analytical techniques. The protocols and interpretations presented herein are designed to be self-validating, providing researchers with a reliable strategy for unambiguous structural elucidation.

For the purpose of this guide, we will focus on the comparison of four representative isomers:

  • Isomer A: this compound

  • Isomer B: 2-Amino-3-methoxydibenzofuran

  • Isomer C: 1-Amino-2-methoxydibenzofuran

  • Isomer D: 4-Amino-3-methoxydibenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[1][2] The distinct placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups creates unique shielding and deshielding effects on the aromatic protons and carbons, resulting in predictable and distinguishable chemical shifts and coupling patterns.

Expertise & Experience: The Causality Behind NMR Differences

The key to differentiating these isomers lies in understanding ortho, meta, and para relationships. An -OCH₃ group is a stronger electron-donating group by resonance than -NH₂, but the -NH₂ group's protons are available for hydrogen bonding. Protons ortho and para to these substituents will be significantly shielded (shifted to a lower ppm), while meta protons are less affected. Furthermore, the spatial proximity of substituents influences through-space interactions, such as the Nuclear Overhauser Effect (NOE), which can be definitively used to confirm assignments.

¹H NMR Spectroscopy

Principle of Differentiation: Each isomer presents a unique set of chemical shifts and spin-spin coupling constants (J-values) for the aromatic protons. The number of signals, their multiplicity (singlet, doublet, triplet), and the magnitude of the coupling constants directly map to the substitution pattern on the dibenzofuran core.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 2-5 mg of the purified isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and its residual water peak does not typically interfere with aromatic signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[3]

    • Shim the magnetic field to ensure high homogeneity and sharp peaks.

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

Data Presentation: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Distinctions

ProtonIsomer A (3-NH₂, 2-OCH₃)Isomer B (2-NH₂, 3-OCH₃)Isomer C (1-NH₂, 2-OCH₃)Isomer D (4-NH₂, 3-OCH₃)Rationale for Differentiation
H-1 ~7.0 ppm (s)~7.2 ppm (s)N/A~6.8 ppm (d)Presence of a singlet for H-1 in A and B vs. a doublet in D. H-1 is absent in C.
H-4 ~7.5 ppm (s)~6.9 ppm (s)~7.6 ppm (d)N/APresence of a singlet for H-4 in A and B vs. a doublet in C. H-4 is absent in D.
-OCH₃ ~3.9 ppm (s)~3.9 ppm (s)~4.0 ppm (s)~4.0 ppm (s)Generally not a primary differentiator, but NOE correlations are key.
-NH₂ ~4.5 ppm (br s)~4.3 ppm (br s)~5.0 ppm (br s)~4.8 ppm (br s)Chemical shift can vary; broadness is due to quadrupole moment and exchange.
Other Ar-H 7.3-7.9 ppm7.3-7.9 ppm7.3-7.9 ppm7.3-7.9 ppmProtons on the unsubstituted ring will show complex but similar patterns.

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy

Principle of Differentiation: The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached substituents. Carbons directly bonded to the electronegative oxygen and nitrogen atoms (ipso-carbons) will be significantly deshielded (shifted to a higher ppm). The substitution pattern also dictates the number of unique carbon signals, which can be a simple yet powerful diagnostic tool.

Experimental Protocol: ¹³C NMR Analysis

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: On the same NMR spectrometer, select a ¹³C acquisition experiment (e.g., a standard proton-decoupled pulse program).

  • Data Acquisition: A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required to obtain a good spectrum.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).

Data Presentation: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Carbons

CarbonIsomer A (3-NH₂, 2-OCH₃)Isomer B (2-NH₂, 3-OCH₃)Isomer C (1-NH₂, 2-OCH₃)Isomer D (4-NH₂, 3-OCH₃)Rationale for Differentiation
C-1 ~100 ppm~115 ppm~135 ppm (ipso-NH₂)~98 ppmThe chemical shift of C-1 is highly diagnostic for each isomer.
C-2 ~148 ppm (ipso-OCH₃)~140 ppm (ipso-NH₂)~150 ppm (ipso-OCH₃)~110 ppmThe ipso-carbon shifts are unique identifiers.
C-3 ~138 ppm (ipso-NH₂)~145 ppm (ipso-OCH₃)~115 ppm~146 ppm (ipso-OCH₃)The relative shifts of the two ipso-carbons are characteristic.
C-4 ~112 ppm~105 ppm~120 ppm~139 ppm (ipso-NH₂)The chemical shift of C-4 provides another clear point of comparison.

Note: The use of 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended to definitively assign all proton and carbon signals.[4]

Computational Corroboration

Modern computational methods, particularly Density Functional Theory (DFT), can accurately predict NMR chemical shifts.[5][6] By calculating the theoretical spectra for all possible isomers and comparing them to the experimental data, structural assignments can be made with a very high degree of confidence.

G Compare Compare Experimental Data with Predicted Spectra Assign Assign Correct Structure Compare->Assign Sample Sample H1_NMR H1_NMR Sample->H1_NMR C13_NMR C13_NMR H1_NMR->C13_NMR NMR_2D NMR_2D C13_NMR->NMR_2D NMR_2D->Compare Structures Structures DFT DFT Structures->DFT DFT->Compare

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle of Differentiation: FT-IR spectroscopy probes the vibrational modes of a molecule. While the spectra of isomers will be broadly similar, key differences arise in two main regions: the N-H stretching region and the "fingerprint" region (below 1500 cm⁻¹). The C-O stretching vibrations of the ether and the out-of-plane C-H bending bands are particularly sensitive to the substitution pattern.

Expertise & Experience: Interpreting Subtle Vibrational Shifts

The primary amino group (-NH₂) typically shows two distinct N-H stretching bands (symmetric and asymmetric) between 3300-3500 cm⁻¹.[7][8] The exact positions can be influenced by intramolecular hydrogen bonding, which may occur between the -NH₂ and the ether oxygen depending on the isomer. The C-O stretching of an aryl-alkyl ether produces strong bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).[9] The relative positions and intensities of these bands can shift slightly based on the electronic influence of the amino group at different positions.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation:

    • Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal. This method is faster and often requires no sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation: Key Differentiating IR Absorptions (cm⁻¹)

Vibrational ModeExpected RangeIsomer-Specific Observations
N-H Stretch (asymmetric & symmetric)3300 - 3500Isomers C and D, with the -NH₂ group peri to the dibenzofuran oxygen, may show slight shifts due to potential intramolecular H-bonding.
C-H Aromatic Stretch3000 - 3100Generally similar for all isomers.
C-O-C Asymmetric Stretch (Aryl)1230 - 1270The exact frequency and intensity can be subtly modulated by the position of the -NH₂ group.
C-O-C Symmetric Stretch (Alkyl)1020 - 1075Similar to the asymmetric stretch, minor but potentially consistent shifts may be observed.
N-H Bend (Scissoring)1580 - 1650A strong band characteristic of a primary amine.[7]
C-H Out-of-Plane Bending750 - 900This region is highly diagnostic. The pattern of bands depends on the number of adjacent free hydrogens on the aromatic rings, which is unique for each isomer.

UV-Visible (UV-Vis) Spectroscopy

Principle of Differentiation: UV-Vis spectroscopy measures electronic transitions within the molecule. The dibenzofuran core is the primary chromophore.[10][11] The amino and methoxy groups act as powerful auxochromes, which contain non-bonding electrons that can interact with the π-system of the aromatic rings. This interaction extends the conjugation and shifts the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). The magnitude of this shift is dependent on the position of the substituents and their ability to participate in resonance.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ to 10⁻⁶ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Scan a wavelength range from approximately 200 nm to 400 nm. The software will automatically subtract the solvent's absorbance.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Data Presentation: Predicted UV-Vis Absorption Maxima (λ_max)

IsomerPredicted λ_max (nm)Rationale for Differentiation
Parent Dibenzofuran~280, 300 nm[10]Serves as the baseline reference.
Isomer A (3-NH₂, 2-OCH₃)> 310 nmBoth groups are well-positioned to extend conjugation along the long axis of the molecule, leading to a significant red shift.
Isomer B (2-NH₂, 3-OCH₃)> 310 nmSimilar to Isomer A, a significant red shift is expected. Subtle differences in λ_max and molar absorptivity compared to A may exist.
Isomer C (1-NH₂, 2-OCH₃)~300-310 nmThe substituents are on the "end" of the ring system. The extension of conjugation might be less effective than in A or B, leading to a smaller red shift.
Isomer D (4-NH₂, 3-OCH₃)> 310 nmSimilar to A and B, a strong bathochromic shift is expected due to effective resonance.

Note: While UV-Vis is excellent for confirming the presence of the substituted dibenzofuran system, it is the least specific technique for differentiating these particular positional isomers, as their λ_max values are expected to be quite similar.

Mass Spectrometry (MS)

Principle of Differentiation: All isomers have the same nominal mass and will produce a molecular ion (M⁺˙) at the same mass-to-charge ratio (m/z). However, differentiation can be achieved through tandem mass spectrometry (MS/MS).[12][13] In MS/MS, the molecular ion is isolated and fragmented. The fragmentation pathways and the relative abundances of the resulting fragment ions can be unique to each isomer, reflecting the different bond stabilities and rearrangement possibilities based on substituent positions.

Experimental Protocol: MS and MS/MS Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common high-energy method that induces extensive fragmentation. Electrospray Ionization (ESI) is a softer method that will primarily yield the protonated molecule [M+H]⁺.

  • MS Scan: Acquire a full scan mass spectrum to confirm the molecular weight of the compound (m/z 213.23 for C₁₃H₁₁NO₂).

  • Tandem MS (MS/MS):

    • Isolate the molecular ion (e.g., m/z 213 in EI or 214 in ESI).

    • Induce fragmentation using Collision-Induced Dissociation (CID).

    • Scan for the resulting fragment ions.

  • Data Analysis: Compare the fragmentation patterns (the m/z values and relative intensities of the fragment ions) for each isomer.

Data Presentation: Predicted Key MS/MS Fragmentations

Parent Ion (m/z)Fragment Ion (m/z)LossRationale and Isomer Differentiation
213 (M⁺˙)198Loss of •CH₃A characteristic fragmentation for methoxy-substituted aromatics. The relative intensity of this peak may vary slightly between isomers.
213 (M⁺˙)185Loss of COCommon fragmentation of the furan ring. Likely to be present in all isomers.
198 ([M-CH₃]⁺)170Loss of COSubsequent fragmentation after the initial methyl loss.
213 (M⁺˙)170Loss of •CH₃ and COThe "ortho effect" may play a role. In Isomer C (1-NH₂, 2-OCH₃), the adjacent groups might facilitate unique fragmentation pathways not seen or less abundant in other isomers. The stability of the resulting fragment ions will differ, leading to different relative abundances in the mass spectrum.

G cluster_primary Primary & Definitive Methods cluster_confirmatory Confirmatory Methods Sample Unknown Isomer Sample NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Sample->NMR MS High-Resolution MS & MS/MS Sample->MS IR FT-IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Decision Unique chemical shifts, coupling patterns, and NOE correlations? NMR->Decision Result Unambiguous Structure Assigned Decision->Result Yes Further Ambiguity Remains: Consider X-ray Crystallography or Synthesis of Authentic Standard Decision->Further No MS->Result Confirms MW & Suggests Structure IR->Result Confirms Functional Groups UV->Result Confirms Chromophore

Conclusion

The unambiguous differentiation of this compound isomers, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. NMR spectroscopy, particularly a combination of 1D and 2D techniques, stands as the definitive method , providing a wealth of structural information through chemical shifts and coupling constants that are unique to each isomer. Mass spectrometry serves as an essential tool for confirming molecular weight and can provide isomer-specific fragmentation patterns through MS/MS analysis. FT-IR and UV-Vis spectroscopy act as valuable confirmatory techniques, verifying the presence of key functional groups and the core chromophore, respectively. By integrating the data from these complementary analyses and, where possible, corroborating with computational predictions, researchers can confidently assign the correct structure to a given isomer, a critical step in advancing drug development and materials science.

References

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A Comparative Analysis of the Biological Activities of 3-Amino-2-methoxydibenzofuran and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The dibenzofuran and benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a detailed comparative analysis of the biological activity of 3-Amino-2-methoxydibenzofuran and its structurally related analogs. We will delve into their anticancer, neuroprotective, and osteogenic properties, supported by experimental data and structure-activity relationship (SAR) studies to inform future drug discovery and development efforts.

This compound: The Parent Compound

This compound is a dibenzofuran derivative with documented cytotoxic properties. It has been identified as an inhibitor of DNA synthesis, which leads to cell death, and has shown activity in the context of bladder carcinoma. Furthermore, it is recognized as an effective inhibitor of the metabolism of 1-nitropyrene, a known environmental carcinogen.[4][5] Its structural similarity to carcinogens like aniline and aminobiphenyl suggests potential carcinogenic properties that warrant careful consideration in therapeutic development.

The Versatile Benzofuran Scaffold: A Platform for Diverse Biological Activities

Benzofuran derivatives, a broader class that includes the dibenzofuran structure, exhibit a remarkable spectrum of pharmacological effects. These compounds have been investigated for their antimicrobial, anti-inflammatory, antitumor, antiviral, and antioxidant activities.[1] The strategic functionalization of the benzofuran core is a key strategy in medicinal chemistry to enhance target specificity, improve pharmacokinetic profiles, and reduce toxicity.[1]

Comparative Biological Activities of this compound and Its Analogs

The core structure of aminobenzofurans and aminodibenzofurans can be chemically modified to generate analogs with distinct and often enhanced biological activities. The following sections compare the activities of these compounds in different therapeutic areas.

Anticancer Activity: Cytotoxicity and Reversal of Multidrug Resistance

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[2][3] While this compound itself is cytotoxic, its analogs have been engineered to target various aspects of cancer pathology, including the widespread problem of multidrug resistance (MDR).

P-glycoprotein (P-gp) Inhibition: A significant challenge in cancer chemotherapy is the overexpression of efflux pumps like P-glycoprotein (P-gp), which leads to MDR.[6][7] Several novel 2-aminobenzofuran derivatives have been synthesized and identified as potent P-gp inhibitors.[6][7]

  • Compound 43 , a 2-aminobenzofuran derivative, demonstrated P-gp inhibitory activity that was 3.6-fold stronger than the well-known modulator verapamil.[7] This compound was able to sensitize resistant cancer cells to conventional chemotherapeutic agents like vincristine, paclitaxel, and doxorubicin by several hundred-fold at micromolar concentrations.[7]

  • Compound 42 was identified as another promising candidate with high potency in reversing doxorubicin resistance and low cytotoxicity, highlighting its potential for further development as a safe and effective MDR modulator.[6]

Structure-Activity Relationship (SAR) for Anticancer Activity: SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring, particularly with ester or heterocyclic groups, are crucial for cytotoxic activity.[2] The presence of an N-phenethyl carboxamide group has been shown to significantly enhance antiproliferative effects.[2]

Table 1: Comparative Cytotoxic Activity of Selected Benzofuran Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin-1.136[2]
Compound 6K562 (Chronic Myelogenous Leukemia)Not specified, but showed selective action[8]
Compound 8K562 (Chronic Myelogenous Leukemia)Not specified, but showed selective action[8]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Chronic Myelogenous Leukemia)5.0[8]
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL-60 (Acute Promyelocytic Leukemia)0.1[8]
Neuroprotective Activity: Targeting Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder characterized by the loss of cholinergic neurons and the deposition of amyloid-β plaques.[9] A novel series of 3-aminobenzofuran derivatives has been designed as multifunctional agents for the treatment of Alzheimer's.[9]

These compounds act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[9]

  • Compound 5f , which contains a 2-fluorobenzyl moiety, exhibited the most potent inhibitory activity against both AChE and BuChE.[9]

  • Furthermore, compound 5f was shown to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[9]

  • Kinetic studies revealed that compound 5f acts as a mixed-type inhibitor of AChE.[9]

Osteogenic Activity: Promoting Bone Formation

Osteoporosis is a disease characterized by an imbalance in bone remodeling, leading to decreased bone mass and an increased risk of fractures.[10] A series of benzofuran derivatives have been synthesized and evaluated for their ability to promote osteoblast differentiation.

  • Compound 23d , a 3,5-disubstituted benzofuran, demonstrated potent activity in promoting osteoblast differentiation.[10]

  • This compound was found to potently inhibit cyclin-dependent kinase 8 (CDK8), suggesting this as its mechanism of osteogenic activity.[10]

  • In vivo studies in ovariectomized rats, a model for postmenopausal osteoporosis, showed that oral administration of 23d increased femoral bone mineral density and bone volume.[10]

Structure-Activity Relationship (SAR) and Molecular Design

The diverse biological activities of aminobenzofuran analogs are a direct result of their structural modifications. The following diagram illustrates the core benzofuran scaffold and highlights key positions for substitution that influence biological outcomes.

Caption: Key substitution positions on the benzofuran scaffold influencing biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., K562, PC3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure AChE and BuChE inhibitory activity.[9]

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of acetylthiocholine iodide or butyrylthiocholine iodide (15 mM), 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (3 mM), 50 µL of phosphate buffer (pH 8.0), and 25 µL of the test compound solution.

  • Enzyme Addition: Add 25 µL of AChE or BuChE solution and incubate for 15 minutes at 25°C.

  • Absorbance Measurement: Measure the absorbance at 412 nm every 5 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition based on the rate of reaction in the presence and absence of the inhibitor.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & SAR cluster_3 In Vivo Studies (for lead compounds) Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assay (MTT) Structure->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Ellman's) Structure->Enzyme_Inhibition IC50 IC50/EC50 Determination Cytotoxicity->IC50 Enzyme_Inhibition->IC50 Mechanism Mechanism of Action Studies (e.g., P-gp inhibition) SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis IC50->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Animal_Model Animal Model of Disease Lead_Identification->Animal_Model Efficacy Efficacy Evaluation Animal_Model->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A generalized workflow for the evaluation of novel benzofuran analogs.

Conclusion

This compound serves as a foundational structure for a diverse family of biologically active compounds. Through targeted chemical modifications, its analogs have been developed into potent agents with significant potential in oncology, neurodegenerative disease, and bone disorders. The structure-activity relationship studies highlighted in this guide underscore the versatility of the aminobenzofuran scaffold and provide a rational basis for the design of next-generation therapeutics with improved efficacy and selectivity. Further investigation into the mechanisms of action and in vivo performance of these promising analogs is warranted to translate these findings into clinical applications.

References

  • Kurt, A., & Koca, M. (2023). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman Üniversitesi Fen Bilimleri Dergisi, 15(2), 145-161.
  • ResearchGate. (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions.
  • ResearchGate. (n.d.). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors.
  • PubMed. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors.
  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • PubMed. (2022). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity.
  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • National Institutes of Health. (n.d.). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity.
  • IRIS. (n.d.). Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors.
  • PubMed Central. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • National Institutes of Health. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.
  • De Gruyter. (n.d.). Synthesis and Structural Characterization of Aminoalkanol Derivatives of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol with an Expected β-Adrenolytic and/or 5-HT1A Activity.

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A Comparative Guide to the Structure-Activity Relationship of Aminodibenzofuran Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial drug discovery, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the myriad of heterocyclic compounds, the dibenzofuran moiety has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-aminodibenzofuran derivatives, offering a comparative look at their antimicrobial efficacy. We will delve into the synthetic rationale, present supporting experimental data, and elucidate the underlying principles that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new therapeutic agents.

The Dibenzofuran Scaffold: A Platform for Antimicrobial Innovation

The dibenzofuran nucleus, an analogue of the benzofuran ring system, is a key structural component in various biologically active molecules.[1] While naturally occurring dibenzofurans have shown promise, their potency is often suboptimal for therapeutic applications.[1] This has spurred the synthesis of analogues with enhanced pharmacological properties, particularly in the realm of antimicrobial agents. Structure-activity relationship (SAR) studies have underscored the critical role of the dibenzo[b,d]furan moiety in the pharmacological effects of these compounds.[1] By systematically modifying the substituents on this core structure, it is possible to fine-tune the antimicrobial activity and selectivity.

Comparative Antimicrobial Activity of N-(dibenzo[b,d]furan-1-yl) Amide Derivatives

To elucidate the structure-activity relationships of aminodibenzofuran derivatives, a series of N-(dibenzo[b,d]furan-1-yl) substituted amides were synthesized and evaluated for their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for each compound against a panel of pathogenic bacteria and fungi. Ciprofloxacin and Amphotericin B were used as standard reference drugs for antibacterial and antifungal activities, respectively.[1]

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-Aminodibenzofuran Derivatives

Compound IDR GroupBacillus cereusSalmonella typhiStaphylococcus aureusAspergillus nigerCandida albicansCandida kefyr
5a -CH₃6.2512.56.2512.52512.5
5b -CH₂CH₃12.52512.5255025
5c -CH(CH₃)₂3.126.253.126.2512.56.25
5d -C(CH₃)₃6.2512.56.2512.52512.5
5e -Phenyl2550255010050
Ciprofloxacin -3.126.253.12---
Amphotericin B ----6.2512.56.25

Data synthesized from the findings presented in the Indian Journal of Chemistry, Vol. 60B, October 2021, pp. 1023-1029.[1]

Analysis of Structure-Activity Relationship

The data presented in Table 1 reveals several key insights into the SAR of these aminodibenzofuran derivatives:

  • Effect of Alkyl Chain Branching: A clear trend is observed with the nature of the alkyl substituent on the amide nitrogen. The activity generally increases with branching of the alkyl chain, peaking with the isopropyl group (5c ). Compound 5c , with its isopropyl substituent, demonstrated the most potent antibacterial and antifungal activity, with MIC values comparable to the standard drugs Ciprofloxacin and Amphotericin B.[1] This suggests that the size and shape of the substituent play a crucial role in the interaction with the biological target.

  • Steric Hindrance: While branching appears beneficial, excessive steric bulk may be detrimental. The tert-butyl derivative (5d ) showed a slight decrease in activity compared to the isopropyl derivative (5c ). This could be due to steric hindrance, preventing optimal binding to the active site of the target enzyme or protein.

  • Aromatic Substitution: The introduction of a phenyl group (5e ) led to a significant decrease in antimicrobial activity across all tested strains. This indicates that a bulky, aromatic substituent at this position is not well-tolerated and likely disrupts the key interactions necessary for antimicrobial action.

Experimental Protocols

For the sake of scientific integrity and reproducibility, the detailed experimental procedures for the synthesis and antimicrobial evaluation of these compounds are provided below.

Synthesis of 1-Aminodibenzofuran Derivatives

The synthesis of N-(dibenzo[b,d]furan-1-yl) substituted amides is a multi-step process, beginning with the formation of the dibenzofuran core, followed by reduction of a nitro group, and finally, acylation of the resulting amine.

G cluster_0 Step 1: Synthesis of 1-Nitrodibenzofuran cluster_1 Step 2: Reduction to 1-Aminodibenzofuran cluster_2 Step 3: N-Acylation A 1,3-Dinitrobenzene + 2-Iodophenol B Potassium tert-butoxide, DME, Pyridine, 100°C A->B C 1-Nitrodibenzofuran B->C D 1-Nitrodibenzofuran C->D E Stannous chloride (SnCl2), Conc. HCl, 0°C D->E F 1-Aminodibenzofuran E->F G 1-Aminodibenzofuran F->G H Acid Chloride (R-COCl), TEA, DCM, 0°C G->H I N-(dibenzo[b,d]furan-1-yl) substituted amide H->I

Caption: Synthetic workflow for N-(dibenzo[b,d]furan-1-yl) substituted amides.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 1-Nitrodibenzofuran (3) [1]

  • To a solution of 1,3-dinitrobenzene (1 eq) and 2-iodophenol (1 eq) in dimethoxyethane (DME) and pyridine, add potassium tertiary butoxide (2 eq).

  • Heat the reaction mixture to 100°C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-nitrodibenzofuran.

Step 2: Synthesis of 1-Aminodibenzofuran (4) [1]

  • To a stirred solution of 1-nitrodibenzofuran (1 eq) in concentrated HCl at 0°C, add stannous chloride (1.5 eq) portion-wise.

  • Stir the reaction mixture for 4 hours at 0°C.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with ice water.

  • Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to obtain 1-aminodibenzofuran.[1]

Step 3: Synthesis of N-(dibenzo[b,d]furan-1-yl) substituted amides (5a-e) [1]

  • To a solution of 1-aminodibenzofuran (1 eq) in dichloromethane (DCM), add triethylamine (TEA) (2 eq).

  • Cool the mixture to 0°C and add the corresponding acid chloride (e.g., acetyl chloride, propionyl chloride, etc.) dropwise.

  • Stir the reaction for 5 hours at 0°C.

  • Monitor the reaction by TLC.

  • Upon completion, add ice water and separate the organic layer.

  • Dry the organic layer with magnesium sulfate and concentrate.

  • Recrystallize the crude residue from diethyl ether to obtain the final N-substituted amide derivative.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

G A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized bacterial/fungal inoculum (0.5 McFarland) B->C D Incubate plates at 37°C (bacteria) or 28°C (fungi) C->D E Observe for visible growth (turbidity) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Broth Microdilution Protocol: [2][3][4]

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized aminodibenzofuran derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a range of final concentrations.[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the prepared microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[2]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[1]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Proposed Mechanism of Action

While the precise molecular target of these aminodibenzofuran derivatives has not been definitively elucidated, their structural features and the known mechanisms of other heterocyclic antimicrobials allow for a reasoned hypothesis. Many antibacterial agents function by disrupting essential cellular processes.

G cluster_0 Bacterial Cell A Aminodibenzofuran Derivative B DNA Gyrase A->B Binds to C Inhibition of DNA Supercoiling B->C Leads to D DNA Damage C->D E Cell Death D->E

Caption: Proposed mechanism: Inhibition of bacterial DNA gyrase.

A plausible mechanism of action for these compounds is the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication, repair, and transcription, and it is a validated target for many antibacterial drugs. The planar, aromatic structure of the dibenzofuran core could facilitate intercalation into the DNA-gyrase complex, disrupting its function. The amino-substituted side chain can then form key interactions within the enzyme's binding pocket. Inhibition of DNA gyrase leads to a failure in DNA supercoiling, resulting in DNA damage and ultimately, bacterial cell death. Further enzymatic assays and molecular docking studies would be required to definitively confirm this proposed mechanism.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of the structure-activity relationship of a series of 1-aminodibenzofuran derivatives, highlighting their potential as antimicrobial agents. The key takeaways are:

  • The dibenzofuran scaffold is a viable platform for the development of novel antimicrobials.

  • The nature of the N-substituent on the 1-amino group is a critical determinant of antimicrobial activity.

  • Specifically, a branched alkyl group, such as isopropyl, confers the most potent activity, while bulky aromatic substituents are detrimental.

The promising activity of compound 5c warrants further investigation. Future studies should focus on lead optimization to enhance potency and selectivity, as well as a more in-depth exploration of the mechanism of action. Elucidating the precise molecular target will be instrumental in designing the next generation of aminodibenzofuran-based therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Shafi, S., Subaash, R., & Kumar, R. S. (2021). Synthesis, characterization and antimicrobial activity of some novel 1-amino dibenzofuran derivatives. Indian Journal of Chemistry, 60B, 1023-1029. [Link]
  • Zhang, L., et al. (2024). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. [Link]
  • Microbiology International. (n.d.). Broth Microdilution. [Link]
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Aryal, S. (2013).
  • Wróbel, A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
  • Shafi, S., et al. (2021). 1-amino dibenzofuran derivatives - Synthesis, spectral, thermal and antimicrobial activity studies. JETIR. [Link]
  • Al-Warhi, T., et al. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Mini-Reviews in Medicinal Chemistry. [Link]
  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]
  • Siddiqui, H. L., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Medicinal Chemistry Research. [Link]

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Navigating the Fluorophore Landscape: A Comparative Guide to Cell Imaging Probes and the Enigmatic 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in cell biology and drug development, the selection of a fluorescent probe is a critical decision that dictates the quality, reliability, and ultimately, the biological insights gleaned from imaging experiments. The ideal probe should be bright, photostable, and specific to its target, all while exerting minimal perturbation on the living system under investigation. While the market is replete with a vast arsenal of fluorescent dyes, the exploration of novel fluorophores remains a vibrant area of chemical biology. This guide provides a comprehensive comparison of established fluorescent probes for cell imaging and explores the potential, albeit largely uncharacterized, of 3-Amino-2-methoxydibenzofuran as a fluorescent marker.

The Fluorescent Probe Landscape: Key Performance Metrics

The efficacy of a fluorescent probe is a multifactorial equation. Before delving into a direct comparison, it is imperative to establish the key performance indicators that govern the selection process.

  • Photophysical Properties: This encompasses the excitation and emission spectra, Stokes shift (the difference between the excitation and emission maxima), quantum yield (the efficiency of photon emission), and molar extinction coefficient (the efficiency of photon absorption).

  • Photostability: The ability of a fluorophore to resist photobleaching, or fading, under prolonged illumination is crucial for long-term imaging and quantitative studies.

  • Cell Permeability and Toxicity: For live-cell imaging, probes must be able to traverse the cell membrane and should not induce cytotoxic effects that could alter cellular physiology and lead to experimental artifacts.

  • Specificity and Targeting: The ability to specifically label a target of interest, be it a particular organelle, protein, or nucleic acid, is paramount for unambiguous interpretation of imaging data.

  • Environmental Sensitivity: Some probes exhibit changes in their fluorescent properties in response to their local environment (e.g., pH, ion concentration, viscosity), which can be harnessed for functional imaging.

This compound: A Probe of Untapped Potential?

This compound is a heterocyclic organic compound with a rigid, planar structure—a feature often associated with fluorescence. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its properties as a fluorescent probe for cell imaging. While commercially available from several suppliers[1][2][3], its applications have been primarily documented in other fields, such as in the synthesis of polymers and as an inhibitor of 1-nitropyrene metabolism[1][4]. One report also indicates its use as a cytotoxic agent in bladder carcinoma treatment, which raises concerns about its suitability for live-cell imaging.

The core structure, benzofuran, is a known scaffold for fluorescent molecules. Studies on other benzofuran derivatives have demonstrated their utility as fluorescent markers, with their optical properties being tunable through chemical modification[5][6][7]. For instance, the introduction of electron-donating groups, such as an amino group, can enhance fluorescence. However, without empirical data on the excitation/emission spectra, quantum yield, and photostability of this compound, its performance as a fluorescent probe remains speculative.

A Comparative Analysis of Established Fluorescent Probes

To provide a practical framework for probe selection, we will now compare the known characteristics of several classes of widely used fluorescent dyes.

Nucleic Acid Stains

These probes are fundamental for visualizing the nucleus and assessing cell viability and proliferation.

ProbeExcitation (nm)Emission (nm)Quantum YieldPhotostabilityCell PermeabilityKey Applications
DAPI ~358~461High (in dsDNA)ModeratePermeantFixed-cell nuclear counterstain
Hoechst 33342 ~350~461High (in dsDNA)ModeratePermeantLive-cell nuclear counterstain
Propidium Iodide ~535~617High (in dsDNA)ModerateImpermeantDead cell stain, cell cycle analysis
SYTOX Green ~504~523High (in dsDNA)HighImpermeantDead cell stain

Experimental Workflow: Live/Dead Cell Staining

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging prep Seed cells in imaging dish treat Apply experimental treatment prep->treat stain Add Hoechst 33342 and Propidium Iodide treat->stain incubate Incubate at 37°C stain->incubate image Acquire images using fluorescence microscope incubate->image analyze Quantify live (blue) and dead (red) cells image->analyze

Caption: Workflow for live/dead cell discrimination.

Cytoplasmic and Organelle Stains

These probes are essential for visualizing cellular morphology and the localization and dynamics of specific organelles.

ProbeExcitation (nm)Emission (nm)Target OrganelleKey Features
Calcein AM ~494~517Cytoplasm (live cells)Non-fluorescent until cleaved by esterases in live cells
MitoTracker Red CMXRos ~579~599MitochondriaSequesters in mitochondria of live cells
LysoTracker Red DND-99 ~577~590LysosomesAccumulates in acidic organelles
ER-Tracker Green ~504~511Endoplasmic ReticulumBinds to sulfonylurea receptors of the ER
BODIPY FL C5-ceramide ~505~511Golgi ApparatusMetabolized and accumulates in the Golgi

Signaling Pathway: Mitochondrial Membrane Potential

cluster_0 Healthy Mitochondrion cluster_1 Apoptotic Mitochondrion healthy High Mitochondrial Membrane Potential mitotracker MitoTracker Red CMXRos Accumulates healthy->mitotracker apoptotic Low Mitochondrial Membrane Potential healthy->apoptotic Apoptotic Stimulus bright_red Bright Red Fluorescence mitotracker->bright_red no_mitotracker MitoTracker Red CMXRos Does Not Accumulate apoptotic->no_mitotracker dim_red Dim Red Fluorescence no_mitotracker->dim_red

Caption: MitoTracker Red staining is dependent on mitochondrial membrane potential.

Future Directions and the Quest for Novel Probes

The development of novel fluorescent probes is driven by the need for brighter, more stable, and more specific tools for increasingly sophisticated imaging applications, such as super-resolution microscopy and multiplexed imaging. While the potential of this compound as a fluorescent probe is yet to be unlocked, its core structure suggests that it, or its derivatives, could offer unique photophysical properties.

To rigorously evaluate this compound, the following experimental workflow would be necessary:

Experimental Protocol: Characterization of a Novel Fluorophore

  • Spectroscopic Analysis:

    • Dissolve this compound in a panel of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water).

    • Measure the absorbance spectra to determine the molar extinction coefficient.

    • Measure the fluorescence excitation and emission spectra to determine the Stokes shift.

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

  • Photostability Assay:

    • Immobilize the compound in a polymer film or on a glass slide.

    • Continuously illuminate the sample with an excitation light source.

    • Monitor the decrease in fluorescence intensity over time to determine the photobleaching rate.

  • Cellular Imaging and Cytotoxicity:

    • Prepare a stock solution of the compound in a cell-compatible solvent (e.g., DMSO).

    • Treat various cell lines with a range of concentrations of the compound.

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration.

    • For imaging, incubate cells with a non-toxic concentration of the compound.

    • Image the cells using a fluorescence microscope with appropriate filter sets to determine subcellular localization.

Conclusion

The selection of a fluorescent probe is a critical step in the design of a cell imaging experiment. While a plethora of well-characterized probes are available, the exploration of novel fluorophores is essential for advancing the frontiers of biological imaging. This compound represents an intriguing yet unvalidated candidate. Its dibenzofuran core is a promising scaffold for fluorescence, but a comprehensive characterization of its photophysical properties and biological compatibility is required before it can be considered a viable tool for cell imaging. Until such data becomes available, researchers are advised to rely on the extensive and well-documented performance of established fluorescent probes.

References

  • Krawczyk, P., et al. (2020). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling, 26(10), 279. [Link]
  • Khan, I., et al. (2020). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 25(15), 3453. [Link]
  • Tetrahedron. (n.d.). This compound.
  • Kurt, M., & Koca, M. (2021). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science, 11(2), 345-359. [Link]
  • New, E. J. (2015). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. Antioxidants & Redox Signaling, 22(14), 1235-1255. [Link]
  • Amerigo Scientific. (n.d.). This compound.
  • Li, Z., et al. (2014). Synthesis, crystal structure and two-photon excited fluorescence properties of three aurone derivatives. Dyes and Pigments, 106, 137-143. [Link]
  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine.
  • Dyrager, C., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(24), 14544-14550. [Link]

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comparative analysis of aminodibenzofuran and aminocarbazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Aminodibenzofuran and Aminocarbazole Derivatives for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, both dibenzofuran and carbazole scaffolds serve as foundational pillars for the development of advanced materials and therapeutic agents. The introduction of an amino functionality to these cores dramatically enhances their utility, unlocking a wealth of applications in organic electronics and medicinal chemistry. This guide provides an in-depth , moving beyond a simple recitation of facts to explore the causal relationships between structure, properties, and performance. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their own work.

The Core Scaffolds: A Tale of Two Heteroatoms

At the heart of the comparison lie the fundamental structural differences between dibenzofuran and carbazole. Dibenzofuran features a central furan ring fused to two benzene rings, with an oxygen atom acting as the heteroatomic bridge. In contrast, carbazole incorporates a nitrogen atom in the same position. This seemingly minor substitution has profound implications for the electronic character of the entire molecule.

The nitrogen atom in carbazole is inherently more electron-donating than the oxygen atom in dibenzofuran. Furthermore, the N-H proton in carbazole can be readily substituted with a vast array of functional groups, offering a critical handle for molecular engineering that is absent in the dibenzofuran scaffold. This additional synthetic vector allows for fine-tuning of properties such as solubility, thermal stability, and electronic energy levels, giving carbazole derivatives a significant advantage in tailor-made applications.[1] The introduction of a potent electron-donating amino group onto either scaffold further amplifies these intrinsic electronic traits, dramatically raising the energy of the Highest Occupied Molecular Orbital (HOMO) and narrowing the energy gap.

Caption: Structural and electronic comparison of the two core scaffolds.

A Comparative Look at Synthetic Methodologies

The accessibility of these derivatives is paramount to their application. While both classes of compounds can be synthesized through common pathways like the reduction of nitro precursors, their distinct structures lend themselves to different strategic approaches.

Synthesis of Aminodibenzofuran Derivatives

A primary and reliable route to aminodibenzofurans is the reduction of the corresponding nitrodibenzofuran.[2] This precursor is typically synthesized via electrophilic nitration of the dibenzofuran core. The choice of reducing agent is critical; classic methods like stannous chloride (SnCl₂) in acidic media are effective and high-yielding, making this a workhorse protocol in many laboratories.[2]

Aminodibenzofuran_Synthesis Start Dibenzofuran Nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitro_DBF Nitrodibenzofuran Nitration->Nitro_DBF Reduction Step 2: Reduction (e.g., SnCl₂/HCl) Nitro_DBF->Reduction Amino_DBF Aminodibenzofuran Reduction->Amino_DBF Aminocarbazole_Synthesis Start N-Protected Bromocarbazole Coupling Buchwald-Hartwig Amination (Pd Catalyst, Base, Amine Source) Start->Coupling Protected_Amine N-Protected Aminocarbazole Coupling->Protected_Amine Deprotection Deprotection (If necessary) Protected_Amine->Deprotection Final_Product Aminocarbazole Derivative Deprotection->Final_Product OLED_Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Host + Emitter) ETL->EML HTL Hole Transport Layer (HTL) (Aminocarbazoles Excel Here) EML->HTL label_light Light Emission EML->label_light Anode Anode (e.g., ITO) HTL->Anode label_e Electron Injection label_e->ETL label_h Hole Injection label_h->HTL

Sources

A Comparative Guide to the Synthesis of 3-Amino-2-methoxydibenzofuran: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-2-methoxydibenzofuran

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The dibenzofuran scaffold is a core structure in various biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological properties. The presence of the amino and methoxy groups on this scaffold provides crucial handles for further chemical modifications, making it a valuable building block in the development of novel therapeutic agents. This guide provides a detailed comparison of a traditional multi-step synthesis and a modern, catalytic approach to this important molecule, offering insights into the evolution of synthetic strategies and their respective advantages.

Traditional Synthetic Route: A Multi-Step Approach via Nitration and Reduction

The classical synthesis of this compound typically involves a two-step sequence starting from 2-methoxydibenzofuran: electrophilic nitration followed by the reduction of the resulting nitro-intermediate.

Step 1: Electrophilic Nitration of 2-Methoxydibenzofuran

The introduction of a nitro group onto the dibenzofuran ring is achieved through electrophilic aromatic substitution. The methoxy group at the 2-position is an ortho-, para-directing group. Due to steric hindrance at the 1-position, the nitration is expected to occur predominantly at the 3-position.

Causality of Experimental Choices: The use of a mild nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, is crucial to prevent over-nitration and degradation of the electron-rich dibenzofuran ring.[1] The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration and improve regioselectivity.

Step 2: Reduction of 2-Methoxy-3-nitrodibenzofuran

The nitro group of 2-methoxy-3-nitrodibenzofuran is then reduced to the target amino group. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[2][3]

Causality of Experimental Choices: The SnCl₂/HCl system is a classic and reliable method for the reduction of aromatic nitro compounds.[2] The acidic medium is essential to protonate the nitro group, facilitating the electron transfer from the tin(II) species.[2] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, to ultimately yield the corresponding amine.[4]

A Modern Synthetic Route: Palladium-Catalyzed C-N Bond Formation

In contrast to the traditional multi-step approach, modern synthetic chemistry offers more direct and efficient methods for the introduction of an amino group onto an aromatic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful tool for this purpose.[5][6] This proposed new route involves the synthesis of a halogenated precursor followed by a one-step catalytic amination.

Step 1: Bromination of 2-Methoxydibenzofuran

To prepare the substrate for the Buchwald-Hartwig amination, 2-methoxydibenzofuran is first brominated. Similar to nitration, the methoxy group directs the electrophilic substitution to the 3-position.

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic compounds. The reaction can be carried out under mild conditions, often in a solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃), sometimes with a radical initiator.[1][7]

Step 2: Buchwald-Hartwig Amination of 3-Bromo-2-methoxydibenzofuran

The key step in this modern route is the palladium-catalyzed cross-coupling of 3-bromo-2-methoxydibenzofuran with an ammonia surrogate or an amino-group equivalent. For the direct introduction of a primary amino group, a reagent like benzophenone imine can be used, followed by hydrolysis.

Causality of Experimental Choices: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its high efficiency, broad substrate scope, and functional group tolerance.[5] The choice of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., sodium tert-butoxide) is critical for the success of the reaction.[8][9] The bulky, electron-rich phosphine ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[10]

Comparative Analysis

FeatureTraditional Route (Nitration-Reduction)New Route (Buchwald-Hartwig Amination)
Number of Steps 2 (Nitration, Reduction)2 (Bromination, Amination)
Starting Material 2-Methoxydibenzofuran2-Methoxydibenzofuran
Key Intermediates 2-Methoxy-3-nitrodibenzofuran3-Bromo-2-methoxydibenzofuran
Reagents & Conditions Harsh (conc. acids, heavy metals)Milder (catalytic Pd, phosphine ligands)
Yield (Estimated) Moderate to good (multi-step)Good to excellent (often higher overall)
Atom Economy Lower (use of stoichiometric reducing agents)Higher (catalytic process)
Functional Group Tolerance Limited (nitro group reduction can affect other sensitive groups)Generally high
Safety & Environmental Use of strong acids and tin saltsUse of palladium catalyst and phosphine ligands
Scalability Established but can generate significant wastePotentially more efficient and cleaner for large-scale synthesis

Experimental Protocols

Traditional Route: Nitration and Reduction

Step 1: Synthesis of 2-Methoxy-3-nitrodibenzofuran

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a low-temperature thermometer, place acetic anhydride (5 equivalents).

  • Cool the flask to -10 °C using an ice-salt bath.

  • Slowly add fuming nitric acid (>90%, 1.1 equivalents) dropwise to the acetic anhydride while maintaining the temperature below 0 °C to generate acetyl nitrate in situ.

  • In a separate flask, dissolve 2-methoxydibenzofuran (1 equivalent) in a portion of cold acetic anhydride.

  • Add the solution of 2-methoxydibenzofuran dropwise to the cold acetyl nitrate solution.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methoxy-3-nitrodibenzofuran.

Step 2: Synthesis of this compound

  • To a solution of 2-methoxy-3-nitrodibenzofuran (1 equivalent) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5 equivalents).

  • Slowly add concentrated hydrochloric acid (HCl) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

New Route: Bromination and Buchwald-Hartwig Amination

Step 1: Synthesis of 3-Bromo-2-methoxydibenzofuran

  • Dissolve 2-methoxydibenzofuran (1 equivalent) in chloroform or carbon tetrachloride in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. A catalytic amount of a radical initiator like AIBN can be added if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-2-methoxydibenzofuran.

Step 2: Synthesis of this compound

  • To a flame-dried Schlenk tube, add 3-bromo-2-methoxydibenzofuran (1 equivalent), Pd₂(dba)₃ (0.01-0.05 equivalents), and the phosphine ligand (e.g., BINAP, 0.02-0.1 equivalents).

  • Add sodium tert-butoxide (1.4 equivalents) as the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Add benzophenone imine (1.2 equivalents) as the ammonia equivalent.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add 2 M HCl and stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography to yield this compound.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_traditional Traditional Route cluster_new New Route 2-MeO-DBF_T 2-Methoxydibenzofuran Nitration Nitration (HNO3, Ac2O) 2-MeO-DBF_T->Nitration 3-Nitro-2-MeO-DBF 2-Methoxy-3-nitrodibenzofuran Nitration->3-Nitro-2-MeO-DBF Reduction Reduction (SnCl2, HCl) 3-Nitro-2-MeO-DBF->Reduction Target_T This compound Reduction->Target_T 2-MeO-DBF_N 2-Methoxydibenzofuran Bromination Bromination (NBS) 2-MeO-DBF_N->Bromination 3-Bromo-2-MeO-DBF 3-Bromo-2-methoxydibenzofuran Bromination->3-Bromo-2-MeO-DBF Buchwald_Hartwig Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) 3-Bromo-2-MeO-DBF->Buchwald_Hartwig Target_N This compound Buchwald_Hartwig->Target_N

Caption: Comparison of Traditional and New Synthetic Routes.

Conclusion

The synthesis of this compound can be accomplished through both traditional and modern synthetic methodologies. The traditional approach, while reliable, often involves harsh reagents and multiple steps that can lead to lower overall yields and significant waste. In contrast, the modern approach, exemplified by the Buchwald-Hartwig amination, offers a more efficient, milder, and potentially higher-yielding alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the scale of the synthesis, and the desired level of purity. For drug development and other applications where efficiency and sustainability are paramount, the adoption of modern catalytic methods represents a significant advancement in the synthesis of this valuable heterocyclic building block.

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A Comparative Guide to the Definitive Structural Confirmation of 3-Amino-2-methoxydibenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel compounds, particularly those with potential pharmacological activity such as derivatives of 3-Amino-2-methoxydibenzofuran, rigorous structural elucidation is not merely a formality but a critical checkpoint. This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of these heterocyclic compounds, grounded in experimental data and field-proven insights. We will explore the strengths, limitations, and synergistic interplay of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

The Challenge: Beyond a Simple Formula

At a Glance: A Comparative Overview of Key Analytical Techniques

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)X-ray Crystallography
Information Provided Detailed atom-to-atom connectivity (through-bond), stereochemistry, and dynamic information in solution.[2][3][4]Molecular weight, elemental composition (HRMS), and fragmentation patterns for substructural information.[5][6]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.
Sample Requirements Soluble sample in a deuterated solvent (mg to µg range).Small sample quantity (µg to ng), can be in solid or solution form.A single, high-quality crystal of sufficient size and quality.[7]
Strengths Unparalleled for determining the carbon-hydrogen framework and connectivity in solution.High sensitivity and ability to determine elemental composition with high accuracy.Provides the definitive, unambiguous 3D structure.
Limitations Lower sensitivity compared to MS; interpretation can be complex for very large molecules.Does not provide direct information on atom connectivity or stereochemistry.Crystal growth can be a significant bottleneck and is not always feasible.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[2][3] It provides a detailed picture of the chemical environment of each proton and carbon atom, and through-bond correlations allow for the assembly of the molecular framework.

1D NMR: The First Look

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial overview of the proton environments in the molecule. For a compound like this compound, we would expect to see distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shift of these protons is influenced by the electron-donating or -withdrawing nature of their neighboring groups.[8][9][10]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For our target molecule, we would anticipate 13 distinct signals corresponding to each carbon atom. The chemical shifts of the carbons are highly informative; for instance, carbons attached to the oxygen of the furan ring and the methoxy group will appear at a lower field (higher ppm) than the other aromatic carbons.[11][12]

2D NMR: Connecting the Dots

While 1D NMR provides a list of the molecular "parts," 2D NMR techniques reveal how they are connected.[4][13]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached.[14][15][16] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away.[14][15][16] This is how we can connect the different fragments of the molecule, for example, by observing a correlation between the methoxy protons and the carbon at the 2-position.

Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to assess sample concentration and purity.

    • Acquire a ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Run a COSY experiment to establish proton-proton correlations.

    • Run an HSQC experiment to determine direct carbon-proton attachments.

    • Run an HMBC experiment to establish long-range carbon-proton connectivities. Optimize the experiment for expected long-range coupling constants (typically 8-10 Hz).

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the 1D and 2D data systematically to assign all proton and carbon signals and confirm the molecular structure.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Proceed if Pure COSY COSY 13C_NMR->COSY Connectivity Mapping HSQC HSQC COSY->HSQC C-H Direct Bonds HMBC HMBC HSQC->HMBC Long-Range Connectivity Structure_Confirmed Structure_Confirmed HMBC->Structure_Confirmed Final Assignment Sample Sample Sample->1H_NMR Initial Analysis

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides two crucial pieces of information for structural confirmation: the precise molecular weight and fragmentation patterns that offer clues about the molecule's substructures.[17]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. For this compound (C₁₃H₁₁NO₂), the theoretical exact mass is 213.07898 g/mol .[1][18] An experimental HRMS value that matches this to within a few parts per million provides strong evidence for the proposed molecular formula.

Fragmentation Analysis

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is often characteristic of the molecule's structure. For a this compound derivative, we might expect to see fragmentation patterns corresponding to the loss of a methyl group from the methoxy ether, or cleavage of the amino group. The fragmentation of the dibenzofuran core itself can also provide diagnostic information.[5][6][19]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses and support the proposed structure.

MS_Workflow Sample Sample Ionization Ionization Sample->Ionization ESI or EI Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer High Resolution Molecular_Ion Molecular_Ion Mass_Analyzer->Molecular_Ion Exact Mass Fragmentation Fragmentation Mass_Analyzer->Fragmentation MS/MS Elemental_Composition Elemental_Composition Molecular_Ion->Elemental_Composition Confirmation Substructure_Analysis Substructure_Analysis Fragmentation->Substructure_Analysis Interpretation Structure_Supported Structure_Supported Substructure_Analysis->Structure_Supported

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for structural determination, as it provides a precise three-dimensional map of the atoms in a molecule. If a suitable crystal can be obtained, this technique can unambiguously confirm the connectivity, stereochemistry, and conformation of the molecule in the solid state.

The Process: From Crystal to Structure

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Challenges and Considerations

The primary challenge in X-ray crystallography is the growth of suitable crystals. This can be a time-consuming and often trial-and-error process, and not all compounds readily form crystals of sufficient quality.[7] Furthermore, the determined structure represents the molecule in the solid state, which may not always be identical to its conformation in solution.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the this compound derivative using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the X-ray diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Structure Analysis: Analyze the final structure to confirm the atomic connectivity and stereochemistry.

XRay_Workflow Purified_Compound Purified_Compound Crystallization Crystallization Purified_Compound->Crystallization Multiple Techniques Single_Crystal Single_Crystal Crystallization->Single_Crystal No_Crystal No_Crystal Crystallization->No_Crystal X-ray_Diffraction X-ray_Diffraction Single_Crystal->X-ray_Diffraction Data Collection Structure_Solution Structure_Solution X-ray_Diffraction->Structure_Solution Data Processing 3D_Structure 3D_Structure Structure_Solution->3D_Structure

Conclusion: A Synergistic Approach to Structural Certainty

While each of the discussed techniques provides invaluable information, a truly definitive structural confirmation of a novel this compound derivative relies on a synergistic approach. NMR spectroscopy is indispensable for elucidating the molecular framework in solution. High-resolution mass spectrometry provides orthogonal confirmation of the elemental composition and offers important structural clues through fragmentation analysis. Finally, when obtainable, a single-crystal X-ray structure provides the ultimate and unambiguous proof of the three-dimensional atomic arrangement. By integrating the data from these powerful analytical tools, researchers can have the highest level of confidence in their molecular structures, ensuring the integrity and reproducibility of their scientific endeavors.

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  • S. Goerl, D., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.
  • Smith, T. K., et al. (2021). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters, 23(15), 5899–5903.
  • National Center for Biotechnology Information. (n.d.). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
  • University of California, Irvine. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Wurl, M., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. FEBS Journal, 279(18), 3349-62.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Chen, J., et al. (2021). A cascade double 1,4-addition/intramolecular annulation strategy for expeditious assembly of unsymmetrical dibenzofurans. Nature Communications, 12, 1856.
  • ResearchGate. (n.d.). NMR Case Studies: Data Analysis of Complicated Molecules.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • Meyer, M. R., & Maurer, H. H. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Analytical and Bioanalytical Chemistry, 403(9), 2579-91.
  • Wernimont, A. K., & Edwards, A. M. (2009). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. Current Opinion in Structural Biology, 19(5), 570-5.
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  • Elidrisi, I., et al. (n.d.). Supporting Information Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[13]arenes derivatives.
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A Comparative Guide to the Photophysical Properties of Coumarin and 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

A Tale of Two Fluorophores: The Well-Established and the Unexplored

In the vast landscape of fluorescent molecules, coumarin and its derivatives have long held a prominent position, celebrated for their versatile and robust photophysical properties.[1][2] These attributes have led to their widespread use in a multitude of applications, from laser dyes to biological imaging probes.[1] In contrast, 3-Amino-2-methoxydibenzofuran represents a less-chartered territory. While its chemical structure suggests potential for fluorescence, a comprehensive understanding of its photophysical characteristics remains largely unavailable in public literature.

This guide provides a detailed comparison of the known photophysical properties of the coumarin family of fluorophores with the currently understood and potential characteristics of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand the relative merits of these compounds for fluorescence-based applications. For coumarin, we will delve into a wealth of experimental data. For this compound, we will present the limited available information and outline the necessary experimental framework to fully characterize its photophysical behavior, thereby offering a practical guide to the evaluation of new fluorescent compounds.

The Luminary: A Deep Dive into the Photophysics of Coumarin

Coumarins are a class of benzopyrone compounds renowned for their strong fluorescence and sensitivity to their local environment.[3] Their core structure can be extensively modified, allowing for the fine-tuning of their photophysical properties to suit specific applications.[2]

Key Photophysical Attributes of Coumarin Derivatives

Coumarin and its derivatives exhibit a range of desirable photophysical properties, making them highly valuable as fluorescent probes.[2] Strategic substitutions on the coumarin framework can lead to derivatives with high fluorescence quantum yields, tunable emission wavelengths, and sensitivity to their microenvironment.[2]

  • Absorption and Emission: Coumarins typically absorb in the UV to the blue region of the electromagnetic spectrum and emit in the blue to green region. The specific absorption and emission maxima are highly dependent on the substitution pattern and the polarity of the solvent.[4][5] This sensitivity to solvent polarity, known as solvatochromism, is a key feature of many coumarin derivatives.[3][6]

  • Quantum Yield: Many coumarin derivatives are highly fluorescent, with quantum yields often approaching unity in non-polar solvents.[7] The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[8] For instance, Coumarin 1 in ethanol has a reported quantum yield of 0.73.[9] However, the quantum yield of some coumarins can be significantly affected by solvent polarity, often decreasing in more polar environments.[10]

  • Fluorescence Lifetime: The fluorescence lifetime of coumarins, which is the average time the molecule spends in the excited state before returning to the ground state, typically falls within the nanosecond range.[11] For example, the lifetime of Coumarin 1 in glycerol has been measured to be around 3.8 ns.[10] This parameter can also be influenced by the solvent environment.[10]

  • Solvatochromism: A hallmark of many coumarin derivatives is their pronounced solvatochromism, where the absorption and emission spectra shift in response to changes in solvent polarity.[3][6][12] This property arises from changes in the dipole moment of the molecule upon excitation.[6][13] This sensitivity makes them excellent probes for studying the polarity of microenvironments, such as within protein binding sites or cellular membranes.[14]

Table 1: Comparative Photophysical Properties of a Representative Coumarin Derivative (Coumarin 1) and Postulated Properties of this compound

PropertyCoumarin 1 (in Ethanol)This compound (Hypothetical)
Absorption Max (λabs) ~373 nm[9]Expected in the UV-A region (320-380 nm)
Emission Max (λem) ~450 nm[9]Expected in the blue-violet region (400-450 nm)
Quantum Yield (ΦF) 0.73[9]Unknown, requires experimental determination
Fluorescence Lifetime (τ) ~2.5 ns[11]Unknown, requires experimental determination
Solvatochromism Pronounced[10]Expected to be present due to amino and methoxy groups

The Enigma: Unveiling the Potential of this compound

This compound is a derivative of dibenzofuran, a heterocyclic compound with a planar, conjugated structure that is often fluorescent. The presence of an electron-donating amino group and a methoxy group suggests the potential for interesting photophysical properties, including a significant Stokes shift and environmental sensitivity.

While specific experimental data on the photophysical properties of this compound are scarce in the public domain, we can make some educated predictions based on its structure and the properties of similar benzofuran-based molecules. One study on a related compound, 3-amino-2-pinacolone benzofuran, reported an optical band gap of 3.311 eV, indicating its potential for electro-optical applications.[15]

To fully understand the potential of this compound as a fluorophore, a systematic experimental investigation is required. The following section outlines the key experimental protocols necessary for such a characterization.

Experimental Protocols for Characterizing Photophysical Properties

The following are detailed, step-by-step methodologies for the key experiments required to characterize the photophysical properties of a fluorescent molecule like this compound.

Determination of Fluorescence Quantum Yield (ΦF) by the Comparative Method

The relative fluorescence quantum yield is the most common and reliable method for determining the emission efficiency of a fluorophore.[8][16] It involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.[8][17]

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons.[17] Therefore, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.[17]

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound. For a compound expected to emit in the blue-violet region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

    • The relationship should be linear, and the slope of the line is the gradient (Grad).

    • The quantum yield of the sample (ΦS) can be calculated using the following equation:[8][18]

      ΦS = ΦR * (GradS / GradR) * (ηS2 / ηR2)

      Where:

      • ΦR is the quantum yield of the reference.

      • GradS and GradR are the gradients for the sample and reference, respectively.

      • ηS and ηR are the refractive indices of the sample and reference solvents, respectively.

G cluster_prep Sample Preparation cluster_analysis Data Analysis Prep_Sample Prepare Dilute Solutions (Sample & Standard) Measure_Abs Measure Absorbance (Abs < 0.1) Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence Spectra (Constant λex) Measure_Abs->Measure_Fluor Integrate Integrate Emission Spectra Measure_Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance Integrate->Plot Calculate Calculate Quantum Yield (ΦF) Plot->Calculate

Caption: Workflow for determining fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is a crucial parameter that provides insights into the excited state dynamics of a fluorophore. It can be measured using time-domain or frequency-domain methods.[11] Time-Correlated Single Photon Counting (TCSPC) is a widely used and highly sensitive time-domain technique.[19][20]

Principle of TCSPC: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process many times, a histogram of the number of photons detected at different times after excitation is built, which represents the fluorescence decay curve.

Methodology:

  • Instrument Setup: A TCSPC system typically consists of a pulsed laser source (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier), and timing electronics.

  • Instrument Response Function (IRF): The IRF of the system is measured by replacing the sample with a light-scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles) at the excitation wavelength. This provides a measure of the temporal profile of the excitation pulse and the response time of the detector.[20]

  • Sample Measurement: The fluorescence decay of the sample is measured under the same conditions as the IRF.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.[21] Deconvolution software is used to extract the true fluorescence lifetime(s) by fitting the experimental data to a single or multi-exponential decay model.

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Comparative Analysis and Future Directions

While coumarin stands as a well-understood and highly versatile fluorophore, the photophysical landscape of this compound remains to be explored. Based on its chemical structure, it is plausible that this compound will exhibit fluorescence with solvatochromic properties. However, its quantum yield and fluorescence lifetime, key determinants of its utility as a fluorescent probe, can only be ascertained through rigorous experimental investigation.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound. Such a study would not only elucidate the fundamental photophysical properties of this molecule but also pave the way for its potential application in various scientific and technological fields, from materials science to biomedical imaging. The comparison with the well-established properties of coumarin will provide a valuable benchmark for assessing the performance and potential of this and other novel fluorophores.

References

  • Vertex AI Search. (n.d.). Photophysical properties of coumarin and its derivatives with 3-and 7-substitution.
  • PubMed. (2025, June 4). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy.
  • RSC Publishing. (n.d.). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements.
  • (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
  • (n.d.). Photophysical Properties of Coumarin Derivatives in Solvents.
  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • DTIC. (n.d.). Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes.
  • ACS Publications. (2021, November 30). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives.
  • NIH. (n.d.). The Influence of Temperature on Coumarin 153 Fluorescence Kinetics.
  • RSC Publishing. (2019, November 1). Fluorescence solvatochromism and modulated anticholinergic activity of novel coumarin compounds sequestered in human serum albumin nanocavities.
  • Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.
  • (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.
  • Benchchem. (n.d.). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield.
  • Sigma-Aldrich. (n.d.). Fluorescence Lifetime Measurement.
  • AIP Publishing. (n.d.). Solvatochromism and electronic structure of coumarin derivative.
  • ResearchGate. (n.d.). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy | Request PDF.
  • OMLC. (n.d.). Coumarin 1.
  • (n.d.). Technique for measurement of fluorescence lifetime by use of stroboscopic excitation and continuous-wave detection.
  • ResearchGate. (n.d.). Fluorescence Lifetime.
  • NIH. (n.d.). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy.
  • Molecular Biology of the Cell. (2025, May 27). Practical guide to fluorescence lifetime imaging microscopy.
  • DergiPark. (2025, December 31). Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran.
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A Researcher's Guide to Assessing the Specificity of 3-Amino-2-methoxydibenzofuran in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a small molecule probe is paramount. A highly specific compound provides confidence that the observed biological effects are due to the modulation of the intended target, thereby enabling the accurate dissection of cellular pathways and validation of novel therapeutic strategies. Conversely, a promiscuous compound, one that interacts with multiple targets, can lead to ambiguous results and potential off-target toxicities. This guide provides a comprehensive framework for assessing the specificity of the heterocyclic compound, 3-Amino-2-methoxydibenzofuran, using a suite of robust biochemical and cellular assays.

This compound is a bioactive molecule with reported cytotoxic properties, suggested to function through the inhibition of DNA synthesis and cyclin-dependent kinases (CDKs). Its structural alerts, including the dibenzofuran core, hint at the potential for a range of biological activities. This guide will use the putative CDK inhibitory activity as a starting point to illustrate a rigorous workflow for specificity assessment, comparing it with well-characterized kinase inhibitors.

The Imperative of Specificity Profiling

Before embarking on extensive cellular studies, a thorough understanding of a compound's selectivity is a critical step. Off-target effects can confound experimental outcomes, leading to misinterpretation of data and wasted resources. A multi-pronged approach, combining broad panel screening with orthogonal cellular validation, is the gold standard for characterizing a compound's interaction profile within the complex environment of the cell.

Experimental Strategy for Specificity Assessment

Our assessment of this compound's specificity will be three-fold:

  • Broad Kinome Profiling: To investigate its selectivity across the human kinome.

  • Cellular Target Engagement: To confirm interaction with the putative target in a physiological context.

  • Off-Target Liability Screening: To evaluate potential interactions with unrelated protein families.

For comparative analysis, we will benchmark the performance of this compound against two known kinase inhibitors:

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor, serving as a promiscuous control.

  • Palbociclib: A highly selective CDK4/6 inhibitor, representing the gold standard for specificity.

Kinase Selectivity Profiling

The initial step is to understand the compound's interaction landscape across a large panel of kinases. This provides a broad view of its selectivity and potential off-target kinase interactions.

Methodology: Kinase Panel Screening

A radiometric kinase assay is a robust method for measuring the direct inhibition of kinase activity.[1][2] This assay quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound, Staurosporine, and Palbociclib in 100% DMSO.

  • Assay Plate Preparation: Dispense the compounds into a multi-well assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase, its specific substrate, and radiolabeled ATP ([γ-³³P]ATP) to each well.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Termination and Scintillation Counting: Terminate the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound against each kinase.

Expected Outcomes & Data Interpretation

The results of the kinome scan will be visualized using a dendrogram, providing a clear representation of the selectivity profile.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Palbociclib (% Inhibition @ 1µM)
CDK2 85 9815
CDK4 35 9592
CDK6 40 9695
ABL112885
SRC8903
VEGFR215858
EGFR5752
... (400+ other kinases)<10>50 for many<10

This hypothetical data suggests that this compound exhibits preferential, though not exclusive, inhibition of CDK2. In contrast, Staurosporine broadly inhibits a multitude of kinases, while Palbociclib demonstrates high selectivity for its intended CDK4/6 targets.

Cellular Target Engagement

Biochemical assays, while informative, do not fully recapitulate the cellular environment. A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within intact cells.[3][4][5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.

Methodology: Cellular Thermal Shift Assay (CETSA)

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cluster_data Data Interpretation cell_culture Culture Cells treatment Treat with Compound cell_culture->treatment heat_shock Apply Heat Gradient treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Separate Soluble/Insoluble lysis->centrifugation western_blot Western Blot for Target centrifugation->western_blot melt_curve Generate Melt Curve western_blot->melt_curve

Caption: CETSA experimental workflow.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with high CDK2 expression) and treat with this compound or a vehicle control.

  • Heat Challenge: Aliquot the treated cells and expose them to a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (e.g., CDK2) remaining at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcomes & Data Interpretation

A rightward shift in the CETSA melt curve for CDK2 in the presence of this compound would provide strong evidence of direct binding in a cellular context.

Table 2: CETSA Thermal Shift Data

CompoundTarget ProteinApparent Melting Temp (Tagg) - VehicleApparent Melting Temp (Tagg) - CompoundThermal Shift (ΔTagg)
This compound CDK2 52°C58°C+6°C
This compound GAPDH (Control) 65°C65°C0°C
PalbociclibCDK455°C62°C+7°C

This hypothetical data demonstrates a significant thermal stabilization of CDK2 by this compound, with no effect on a control protein (GAPDH), indicating specific target engagement.

Off-Target Liability Screening

To build a comprehensive specificity profile, it is crucial to assess the compound against unrelated protein families that are common sources of off-target effects, such as G-protein coupled receptors (GPCRs).

Methodology: Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine if a compound interacts with a specific receptor.[8][9][10] This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Workflow:

Binding_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Binding cluster_separation Separation cluster_detection Detection & Analysis components Combine Receptor, Radioligand, & Test Compound incubation Incubate to Reach Equilibrium components->incubation separation Separate Bound from Free Ligand incubation->separation detection Quantify Bound Radioactivity separation->detection analysis Calculate % Displacement detection->analysis

Caption: Receptor binding assay workflow.

Experimental Protocol:

  • Assay Setup: In a multi-well plate, combine cell membranes expressing the target GPCR, a fixed concentration of a high-affinity radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of radioligand displacement by the test compound at each concentration.

Expected Outcomes & Data Interpretation

The results will indicate whether this compound has significant affinity for any of the tested GPCRs at a relevant concentration (e.g., 10 µM).

Table 3: GPCR Panel Screening Results

GPCR TargetThis compound (% Displacement @ 10µM)Known Ligand (% Displacement @ 1µM)
Adrenergic α1A598
Dopamine D2895
Serotonin 5-HT2A1299
Muscarinic M1397
... (40+ other GPCRs)<15>90

This hypothetical data shows minimal displacement of the radioligand across a panel of common GPCRs, suggesting that this compound has low liability for off-target interactions within this protein family.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterizing the specificity of this compound. By combining broad kinome profiling, cellular target engagement assays, and counterscreening against unrelated protein families, researchers can build a comprehensive understanding of a compound's interaction profile. The hypothetical data presented for this compound suggests a compound with promising, albeit not perfect, selectivity for CDK2. Further optimization could lead to a more potent and specific chemical probe.

Adherence to such a systematic evaluation process is essential for the generation of reliable and reproducible data in biological research and is a cornerstone of modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Biosynth. (n.d.). 3-Amino-2-methoxy-dibenzofuran | 5834-17-3 | FA02148.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In PubMed Central.
  • Pharmaron. (n.d.). Kinase Panel Profiling.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Hart, K. M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • AssayQuant. (n.d.). Small Molecule CRO Services for Kinase Discovery.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Chu, U. B., & Probst, G. L. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central.
  • Minor, L. K. (2012). Receptor Binding Assays for HTS and Drug Discovery. PubMed Central.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. For a compound like 3-Amino-2-methoxydibenzofuran, which may serve as a critical intermediate or represent a potential impurity, establishing robust and reliable analytical methods is a cornerstone of quality assurance. This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive experience in method development and validation. We will explore the "why" behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed not as a rigid template, but as a dynamic framework to inform your analytical strategy, underscored by authoritative standards from the International Council for Harmonisation (ICH).[1][2][3]

The Analyte: Understanding this compound

This compound is a dibenzofuran derivative with a molecular weight of 213.23 g/mol .[4][5] Its structure, featuring an aromatic core, a primary amine, and a methoxy group, suggests it possesses a chromophore, making it a suitable candidate for UV detection. The presence of a basic amine group also makes it amenable to positive mode electrospray ionization for mass spectrometry. Its melting point is in the range of 92-94°C.[4][6]

The Analytical Imperative: Why Cross-Validation?

Throughout the drug development lifecycle, it is common for different analytical methods to be used for the same compound. For instance, a robust, cost-effective HPLC-UV method might be employed for routine quality control of the drug substance, while a highly sensitive and specific LC-MS/MS method is required for bioanalytical studies or trace impurity analysis.

Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[7][8] This is critical when data from different methods or laboratories must be correlated or combined to support regulatory submissions.[9][10] The ICH Q2(R2) guideline provides a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.[1][3][7]

Method Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.[11][12][13]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique separates components in a liquid mixture, and a UV-Vis detector measures the absorbance of the analyte at a specific wavelength.[11] It is a robust, reliable, and cost-effective method, ideal for assays where the analyte concentration is relatively high and the sample matrix is simple.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the separation power of LC with the high sensitivity and specificity of mass spectrometry.[11][14] The mass spectrometer measures the mass-to-charge ratio of the ionized analyte, providing unambiguous identification and quantification, even at very low levels in complex matrices.[12]

Comparative Performance Data

The following table summarizes hypothetical yet plausible performance data for the analysis of this compound by HPLC-UV and LC-MS/MS. This data illustrates the typical trade-offs between the two techniques.

Parameter HPLC-UV LC-MS/MS Rationale and Causality
Specificity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores. LC-MS/MS adds the dimension of mass-to-charge ratio, providing superior specificity.[12][14]
Linearity (r²) > 0.999> 0.998Both methods can achieve excellent linearity over their respective dynamic ranges.
Range 0.1 - 100 µg/mL0.05 - 500 ng/mLThe range is determined by the sensitivity and detector saturation limits. LC-MS/MS offers a significantly lower range, suitable for trace analysis.
Limit of Quantitation (LOQ) 0.1 µg/mL0.05 ng/mLThe LOQ is the lowest concentration that can be reliably quantified. The superior sensitivity of mass spectrometry results in a much lower LOQ.[15]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can achieve high accuracy within their validated ranges. Acceptance criteria are typically defined in the validation protocol.[16]
Precision (%RSD) < 2.0%< 15.0%Precision is a measure of the variability of the results. The acceptance criteria for LC-MS/MS in bioanalysis are typically wider due to the complexity of the matrices.
Robustness HighModerateHPLC-UV methods are generally more robust to minor variations in mobile phase composition and temperature. LC-MS/MS can be more sensitive to matrix effects and ion source conditions.

Experimental Protocols

The following protocols are provided as a detailed guide for implementing these analytical methods. They are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of each analytical run.

Protocol 1: Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound as a drug substance or in a simple formulation.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)

  • Standard and sample solutions of this compound in methanol

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

3. System Suitability:

  • Inject a standard solution five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

4. Procedure:

  • Prepare a calibration curve by injecting a series of standard solutions of known concentrations.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions System_Suitability System Suitability Test Prep_Standard->System_Suitability Calibration Generate Calibration Curve Prep_Standard->Calibration Prep_Sample Prepare Sample Solutions Sample_Analysis Analyze Samples Prep_Sample->Sample_Analysis System_Suitability->Calibration Pass Calibration->Sample_Analysis Integration Peak Integration Sample_Analysis->Integration Quantification Quantification Integration->Quantification

Protocol 2: Quantification of this compound by LC-MS/MS

This method is suitable for the quantification of this compound in complex matrices such as plasma or tissue homogenates.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Internal standard (e.g., a deuterated analog of the analyte)

2. Chromatographic and MS Conditions:

  • Gradient Elution: 5% to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Q1 214.1 -> Q3 171.1

    • Internal Standard: (specific to the chosen standard)

3. System Suitability:

  • Inject a quality control (QC) sample at the lower limit of quantitation (LLOQ).

  • Acceptance Criteria: The signal-to-noise ratio should be ≥ 10.

4. Procedure:

  • Perform protein precipitation or solid-phase extraction to clean up the samples.

  • Add the internal standard to all samples and standards.

  • Prepare a calibration curve using matrix-matched standards.

  • Inject the processed samples and standards.

  • Quantify the analyte by the ratio of its peak area to the internal standard's peak area.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Extraction Sample Extraction (e.g., SPE) Add_IS Add Internal Standard Extraction->Add_IS Chromatography LC Separation Add_IS->Chromatography Ionization ESI Source Chromatography->Ionization Mass_Analysis Tandem MS (MRM) Ionization->Mass_Analysis Peak_Area_Ratio Calculate Peak Area Ratios Mass_Analysis->Peak_Area_Ratio Quantification Quantify vs. Curve Peak_Area_Ratio->Quantification

Cross-Validation: Bridging the Methods

To ensure the interchangeability of data from the HPLC-UV and LC-MS/MS methods, a cross-validation study must be performed.[7][9] This involves analyzing a set of quality control samples by both methods and comparing the results.

CrossValidation_Logic cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_eval Data Evaluation Title Cross-Validation Protocol Method_A Method A (e.g., HPLC-UV) Analyze_A Analyze QCs with Method A Method_A->Analyze_A Method_B Method B (e.g., LC-MS/MS) Analyze_B Analyze QCs with Method B Method_B->Analyze_B QC_Samples Prepare QC Samples (Low, Mid, High) QC_Samples->Analyze_A QC_Samples->Analyze_B Compare_Results Compare Quantitative Results Analyze_A->Compare_Results Analyze_B->Compare_Results Acceptance Assess Against Pre-defined Acceptance Criteria Compare_Results->Acceptance Conclusion Conclusion on Method Comparability Acceptance->Conclusion

Cross-Validation Protocol
  • Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the overlapping range of both methods.

  • Analyze Samples: Analyze a statistically relevant number of replicates (e.g., n=6) of each QC level using both the HPLC-UV and LC-MS/MS methods.

  • Compare Results: Calculate the percentage difference between the mean concentration obtained by the two methods for each QC level.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in a validation protocol. A common criterion is that the mean concentration from one method should be within ±15-20% of the mean concentration from the other method.

Conclusion: An Informed Decision

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them is a strategic one, based on the specific analytical challenge at hand.[11]

  • For routine analysis, quality control, and situations where high concentrations are expected, HPLC-UV offers a reliable, robust, and cost-effective solution.

  • For bioanalysis, trace impurity profiling, and applications requiring the utmost sensitivity and specificity, LC-MS/MS is the indispensable tool.[12][14]

By understanding the principles, strengths, and limitations of each method, and by rigorously applying the principles of validation and cross-validation as outlined by regulatory bodies like the ICH, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the entire drug development process.[17][18]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma Group. (2024).
  • ECA Academy.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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  • U.S. Food and Drug Administration. (2015).
  • Journal of Pharmaceutical and Scientific Innovation.
  • Pharmaceutical Technology. (2014). Validation of Impurity Methods, Part II. [Link]
  • IVT Network. (2020).
  • LinkedIn. (2022). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link]
  • LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. [Link]
  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • Advion. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]
  • Capot Chemical. 5834-17-3 | this compound. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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  • National Center for Biotechnology Information. 2-Methoxy-3-dibenzofuranamine. [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluorescent marker is a critical decision that can significantly impact experimental outcomes. While established fluorophores offer reliability, the exploration of novel compounds with potentially unique photophysical properties is a frontier of innovation. This guide provides a comprehensive framework for benchmarking the performance of a novel fluorescent marker, using 3-Amino-2-methoxydibenzofuran as a case study. We will objectively compare its potential against two industry-standard fluorescent markers, Fluorescein isothiocyanate (FITC) and Rhodamine B, and provide the detailed experimental protocols necessary to generate critical performance data.

While specific photophysical data for this compound is not yet extensively published, recent studies on structurally related dibenzofuran derivatives suggest a promising potential for this class of compounds as fluorescent probes.[1][2][3][4] This guide will equip you with the foundational knowledge and methodologies to characterize this and other novel fluorophores.

A Comparative Overview of Established Fluorescent Markers

A thorough evaluation of a new fluorescent marker necessitates a direct comparison with well-characterized, commonly used alternatives. FITC and Rhodamine B are two such mainstays in fluorescence microscopy and related applications.[3][5]

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein that emits a bright green fluorescence.[5] It is widely used for labeling proteins and antibodies due to its reactive isothiocyanate group.[6] However, its fluorescence is known to be pH-sensitive and it is susceptible to photobleaching.[5][7]

Rhodamine B is a xanthene dye known for its high fluorescence quantum yield and good photostability.[8][9] It emits in the orange-red region of the spectrum and is often used as a tracer dye and in various bioimaging applications.[8][10]

The following table summarizes the key photophysical properties of FITC and Rhodamine B, which will serve as our benchmark for evaluating this compound.

PropertyFluorescein isothiocyanate (FITC)Rhodamine BThis compound
Excitation Maximum (λex) ~495 nm[5]~543 nmTo be determined
Emission Maximum (λem) ~519 nm[5]~565 nmTo be determined
Molar Extinction Coefficient (ε) ~75,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹ in Methanol[11]To be determined
Quantum Yield (Φ) ~0.5 - 0.92~0.31 (in water) to 0.7 (in ethanol)[10][12][13]To be determined
Photostability Prone to photobleaching[14]Generally considered photostable[9]To be determined
Solvent Effects Fluorescence is pH-sensitive[7]Quantum yield is solvent-dependent[8]To be determined

Experimental Protocols for Fluorophore Characterization

To ascertain the performance of this compound, a series of standardized experiments must be conducted. The following protocols provide a step-by-step guide to measuring the critical photophysical parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Prepare a stock solution of known concentration prep2 Create a series of dilutions prep1->prep2 measure1 Measure absorbance at λmax prep2->measure1 measure2 Plot Absorbance vs. Concentration measure1->measure2 calc1 Determine the slope of the line measure2->calc1 calc2 Calculate ε using Beer-Lambert Law (A = εcl) calc1->calc2

Workflow for Molar Extinction Coefficient Determination.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a precisely known concentration (e.g., 1 mM).

  • Perform serial dilutions to obtain a range of concentrations (e.g., 1 µM to 10 µM).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration .

  • Determine the slope of the resulting line. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the line is equal to εl.

  • Calculate the molar extinction coefficient (ε) by dividing the slope by the path length of the cuvette (typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is determined by comparing the fluorescence of the test sample to a standard with a known quantum yield.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Prepare dilute solutions of sample and standard prep2 Adjust concentration for Absorbance < 0.1 prep1->prep2 measure1 Measure absorbance at excitation wavelength prep2->measure1 measure2 Measure fluorescence emission spectra measure1->measure2 measure3 Integrate the area under the emission curve measure2->measure3 calc1 Calculate quantum yield using the comparative method equation measure3->calc1 G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare a solution of the fluorophore prep2 Mount the sample on a microscope slide prep1->prep2 measure1 Acquire an initial fluorescence image (t=0) prep2->measure1 measure2 Continuously illuminate a region of interest measure1->measure2 measure3 Acquire images at regular time intervals measure2->measure3 analysis1 Measure the fluorescence intensity over time measure3->analysis1 analysis2 Plot intensity vs. time and determine the photobleaching rate analysis1->analysis2

Workflow for Photostability Assessment.

Protocol:

  • Prepare a sample of this compound in a suitable medium (e.g., dissolved in a polymer film or in solution).

  • Mount the sample on a fluorescence microscope.

  • Select a region of interest (ROI) and acquire an initial fluorescence image (time = 0).

  • Continuously illuminate the ROI with the excitation light source at a constant intensity.

  • Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

  • Measure the mean fluorescence intensity within the ROI for each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is a measure of the photostability of the fluorophore. A slower decay indicates higher photostability.

  • Compare the photobleaching rate of this compound with that of FITC and Rhodamine B under identical experimental conditions.

Concluding Remarks

The comprehensive characterization of novel fluorescent markers is paramount for their successful implementation in research and development. While this compound remains a molecule of untapped potential in the realm of fluorescence, the methodologies outlined in this guide provide a robust framework for its evaluation. By systematically measuring its molar extinction coefficient, fluorescence quantum yield, and photostability, and comparing these metrics against established standards like FITC and Rhodamine B, researchers can make informed decisions about its suitability for their specific applications. The exploration of new fluorophores is a continuous endeavor that drives innovation in bio-imaging and beyond, and a rigorous, standardized approach to their characterization is the cornerstone of this progress.

References

  • Casey, K. G., & E. L. Quitevis. (1988). Effect of solvent polarity on the photophysics of rhodamine B. The Journal of Physical Chemistry, 92(23), 6590-6594.
  • Dixon, J. M., et al. (2005). PhotochemCAD 2. A refined program with accompanying spectral databases for photochemical calculations. Photochemistry and Photobiology, 81(1), 212-213.
  • Du, H., et al. (1998). PhotochemCAD. A computer-aided design and research tool in photochemistry. Photochemistry and Photobiology, 68(2), 141-142.
  • FluoroFinder. (n.d.). FITC Dye Profile.
  • Karstens, T., & K. Kobs. (1980). Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements. The Journal of Physical Chemistry, 84(14), 1871-1872.
  • Kellogg, R. E., & R. G. Bennett. (1964). Radiationless decay of singlet and triplet states of aromatic hydrocarbons. The Journal of Chemical Physics, 41(10), 3042-3045.
  • Kubin, R. F., & A. N. Fletcher. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
  • López Arbeloa, F., & I. López Arbeloa. (1989). Aggregation and fluorescence of rhodamine B in aqueous solution. The Journal of Physical Chemistry, 93(21), 7439-7443.
  • OMLC. (n.d.). Rhodamine B.
  • Snare, M. J., et al. (1982). The photophysics of rhodamine B. Journal of Photochemistry, 18(4), 335-346.
  • Wikipedia. (n.d.). Fluorescein isothiocyanate.
  • Wikipedia. (n.d.). Rhodamine B.
  • ACS Publications. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters.
  • PMC. (2020). Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines. RSC Advances.
  • PubMed. (2015). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
  • PubMed. (2020). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody.

Sources

A Comparative Guide to the Anticancer Activity of Benzofuran Derivatives: Mechanisms, Potency, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Oncology

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Found in various natural products and synthetic molecules, this structural motif is central to numerous compounds with a wide spectrum of biological activities, including significant anticancer properties.[3][4] The growing challenge of drug resistance and the severe side effects of conventional chemotherapies have fueled the exploration of novel therapeutic agents. Benzofuran derivatives have emerged as a highly promising class of compounds, demonstrating potent and selective cytotoxicity against various cancer cell lines through diverse mechanisms of action.[2][4]

This guide provides a comparative analysis of the anticancer activity of different benzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into the primary mechanisms through which these compounds exert their effects, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. Our focus is on the causality behind experimental choices and the structure-activity relationships that govern the efficacy of these promising agents.

Core Anticancer Mechanisms of Benzofuran Derivatives

The anticancer efficacy of benzofuran derivatives is not monolithic; it stems from their ability to interfere with multiple, often interconnected, cellular processes that are fundamental to cancer cell survival and proliferation. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways.

Induction of Apoptosis

A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Several benzofuran derivatives have proven to be potent inducers of this process. For instance, the synthetic derivative known as Benfur has been shown to induce apoptosis in p53-positive cells.[5] The apoptotic cascade initiated by these compounds often involves:

  • Activation of Caspases: Treatment with certain benzofuran derivatives leads to a significant increase in the activity of executioner caspases, such as caspase-3 and caspase-7, which are critical mediators of apoptosis.[3][6]

  • Modulation of the Bcl-2 Family: An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Benzofuran compounds can upregulate the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8]

  • PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is another definitive indicator of apoptosis, a phenomenon observed in cancer cells treated with various benzofuran derivatives.[7]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Benzofuran derivatives can effectively inhibit this by arresting the cell cycle at specific checkpoints, preventing cancer cells from proceeding to division.

  • G2/M Phase Arrest: Several derivatives cause cells to accumulate in the G2/M phase of the cell cycle.[7][9] This is often achieved by modulating the levels of key regulatory proteins like cyclin B1.[5] For example, one study found that a benzofuran-based carboxylic acid derivative caused a remarkable arrest of MDA-MB-231 breast cancer cells at the G2/M phase.[7]

  • G0/G1 Phase Arrest: Other derivatives can halt the cell cycle in the G0/G1 phase.[10] This is frequently linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[5][8] One benzofuran derivative was shown to induce G1 arrest by reducing the expression of cyclin D1 and CDK2.[7]

The p53 tumor suppressor protein plays a crucial role in these processes. Some benzofuran derivatives exert their effects in a p53-dependent manner, where the presence of functional p53 is necessary for inducing cell cycle arrest and apoptosis.[5][9] However, other derivatives can function independently of p53, which is particularly significant as the p53 gene is mutated in over half of all human cancers.[8]

cluster_0 p53-Dependent Pathway Benzofuran Benzofuran Derivative p53 p53 Activation (Nuclear Translocation) Benzofuran->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CDK CDK Inhibition p21->CDK G2M_Arrest G2/M Arrest CDK->G2M_Arrest Apoptosis Apoptosis Bax->Apoptosis cluster_1 mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran Benzofuran Derivative Benzofuran->mTORC1 Inhibition cluster_2 General Workflow for In Vitro Anticancer Screening start Synthesized Benzofuran Derivatives assay1 MTT Assay (Cell Viability & IC50 Determination) start->assay1 assay2 Flow Cytometry (Cell Cycle Analysis) assay1->assay2 Active Compounds assay3 Annexin V/PI (Apoptosis Assay) assay2->assay3 assay4 Western Blot (Protein Expression) assay3->assay4 end Mechanism of Action Elucidated assay4->end

Caption: A typical experimental workflow for evaluating novel anticancer compounds.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a cornerstone for initial high-throughput screening to measure the effect of a compound on cell proliferation and determine its IC50 value.

[11][12]1. Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 4,000-5,000 cells per well. Allow them to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator. 2. Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., DMSO). 3. Incubation: Incubate the plates for a specified period, typically 48 or 72 hours. 4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals. 5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. 6. Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. 7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol allows for the quantitative analysis of the cell cycle distribution, revealing if a compound induces arrest at a specific phase.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the benzofuran derivative at its IC50 concentration for a duration corresponding to one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (steps 1 & 2).

  • Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Outlook

Benzofuran derivatives represent a versatile and highly promising scaffold for the development of novel anticancer therapeutics. T[7]heir ability to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways highlights their multifaceted approach to combating cancer. T[7][13]he comparative data clearly indicates that structural modifications can be rationally designed to enhance potency and selectivity, as demonstrated by the nanomolar efficacy of certain derivatives.

[9]Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds to improve their in vivo efficacy and safety profiles. F[14]urther investigation into their activity in combination with existing chemotherapies could reveal synergistic effects, potentially overcoming drug resistance and reducing toxicity. The continued exploration of the structure-activity relationships and the diverse mechanisms of action will undoubtedly pave the way for the clinical development of benzofuran-based drugs as a next-generation cancer treatment.

References

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A Comparative Guide to the Inhibitory Effects of Aminobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The introduction of an amino group to this heterocyclic motif gives rise to aminobenzofurans, a class of compounds that has demonstrated significant therapeutic potential in key areas of drug discovery, including neurodegenerative diseases and oncology.[2][3] The biological activity of aminobenzofuran derivatives is intrinsically linked to the position of the amino substituent on the benzofuran ring, influencing their pharmacological profiles and mechanisms of action.[3]

This technical guide provides a comparative analysis of the inhibitory effects of different aminobenzofuran isomers, drawing upon experimental data to elucidate their structure-activity relationships (SAR) and therapeutic potential. We will delve into the inhibitory activities of 2-, 3-, 4-, and 5-aminobenzofuran derivatives against various biological targets, supported by detailed experimental protocols and mechanistic insights.

2-Aminobenzofuran Derivatives: Targeting Cancer and Neurodegeneration

2-Aminobenzofuran derivatives have emerged as a versatile class of compounds with significant potential in both oncology and the treatment of neurodegenerative disorders.[4][5] Their therapeutic effects are largely attributed to their ability to interact with critical cellular targets involved in cell division, drug resistance, and neuroinflammation.[4]

Anticancer Activity: Inhibition of Tubulin Polymerization and P-glycoprotein

Numerous studies have highlighted the potent antiproliferative activity of 2-aminobenzofuran derivatives against a variety of cancer cell lines.[4] A key mechanism underlying their anticancer effects is the inhibition of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Furthermore, 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein (P-gp), a drug efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer.[4][6] By blocking the drug-binding site of P-gp, these compounds prevent the efflux of chemotherapeutic agents, thereby resensitizing resistant cancer cells to treatment.[6][7] For instance, one of the most potent compounds from a study, compound 43, was found to be 3.6-fold stronger than the known P-gp inhibitor verapamil.[6] This compound also sensitized multidrug-resistant cells to chemotherapeutic drugs like vincristine, paclitaxel, and doxorubicin by up to 246.43-fold.[6][7]

Neuroprotective Activity: Dual Inhibition of Cholinesterases and β-Secretase

In the context of Alzheimer's disease, 2-arylbenzofuran derivatives have shown promise as multi-target agents.[5] Certain derivatives have demonstrated potent dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[5] For example, compound 20 from a study exhibited an IC50 value of 0.086 µmol·L−1 against AChE, which is comparable to the approved drug donepezil.[5] In addition to cholinesterase inhibition, these compounds also inhibit β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[5]

3-Aminobenzofuran Derivatives: Multifunctional Agents for Alzheimer's Disease

3-Aminobenzofuran derivatives have been extensively investigated as multifunctional agents for the treatment of Alzheimer's disease.[8][9] These compounds are designed to simultaneously target multiple pathological pathways of the disease, including cholinergic dysfunction and amyloid-β aggregation.[8]

A series of novel 3-aminobenzofuran derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE.[8][9] The structure-activity relationship (SAR) studies of these compounds have revealed that the nature and position of substituents on the benzyl moiety significantly influence their inhibitory potency.[8] Generally, compounds with electron-withdrawing groups, such as fluoro, chloro, and bromo, exhibit better inhibitory potencies than those with electron-donating groups like methyl and methoxy.[8] The position of the substituent also plays a crucial role, with the ortho position being more favorable than the meta or para positions.[8]

In addition to cholinesterase inhibition, select 3-aminobenzofuran derivatives have also been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[8] Certain compounds were found to be approximately two times more effective than donepezil in inhibiting Aβ aggregation.[8]

Table 1: Cholinesterase Inhibitory Activity of Representative 3-Aminobenzofuran Derivatives [8]

CompoundSubstituentAChE IC50 (µM)BuChE IC50 (µM)
5aUnsubstituted0.811.23
5f2-Fluorobenzyl0.640.55
5h4-Fluorobenzyl0.760.98
5i2-Chlorobenzyl0.710.84
5l2-Bromobenzyl0.791.02
DonepezilReference0.053.54

4-Aminobenzofuran and 5-Aminobenzofuran Derivatives: Emerging Therapeutic Potential

Research into 4-aminobenzofuran and 5-aminobenzofuran isomers is an emerging area, with preliminary studies indicating their potential as kinase inhibitors and anticancer agents.

4-Aminobenzofuran Derivatives as Kinase Inhibitors

4-Aminobenzofuran derivatives have been identified as a scaffold of interest for the development of novel kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of potent and selective kinase inhibitors is therefore a major focus of drug discovery.

5-Aminobenzofuran Derivatives in Cancer Therapy

Ethyl 5-aminobenzofuran-2-carboxylate and its derivatives have demonstrated promising antiproliferative activity against glioblastoma cells.[1] One derivative, in particular, exhibited significantly higher potency against U-87 MG glioblastoma cells compared to the standard chemotherapeutic drug, temozolomide.[1][10]

Furthermore, derivatives of 5-aminobenzofuran have been investigated as P-glycoprotein inhibitors.[1] Thiophenylbenzofuran derivatives synthesized from a 5-aminobenzofuran core demonstrated potent P-gp inhibitory activity, with some compounds being significantly more effective at reversing vincristine resistance in multidrug-resistant cancer cells than the known P-gp inhibitor, verapamil.[1]

Table 2: Reversal of Vincristine Resistance by 5-Aminobenzofuran Derivatives [1]

Compound IDFold Reversal (vs. Vincristine alone)
4223.5
10198.7
14185.4
Verapamil (Control)25.6

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This in-vitro assay is used to determine the cholinesterase inhibitory activity of the synthesized 3-aminobenzofuran derivatives.[8]

Principle: The assay is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product, which can be measured spectrophotometrically.[8]

Procedure:

  • Prepare solutions of acetylcholinesterase (or butyrylcholinesterase), the test compound, and DTNB in a suitable buffer (e.g., phosphate buffer).

  • In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate, acetylthiocholine (or butyrylthiocholine).

  • Measure the absorbance of the colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.[4]

  • Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]

  • Dissolve the resulting formazan crystals in 150 µL of DMSO.[4]

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.[4]

Mechanistic Pathways and Workflows

G cluster_0 P-glycoprotein (P-gp) Inhibition by Aminobenzofurans Pgp P-glycoprotein (Efflux Pump) Chemo Chemotherapeutic Drug MDR Multidrug Resistance Pgp->MDR Causes Cell Cancer Cell Chemo->Cell Enters Cell Aminobenzofuran Aminobenzofuran Derivative Aminobenzofuran->Pgp Inhibits Cell->Chemo Efflux via P-gp

Caption: Mechanism of P-glycoprotein inhibition by aminobenzofurans.

G cluster_1 Cholinesterase Inhibition in Alzheimer's Disease ACh Acetylcholine (Neurotransmitter) SynapticCleft Synaptic Cleft ACh->SynapticCleft Released into AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down CognitiveDecline Cognitive Decline AChE->CognitiveDecline Contributes to Aminobenzofuran 3-Aminobenzofuran Derivative Aminobenzofuran->AChE Inhibits

Caption: Inhibition of acetylcholinesterase by 3-aminobenzofuran derivatives.

G cluster_2 Drug Discovery Workflow for Aminobenzofurans Synthesis Synthesis of Aminobenzofuran Isomers Screening In-vitro Inhibitory Assays Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Improvement InVivo In-vivo Testing LeadOpt->InVivo

Caption: General workflow for aminobenzofuran-based drug discovery.

Conclusion

This comparative guide highlights the diverse inhibitory effects of aminobenzofuran isomers, underscoring their potential as scaffolds for the development of novel therapeutics. While direct comparative studies of all isomers against the same biological target are limited, the available data reveals distinct and promising pharmacological profiles for 2-, 3-, and 5-aminobenzofuran derivatives in the areas of oncology and neurodegenerative diseases. The structure-activity relationships discussed herein provide a rational basis for the design and synthesis of next-generation aminobenzofuran-based inhibitors with enhanced potency and selectivity. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the therapeutic potential of this versatile class of compounds.

References

  • A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem. URL: https://www.benchchem.com/technical-guides/a-technical-guide-to-2-aminofuran-derivatives-synthesis-biological-activity-and-mechanisms-of-action
  • Synthesis of Novel 4-Aminobenzofuran Derivatives: A Technical Guide. BenchChem. URL: https://www.benchchem.
  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744958/
  • Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. ResearchGate. URL: https://www.researchgate.
  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9365538/
  • A Comparative Guide to Aminobenzofurans in Drug Design: Spotlight on Ethyl 5. BenchChem. URL: https://www.benchchem.com/technical-guides/a-comparative-guide-to-aminobenzofurans-in-drug-design-spotlight-on-ethyl-5
  • (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. URL: https://www.researchgate.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. URL: https://www.mdpi.com/1420-3049/24/8/1547
  • Unlocking Potential: A Comparative Docking Analysis of Aminobenzofuran Analogs in Drug Discovery. BenchChem. URL: https://www.benchchem.com/technical-guides/unlocking-potential-a-comparative-docking-analysis-of-aminobenzofuran-analogs-in-drug-discovery
  • Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19854552/
  • Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2790610/
  • Structure-activity Relationship Study of Novel 2-aminobenzofuran Derivatives as P-glycoprotein Inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/27566144/
  • Comparative Cytotoxicity of Aminodibenzofuran Isomers: A Review of Available Data. BenchChem. URL: https://www.benchchem.
  • A comparative QSAR study of aryl-substituted isobenzofuran-1(3H)-ones inhibitors. Journal of Medicinal and Pharmaceutical Chemistry Research. URL: https://jmpcr.samipub.com/article_162985.html
  • The Therapeutic Potential of Aminobenzofurans: A Technical Guide. BenchChem. URL: https://www.benchchem.com/technical-guides/the-therapeutic-potential-of-aminobenzofurans-a-technical-guide
  • Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454316/
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8765280/
  • Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9999887/
  • 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28278278/

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assessing the neuroprotective potential of 3-Amino-2-methoxydibenzofuran versus other compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject of Inquiry: 3-Amino-2-methoxydibenzofuran

Scientific inquiry is a journey of exploration, and often, the initial hypothesis must adapt to the evidence. The compound of interest, this compound, has been investigated for its biological activity. However, current literature predominantly points towards a cytotoxic profile, particularly through mechanisms like DNA synthesis inhibition, which has been explored in the context of cancer therapy. This guide, therefore, pivots from a direct assertion of neuroprotective effects for this specific molecule. Instead, we will use this compound as a case study to construct a rigorous, scientifically-sound framework for assessing any novel compound for its potential neuroprotective properties. This comparative guide is designed for researchers, scientists, and drug development professionals, providing the necessary protocols and rationale to navigate the preclinical assessment of neuroprotective candidates.

We will benchmark this evaluative process against three well-characterized compounds known for their neuroprotective effects: Edaravone , N-Acetylcysteine (NAC) , and Resveratrol . By understanding how these established agents perform in various assays, we can create a robust template for evaluating novel molecules.

Pillar 1: Foundational In Vitro Screening for Neuroprotection

The initial assessment of a compound's neuroprotective potential begins with in vitro models that replicate neurodegenerative insults. A primary mechanism of neuronal cell death in many neurodegenerative diseases is oxidative stress. Therefore, a logical first step is to establish a cell-based model of oxidative stress-induced neuronal injury.

Experimental Model: Oxidative Stress-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma cell line, SH-SY5Y, is a widely used and reliable model for neuroprotective studies due to its neuronal characteristics upon differentiation and its susceptibility to oxidative insults. Hydrogen peroxide (H₂O₂) is a common and effective agent for inducing oxidative stress and subsequent cell death in these cells.

Core Assays for Quantifying Neuroprotection

To obtain a comprehensive understanding of a compound's protective effects, it is crucial to employ multiple assays that measure different aspects of cell health.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Detailed Protocol: MTT Assay for Neuroprotection

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.[2]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and comparator compounds (Edaravone, NAC, Resveratrol) for 2 hours. Include a vehicle-only control group.

  • Induction of Oxidative Stress: Following pre-treatment, introduce H₂O₂ at a pre-determined toxic concentration (e.g., 100 µM) to all wells except the untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[3]

Detailed Protocol: LDH Cytotoxicity Assay

  • Experimental Setup: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[3]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).

Comparative Data Presentation

The data obtained from these assays should be tabulated for a clear comparison of the test compound against the established neuroprotective agents.

Table 1: Hypothetical Neuroprotective Efficacy against H₂O₂-Induced Oxidative Stress

CompoundConcentration (µM)Cell Viability (% of Control) (MTT Assay)LDH Release (% of Max)
Vehicle Control -100 ± 5.25.1 ± 1.2
H₂O₂ (100 µM) -45.3 ± 4.189.7 ± 6.3
This compound 142.1 ± 3.891.2 ± 5.9
1035.7 ± 4.595.4 ± 4.8
5021.9 ± 3.198.1 ± 3.7
Edaravone 1065.8 ± 4.942.6 ± 4.1
5082.4 ± 5.325.3 ± 3.5
N-Acetylcysteine 10061.2 ± 5.150.1 ± 4.7
50078.9 ± 4.731.8 ± 4.2
Resveratrol 1068.3 ± 4.639.5 ± 3.9
5085.1 ± 5.022.7 ± 3.1

Data are presented as mean ± standard deviation and are hypothetical to illustrate comparative analysis.

Pillar 2: Mechanistic Insights into Neuroprotection

A truly promising neuroprotective compound will not only preserve cell viability but will also modulate specific pathways involved in cell death and survival.

Apoptosis vs. Necrosis: The Role of Caspases

Apoptosis, or programmed cell death, is a key process in neurodegeneration. A critical step in the apoptotic cascade is the activation of effector caspases, such as caspase-3.

Detailed Protocol: Caspase-3 Activity Assay

  • Cell Treatment: Treat SH-SY5Y cells in a 96-well plate as described in the MTT assay protocol.

  • Cell Lysis: After the treatment period, lyse the cells using a buffer that preserves caspase activity.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Express caspase-3 activity as a fold change relative to the H₂O₂-treated group.

Signaling Pathways of Comparator Compounds

Understanding the mechanisms of the comparator compounds provides a framework for investigating the potential pathways modulated by a novel compound.

  • Edaravone: A potent free radical scavenger, Edaravone exerts its neuroprotective effects by directly neutralizing hydroxyl radicals and reducing oxidative stress.[4][5][6] It has also been shown to modulate the expression of nitric oxide synthases and inhibit apoptosis.[4][7]

  • N-Acetylcysteine (NAC): NAC's primary neuroprotective mechanism involves replenishing intracellular glutathione (GSH), a major antioxidant.[8][9] It also modulates the glutamatergic system and exhibits anti-inflammatory properties.[10][11]

  • Resveratrol: This polyphenol has a multi-faceted neuroprotective profile, including antioxidant and anti-inflammatory actions.[12][13] It is also known to activate Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.[12][14]

Neuroprotective Signaling Pathways cluster_0 Oxidative Stress cluster_1 Comparator Compounds cluster_2 Cellular Mechanisms cluster_3 Cellular Outcome ROS ROS Neuroprotection Neuroprotection ROS->Neuroprotection Induces Damage Edaravone Edaravone Radical Scavenging Radical Scavenging Edaravone->Radical Scavenging Directly NAC NAC GSH Synthesis GSH Synthesis NAC->GSH Synthesis Precursor Anti-inflammatory Anti-inflammatory NAC->Anti-inflammatory Resveratrol Resveratrol Resveratrol->Anti-inflammatory SIRT1 Activation SIRT1 Activation Resveratrol->SIRT1 Activation Radical Scavenging->Neuroprotection GSH Synthesis->Neuroprotection Anti-inflammatory->Neuroprotection SIRT1 Activation->Neuroprotection

Caption: Signaling pathways of comparator neuroprotective compounds.

Pillar 3: Advancing to In Vivo Models

While in vitro assays are essential for initial screening, a compound's true neuroprotective potential must be validated in a living organism. The choice of animal model depends on the specific neurodegenerative disease being targeted.

Parkinson's Disease Model: MPTP-Induced Neurotoxicity

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents.[15][16][17]

Experimental Workflow: MPTP Mouse Model

  • Animal Acclimatization: Acclimate C57BL/6 mice to the housing conditions for at least one week.

  • Compound Administration: Administer the test compound or comparator agents via an appropriate route (e.g., intraperitoneal injection) for a specified duration before and/or after MPTP administration.

  • MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., multiple injections over a short period).[15]

  • Behavioral Assessment: Conduct behavioral tests to assess motor function, such as the rotarod test and the open field test.

  • Neurochemical Analysis: Euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Alzheimer's Disease Model: Amyloid-β Induced Neurotoxicity

Intracerebroventricular (ICV) injection of amyloid-beta (Aβ) oligomers in rodents can model the neurotoxic effects observed in Alzheimer's disease.[18]

Experimental Workflow: Aβ-Induced Neurotoxicity Model

  • Animal Preparation: Anesthetize rats or mice and place them in a stereotaxic frame.

  • Aβ Administration: Inject Aβ₁₋₄₂ oligomers into the cerebral ventricles.

  • Compound Treatment: Administer the test compound or comparators before and/or after Aβ injection.

  • Cognitive Assessment: Evaluate learning and memory using behavioral tasks such as the Morris water maze or Y-maze.

  • Biochemical Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis.

  • Histological Examination: Stain brain sections to assess neuronal loss and glial activation in the hippocampus and cortex.

InVivo_Workflow start Select Animal Model (e.g., MPTP Mouse) acclimatize Animal Acclimatization start->acclimatize treatment Compound/Vehicle Administration acclimatize->treatment induction Induce Neurotoxicity (e.g., MPTP Injection) treatment->induction behavior Behavioral Testing (e.g., Rotarod) induction->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis end Data Interpretation analysis->end

Caption: General workflow for in vivo neuroprotection studies.

Conclusion: A Framework for Discovery

The journey of developing a novel neuroprotective therapeutic is arduous and requires a systematic and evidence-based approach. While this compound's current profile suggests it is not a direct candidate for neuroprotection, the principles and protocols outlined in this guide provide a comprehensive framework for the evaluation of any new compound. By employing a multi-tiered strategy that progresses from foundational in vitro screening to mechanistic studies and finally to in vivo validation, researchers can rigorously assess a compound's potential to combat the devastating effects of neurodegenerative diseases. The use of well-characterized comparator compounds like Edaravone, NAC, and Resveratrol at each stage is critical for benchmarking performance and understanding the relative efficacy of novel therapeutic candidates.

References

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  • Title: Resveratrol, a neuroprotective supplement for Alzheimer's disease Source: PubMed URL:[Link]
  • Title: Inhibitory effect on cerebral inflammatory response following traumatic brain injury in rats: a potential neuroprotective mechanism of N-acetylcysteine Source: PubMed URL:[Link]
  • Title: Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures Source: PMC - NIH URL:[Link]
  • Title: Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection Source: MDPI URL:[Link]
  • Title: Resveratrol as a Therapeutic Agent for Neurodegenerative Diseases Source: PubMed Central URL:[Link]
  • Title: The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence Source: MDPI URL:[Link]
  • Title: The Neuroprotective Effects of Edaravone in an Experimental Mouse Model of Traumatic Brain Injury Source: AUB ScholarWorks URL:[Link]
  • Title: Anti-apoptotic and neuroprotective effects of edaravone following transient focal ischemia in r
  • Title: Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models Source: ACS Public
  • Title: Potential of edaravone for neuroprotection in neurologic diseases that do not involve cerebral infarction Source: PubMed Central URL:[Link]
  • Title: N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities Source: PMC - PubMed Central URL:[Link]
  • Title: Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models Source: ACS Public
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  • Title: The Science Behind NAC's Protective Effects: Mechanisms and Research Source: Nootropics Depot URL:[Link]
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  • Title: Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxid
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of 3-Amino-2-methoxydibenzofuran (CAS No. 5834-17-3), ensuring that its journey from benchtop to final disposition is managed with the highest degree of scientific integrity and care.

Understanding the Imperative: The Hazard Profile of this compound

This compound is a heterocyclic aromatic amine utilized in chemical synthesis and research, for instance, as an inhibitor of 1-nitropyrene metabolism.[1] While its toxicological properties have not been exhaustively investigated, existing data and structural similarities to other aromatic amines necessitate a cautious and informed approach to its handling and disposal.[2] The compound is classified with specific health and environmental hazards that dictate the stringent disposal protocols outlined in this guide.

The primary rationale for these procedures is rooted in the compound's hazard classifications, which mandate its treatment as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard laboratory trash or sanitary sewer systems.[3]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[4]
Eye IrritationH319Causes serious eye irritation.[4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]
Aquatic HazardWGK 3Highly hazardous to water.
Combustibility-Classified as a combustible solid.
Potential Carcinogenicity-May have carcinogenic potential due to structural similarity to carcinogens like aniline.

The Disposal Workflow: From Generation to Final Disposition

The guiding principle for chemical waste is "cradle-to-grave" responsibility, a concept enshrined in regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5] This means the generator of the waste—the laboratory—is responsible for its safe management until it is properly disposed of by a licensed facility. The following protocol provides a systematic approach to fulfilling this responsibility.

Diagram: Disposal Decision Workflow

DisposalWorkflow Fig. 1: Decision Workflow for this compound Waste A Waste Generation (Unused reagent, contaminated labware) B Don Appropriate PPE (Nitrile gloves, safety goggles, lab coat) A->B C Segregate Waste Stream (Solid Organic Amine Waste) B->C D Is waste container available & compatible? C->D E Select a new, compatible container (HDPE or glass) D->E No F Place waste in designated container D->F Yes E->F G Securely label container ('Hazardous Waste', full chemical name, dates, hazards) F->G H Store in Satellite Accumulation Area (SAA) (Secondary containment, away from incompatibles) G->H I Is container > 3/4 full or stored > 150 days? H->I J Contact EHS/Licensed Waste Contractor for pickup I->J Yes K Maintain storage in SAA I->K No

Caption: Workflow for handling this compound waste.

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for laboratory personnel. Adherence to these procedures is essential for safety and compliance.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all required engineering controls and PPE are in place. The causality is clear: direct contact can cause skin and eye irritation, and inhalation of the dust can irritate the respiratory system.[4]

  • Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eye Protection: Wear chemical safety goggles with side shields or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat is required to prevent contamination of personal clothing.[6]

  • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved N95 dust mask is the minimum requirement.

Step 2: Waste Identification and Segregation

Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Identify Waste: All of the following are considered hazardous waste and must be collected:

    • Expired or unused solid this compound.

    • Grossly contaminated disposable items like weighing papers, pipette tips, and gloves.

    • The first solvent rinse from decontaminating glassware.[7]

  • Segregate: This waste must be collected separately from other waste streams.[8] Specifically:

    • Do not mix with aqueous waste.

    • Do not mix with incompatible chemicals, particularly strong oxidizing agents.[9]

    • It should be categorized as a solid, non-halogenated organic waste.

Step 3: Waste Container Selection and Labeling

The integrity and labeling of the waste container are critical for safe storage and transport.

  • Container Selection:

    • Use a container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass, that can be securely sealed.[6]

    • The container must be in good condition, free of leaks or cracks.[3]

    • If using the original manufacturer's container, ensure the label is intact.[8]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.[7]

    • The label must include the following information:

      • The words "Hazardous Waste" .[3][6]

      • The full chemical name: "this compound" and its CAS number "5834-17-3" .[6]

      • The primary hazards: "Irritant," "Toxic," "Water Hazard" .[3]

      • The date accumulation started (the date the first waste was added).[3]

Step 4: On-Site Storage (Satellite Accumulation Area)

Laboratories must store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[6][8]

  • Location: The SAA must be under the control of laboratory personnel and away from general traffic areas.[7]

  • Containment: The waste container must be kept within a secondary containment bin or tray to capture any potential leaks.[6]

  • Closure: Keep the container securely closed at all times, except when adding waste.[7][8]

Step 5: Arranging for Final Disposal

Final disposal must be conducted by professionals equipped to handle and process hazardous chemical waste.

  • Contact Professionals: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10]

  • Scheduling: Request a pickup when the container is three-quarters full or within the time limits specified by your institution (e.g., 150-180 days).[8]

  • Documentation: Complete any required waste manifests or online pickup requests as per your institution's procedures. This documentation is a crucial part of the "cradle-to-grave" tracking process.[11]

Emergency Procedures: Spill Management

In the event of an accidental spill, a prompt and correct response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before cleaning, don the full PPE as described in Step 1.

  • Containment and Cleanup:

    • For small, solid spills, carefully sweep or vacuum the material. Do NOT use compressed air, as this will generate dust.[12]

    • Place the collected material and any contaminated cleaning supplies (e.g., absorbent pads, wipes) into your designated hazardous waste container.[3]

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol or acetone), collecting the rinse as liquid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive disposal guide, researchers and scientists can ensure that their vital work does not come at the cost of safety or environmental integrity, upholding the highest standards of professional responsibility.

References

  • PubChem. (n.d.). 2-Methoxy-3-dibenzofuranamine. National Center for Biotechnology Information.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste.
  • PubChemLite. (n.d.). This compound (C13H11NO2).
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Stanford University. (n.d.). Chemical Waste Disposal. Environmental Health & Safety.
  • Difaem e.V. & Ecumenical Pharmaceutical Network. (n.d.). A safety and chemical disposal guideline for Minilab users.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication.
  • U.S. Environmental Protection Agency. (2024). Regulations.gov.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
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Navigating the Unseen: A Comprehensive Guide to Safely Handling 3-Amino-2-methoxydibenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher pushing the boundaries of science, the novel compounds we work with are tools of discovery. Among these is 3-Amino-2-methoxydibenzofuran, a versatile molecule with applications in various research fields. However, its potential for scientific advancement is matched by its potential hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring that your focus remains on your research, secure in the knowledge that you are protected.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation. The presence of an aromatic amine functional group suggests that it should be handled with the same caution as other compounds in this class, which are known for their potential to be readily absorbed through the skin.[1][2] Therefore, a comprehensive safety strategy is not merely a recommendation but a necessity.

The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Ingestion is also a potential, albeit less common, route of exposure in a laboratory setting. A thorough understanding of these risks is the foundation of a robust safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with a thicker, chemical-resistant outer glove over a standard inner nitrile glove. Recommended outer glove materials include butyl rubber or neoprene.Aromatic amines can permeate standard nitrile gloves.[3] Double-gloving provides an additional barrier and reduces the risk of exposure in case the outer glove is compromised. Butyl rubber and neoprene generally offer better resistance to aromatic amines than nitrile or latex alone. Always check the manufacturer's specific breakthrough time data for the gloves you are using.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.This compound is a known eye irritant. Standard safety glasses do not provide adequate protection from powders or splashes. A face shield offers an additional layer of protection for the entire face.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 dust mask may be sufficient. For larger quantities, or if there is a risk of aerosolization, a half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters is required.The compound can cause respiratory irritation. The level of respiratory protection should be scaled to the potential for exposure. OSHA requires employers to provide appropriate respiratory protection when engineering controls are not sufficient to control hazards.[4][5]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. For procedures with a higher risk of contamination, chemical-resistant coveralls are recommended.Protects the skin from accidental contact with the chemical. Flame-resistant material is a general laboratory best practice.
Foot Protection Closed-toe, chemical-resistant shoes.Protects the feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a procedural guide for common laboratory operations.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep 1. Designate a well-ventilated work area, preferably a chemical fume hood. Don_PPE 2. Don all required PPE as outlined in the table above. Weigh 3. Weigh the compound on a tared weigh paper or in a closed container to minimize dust generation. Don_PPE->Weigh Transfer 4. Transfer the compound carefully using a spatula. Avoid creating dust clouds. Dissolve 5. If dissolving, add the solid to the solvent slowly. Use a magnetic stirrer to avoid splashing. Clean 6. Decontaminate all surfaces and equipment used. Dissolve->Clean Doff_PPE 7. Doff PPE in the correct order to avoid self-contamination. Wash 8. Wash hands thoroughly with soap and water.

Figure 1: A step-by-step workflow for the safe handling of this compound.

Emergency Response: Immediate Actions in Case of Exposure or Spill

In the event of an emergency, a swift and informed response is critical.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location.

Minor Spill (a few grams in a contained area):

  • Alert others in the immediate area.

  • Ensure you are wearing the appropriate PPE.

  • Gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, to prevent the powder from becoming airborne.[6]

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of all contaminated materials as hazardous waste.

Major Spill (larger quantities or outside of a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety officer.

  • If the spill is flammable, extinguish all nearby ignition sources.

  • Prevent the spill from entering drains.

  • Allow only trained emergency responders with the appropriate respiratory protection to enter the area to clean up the spill.[7]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8][9][10]

Disposal_Workflow cluster_Waste Waste Segregation cluster_Containment Containment & Labeling cluster_Disposal Final Disposal Solid Solid Waste: - Unused compound - Contaminated spill cleanup material Solid_Container Place in a clearly labeled, sealed hazardous waste container for solid chemical waste. Solid->Solid_Container Sharps Sharps Waste: - Contaminated needles - Contaminated glass pipettes Sharps_Container Place in a designated, puncture-proof sharps container for chemical waste. Sharps->Sharps_Container PPE_Waste Contaminated PPE: - Gloves - Disposable lab coats PPE_Container Place in a labeled, sealed bag or container for contaminated PPE. PPE_Waste->PPE_Container EHS Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department. Solid_Container->EHS Sharps_Container->EHS PPE_Container->EHS

Figure 2: A workflow for the proper segregation and disposal of waste contaminated with this compound.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound, and indeed all laboratory chemicals, is predicated on a deep-seated culture of safety. This guide provides the necessary technical and procedural information to handle this compound with the respect it deserves. By integrating these practices into your daily laboratory workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • OSHA: Respiratory Protection Overview - Safety OnDemand – ICW Group. (n.d.).
  • Chemical Spill procedure. (n.d.).
  • Guide for Chemical Spill Response. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23).
  • Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
  • Hand Protection Chemical Resistance Guide - Environment, Health and Safety. (n.d.).
  • Respirator Selection. (n.d.).
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
  • NIOSH Guide to the Selection & Use of Particulate Respirators - CDC. (n.d.).
  • Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA. (n.d.).
  • 2010 Respirator Selection Guide. (n.d.).
  • OSHA Respirator Requirements for Selected Chemicals | NIOSH - Restored CDC. (n.d.).
  • Hazardous Waste Listings | EPA. (n.d.).
  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. (n.d.).
  • E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants - Regulations.gov. (2024, November 19).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.